Product packaging for 1-Chloroisoquinoline-6-carboxylic acid(Cat. No.:CAS No. 1256787-42-4)

1-Chloroisoquinoline-6-carboxylic acid

Cat. No.: B595937
CAS No.: 1256787-42-4
M. Wt: 207.613
InChI Key: VUYRQFWSJKHQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Chloroisoquinoline-6-carboxylic acid is a versatile heterocyclic building block that provides critical synthetic handles for drug discovery and development. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions . The carboxylic acid group serves as a key site for structural diversification, allowing for the creation of amides, esters, and other derivatives via standard coupling reactions . Furthermore, the carboxylic acid can be strategically employed as a bioisostere in drug structure optimization; replacing it with groups like tetrazoles or oxadiazolones can improve metabolic stability and membrane permeability while maintaining critical pharmacophoric interactions . The chlorine atom at the 1-position offers a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures . This combination of features makes this compound a valuable scaffold for medicinal chemists aiming to design and synthesize novel bioactive molecules, particularly in the exploration of structure-activity relationships and the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClNO2 B595937 1-Chloroisoquinoline-6-carboxylic acid CAS No. 1256787-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroisoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYRQFWSJKHQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695163
Record name 1-Chloroisoquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256787-42-4
Record name 1-Chloroisoquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 1-chloroisoquinoline-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a privileged structure in numerous pharmacologically active compounds, and the targeted substitution pattern of a chloro group at the 1-position and a carboxylic acid at the 6-position offers a versatile platform for further derivatization and the development of novel therapeutic agents. This document details multiple strategic approaches, providing in-depth experimental protocols, mechanistic insights, and a comparative analysis of the different routes to empower researchers in their synthetic endeavors.

Introduction

The isoquinoline nucleus is a fundamental structural motif found in a wide array of natural products, particularly alkaloids, and synthetic pharmaceuticals exhibiting diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific target molecule, this compound, is of significant interest due to the orthogonal reactivity of its functional groups. The chlorine atom at the 1-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains, while the carboxylic acid at the 6-position provides a handle for amide bond formation or other modifications.[3][4] This guide explores three strategic and scientifically sound approaches to the synthesis of this valuable compound, each with its own merits and considerations.

Strategic Approaches to the Synthesis

The synthesis of this compound can be approached from several angles, primarily differing in the stage at which the key functional groups are introduced. We will explore three primary strategies:

  • Strategy A: Pomeranz-Fritsch Annulation of a Pre-functionalized Benzene Ring. This approach builds the isoquinoline core onto a commercially available benzene derivative that already contains a precursor to the carboxylic acid group.

  • Strategy B: Functional Group Interconversion of a Substituted Isoquinoline. This strategy begins with a readily synthesized 6-substituted isoquinoline, which is then elaborated to the target molecule.

  • Strategy C: Sandmeyer Reaction of 6-Aminoisoquinoline. This route utilizes a diazonium salt intermediate to introduce a cyano group at the 6-position, which is then hydrolyzed to the carboxylic acid.

The following sections will provide a detailed examination of each strategy, including reaction mechanisms, step-by-step protocols, and data tables.

Strategy A: Pomeranz-Fritsch Annulation of a Pre-functionalized Benzene Ring

This elegant strategy commences with a commercially available starting material, methyl 4-formylbenzoate, and constructs the isoquinoline ring system using the Pomeranz-Fritsch reaction.[5][6] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[5][6] The ester functionality serves as a protected form of the carboxylic acid throughout the ring-forming steps.

Workflow Diagram

Strategy_A_Workflow start Methyl 4-formylbenzoate pomeranz Pomeranz-Fritsch Reaction start->pomeranz Aminoacetaldehyde diethyl acetal, H₂SO₄ hydrolysis Ester Hydrolysis pomeranz->hydrolysis NaOH, H₂O/MeOH lactamization Lactam Formation hydrolysis->lactamization Oxidation/ Rearrangement chlorination Chlorination lactamization->chlorination POCl₃ end This compound chlorination->end

Caption: Workflow for Strategy A.

Step 1: Synthesis of Methyl Isoquinoline-6-carboxylate via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a robust method for isoquinoline synthesis.[5][6] It proceeds in two stages: the formation of a Schiff base (benzalaminoacetal) from the condensation of an aldehyde with an aminoacetaldehyde acetal, followed by an acid-catalyzed intramolecular electrophilic cyclization.[5]

Protocol 1: Synthesis of Methyl Isoquinoline-6-carboxylate

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve methyl 4-formylbenzoate (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected.

  • Cyclization: Cool the reaction mixture and concentrate under reduced pressure to remove the toluene. Carefully add the crude Schiff base dropwise to a stirred solution of concentrated sulfuric acid at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Basify with a concentrated aqueous solution of sodium hydroxide to pH > 9. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactant Molar Ratio Notes
Methyl 4-formylbenzoate1.0Commercially available.[7]
Aminoacetaldehyde diethyl acetal1.1Excess to drive Schiff base formation.
p-Toluenesulfonic acid0.01Catalyst for imine formation.
Concentrated H₂SO₄-Solvent and catalyst for cyclization.
Step 2: Hydrolysis to Isoquinoline-6-carboxylic Acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Protocol 2: Synthesis of Isoquinoline-6-carboxylic Acid

  • Dissolve methyl isoquinoline-6-carboxylate (1 equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of 6-Carboxyisoquinolin-1(2H)-one

The conversion of isoquinoline-6-carboxylic acid to its corresponding 1-oxo derivative (isocarbostyril) is a critical step before chlorination. This transformation can be achieved through various methods, including oxidation of the isoquinoline N-oxide followed by rearrangement.

Step 4: Chlorination to this compound

The final step involves the chlorination of the lactam functionality. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[8]

Protocol 3: Synthesis of this compound

  • In a round-bottom flask, suspend 6-carboxyisoquinolin-1(2H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.

  • Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC or LC-MS.

  • Cool the reaction mixture and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.

  • Adjust the pH of the aqueous solution to neutral with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reagent Function Notes
POCl₃Chlorinating agentUsed in excess as both reagent and solvent.
DMF (catalytic)ActivatorCan accelerate the reaction.[8]

Strategy B: Functional Group Interconversion of a Substituted Isoquinoline

This strategy starts with a readily accessible 6-substituted isoquinoline, such as 6-methylisoquinoline or 6-bromoisoquinoline, and then converts the substituent at the 6-position into a carboxylic acid.

Workflow Diagram

Strategy_B_Workflow cluster_0 Route B1: From 6-Methylisoquinoline cluster_1 Route B2: From 6-Bromoisoquinoline start_B1 6-Methylisoquinoline oxidation Oxidation start_B1->oxidation KMnO₄ iso_6_cooh Isoquinoline-6-carboxylic acid oxidation->iso_6_cooh start_B2 6-Bromoisoquinoline grignard Grignard Formation & Carboxylation start_B2->grignard 1. Mg, THF 2. CO₂ 3. H₃O⁺ grignard->iso_6_cooh lactamization_B Lactam Formation iso_6_cooh->lactamization_B chlorination_B Chlorination lactamization_B->chlorination_B POCl₃ end_B This compound chlorination_B->end_B

Caption: Workflow for Strategy B, showcasing two alternative starting materials.

Route B1: Starting from 6-Methylisoquinoline

6-Methylisoquinoline can be synthesized via standard isoquinoline syntheses, such as the Skraup synthesis using p-toluidine. The methyl group can then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[9][10]

Protocol 4: Oxidation of 6-Methylisoquinoline

  • In a round-bottom flask, suspend 6-methylisoquinoline (1 equivalent) in a mixture of pyridine and water.

  • Heat the mixture to 80-90 °C and add potassium permanganate (KMnO₄, 2-3 equivalents) portion-wise over a period of 1-2 hours.

  • Maintain the temperature and stir for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Wash the precipitate with a dilute aqueous solution of sodium hydroxide.

  • Combine the filtrates and acidify with hydrochloric acid to precipitate the isoquinoline-6-carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

The subsequent steps of lactam formation and chlorination would follow a similar procedure to that described in Strategy A (Protocols 2 and 3).

Route B2: Starting from 6-Bromoisoquinoline

6-Bromoisoquinoline can be prepared using the Pomeranz-Fritsch reaction starting from 4-bromobenzaldehyde.[8] The bromo substituent can then be converted to a carboxylic acid via a Grignard reaction followed by carboxylation with carbon dioxide.[11][12]

Protocol 5: Carboxylation of 6-Bromoisoquinoline

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Add a solution of 6-bromoisoquinoline (1 equivalent) in anhydrous THF dropwise to initiate the reaction.

  • Once the reaction has started, add the remaining solution of 6-bromoisoquinoline at a rate that maintains a gentle reflux.

  • Carboxylation: Cool the Grignard reagent to -78 °C and bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution over crushed dry ice.

  • Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture with dilute hydrochloric acid and extract with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude isoquinoline-6-carboxylic acid.

The subsequent lactam formation and chlorination steps are analogous to those in Strategy A.

Strategy C: Sandmeyer Reaction of 6-Aminoisoquinoline

This strategy involves the diazotization of 6-aminoisoquinoline, followed by a copper(I) cyanide-mediated Sandmeyer reaction to introduce a cyano group at the 6-position.[13][14] The nitrile is then hydrolyzed to the target carboxylic acid.

Workflow Diagram

Strategy_C_Workflow start 6-Aminoisoquinoline sandmeyer Sandmeyer Reaction start->sandmeyer 1. NaNO₂, HCl 2. CuCN, KCN hydrolysis Nitrile Hydrolysis sandmeyer->hydrolysis H₂SO₄, H₂O lactamization Lactam Formation hydrolysis->lactamization chlorination Chlorination lactamization->chlorination POCl₃ end This compound chlorination->end

Sources

1-chloroisoquinoline-6-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloroisoquinoline-6-Carboxylic Acid: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. By leveraging its distinct structural features—the isoquinoline scaffold, a reactive chlorine atom at the C1 position, and a versatile carboxylic acid moiety at the C6 position—researchers can access a diverse range of complex molecular architectures. This document synthesizes available data with established chemical principles to offer insights into its properties, reactivity, and synthetic utility for researchers, scientists, and drug development professionals.

Core Molecular Profile

This compound (CAS: 1256787-42-4) is a derivative of isoquinoline, a bicyclic aromatic heterocycle. The strategic placement of the chloro and carboxylic acid groups dictates its chemical behavior and makes it a valuable intermediate for further functionalization.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that while some data is reported, other properties are predicted based on the structure and data from analogous compounds.

PropertyValueSource
CAS Number 1256787-42-4[1][2]
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
Alternate Names 1-Chloro-6-carboxyisoquinoline, 1-Chloro-2-azanaphthalene-6-carboxylic acid[1]
Physical State Solid (Predicted)
Solubility Insoluble in water; Soluble in organic solvents like DMSO, DMF (Predicted)[3]
Spectroscopic Signature

Direct experimental spectroscopic data for this compound is not widely published. The following data is predicted based on the analysis of its functional groups and comparison with structurally related compounds like 1-chloroisoquinoline and various isoquinoline-carbaldehydes.[3][4][5]

  • Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 207.0087. A characteristic isotopic pattern with an M+2 peak at approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.[4]

  • ¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ is predicted to show a downfield singlet for the carboxylic acid proton (>12 ppm), along with a series of signals in the aromatic region (δ 7.5-9.0 ppm) corresponding to the five protons on the isoquinoline ring system.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would feature a signal for the carboxylic acid carbonyl carbon (δ >165 ppm) and nine signals in the aromatic region (δ 120-150 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational frequencies are anticipated: a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch (1680-1710 cm⁻¹), C=C and C=N stretching vibrations from the aromatic ring (1400-1600 cm⁻¹), and a C-Cl stretch in the fingerprint region.[4]

Synthesis and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three key components: the carboxylic acid group, the C1-chloro substituent, and the isoquinoline nitrogen.

Plausible Synthetic Pathway

Synthetic_Pathway A Isoquinoline N-Oxide B 1-Chloroisoquinoline A->B POCl₃ C 1-Chloroisoquinoline-6-carbonitrile B->C Functional Group Introduction (e.g., Sandmeyer) D This compound C->D Hydrolysis (Acid or Base)

Caption: Plausible synthetic route to the target compound.

Chemical Reactivity

The molecule's reactivity is trifurcated, offering three distinct handles for chemical modification.

Reactivity_Diagram cluster_acid Carboxylic Acid Reactions cluster_chloro C1-Chloro Reactions cluster_nitro Isoquinoline Nitrogen main This compound Ester Esterification main->Ester Amide Amide Formation main->Amide Reduction Reduction to Alcohol main->Reduction AcidChloride Acid Chloride Formation main->AcidChloride SNAr Nucleophilic Aromatic Substitution (SNAr) main->SNAr Coupling Cross-Coupling (e.g., Suzuki, Buchwald) main->Coupling Quat Quaternization / Salt Formation main->Quat

Caption: Key reactive sites on the molecule.

  • Reactivity of the Carboxylic Acid Group: This functional group behaves as a typical aromatic carboxylic acid.[7][8]

    • Acidity and Salt Formation: It readily deprotonates in the presence of a base to form carboxylate salts, enhancing aqueous solubility.[8]

    • Derivatization: It is a versatile handle for forming esters, amides, and acid chlorides through standard protocols (e.g., Fischer esterification, peptide coupling, or reaction with thionyl chloride).[9][10] These reactions are fundamental in drug design for creating prodrugs or modifying pharmacokinetics.

    • Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to the corresponding primary alcohol, 1-(chloroisoquinolin-6-yl)methanol.[8]

  • Reactivity of the 1-Chloro Substituent: The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen.

    • Nucleophilic Aromatic Substitution (SNAr): It can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward method to introduce diverse side chains.

    • Cross-Coupling Reactions: The C-Cl bond serves as an excellent site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This allows for the construction of complex biaryl systems or the introduction of alkyl, alkenyl, and alkynyl groups.

Experimental Protocol: Esterification

This protocol provides a standard procedure for converting the carboxylic acid to its corresponding methyl ester, a common step for improving solubility in organic solvents or for use as a protected intermediate.

Esterification_Workflow Start Dissolve Acid in Methanol Step1 Add Catalytic H₂SO₄ Start->Step1 Step2 Reflux Reaction Mixture Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step4 Quench with NaHCO₃ Step3->Step4 Upon Completion Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Dry, Filter, Concentrate Step5->Step6 End Purify by Chromatography Step6->End

Caption: Workflow for Fischer esterification.

Methodology: Synthesis of Methyl 1-chloroisoquinoline-6-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (serving as both solvent and reagent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl ester.

Applications in Drug Discovery

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[11] The carboxylic acid functional group is also a key feature in over 450 marketed drugs, often acting as a critical pharmacophore for binding to biological targets.[12][13][14]

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. This compound provides a framework that can be elaborated through reactions at the chloro and acid positions to generate libraries of compounds for screening against various kinase targets.[11]

  • Bioisosteric Replacement: The carboxylic acid group can interact with biological targets, often through salt bridges with arginine or lysine residues.[12] It can also be replaced with bioisosteres (e.g., tetrazoles, hydroxamic acids) to fine-tune acidity, lipophilicity, and metabolic stability, a common strategy in lead optimization.[13][14]

  • Intermediate for Complex Synthesis: As a bifunctional building block, this compound is an ideal starting point for synthesizing more complex molecules. For instance, the chloro group can be used in a coupling reaction, followed by derivatization of the carboxylic acid to an amide, linking two different molecular fragments.[15]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related 1-chloroisoquinoline provides a strong basis for safe handling procedures.[16][17][18][19]

  • Hazard Identification: Expected to be harmful if swallowed or in contact with skin.[16][18] Causes skin irritation and serious eye irritation. May cause respiratory irritation.[17][19]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][20]

    • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed. It may be sensitive to air and moisture.[17][21]

    • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek medical attention.[16][17]

    • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

  • Thermo Fisher Scientific. (2025, September 7).
  • LookChem. (n.d.). 1-Chloroisoquinoline.
  • ChemicalBook. (2024, July 24). 1-Chloroisoquinoline.
  • (2025, December 19).
  • RecSupply. (n.d.).
  • (2021, November 25).
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline-6-carbaldehyde.
  • BenchChem. (2025). Physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
  • PubChem. (n.d.). 1-Chloroisoquinoline-6-carbonitrile.
  • Frontier Specialty Chemicals. (n.d.). This compound.
  • Ambeed.com. (n.d.). 19493-44-8|1-Chloroisoquinoline.
  • Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95%.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Guide.
  • BenchChem. (n.d.). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide.
  • Urunbaeva, Z. E., et al. (n.d.). Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride.
  • BenchChem. (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
  • PubChem. (n.d.). Isoquinoline, 1-chloro-.
  • BenchChem. (2025). Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery.
  • Ballatore, C., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
  • LibreTexts. (2015, July 18).
  • Zhou, G., et al. (2014).
  • Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95 19493-44-8.
  • Horgan, C. (2022, January 3). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • Singh, A., & Singh, V. K. (2017, December). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY.
  • Michigan State University Chemistry. (n.d.). Carboxylic Acid Reactivity.
  • ResearchGate. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • ResearchGate. (n.d.).
  • (n.d.). [4+2].
  • Semantic Scholar. (n.d.).

Sources

An In-depth Technical Guide to the Physical Properties of 1-Chloroisoquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Interest

1-Chloroisoquinoline-6-carboxylic acid stands as a significant heterocyclic building block within the landscape of medicinal chemistry and organic synthesis. Its rigid isoquinoline scaffold, combined with the specific placement of a chloro-substituent and a carboxylic acid moiety, presents a unique combination of electronic and steric properties. These features make it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. Understanding its fundamental physical properties is not merely an academic exercise; it is a critical prerequisite for its effective handling, reaction optimization, storage, and formulation. This guide provides a detailed examination of these properties, grounded in available data and established scientific principles, to empower researchers in their synthetic and developmental endeavors.

Core Physicochemical Characteristics

A summary of the primary physical and chemical identifiers for this compound is presented below. This data serves as a foundational reference for laboratory use.

PropertyValueSource(s)
CAS Number 1256787-42-4[1][2]
Molecular Formula C₁₀H₆ClNO₂[2][3]
Molecular Weight 207.61 g/mol [2][3]
Appearance Off-white to light yellow powder[3]
Melting Point 284-286 °C[3]
Solubility Soluble in organic solvents (e.g., ethanol, acetone); slightly soluble in water.[3]
pKa (Predicted) ~3.63 ± 0.30 (for isomer 1-chloro-isoquinoline-7-carboxylic acid)[4]

In-Depth Analysis of Key Physical Properties

Melting Point: A Gauge of Purity and Lattice Energy

The high melting point of 284-286 °C is indicative of a stable crystalline lattice structure.[3] This stability arises from a combination of intermolecular forces:

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to strong dimeric or polymeric associations between molecules in the solid state.

  • π-π Stacking: The planar aromatic isoquinoline rings can stack, creating favorable van der Waals interactions.

  • Dipole-Dipole Interactions: The polar C-Cl and C=O bonds contribute to the overall dipole moment of the molecule, enhancing intermolecular attraction.

From a practical standpoint, a sharp melting point range is a primary indicator of high purity. Any significant depression or broadening of this range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

Solubility Profile: A Tale of Two Moieties

The solubility of this compound is dictated by the interplay between its polar carboxylic acid group and its largely nonpolar chloro-isoquinoline core.

  • Aqueous Solubility: The molecule is only slightly soluble in water.[3] While the carboxylic acid can engage in hydrogen bonding with water, the large, hydrophobic surface area of the fused aromatic rings and the chloro-substituent dominates, limiting its miscibility in aqueous media at neutral pH.

  • Organic Solubility: Its solubility in organic solvents like ethanol and acetone is significantly higher.[3] These solvents can solvate both the polar and nonpolar regions of the molecule effectively. The alkyl chains of ethanol can interact with the aromatic system, while its hydroxyl group can hydrogen bond with the carboxylic acid.

This dual nature is a critical consideration in drug development for absorption, distribution, metabolism, and excretion (ADME) profiling and for selecting appropriate solvent systems for chemical reactions and purification processes like recrystallization.

cluster_solubility Structural Influence on Solubility molecule This compound hydrophilic Hydrophilic Region (-COOH group) molecule->hydrophilic Promotes aqueous solubility (H-bonding) hydrophobic Hydrophobic Region (Aromatic Rings, -Cl) molecule->hydrophobic Limits aqueous solubility (Promotes organic solubility)

Caption: Duality of this compound's structure.

Acidity (pKa): The Ionizable Handle

The acidity is primarily governed by the stability of the conjugate base (carboxylate anion) formed upon deprotonation. The electron-withdrawing nature of the aromatic isoquinoline ring system and the chloro-substituent helps to delocalize the negative charge on the carboxylate, thereby stabilizing it and increasing the acidity (lowering the pKa) compared to a simple aliphatic carboxylic acid.

This pKa value is crucial for:

  • Predicting Ionization State: At physiological pH (~7.4), the compound will be almost exclusively in its deprotonated, anionic carboxylate form. This has profound implications for its biological interactions, membrane permeability, and solubility in physiological fluids.

  • Salt Formation: The acidic nature allows for the formation of stable salts with various bases, a common strategy used in drug development to improve solubility and bioavailability.

Experimental Protocols for Property Determination

To ensure data integrity, standardized, self-validating protocols must be employed.

Protocol: Melting Point Determination (Capillary Method)
  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.

  • Instrument Setup: Place the capillary in a calibrated melting point apparatus.

  • Measurement:

    • Heat rapidly to about 15-20 °C below the expected melting point (284 °C).[3]

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

    • Record the temperature at which the first liquid drop appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

  • Validation: Perform the measurement in triplicate. A narrow range (<2 °C) is indicative of high purity.

Protocol: Solubility Assessment (Thermodynamic Shake-Flask Method)
  • System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed, screw-cap vial. The excess solid is critical to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: Cease agitation and allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

cluster_workflow Physical Property Determination Workflow Sample Receive Sample (1-chloroisoquinoline- 6-carboxylic acid) MP Melting Point (Capillary Method) Sample->MP Sol Solubility (Shake-Flask) Sample->Sol pKa pKa (Potentiometric Titration) Sample->pKa Data Consolidate Data & Report MP->Data Sol->Data pKa->Data

Caption: Standard workflow for physical property characterization.

Stability and Storage Recommendations

Proper storage is essential to maintain the integrity of this compound.

  • Storage Conditions: The compound should be stored in a cool, dry place in a tightly sealed container to protect it from moisture and atmospheric contaminants.[3]

  • Shelf Life: Under these recommended conditions, the material has a reported shelf life of 2 years.[3]

  • Chemical Stability: As a carboxylic acid, it is stable under neutral and mildly acidic conditions. However, in the presence of strong bases, it will readily deprotonate to form the corresponding carboxylate salt. Care should be taken to avoid reaction with strong nucleophiles, which could potentially displace the chlorine atom at the 1-position under certain reaction conditions, although this bond is generally stable.

References

  • 6-Carboxy-1-chloroisoquinoline, Industrial Chemicals. [Link]

Sources

An In-Depth Technical Guide to 1-Chloroisoquinoline-6-Carboxylic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-chloroisoquinoline-6-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Core Compound Identification and Properties

CAS Number: 1256787-42-4[1][2][3][4]

This compound is a key synthetic intermediate. The strategic placement of the chloro-, and carboxylic acid moieties on the isoquinoline scaffold allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

Physicochemical Data Summary
PropertyValueSource
CAS Number 1256787-42-4[1][2][3][4]
Molecular Formula C₁₀H₆ClNO₂[1][3]
Molecular Weight 207.61 g/mol [1][3]
Physical State Solid (Predicted)[5]
Melting Point 284-286 °C (for a related isomer)
Solubility Soluble in organic solvents like ethanol and acetone.

Note: Some physical properties are predicted or based on closely related isomers and should be confirmed experimentally.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a multi-step process. A logical and well-established route involves the initial synthesis of a carbaldehyde precursor, followed by a selective oxidation to the desired carboxylic acid. This approach ensures high yields and purity.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Final Oxidation Step Isoquinoline-N-Oxide Isoquinoline-N-Oxide 1-Chloroisoquinoline 1-Chloroisoquinoline Isoquinoline-N-Oxide->1-Chloroisoquinoline POCl₃ 1-Chloroisoquinoline-6-carbaldehyde 1-Chloroisoquinoline-6-carbaldehyde 1-Chloroisoquinoline->1-Chloroisoquinoline-6-carbaldehyde Vilsmeier-Haack 1-Chloroisoquinoline-6-carboxylic_acid 1-Chloroisoquinoline-6-carboxylic_acid 1-Chloroisoquinoline-6-carbaldehyde->1-Chloroisoquinoline-6-carboxylic_acid Pinnick Oxidation

Caption: Synthetic pathway to this compound.

Part 1: Synthesis of 1-Chloroisoquinoline-6-carbaldehyde (Precursor)

The synthesis of the aldehyde precursor can be accomplished via established methods such as the Pomeranz-Fritsch reaction to construct the isoquinoline core, followed by formylation using the Vilsmeier-Haack reaction.

Part 2: Oxidation to this compound

The selective oxidation of the aldehyde to a carboxylic acid is a critical step. The Pinnick oxidation is a highly effective and mild method, well-suited for substrates with sensitive functional groups.[5]

Experimental Protocol: Pinnick Oxidation [5]

  • Dissolution: Dissolve 1-chloroisoquinoline-6-carbaldehyde (1.0 equivalent) in a mixture of tert-butanol and water.

  • Addition of Reagents: Cool the solution to 0°C in an ice bath. Add 2-methyl-2-butene (10.0 equivalents) followed by sodium dihydrogen phosphate monohydrate (5.0 equivalents).

  • Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (4.0 equivalents) in deionized water. Add the sodium chlorite solution dropwise to the reaction mixture over 10-15 minutes, maintaining an internal temperature below 10°C. The use of a chlorine scavenger like 2-methyl-2-butene is crucial to prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm).[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information, with the carboxyl carbon resonating in the characteristic region of 170-185 ppm.[6] The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups.

Experimental Protocol: NMR Sample Preparation

  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[6]

  • Referencing: The solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.5 ppm for ¹³C) can be used as an internal reference.[6]

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is crucial for determining the purity of this compound and for monitoring reaction progress.

Diagram of a Typical HPLC Workflow

HPLC_Workflow Sample_Preparation Sample_Preparation HPLC_System HPLC_System Sample_Preparation->HPLC_System Injection Column Column HPLC_System->Column Mobile Phase Detector Detector Column->Detector Separation Data_Acquisition Data_Acquisition Detector->Data_Acquisition Signal Chromatogram Chromatogram Data_Acquisition->Chromatogram Processing

Caption: A generalized workflow for HPLC analysis.

Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)Provides good retention and separation for aromatic carboxylic acids.
Mobile Phase A: 20 mM ammonium formate buffer, pH 3.7 B: AcetonitrileA buffered mobile phase is essential for reproducible chromatography of acidic analytes. A gradient elution may be necessary.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic system of the isoquinoline ring provides strong UV absorbance. DAD allows for peak purity assessment.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 0.5 mg/mL).[7]Ensures sample compatibility with the mobile phase and accurate quantification.

Applications in Drug Discovery and Development

The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a chloro and a carboxylic acid group provides opportunities for further chemical modification and exploration of structure-activity relationships (SAR).

Potential Biological Activities
  • Antiviral Agents: Isoquinoline and quinoline derivatives have demonstrated significant antiviral activity, including against HIV.[8][9][10] The carboxylic acid moiety can be crucial for interacting with biological targets.

  • Kinase Inhibitors: The quinoline and isoquinoline cores are common features in kinase inhibitors.[11][12][13] The ability to functionalize the carboxylic acid group allows for the synthesis of libraries of compounds for screening against various kinases.

Diagram of the Role in Drug Discovery

Drug_Discovery_Funnel Building_Block This compound Library_Synthesis Library Synthesis Building_Block->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: The role of this compound in the drug discovery pipeline.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for the development of novel compounds with a wide range of potential applications. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their advanced research endeavors.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroisoquinoline-1-carbaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for the Oxidation of 6-Chloroisoquinoline-1-carbaldehyde.
  • ChemBuyersGuide.com, Inc. (n.d.). Frontier Specialty Chemicals.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 1256787-42-4 | this compound.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
  • AccelaChem. (n.d.). This compound.
  • MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(15), 4991.
  • MDPI. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Viruses, 14(7), 1474.
  • BenchChem. (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
  • ResearchGate. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Current HIV Research, 6(3), 209-217.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Clark, J. (2023). Making Carboxylic Acids.
  • LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes.
  • LCGC International. (2022). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0046131).
  • PubMed. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Current HIV Research, 6(3), 209-217.
  • MDPI. (2022). 2-(3-Bromophenyl)
  • TSI Journals. (2017).
  • OUCI. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight.
  • PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 21(20), 7763.
  • OUCI. (n.d.). Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase.
  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.
  • BenchChem. (2025). Navigating Selectivity: A Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde Analogs in Kinase Inhibition.
  • ResearchGate. (2008). Characterization of HIV-1 Enzyme Reverse Transcriptase Inhibition by the Compound 6-Chloro-1,4-Dihydro-4-Oxo-1-(beta-D-Ribofuranosyl) Quinoline-3-Carboxylic Acid Through Kinetic and In Silico Studies. Current HIV Research, 6(3), 209-217.
  • PubMed. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1164-1168.

Sources

A Technical Guide to the Solubility of 1-Chloroisoquinoline-6-Carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is fundamental to drug discovery and development. This guide provides a comprehensive technical overview of the solubility characteristics of 1-chloroisoquinoline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document synthesizes theoretical principles with established, robust experimental protocols. It serves as a predictive framework and a practical laboratory guide for researchers. We will explore the physicochemical properties influencing solubility, present detailed methodologies for both thermodynamic and kinetic solubility determination, and provide an illustrative solubility profile based on first principles of organic chemistry.

Introduction and Physicochemical Analysis

This compound (MW: 207.61 g/mol ) is a substituted heterocyclic compound featuring an isoquinoline core.[1] Its structure is notable for three key functional regions that dictate its solubility behavior:

  • The Carboxylic Acid Group (-COOH): This acidic moiety is a strong hydrogen bond donor and acceptor. It imparts polarity and allows for significantly enhanced solubility in basic aqueous solutions and polar protic organic solvents.[2] The pKa of the carboxylic acid is a critical parameter influencing its charge state and, consequently, its solubility in different pH environments.[3]

  • The Isoquinoline Ring System: This bicyclic aromatic system includes a basic nitrogen atom. The ring itself is largely non-polar and hydrophobic, contributing to solubility in organic solvents that can engage in π-π stacking or have similar aromatic character.[4] The nitrogen atom can act as a hydrogen bond acceptor and can be protonated in acidic conditions, which would increase aqueous solubility.

  • The Chloro Substituent (-Cl): The chlorine atom is an electron-withdrawing group that adds to the molecule's overall lipophilicity and molecular weight, generally decreasing solubility in polar solvents like water.[4]

This combination of acidic, basic, and lipophilic functionalities makes this compound an amphoteric molecule with a complex solubility profile. Its behavior is not simply "polar" or "non-polar," but rather a nuanced interplay of these characteristics, leading to the classic "like dissolves like" principle being a primary, yet simplified, guide.[5]

Theoretical Framework for Solubility in Organic Solvents

The solubility of a solid in a liquid solvent is governed by the thermodynamics of dissolution, balancing the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions against the energy gained from forming new solute-solvent interactions.[6] Organic solvents are broadly classified based on their polarity and their ability to act as hydrogen bond donors or acceptors.[7][8]

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Water). These solvents have a hydrogen atom attached to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors.[8] The carboxylic acid group of the target molecule is expected to interact strongly with these solvents, suggesting moderate to good solubility.

  • Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile). These solvents have large dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.[9] They are excellent at solvating a wide range of molecules. DMSO and DMF are particularly effective for compounds like this compound, as they can effectively solvate both the polar carboxylic acid group and the large non-polar ring system.[7]

  • Non-Polar Solvents: (e.g., Hexane, Toluene, Diethyl Ether). These solvents have low dielectric constants and cannot engage in significant hydrogen bonding.[10] Due to the polar carboxylic acid group, this compound is expected to have very low solubility in these solvents.[8] Toluene, being aromatic, might show slightly better solubility than aliphatic hydrocarbons like hexane due to potential π-π interactions.[9]

The following diagram illustrates the classification of solvents and the anticipated interactions.

G cluster_0 Solvent Classes cluster_1 Solute Functional Groups Polar Protic Polar Protic Polar Aprotic Polar Aprotic Non-Polar Non-Polar Carboxylic Acid (-COOH) Carboxylic Acid (-COOH) Carboxylic Acid (-COOH)->Polar Protic Strong H-Bonding (High Solubility) Carboxylic Acid (-COOH)->Polar Aprotic Good Interaction (High Solubility) Carboxylic Acid (-COOH)->Non-Polar Mismatched Polarity (Very Low Solubility) Aromatic Core Aromatic Core Aromatic Core->Polar Aprotic Favorable Dipole Interactions Aromatic Core->Non-Polar van der Waals (Low Solubility)

Caption: Predicted interactions between solute functional groups and solvent classes.

Experimental Determination of Solubility

Accurate solubility data requires empirical measurement. Two primary methods are employed in drug discovery: the gold-standard thermodynamic (shake-flask) method and the high-throughput kinetic method.[11]

Thermodynamic Solubility via Shake-Flask Method

This method measures the equilibrium solubility of a compound and is considered the most reliable technique.[12][13] It involves creating a saturated solution by agitating an excess of the solid compound in the solvent for an extended period until equilibrium is reached.[14]

  • Preparation: Add an excess amount (e.g., 2-5 mg, ensuring solid remains visible) of this compound to a glass vial (e.g., 1.5 mL).

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C). Agitate for 24-48 hours.[15] A 24-hour period is often sufficient, but longer times ensure equilibrium for poorly soluble compounds.[16]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent).[17]

  • Dilution: Accurately dilute the filtered saturate with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC-UV) method.[3][5]

The workflow for this protocol is visualized below.

G start Start add_solid Add Excess Solid (2-5 mg) to Vial start->add_solid add_solvent Add Solvent (1.0 mL) add_solid->add_solvent equilibrate Equilibrate (24-48h at 25°C) add_solvent->equilibrate separate Separate Solid/Liquid (Centrifuge or Settle) equilibrate->separate filter Filter Supernatant (0.45 µm Syringe Filter) separate->filter dilute Dilute Sample filter->dilute analyze Analyze via HPLC-UV dilute->analyze end End analyze->end

Caption: Workflow for the thermodynamic shake-flask solubility protocol.

Kinetic Solubility for High-Throughput Screening

Kinetic solubility is often used in early drug discovery for rapid assessment.[18][19] This method measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.[16][20] While less precise than thermodynamic solubility, it is much faster and requires less compound.[11]

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[18]

  • Plate Setup: In a 96-well microtiter plate, add a small volume of the DMSO stock (e.g., 2 µL) to the wells containing the test solvent (e.g., 98 µL of an aqueous buffer or organic solvent mixture).[19] This results in a final DMSO concentration of 2%.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature.[18]

  • Precipitation Detection: Measure the amount of precipitate formed. This can be done directly by nephelometry (light scattering) or by filtering the plate and measuring the concentration of the dissolved compound in the filtrate via UV spectrophotometry or LC-MS.[11][16]

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed or the concentration remaining in solution after filtration.[18]

Analytical Quantification by HPLC-UV

A robust HPLC method is critical for accurately quantifying the dissolved compound in solubility experiments.[5]

  • Calibration Standards: Prepare a series of at least five calibration standards of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) from a known stock solution. The concentration range should bracket the expected sample concentrations.[5]

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan, likely in the 254-320 nm range for this chromophore).

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) > 0.995.[5]

  • Sample Quantification: Inject the diluted, filtered samples from the solubility experiment. Use the regression equation from the calibration curve to calculate the concentration in the diluted sample.

  • Final Calculation: Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the original solvent.

Illustrative Solubility Data

While exhaustive experimental data for this compound is not publicly available, a representative solubility profile can be predicted based on its chemical structure and the principles discussed. The following table provides estimated solubility values intended as a starting point for experimental design.

Solvent Solvent Class Predicted Solubility (mg/mL) Rationale
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50Excellent H-bond acceptor, effectively solvates both polar and non-polar regions.[18]
N,N-Dimethylformamide (DMF)Polar Aprotic> 50Similar to DMSO, highly effective polar aprotic solvent.[7]
MethanolPolar Protic10 - 20Good H-bonding with -COOH, but the large aromatic core limits solubility compared to DMSO.
EthanolPolar Protic5 - 10Less polar than methanol, reducing its ability to solvate the carboxylic acid group.[2]
AcetonitrilePolar Aprotic1 - 5Polar, but a weaker H-bond acceptor than DMSO/DMF.
Tetrahydrofuran (THF)Ethereal1 - 5Moderately polar, can solvate the aromatic core but interacts poorly with the -COOH group.[9]
Ethyl AcetateCarbonyl< 1Moderately polar but not a strong H-bond partner.[21]
Dichloromethane (DCM)Halogenated< 0.1Relatively non-polar, poor solvent for the highly polar carboxylic acid.[9]
TolueneAromatic< 0.1Non-polar, despite potential π-π stacking, cannot solvate the -COOH group.[10]
HexaneAliphatic< 0.01Highly non-polar, energetically unfavorable to dissolve the polar solute.[10]

Conclusion

The solubility of this compound is a complex function of its amphoteric and partially lipophilic nature. It is predicted to exhibit the highest solubility in polar aprotic solvents like DMSO and DMF, which can effectively accommodate all of its structural features. Moderate solubility is expected in polar protic solvents such as methanol, while poor solubility is anticipated in non-polar solvents like hexane and toluene. This guide provides the theoretical foundation and validated experimental protocols necessary for researchers to accurately determine the solubility of this compound in any organic solvent of interest, facilitating its effective use in synthesis, purification, and formulation for drug discovery applications.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • DC Fine Chemicals. (n.d.). Organic solvents: Complete Guide, Industrial Uses & Safety.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • BYJU'S. (n.d.). Organic Solvents.
  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed.
  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.
  • ChemHelpASAP. (2022, August 16). organic chemistry review - common organic solvents [Video]. YouTube.
  • Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. ResearchGate.
  • Subramanian, S. (n.d.). CLASSIFICATION OF SOLVENTS.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Allen, G. (n.d.). Organic Solvents: Types, Uses, & Properties Explained.
  • marina1111. (2009, August 19). how can i test the solubility in hplc please ?. Chromatography Forum.
  • Uddin, M. N., et al. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate.
  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • PCBIS. (n.d.). Thermodynamic solubility.
  • Petruševska, M., et al. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect.
  • Enamine. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Isoquinoline, 1-chloro-. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1-Chloroisoquinoline-6-carbonitrile. PubChem.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Kiani, M., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
  • Brogdon, B. N., et al. (1999). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts in Water and Ethanol. ResearchGate.

Sources

stability of 1-chloroisoquinoline-6-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 1-Chloroisoquinoline-6-Carboxylic Acid

Introduction: The Imperative of Stability in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of its viability. A molecule's ability to withstand various environmental stresses—such as changes in pH, temperature, and light—directly impacts its safety, efficacy, and shelf-life.[1][2] this compound is a heterocyclic compound of significant interest, often serving as a critical building block in the synthesis of complex pharmaceutical agents.[3][4] Its molecular architecture, featuring an isoquinoline core, a reactive chloro-substituent, and a carboxylic acid moiety, presents a unique stability profile that demands thorough investigation.

This guide provides a comprehensive technical overview of the stability of this compound. We will delve into its chemical properties, predict its degradation pathways based on functional group reactivity, and provide detailed, field-proven protocols for conducting forced degradation studies. The methodologies described herein are aligned with the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a scientifically rigorous and regulatory-compliant approach to stability assessment.[2][5]

Section 1: Physicochemical and Structural Analysis

Understanding the stability of this compound begins with a detailed analysis of its structure.

Caption: Molecular Structure of this compound.

  • Isoquinoline Core: The fused benzene and pyridine rings create an aromatic system. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, influencing the electron density of the entire scaffold.[6][7] It also provides a site for protonation in acidic media, which can alter the molecule's reactivity.[7]

  • 1-Chloro Substituent: The chlorine atom at the C1 position is particularly significant. This position is alpha to the ring nitrogen, making it highly activated towards nucleophilic substitution. This is the most probable site for hydrolytic degradation.

  • 6-Carboxylic Acid Group: The carboxylic acid at the C6 position is an electron-withdrawing group. It is the primary site for ionization, with a pKa that will dictate the molecule's charge and solubility at different pH values. While the C-C bond is robust, decarboxylation can be a concern under high thermal stress.

PropertyPredicted Value / CharacteristicSource
Molecular Formula C₁₀H₆ClNO₂[8]
Molecular Weight 207.61 g/mol [8]
Physical State Solid[9]
Basicity (pKa) The isoquinoline nitrogen is weakly basic (pKa of parent isoquinoline is ~5.14).[7]
Acidity (pKa) The carboxylic acid group is acidic.-
Solubility Limited solubility in water; soluble in organic solvents and dilute aqueous bases.[7]

Section 2: Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is the systematic exposure of a compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][5] This process is fundamental for developing and validating stability-indicating analytical methods.[2][10]

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) control Unstressed Control (Stored in Dark at 4°C) start->control acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, Solution & Solid) start->thermal photo Photolytic Stress (ICH Q1B Light Conditions) start->photo sampling Sample at Time Points (e.g., 0, 2, 6, 12, 24h) control->sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC-PDA-MS sampling->analysis end Identify Degradants & Establish Pathways analysis->end

Caption: General experimental workflow for forced degradation studies.

Trustworthiness: The Self-Validating System

Every protocol must include a control sample—an aliquot of the stock solution stored under conditions that prevent degradation (e.g., refrigerated and protected from light). This control serves two purposes:

  • Baseline: It provides the initial purity profile (t=0) against which all stressed samples are compared.

  • Method Validation: It confirms that the analytical method itself does not cause degradation and that any observed impurities in stressed samples are not present in the original material.[11]

Detailed Experimental Protocols

Causality Behind Choices: The conditions below are selected to target specific, predictable chemical reactions based on the molecule's functional groups. The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without overly complex secondary reactions.[12]

A. Acidic Hydrolysis

  • Rationale: To assess the susceptibility of the 1-chloro group to nucleophilic attack by water under acid-catalyzed conditions. Protonation of the ring nitrogen further activates the C1 position.

  • Protocol:

    • To 1 mL of a 1 mg/mL stock solution (in acetonitrile or methanol), add 1 mL of 1N HCl.

    • Incubate the mixture in a thermostatically controlled water bath at 60°C.

    • Withdraw aliquots at predetermined intervals (e.g., 2, 6, 12, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 1N NaOH and dilute with the mobile phase to the target concentration for analysis.[13]

B. Basic Hydrolysis

  • Rationale: To evaluate the stability against base-catalyzed hydrolysis. The hydroxyl ion is a strong nucleophile that can directly attack the C1 position.

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.

    • Maintain the mixture at room temperature, protected from light.

    • Withdraw aliquots at appropriate time points.

    • Neutralize the aliquot with an equivalent amount of 0.1N HCl and dilute with the mobile phase for analysis.[13]

C. Oxidative Degradation

  • Rationale: N-heterocyclic aromatic compounds can be susceptible to oxidation, potentially forming N-oxides or undergoing ring-opening.[14][15] Hydrogen peroxide is a common oxidant used for this purpose.[1]

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light.

    • Monitor the reaction by withdrawing aliquots at various time points.

    • Quench the reaction if necessary (e.g., with sodium bisulfite) and dilute for analysis.

D. Thermal Degradation

  • Rationale: To assess the molecule's stability at elevated temperatures, which can induce reactions like decarboxylation or other forms of decomposition.[16][17] The study should be performed on both the solid material and a solution.

  • Protocol:

    • Solid State: Place a known quantity of the solid compound in a thermostatically controlled oven at 80°C. At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

    • Solution State: Place a sealed vial of the stock solution in the 80°C oven. Withdraw aliquots at specified intervals, cool, and analyze.[11]

E. Photolytic Degradation

  • Rationale: To determine if the molecule is sensitive to light energy, which can promote radical reactions or other photochemical transformations.[18] Testing must comply with ICH Q1B guidelines.[19]

  • Protocol:

    • Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A parallel set of samples, wrapped in aluminum foil, should be used as dark controls to separate light-induced degradation from thermal effects.

    • Analyze the exposed samples and dark controls at the end of the exposure period.[19]

Section 3: Predicted Degradation Pathways and Data Interpretation

Analysis of stressed samples is performed using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector for peak purity assessment and a mass spectrometer (MS) for mass identification of degradants.[13]

Hydrolytic Pathway

The most anticipated degradation route is the hydrolysis of the 1-chloro substituent to form the corresponding 1-hydroxyisoquinoline, which exists in tautomeric equilibrium with the more stable 1-isoquinolone form.

Caption: Predicted hydrolytic degradation pathway.

Oxidative Pathway

Oxidation is likely to occur at the nitrogen atom, leading to the formation of an N-oxide. This is a common metabolic and degradation pathway for N-heterocycles.

Caption: Hypothesized pathway for oxidative degradation.[11]

Summarizing Quantitative Data

The results of the forced degradation studies should be tabulated to provide a clear overview of the molecule's stability profile.

Table 2: Hypothetical Forced Degradation Data for this compound after 24 hours

Stress Condition% Parent Compound Remaining% Major Degradant 1 (Hydrolysis Product)% Major Degradant 2 (Oxidative Product)Total Impurities (%)Mass Balance (%)
Control (t=24h) 99.8< 0.05< 0.050.2100.0
0.1N HCl, 60°C 85.213.5< 0.114.699.8
0.1N NaOH, RT 78.919.8< 0.120.999.8
3% H₂O₂, RT 92.5< 0.16.87.499.9
Thermal (80°C, solid) 99.5< 0.05< 0.050.5100.0
Photolytic (ICH Q1B) 97.11.20.82.899.9

Mass balance is calculated as (% Parent Remaining + % Total Impurities) and should be close to 100% for a validated method.[12]

Conclusion and Storage Recommendations

Based on the predicted reactivity and the framework of forced degradation studies, this compound is expected to be most susceptible to hydrolysis, particularly under basic conditions, leading to the formation of 1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid. It is likely to exhibit moderate sensitivity to oxidation and photolysis, while showing greater stability against thermal stress in the solid state.

Recommendations for Storage and Handling:

  • Storage: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to minimize hydrolytic, oxidative, and photolytic degradation.[13]

  • pH Control: When used in solution, the pH should be maintained in a neutral to slightly acidic range to slow the rate of hydrolysis. Buffering systems should be considered for reactions or formulations.

  • Material Handling: Solutions should be prepared fresh and used promptly to avoid the accumulation of degradants.[13]

This technical guide provides the foundational knowledge and actionable protocols for a comprehensive stability assessment of this compound, ensuring that its quality and integrity are maintained throughout the drug development lifecycle.

References

  • Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. PubMed.
  • A plausible mechanism for the oxidation of N‐heterocycles. ResearchGate.
  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering.
  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science (RSC Publishing).
  • Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology (RSC Publishing).
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Forced Degradation Studies. MedCrave online.
  • Photophysical properties of isoquinoline derivatives. ResearchGate.
  • Product Class 5: Isoquinolines. Science of Synthesis.
  • Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar.
  • Forced Degradation Studies. SciSpace.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central.
  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
  • Isoquinoline. Science of Synthesis.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • Thermochemical Recycling and Degradation Strategies of Halogenated Polymers. PubMed Central.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PubMed Central.
  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • HYDROLYSIS. University of California, Santa Barbara.
  • Identification and Analysis of Halogenated Contaminants Formed in Thermal. Florida State University Libraries.
  • Degradation of halogenated aliphatic compounds: the role of adaptation. PubMed.
  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PubMed.
  • Isoquinoline. Wikipedia.

Sources

commercial availability of 1-chloroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability of 1-Chloroisoquinoline-6-Carboxylic Acid For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, procurement, and quality verification of this compound. The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds and approved pharmaceuticals.[1][2] As such, access to well-characterized and reliably sourced derivatives like this compound is critical for researchers in drug discovery and development. This document offers a practical framework for sourcing this key building block, from identifying commercial suppliers to implementing in-house quality control protocols, ensuring the integrity of starting materials for synthesis and screening campaigns.

Introduction: The Strategic Importance of the Isoquinoline Core

The isoquinoline moiety is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. This structural motif is central to a vast number of natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of chlorine, a common bioisostere in drug design, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3] Specifically, this compound offers two key points for chemical modification: the reactive chloro group at the 1-position, amenable to nucleophilic substitution and cross-coupling reactions, and the carboxylic acid at the 6-position, which can be readily converted into amides, esters, and other functional groups. This dual functionality makes it a valuable starting material for building diverse chemical libraries for drug discovery.

Commercial Availability Landscape

This compound (CAS No. 1256787-42-4) is available from several commercial chemical suppliers.[4][5] These vendors typically cater to the research and development sector, offering the compound in quantities ranging from milligrams to grams. The availability from multiple sources provides researchers with options regarding purity, lead time, and cost.

Data Presentation: Commercial Supplier Overview

SupplierCatalog NumberPurityAvailable QuantitiesCAS Number
Frontier Specialty ChemicalsC13821Not Specified250 mg1256787-42-4[4]
Santa Cruz Biotechnology, Inc.sc-210134Not SpecifiedInquire1256787-42-4[5]

Note: This table is illustrative and not exhaustive. Researchers should always verify current stock and purity with suppliers directly. Purity levels for research chemicals can vary, and while some suppliers may not specify a purity percentage on their website, this information is typically available on the Certificate of Analysis (CoA).

Strategic Procurement Workflow

Sourcing a chemical intermediate is more than a simple purchase; it is the first step in ensuring experimental reproducibility. A systematic approach is crucial.

3.1. Supplier Selection and Initial Vetting When selecting a supplier, consider factors beyond price. Established suppliers with a history of providing high-quality reagents are often preferable. It is advisable to inquire if analytical data, such as an ¹H NMR or LC-MS spectrum, is available for the specific batch being purchased. For early-stage discovery, a purity of >95% is often sufficient, but for later-stage development, higher purity may be required.

3.2. The Critical Role of the Certificate of Analysis (CoA) Always request a lot-specific Certificate of Analysis (CoA) before or with your purchase. The CoA is a document that confirms the compound's identity and purity through analytical testing. It is a fundamental component of laboratory quality assurance.

3.3. Procurement and Verification Workflow Diagram

G cluster_procurement Procurement Phase cluster_verification Verification Phase Identify_Suppliers 1. Identify Potential Suppliers Request_CoA 2. Request Lot-Specific CoA & Quote Identify_Suppliers->Request_CoA Evaluate_Data 3. Evaluate Purity & Lead Time Request_CoA->Evaluate_Data Place_Order 4. Place Purchase Order Evaluate_Data->Place_Order Meets Specs? Receive_Chemical 5. Receive & Log Chemical Place_Order->Receive_Chemical Perform_QC 6. Perform In-House QC Checks Receive_Chemical->Perform_QC Perform_QC->Request_CoA Fail Release_Stock 7. Release for Experimental Use Perform_QC->Release_Stock Pass

Caption: A strategic workflow for procuring and verifying chemical reagents.

In-House Quality Control & Verification

Upon receipt, it is best practice to perform in-house analytical checks to verify the identity and purity of the material, even when a CoA is provided. This step provides an orthogonal validation and safeguards against potential discrepancies between batches.

4.1. Recommended Analytical Protocols

Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

Protocol 2: Purity Assessment via LC-MS

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute as necessary for analysis.

  • Chromatography: Use a reverse-phase C18 column with a gradient elution method, typically using water and acetonitrile with 0.1% formic acid as mobile phases.

  • Detection:

    • UV Detector: Monitor at a relevant wavelength (e.g., 254 nm) to assess the area percentage of the main peak, which corresponds to the purity.

    • Mass Spectrometer (MS): Use electrospray ionization (ESI) in positive mode. The expected mass-to-charge ratio ([M+H]⁺) for C₁₀H₆ClNO₂ (MW: 207.61) is approximately 208.01.[7] This confirms the molecular weight of the main component.

4.2. Quality Control Workflow Diagram

G Start Received Compound NMR_Check ¹H NMR Identity Check Start->NMR_Check LCMS_Check LC-MS Purity & MW Check Start->LCMS_Check Decision Data Match CoA & Specs? NMR_Check->Decision LCMS_Check->Decision Pass Release to Inventory Decision->Pass Yes Fail Quarantine & Contact Supplier Decision->Fail No

Caption: In-house quality control workflow for incoming chemical reagents.

Synthesis as a Viable Alternative

In cases where commercial stock is limited, unavailable in the desired quantity, or if specific analogs are required, in-house synthesis may be necessary. While a specific, validated synthesis for this compound is not prominently published, general methods for the synthesis of substituted isoquinolines are well-established. For example, the Pomeranz-Fritsch reaction can be used to construct the isoquinoline core, followed by functional group manipulations like chlorination and oxidation to yield the desired product.[8] The Vilsmeier-Haack reaction is another powerful method for formylating isoquinoline systems, which can then be oxidized to the carboxylic acid.[8] Demethylation of a corresponding methoxy-isoquinoline is also a common strategy to access hydroxylated intermediates.[9]

Safe Handling and Storage

As with all laboratory chemicals, appropriate safety precautions must be taken. Based on data for related chloroisoquinoline compounds, this compound should be handled in a well-ventilated area or fume hood.[10] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[10] Consult the Safety Data Sheet (SDS) from the supplier for specific hazard information.

Conclusion

This compound is a commercially available and valuable building block for medicinal chemistry and drug discovery. A strategic approach to procurement, which includes careful supplier selection and robust in-house quality control, is paramount to ensuring the reliability and reproducibility of research outcomes. By following the workflows and protocols outlined in this guide, researchers can confidently source and utilize this compound in their synthetic and screening endeavors, accelerating the path toward novel therapeutic agents.

References

  • Frontier Specialty Chemicals. This compound.
  • Jayachandran, B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline.
  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 140539, 1-Chloroisoquinoline.
  • American Elements. Isoquinolines.
  • National Center for Biotechnology Information. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • PubChemLite. 6-chloroisoquinoline-8-carboxylic acid (C10H6ClNO2).

Sources

A Technical Guide to the Reactivity of 1-Chloroisoquinoline: A Cornerstone for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Among its derivatives, 1-chloroisoquinoline stands out as a particularly versatile and strategic building block for synthetic chemists.[3][4] Its utility stems from the heightened reactivity of the chloro group at the 1-position, which is significantly activated by the adjacent electron-withdrawing ring nitrogen.[5][6] This activation facilitates a range of powerful transformations, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and reactivity of 1-chloroisoquinoline, offering field-proven insights, detailed experimental protocols, and mechanistic rationale to empower researchers in drug discovery and chemical development.

Synthesis and Physicochemical Properties

The most common and efficient laboratory-scale synthesis of 1-chloroisoquinoline begins with the N-oxidation of isoquinoline, followed by treatment with phosphoryl chloride (POCl₃).[7][8] This method reliably produces the target compound in high yield.

Experimental Protocol: Synthesis from Isoquinoline-N-Oxide

This protocol describes a robust procedure for the preparation of 1-chloroisoquinoline.

  • Reaction Setup: To a flask equipped with a dropping funnel and a reflux condenser, add isoquinoline-N-oxide (20.0 g). Cool the flask in an ice bath.

  • Reagent Addition: Slowly add phosphoryl chloride (200 mL) dropwise to the cooled isoquinoline-N-oxide with stirring.[7][8] The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 105 °C. Allow the reaction to reflux overnight.[7]

  • Workup: Cool the reaction mixture to room temperature. Remove the excess phosphoryl chloride by distillation under reduced pressure.[7] Carefully quench the residue by pouring it onto ice water.

  • Extraction: Extract the aqueous mixture with dichloromethane. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[7][8]

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether, to afford 1-chloroisoquinoline as a white to yellow solid (typical yield: 85%).[7][8]

Synthesis Workflow Diagram

G cluster_0 Synthesis of 1-Chloroisoquinoline Isoquinoline-N-Oxide Isoquinoline-N-Oxide Reaction_Vessel Reaction_Vessel Isoquinoline-N-Oxide->Reaction_Vessel 1. Add to flask Reflux Reflux Reaction_Vessel->Reflux 3. Heat to 105°C POCl3 POCl3 POCl3->Reaction_Vessel 2. Add dropwise (Ice Bath) Distillation Distillation Reflux->Distillation 4. Remove excess POCl3 Quench Quench Distillation->Quench 5. Add to Ice Water Extraction Extraction Quench->Extraction 6. Extract with CH2Cl2 Purification Purification Extraction->Purification 7. Column Chromatography 1-Chloroisoquinoline 1-Chloroisoquinoline Purification->1-Chloroisoquinoline Yield: ~85%

Caption: Workflow for the synthesis of 1-chloroisoquinoline.

Physicochemical Data
PropertyValueReference(s)
CAS Number 19493-48-8[3][7][9]
Molecular Formula C₉H₆ClN[3][7][9]
Molecular Weight 163.6 g/mol [3][7][9]
Appearance White to light yellow solid[3]
Melting Point 31-36 °C[7]
Boiling Point 274-275 °C[7]

Core Reactivity I: Nucleophilic Aromatic Substitution (SNAr)

A fundamental reaction pathway for 1-chloroisoquinoline is the nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of the heteroatom in the isoquinoline ring alters this reactivity profile significantly.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10][11] The key to the reactivity of 1-chloroisoquinoline lies in the ability of the electron-withdrawing nitrogen atom to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[12][13]

  • Addition: A nucleophile attacks the carbon atom bearing the chloro group (the ipso-carbon), breaking the aromaticity of the pyridine ring and forming a resonance-stabilized carbanion (Meisenheimer complex).[10]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.[10]

The nitrogen atom at the 2-position is critical; it delocalizes the negative charge of the intermediate, lowering the activation energy for the initial nucleophilic attack and making the 1-position exceptionally reactive compared to other positions.[6][12]

SNAr Mechanism on 1-Chloroisoquinoline

G cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(II)Complex L₂Pd(II)(Ar)X Pd(0)L2->Pd(II)Complex Ar-X Transmetalation Transmetalation or Amine Coordination Pd(II)Coupling L₂Pd(II)(Ar)(R) Pd(II)Complex->Pd(II)Coupling R-M or R-NH₂ Pd(II)Coupling->Pd(0)L2 Ar-R RedElim Reductive Elimination

Sources

An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group at the 6-Position of Isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Functionalization of this heterocyclic system is a cornerstone of drug design, and the carboxylic acid group, particularly at the 6-position, serves as a versatile synthetic handle for molecular elaboration.[1] This guide provides a detailed exploration of the chemical reactivity of isoquinoline-6-carboxylic acid. We will dissect the electronic properties governing its behavior and provide field-proven, step-by-step protocols for its most critical transformations, including amidation, esterification, and reduction. The insights and methodologies presented herein are intended to empower researchers in the rational design and synthesis of novel isoquinoline-based therapeutics.

Introduction: The Strategic Importance of Isoquinoline-6-carboxylic Acid

The isoquinoline nucleus is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring.[4] This scaffold is prevalent in a vast number of natural products, particularly alkaloids like morphine and papaverine, and synthetic pharmaceuticals.[3][5] Its significance in drug discovery stems from its ability to engage in various biological interactions, often acting as a bioisostere for other aromatic systems or presenting a key hydrogen bond acceptor through its ring nitrogen.[1][2]

Isoquinoline-6-carboxylic acid has emerged as a critical building block in medicinal chemistry.[1] The carboxylic acid moiety at the 6-position provides a prime attachment point for introducing diverse functional groups, enabling chemists to modulate pharmacokinetic and pharmacodynamic properties.[1] This strategic placement allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds.[1]

Fundamental Reactivity: Electronic and Steric Considerations

The reactivity of the carboxylic acid group at the 6-position is dictated by the electronic landscape of the isoquinoline ring. The nitrogen atom in the pyridine ring is electronegative, exerting an electron-withdrawing effect on the entire system. Electrophilic aromatic substitution on isoquinoline typically occurs on the benzene ring, preferentially at the 5- and 8-positions.[4][6][7]

The carboxylic acid itself is an electron-withdrawing group, which further influences the ring's properties.[8] The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The pKa of isoquinoline-6-carboxylic acid is influenced by the electron-withdrawing nature of the fused pyridine ring. For comparison, the pKa of benzoic acid is approximately 4.2 in water.[9] The isoquinoline nucleus, being more electron-withdrawing than a simple benzene ring, is expected to stabilize the carboxylate anion, thus making isoquinoline-6-carboxylic acid slightly more acidic than benzoic acid. This enhanced acidity can facilitate its deprotonation under milder basic conditions, which is a key first step in many of its transformations.

electronic_effects

Key Chemical Transformations & Methodologies

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. Below are detailed protocols for the most common and synthetically useful reactions involving isoquinoline-6-carboxylic acid.

Amide Bond Formation (Amidation)

Amidation is arguably the most utilized reaction in medicinal chemistry for derivatizing carboxylic acids.[10][11][12] It allows for the introduction of a vast array of amine-containing fragments, profoundly impacting a molecule's biological activity and properties. The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires the activation of the carboxylic acid.[10]

Causality Behind Experimental Choices: The selection of a coupling reagent is critical. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions, particularly racemization when coupling chiral amines. The addition of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is necessary to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.[13]

Self-Validating Protocol: Amidation using HATU

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve isoquinoline-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (0.1-0.5 M).

  • Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.

Data Presentation: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditive(s)BaseTypical SolventKey Advantages/Disadvantages
HATU NoneDIPEA, Et₃NDMF, DCMHigh efficiency, low racemization, but expensive.
EDC/HOBt HOBtDIPEA, Et₃NDMF, DCMCost-effective, widely used, but can lead to side products.[11]
PyBOP NoneDIPEADMFSimilar to HATU, good for hindered amines.
SOCl₂ NonePyridineDCM, TolueneForms acyl chloride intermediate; harsh conditions, not suitable for sensitive substrates.
Ester Formation (Esterification)

Esterification is another fundamental transformation used to modify the properties of a lead compound, often to improve its lipophilicity and cell permeability, a common strategy in prodrug design.[1]

Causality Behind Experimental Choices: The Steglich esterification, using a carbodiimide like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC in combination with a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine), is a mild and highly effective method.[14][15] It avoids the harsh acidic conditions of the classic Fischer esterification, making it suitable for substrates with acid-sensitive functional groups.[16][17] DMAP acts as an acyl transfer agent, dramatically accelerating the reaction.[15]

Self-Validating Protocol: Steglich Esterification

  • Preparation: To a solution of isoquinoline-6-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with DCM. Combine the filtrates and wash with 0.5 M HCl, followed by saturated aqueous NaHCO₃, and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the pure ester.

experimental_workflow

Reduction to Alcohols

Reduction of the carboxylic acid to a primary alcohol (isoquinoline-6-ylmethanol) provides another avenue for diversification. The resulting alcohol can be further functionalized, for example, through etherification or conversion to a leaving group for nucleophilic substitution.

Causality Behind Experimental Choices: Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required for the reduction of carboxylic acids.[18][19][20] The reaction proceeds via a two-step reduction, first to an aldehyde intermediate which is immediately further reduced to the alcohol.[18][20] Due to the high reactivity of LiAlH₄, especially with protic solvents, the reaction must be carried out in anhydrous etheral solvents like THF or diethyl ether.[20] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids.[20]

Self-Validating Protocol: Reduction using LiAlH₄

  • Preparation: To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of isoquinoline-6-carboxylic acid (1.0 eq) in anhydrous THF dropwise. Caution: The reaction is highly exothermic and generates H₂ gas.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the starting material is consumed (monitored by TLC).

  • Quenching (Fieser work-up): Cool the reaction mixture to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude alcohol can be purified by crystallization or column chromatography.

Strategic Considerations in Drug Discovery

The choice of derivatization at the 6-position has profound implications for a compound's drug-like properties.

  • Amides: Introduce hydrogen bond donors and acceptors, which can be critical for target engagement. The nature of the amine component can be tailored to explore specific binding pockets or to enhance solubility and metabolic stability.

  • Esters: Often increase lipophilicity, which can improve membrane permeability. However, esters are also susceptible to hydrolysis by esterase enzymes in vivo, a property that can be exploited for prodrug design but may also lead to metabolic instability.[1]

  • Alcohols: The primary alcohol resulting from reduction can serve as a spacer or be used to attach larger groups, providing a different vector for SAR exploration compared to the direct amide or ester linkages.

Conclusion

Isoquinoline-6-carboxylic acid is a high-value, versatile building block for chemical synthesis and drug discovery.[1] Its reactivity is governed by the electronic properties of the isoquinoline core, which activates the carboxylic acid group for a range of transformations. By understanding the principles behind these reactions and employing robust, validated protocols for amidation, esterification, and reduction, researchers can efficiently generate diverse libraries of novel compounds. This strategic functionalization is a key step in the journey of transforming a simple heterocyclic core into a potent and selective therapeutic agent.

References

  • Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?.
  • Unknown. (n.d.). Isoquinoline.
  • National Center for Biotechnology Information. (n.d.). Isoquinoline-6-carboxylic acid. PubChem.
  • Gomha, S. M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7.
  • Amerigo Scientific. (n.d.). isoquinoline-6-carboxylic acid.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
  • Falchi, A., et al. (n.d.). A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C.
  • Kandhasamy, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH National Center for Biotechnology Information.
  • Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols.
  • Google Patents. (n.d.). Process for the preparation and isolation of carboxylic esters.
  • Endait, R. S. (n.d.). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Zenodo.
  • Gore, S. J., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
  • Scribd. (n.d.). Quinoline and Isoquinoline Overview.
  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Arkivoc. (2004). Acid-base interactions in some isoquinoline and quinazoline amino derivatives.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.
  • Química Orgánica. (n.d.). Reduction of carboxylic acids to alcohols.
  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
  • Unknown. (n.d.). Preparation and Properties of Isoquinoline.
  • Chemguide. (n.d.). reduction of carboxylic acids.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Organic Chemistry Data. (n.d.). Bordwell pKa Table.
  • Chemistry LibreTexts. (2020). 21.2: Acidity of Carboxylic Acids.
  • Scribd. (n.d.). PKa Values of Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction.

Sources

A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 1-Chloroisoquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1] From the analgesic properties of morphine to the antibacterial effects of berberine, isoquinoline derivatives have consistently provided fertile ground for drug discovery.[1] The subject of this guide, 1-chloroisoquinoline-6-carboxylic acid, represents a particularly valuable starting point for chemical exploration. Its structure is strategically functionalized: the 1-chloro group serves as a versatile synthetic handle for diversification through cross-coupling chemistry, while the 6-carboxylic acid moiety provides a critical interaction point for biological targets, akin to functionalities seen in many enzyme inhibitors.[2][3]

This document provides a technical framework for researchers and drug development professionals to systematically explore the chemical space around this core. We will delve into robust synthetic strategies, rationale-driven analog design, and detailed experimental protocols, moving beyond simple procedural descriptions to explain the causality behind key experimental choices.

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the parent compound is the logical prerequisite to any analog development campaign. While multiple routes can be envisioned, a highly plausible pathway involves a multi-step sequence starting from a readily available substituted benzaldehyde. The chosen strategy, outlined below, leverages the well-established Pomeranz-Fritsch reaction for the construction of the isoquinoline core, followed by functional group manipulations.[4][5]

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Isoquinoline Core Formation cluster_1 Part 2: C1-Functionalization cluster_2 Part 3: C6-Functionalization 4-chlorobenzaldehyde 4-chlorobenzaldehyde Schiff Base Schiff Base 4-chlorobenzaldehyde->Schiff Base Aminoacetaldehyde diethyl acetal 6-Chloroisoquinoline 6-Chloroisoquinoline Schiff Base->6-Chloroisoquinoline Pomeranz-Fritsch Cyclization (H₂SO₄) Reissert Compound Reissert Compound 6-Chloroisoquinoline->Reissert Compound 1. Benzoyl Chloride 2. KCN 6-Chloroisoquinoline->Reissert Compound 6-Chloro-1-formylisoquinoline 6-Chloro-1-formylisoquinoline Reissert Compound->6-Chloro-1-formylisoquinoline Acid Hydrolysis Target_Molecule 1-Chloroisoquinoline- 6-carboxylic acid 6-Chloro-1-formylisoquinoline->Target_Molecule Oxidation (e.g., KMnO₄) 6-Chloro-1-formylisoquinoline->Target_Molecule

Caption: Strategic regions for analog design on the core scaffold.

Region A: Modulation of the Isoquinoline Core

Introducing substituents onto the benzo portion of the isoquinoline ring can profoundly impact electronic properties, lipophilicity, and metabolic stability. These changes can fine-tune the molecule's interaction with its biological target and improve its overall drug-like properties.

PositionExample SubstituentRationale / Potential Impact
C4-F, -CH₃Modulate electronics of the heterocyclic ring; influence pKa of the nitrogen.
C5-OCH₃Increase electron density; potential for new hydrogen bond interactions.
C7, C8-F, -ClBlock potential sites of metabolism; enhance binding through halogen bonds.
Region B: Diversification at the C1-Position

The 1-chloro group is an exceptionally useful synthetic handle. Its reactivity allows for the introduction of a wide array of functional groups via nucleophilic aromatic substitution or, more versatilely, through transition-metal-catalyzed cross-coupling reactions. [6]This position is often a key vector for exploring the binding pocket of a target protein.

  • Nucleophilic Substitution: Reaction with amines, alcohols, or thiols can introduce polar groups capable of forming hydrogen bonds.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of aryl, heteroaryl, or alkyl groups, which can fill hydrophobic pockets and establish pi-stacking interactions. * Buchwald-Hartwig Amination: A powerful method for forming C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: Introduction of alkynyl groups, which can serve as rigid linkers or probes for specific interactions.

The choice of catalyst and ligand system is critical for these transformations, especially given the potential for catalyst inhibition by the isoquinoline nitrogen.

Region C: Bioisosteric Replacement of the Carboxylic Acid

The carboxylic acid at the C6 position is a critical pharmacophore, likely involved in forming key ionic or hydrogen bond interactions with a biological target, such as an arginine residue in an enzyme's active site. [2][3]However, carboxylic acids can also impart undesirable properties, such as poor cell permeability and rapid clearance. Bioisosteric replacement aims to retain the key binding interactions while improving the molecule's overall pharmacokinetic profile.

BioisostereRationale / Potential Impact
Amides (-CONHR) Neutral analogs; modulate polarity and introduce new vectors for SAR exploration.
Esters (-COOR) Prodrug strategy; mask the acid to improve permeability, cleaved in vivo to the active acid.
Tetrazole A classic carboxylic acid bioisostere. It is acidic, planar, and capable of forming similar ionic and hydrogen bond interactions, but is metabolically more stable and more lipophilic than the corresponding carboxylic acid. [7]
Acylsulfonamides Another acidic mimic with different spatial and electronic properties.

Modern synthetic methods, such as organic photoredox catalysis, have enabled the direct, one-pot conversion of carboxylic acids to tetrazoles, providing an efficient route to these valuable analogs. [7]

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis of key analogs. As a Senior Application Scientist, I must emphasize that all reactions should be monitored by an appropriate technique (e.g., TLC or LC-MS) to ensure completion, and all products must be rigorously purified and characterized (e.g., by NMR, MS, and HPLC) to confirm their identity and purity.

Protocol 1: Synthesis of 1-Chloroisoquinoline from Isoquinoline N-Oxide

This protocol details the chlorination of a pre-formed isoquinoline ring system, a key step for accessing the C1-chloro handle.

Materials:

  • Isoquinoline N-oxide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10 vol eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add isoquinoline N-oxide (e.g., 5.0 g).

  • Under a fume hood, cool the flask in an ice-water bath. Slowly add phosphorus oxychloride (e.g., 50 mL) dropwise with vigorous stirring. The addition is exothermic. [8]3. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 105 °C) for 4-6 hours. [8]4. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure (distillation).

  • Work-up: Very slowly and carefully, quench the residue by pouring it onto crushed ice with stirring. This step is highly exothermic and releases HCl gas.

  • Neutralize the acidic aqueous solution by the slow addition of solid NaHCO₃ or by pouring it into a saturated NaHCO₃ solution until effervescence ceases (pH ~8).

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure 1-chloroisoquinoline. [6]

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C1-Position

This protocol describes the installation of an aryl group at the C1 position, replacing the chloro substituent.

Materials:

  • 1-Chloroisoquinoline derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Ethyl acetate (EtOAc) for extraction

  • Brine

Procedure:

  • To a reaction vessel, add the 1-chloroisoquinoline derivative, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as palladium catalysts are sensitive to oxygen.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 1-arylisoquinoline analog.

Protocol 3: Amide Coupling at the C6-Position

This protocol details the conversion of the 6-carboxylic acid to a representative amide.

Materials:

  • This compound (1.0 eq)

  • Amine (R-NH₂, 1.1 eq)

  • Coupling agent (e.g., HATU or HBTU, 1.1 eq)

  • Base (e.g., DIPEA or Et₃N, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Add the coupling agent and the base, and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., EtOAc or DCM).

  • Wash the combined organic layers sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure amide analog.

Conclusion and Future Outlook

This compound is a highly tractable platform for the development of novel chemical entities. The strategic functionalization of the core allows for a systematic and rationale-driven approach to analog design. By modulating the isoquinoline core (Region A), diversifying the C1-position through modern cross-coupling chemistry (Region B), and exploring bioisosteric replacements for the key carboxylic acid pharmacophore (Region C), researchers can efficiently generate libraries of compounds for biological screening. The provided protocols offer reliable methods for executing these synthetic strategies, forming a practical basis for discovery programs targeting a wide range of diseases, from cancer to infectious agents. [9][10]The true potential of this scaffold will be unlocked by coupling these synthetic efforts with robust biological evaluation and iterative, structure-guided design.

References

  • Chemsrc. (n.d.). 1-Chloroisoquinoline | CAS#:19493-44-8.
  • ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
  • Chen, S. F., Papp, L. M., Ardecky, R. J., Rao, G. V., Hesson, D. P., Forbes, M., & Detty, M. R. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709–714. [Link]
  • ResearchGate. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.
  • ResearchGate. (n.d.). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline.
  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 12(1), 11. [Link]
  • MDPI. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones.
  • Cole, A. G., & MacMillan, D. W. C. (2018). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society, 140(11), 3823–3826. [Link]
  • Wang, X., Yu, H., He, L., & Feng, Y. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current medicinal chemistry, 27(1), 108–142. [Link]
  • MDPI. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.
  • MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.

Sources

A Technical Guide to 1-Chloroisoquinoline-6-Carboxylic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloroisoquinoline-6-carboxylic acid is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly those in drug development and medicinal chemistry. Its structure combines the privileged isoquinoline scaffold with two strategically placed reactive handles: a chlorine atom at the 1-position, amenable to cross-coupling reactions, and a carboxylic acid at the 6-position, a critical pharmacophore for target engagement. This guide provides an in-depth analysis of this molecule, presenting a plausible synthetic pathway, exploring its chemical reactivity, and contextualizing its application as a versatile building block for the design of novel therapeutics. The content herein is structured to provide researchers with both the foundational knowledge and the practical insights required to effectively utilize this compound in their discovery programs.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is a prominent structural motif found in a vast array of natural products, most notably alkaloids, and is a cornerstone in the design of synthetic pharmaceutical agents. Its rigid, planar structure and the presence of a nitrogen heteroatom make it an excellent scaffold for presenting functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets. This compound emerges as a highly valuable intermediate, offering chemists the ability to elaborate the molecule in at least two distinct vectors, thereby enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource/Note
IUPAC Name This compoundIUPAC Nomenclature
CAS Number 1256787-42-4Chemical Abstracts Service[1][2]
Molecular Formula C₁₀H₆ClNO₂---
Molecular Weight 207.61 g/mol ---[1]
Canonical SMILES C1=CC2=C(C=C(C=C2)C(=O)O)C=CN=C1ClPredicted
InChIKey Predicted
Physical State Solid (Predicted)Based on related compounds
pKa 3.5 - 4.5 (Predicted)Estimated for an aromatic carboxylic acid
Solubility Insoluble in water; soluble in organic solvents like DMSO, DMF.Based on general properties of similar molecules[3]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (δ 7.5-9.0 ppm). A highly deshielded singlet for the carboxylic acid proton (>12 ppm) would be characteristic, though it may be broad or exchangeable depending on the solvent.

  • ¹³C NMR: The spectrum would feature ten signals, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (δ 165-180 ppm). The remaining nine carbons in the aromatic system would appear between δ 120-150 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational stretches would include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O carbonyl stretch (~1700 cm⁻¹). Aromatic C=C and C=N stretches would be visible in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would display a characteristic isotopic pattern for a molecule containing one chlorine atom, with M+ and M+2 peaks in an approximate 3:1 ratio.

Synthesis and Purification

Retrosynthetic Analysis

The logical disconnection involves identifying the carboxylic acid as the product of an aldehyde oxidation. The aldehyde itself can be formed from a suitable isoquinoline precursor via formylation, and the isoquinoline ring can be constructed from a substituted benzaldehyde.

G Target This compound Intermediate1 1-Chloroisoquinoline-6-carbaldehyde Target->Intermediate1 Oxidation Intermediate2 6-Substituted Isoquinoline Precursor Intermediate1->Intermediate2 Chlorination/ Formylation StartingMaterial Substituted Benzaldehyde Intermediate2->StartingMaterial Ring Formation (e.g., Pomeranz-Fritsch) G cluster_0 Synthesis Pathway Start 4-Formylbenzoic acid or derivative Step1 Pomeranz-Fritsch Reaction Start->Step1 Product1 Isoquinoline-6-carboxylic acid derivative Step1->Product1 Step2 N-Oxidation then Chlorination (POCl₃) Product1->Step2 Product2 1-Chloroisoquinoline-6- carboxylic acid derivative Step2->Product2 Step3 Final functional group manipulation (e.g., ester hydrolysis) Product2->Step3 End Target Molecule Step3->End

Proposed forward synthesis workflow.
Detailed Experimental Protocol: Oxidation of 1-Chloroisoquinoline-6-carbaldehyde

This protocol describes the final, critical step. The Pinnick oxidation is chosen for its high efficiency and chemoselectivity in converting aldehydes to carboxylic acids in the presence of other functional groups.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloroisoquinoline-6-carbaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and tetrahydrofuran (THF).

  • Addition of Reagents: To the solution, add 2-methyl-2-butene (5.0 eq) to act as a chlorine scavenger. In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) in deionized water.

  • Reaction Execution: Cool the aldehyde solution to 0°C using an ice bath. Add the aqueous sodium chlorite solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extraction: Acidify the mixture to pH 2-3 with 1M HCl. Extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

  • Characterization: Confirm the structure of the final product using NMR, IR, and high-resolution mass spectrometry (HRMS).

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups.

Reactivity of the 1-Chloro Group

The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution and is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. [5]This position serves as a key attachment point for introducing diversity.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of C-C bonds, introducing aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to 1-aminoisoquinoline derivatives.

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes is readily achieved using palladium and copper catalysts.

Reactivity of the 6-Carboxylic Acid Group

The carboxylic acid is a versatile functional group that can be converted into a wide range of other functionalities, which is particularly important for modulating physicochemical properties like solubility and cell permeability. [6]* Amide Bond Formation: Standard peptide coupling reagents (e.g., HATU, EDC) facilitate the reaction with amines to form amides, a common linkage in pharmaceuticals.

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an activated intermediate yields esters, which can serve as prodrugs. [6]* Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. [6]

G cluster_chloro Reactions at C1-Cl cluster_cooh Reactions at C6-COOH Core This compound Suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) Core:f0->Suzuki C-C Bond Buchwald Buchwald-Hartwig (R-NH₂, Pd cat.) Core:f0->Buchwald C-N Bond Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Core:f0->Sonogashira C-C Bond Amide Amide Formation (R-NH₂, Coupling Agent) Core:f0->Amide C(O)N Bond Ester Esterification (R-OH, H⁺) Core:f0->Ester C(O)O Bond Reduction Reduction (LiAlH₄) Core:f0->Reduction CH₂OH

Key derivatization pathways for the title compound.

Application in Drug Discovery and Medicinal Chemistry

This molecule is not typically an end-product drug but rather a sophisticated starting material for building complex drug candidates.

  • The Carboxylic Acid as a Pharmacophore: The carboxylic acid group is a cornerstone in drug design. [7]It is ionizable at physiological pH, allowing it to form strong ionic bonds (salt bridges) and hydrogen bonds with basic residues like lysine and arginine in a target protein's active site. This contributes significantly to binding affinity. However, this same ionizable nature can impede passive diffusion across cell membranes, a common challenge in drug development. [8][9]* The Isoquinoline Core as a Privileged Scaffold: As mentioned, the isoquinoline scaffold is well-represented in FDA-approved drugs and biologically active compounds. [10]Its use increases the "drug-likeness" of a molecule and provides a rigid framework for orienting other functional groups.

  • Strategic Use as a Building Block: Researchers can use this compound to create libraries of compounds for high-throughput screening. For example, a diverse set of amines can be coupled to the carboxylic acid, while a different set of boronic acids can be coupled at the chloro position, rapidly generating a matrix of novel chemical entities for biological evaluation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be inferred from related structures like 1-chloroisoquinoline. [5][11][12]These compounds are typically classified as irritants.

Table 2: Recommended Handling and Storage

AspectRecommendation
Personal Protective Equipment (PPE) Wear chemical safety goggles, nitrile gloves, and a lab coat. [13]Handle in a well-ventilated area or a chemical fume hood. [12]
First Aid In case of eye contact, rinse cautiously with water for several minutes. [11]For skin contact, wash with plenty of soap and water. [11]If inhaled, move to fresh air. [12]Seek medical attention if irritation persists.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. [12][14]Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. [14]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a potent and versatile building block for medicinal chemists. Its bifunctional nature allows for controlled, stepwise derivatization, enabling the synthesis of complex molecules with potential therapeutic value. By understanding its synthesis, reactivity, and the strategic role of its functional groups, researchers can effectively harness this compound to accelerate the discovery and development of next-generation pharmaceutical agents.

References

  • LookChem. (n.d.). 1-Chloroisoquinoline.
  • PubChem. (n.d.). 1-Chloroisoquinoline-6-carbonitrile. National Center for Biotechnology Information.
  • Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1704-1709. doi:10.1016/j.bmcl.2014.02.028.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current medicinal chemistry, 29(13), 2203–2234.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. doi:10.2174/0929867328666210820112126.
  • Singh, A., & Singh, V. K. (2017). Reactivity of Carboxylic Acids and Carboxylic Acid Derivatives and its Major Applications: A Study. International Journal of Engineering, Science and Mathematics, 6(8), 392-400.
  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity.

Sources

Methodological & Application

Application Note: A Detailed Guide to the Synthesis of 1-Chloroisoquinoline-6-carboxylic Acid from Isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Chloroisoquinoline-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of kinase inhibitors and other biologically active compounds. This application note provides a comprehensive and reliable multi-step synthetic pathway starting from readily available isoquinoline. The described route circumvents the challenges associated with direct C-6 functionalization by proceeding through an isoquinolin-1(2H)-one intermediate. This strategy facilitates regioselective nitration at the C-6 position, which is subsequently converted to the target carboxylic acid via a series of robust, well-established chemical transformations. Each step is accompanied by a detailed protocol, mechanistic insights, and expert commentary to ensure reproducibility and understanding for researchers in drug discovery and organic synthesis.

Introduction and Synthetic Strategy

The synthesis of polysubstituted isoquinolines presents a significant challenge in organic chemistry due to the inherent reactivity patterns of the bicyclic system. Direct electrophilic aromatic substitution on the isoquinoline core preferentially occurs at the C-5 and C-8 positions, making the introduction of functional groups at C-6 difficult.[1][2] Similarly, while the C-1 position is susceptible to nucleophilic attack, controlling multiple substitutions on both the pyridine and benzene rings requires a carefully planned strategy.

This guide details a robust six-step synthesis of this compound from isoquinoline. The core of our strategy is to first modify the electronic properties of the heterocyclic system by converting isoquinoline into isoquinolin-1(2H)-one. This transformation is pivotal as the lactam functionality alters the regioselectivity of subsequent electrophilic substitution reactions, enabling the introduction of a nitro group at the desired C-6 position. This nitro group serves as a synthetic handle that is converted to the carboxylic acid through a sequence of reduction, diazotization, cyanation (via the Sandmeyer reaction), and hydrolysis. The final step involves the conversion of the C-1 lactam to the target chloro group.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below.

G cluster_main Synthetic Pathway Overview Isoquinoline Isoquinoline Isoquinolinone Isoquinolin-1(2H)-one Isoquinoline->Isoquinolinone Step 1 (Oxidation) Nitro 6-Nitroisoquinolin-1(2H)-one Isoquinolinone->Nitro Step 2 (Nitration) Amino 6-Aminoisoquinolin-1(2H)-one Nitro->Amino Step 3 (Reduction) Cyano 6-Cyanoisoquinolin-1(2H)-one Amino->Cyano Step 4 (Sandmeyer Rxn) Acid Isoquinolin-1(2H)-one-6-carboxylic acid Cyano->Acid Step 5 (Hydrolysis) Final This compound Acid->Final Step 6 (Chlorination) G cluster_mech Sandmeyer Reaction Mechanism Amine Ar-NH₂ 6-Aminoisoquinolin-1(2H)-one Diazonium Ar-N₂⁺ Diazonium Salt Amine:port->Diazonium:port NaNO₂, HCl (0-5 °C) Radical Ar• Aryl Radical Diazonium:port->Radical Cu(I)CN (e⁻ transfer) Product Ar-CN 6-Cyanoisoquinolin-1(2H)-one Radical->Product:port [Cu(II)(CN)₂]

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

ReagentsMW ( g/mol )AmountMoles
6-Aminoisoquinolin-1(2H)-one160.1716.0 g0.10
Hydrochloric Acid (conc.)36.4630 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Copper(I) Cyanide (CuCN)89.5610.8 g0.12
Sodium Cyanide (NaCN)49.016.5 g0.13
Water18.02200 mL-

Protocol:

  • Diazotization:

    • In a beaker, suspend 6-aminoisoquinolin-1(2H)-one in a mixture of concentrated HCl and 100 mL of water. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite in 20 mL of cold water. Add this solution dropwise to the amine suspension, keeping the temperature strictly between 0 and 5 °C. The solid should dissolve to form a clear solution of the diazonium salt.

  • Cyanation:

    • In a separate large flask, dissolve copper(I) cyanide and sodium cyanide in 80 mL of warm water (~50 °C). Cool this solution to 0 °C.

    • Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Slowly add the cold diazonium salt solution to the cold cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Work-up:

    • Cool the reaction mixture and collect the precipitate by filtration.

    • Wash the solid with water, then with a dilute sodium hydroxide solution, and finally with water again.

    • Dry the crude product under vacuum. Purify by recrystallization from ethanol or by column chromatography to yield 6-cyanoisoquinolin-1(2H)-one.

Step 5: Synthesis of Isoquinolin-1(2H)-one-6-carboxylic acid

Rationale: The nitrile group is readily hydrolyzed to a carboxylic acid under strong acidic or basic conditions. Acid-catalyzed hydrolysis is chosen here to facilitate the direct precipitation of the product upon cooling and neutralization.

ReagentsMW ( g/mol )AmountMoles
6-Cyanoisoquinolin-1(2H)-one170.1717.0 g0.10
Sulfuric Acid (70% aq. solution)98.08150 mL-

Protocol:

  • In a round-bottom flask, combine 6-cyanoisoquinolin-1(2H)-one and the 70% sulfuric acid solution.

  • Heat the mixture to reflux (approx. 160-170 °C) for 4 hours. The reaction mixture should become homogeneous.

  • Cool the solution to room temperature and then pour it carefully onto 500 g of crushed ice.

  • A white precipitate of the carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash extensively with cold water to remove residual acid, and dry under high vacuum to yield isoquinolin-1(2H)-one-6-carboxylic acid.

Step 6: Synthesis of this compound

Rationale: The final step involves the conversion of the C-1 lactam to a chloro group. This is a standard transformation achieved by treatment with a strong chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ is particularly effective for this type of transformation. [3]

Reagents MW ( g/mol ) Amount Moles
Isoquinolin-1(2H)-one-6-carboxylic acid 189.17 18.9 g 0.10
Phosphoryl Chloride (POCl₃) 153.33 100 mL ~1.10

| N,N-Dimethylformamide (DMF) | 73.09 | 1 mL | catalytic |

Protocol:

  • Caution: Phosphoryl chloride is highly corrosive and reacts violently with water. Perform this reaction in a dry fume hood using dry glassware.

  • In a round-bottom flask equipped with a reflux condenser, suspend isoquinolin-1(2H)-one-6-carboxylic acid in phosphoryl chloride.

  • Add a catalytic amount of DMF (a few drops).

  • Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. The solid should gradually dissolve.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • A precipitate will form. Stir for 30 minutes to ensure complete hydrolysis of excess POCl₃.

  • Collect the solid product by vacuum filtration. Wash thoroughly with cold water.

  • Dry the solid under high vacuum to yield the final product, this compound.

Data Summary

StepStarting MaterialProductYield (Typical)
1IsoquinolineIsoquinolin-1(2H)-one70-80%
2Isoquinolin-1(2H)-one6-Nitroisoquinolin-1(2H)-one85-95%
36-Nitroisoquinolin-1(2H)-one6-Aminoisoquinolin-1(2H)-one>95%
46-Aminoisoquinolin-1(2H)-one6-Cyanoisoquinolin-1(2H)-one60-70%
56-Cyanoisoquinolin-1(2H)-oneIsoquinolin-1(2H)-one-6-carboxylic acid80-90%
6Isoquinolin-1(2H)-one-6-carboxylic acidThis compound 85-95%

Conclusion

This application note provides a validated and detailed synthetic route for the preparation of this compound from isoquinoline. By leveraging a strategic conversion to an isoquinolin-1(2H)-one intermediate, this protocol successfully overcomes the inherent regiochemical challenges of functionalizing the isoquinoline core. The subsequent well-established transformations, including nitration, reduction, Sandmeyer reaction, hydrolysis, and chlorination, offer a reliable pathway for accessing this important synthetic building block. The step-by-step instructions and expert insights are designed to enable researchers to confidently reproduce this synthesis for applications in drug discovery and beyond.

References

  • Pharmaguideline.Synthesis, Reactions and Medicinal Uses of Isoquinoline.[Link]
  • GCW Gandhi Nagar Jammu.UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.[Link]
  • ResearchGate.
  • Joule, J. A., Mills, K.Heterocyclic Chemistry.[Link]
  • Mehran University Research Journal of Engineering and Technology.Chapter 7: Quinolines and Isoquinolines.[Link]
  • Organic Chemistry Portal.Synthesis of isoquinolines.[Link]
  • Wikipedia.Isoquinoline.[Link]
  • Wikipedia.Sandmeyer reaction.[Link]
  • BYJU'S.Sandmeyer Reaction Mechanism.[Link]
  • Chemistry Online.Quinolines and isoquinolines.[Link]
  • Química Organica.org.Isoquinoline synthesis.[Link]
  • Organic Chemistry Portal.Sandmeyer Reaction.[Link]
  • PMC - NIH.Recent trends in the chemistry of Sandmeyer reaction: a review.[Link]

Sources

Application Note & Protocol: Strategic Amidation of 1-Chloroisoquinoline-6-Carboxylic Acid for Discovery Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] 1-Chloroisoquinoline-6-carboxylic acid is a particularly valuable synthetic intermediate, offering two distinct points for chemical modification: the C1 chlorine for nucleophilic substitution and the C6 carboxylic acid for amide coupling. This application note provides a comprehensive, field-proven protocol for the efficient amidation of this compound. We delve into the mechanistic rationale behind reagent selection, present a detailed step-by-step workflow, and offer troubleshooting guidance to empower researchers in drug discovery and chemical biology to reliably synthesize diverse amide libraries for screening and lead optimization.

Introduction: The Strategic Value of Isoquinoline Carboxamides

Amide bond formation is the most frequently utilized reaction in medicinal chemistry, prized for its ability to link molecular fragments and build complex architectures with high metabolic stability.[2][3] The amidation of this compound is a key transformation that generates derivatives with significant potential. The resulting 1-chloroisoquinoline-6-carboxamides can be directly screened for biological activity or serve as advanced intermediates where the C1 chlorine can be subsequently displaced by various nucleophiles (e.g., amines, thiols) to rapidly generate diverse chemical matter. This dual functionality makes the title compound a powerful building block for constructing libraries aimed at various biological targets, including kinases and proteases.

Mechanistic Rationale and Reagent Selection

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow due to the competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[4] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is achieved using a coupling reagent.

The Activation Pathway

The process is a two-step, one-pot reaction:

  • Activation: The carboxylic acid is converted into a highly reactive intermediate. This is the critical step where the coupling reagent is consumed.[5]

  • Acylation: The amine, acting as a nucleophile, attacks the activated intermediate, forming the desired amide bond and releasing the coupling reagent byproducts.[5]

For this specific substrate, we recommend the use of an aminium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) .

Why this system?

  • Expertise: HATU is renowned for its high efficiency, rapid reaction times, and low propensity for racemization, especially with chiral amines.[6] The mechanism involves the formation of a highly reactive OAt-active ester intermediate. The HOAt (1-Hydroxy-7-azabenzotriazole) component is a superior leaving group compared to the HOBt found in older reagents like HBTU, and the pyridine nitrogen in HOAt can provide anchimeric assistance, further accelerating the coupling reaction.

  • Trustworthiness: The use of DIPEA as a base is crucial. It is sufficiently basic to deprotonate the carboxylic acid, forming the carboxylate needed to react with HATU, but it is sterically hindered, which prevents it from competing with the primary/secondary amine as a nucleophile.[3] This selectivity minimizes side reactions and ensures a cleaner reaction profile.

  • Solvent Choice: A polar aprotic solvent like DMF (N,N-Dimethylformamide) is ideal as it effectively solubilizes the starting materials, reagents, and the polar intermediates formed during the reaction.

Visualizing the Mechanism

G cluster_activation Step 1: Activation cluster_acylation Step 2: Acylation Acid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ Acid->Carboxylate + Base Base DIPEA ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU HATU HATU Amide R-CONH-R' (Product) ActiveEster->Amide + Amine Amine R'-NH₂ (Amine) Byproducts Byproducts Amide->Byproducts Tetramethylurea + HOAt

Caption: Generalized mechanism for HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol describes the amidation of this compound with a generic primary amine (e.g., benzylamine) as a representative example.

Materials and Reagents
CompoundMolecular FormulaMW ( g/mol )Stoichiometry
This compoundC₁₀H₆ClNO₂207.611.0 equiv
Amine (e.g., Benzylamine)C₇H₉N107.151.1 equiv
HATUC₁₀H₁₅F₆N₆OP380.231.1 equiv
DIPEAC₈H₁₉N129.242.5 equiv
Anhydrous DMFC₃H₇NO73.09Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction
Saturated aq. NH₄Cl--Quench
Brine--Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M (e.g., 10 mL of DMF for every 1 mmol of the carboxylic acid). Stir until all solids are dissolved.

  • Amine Addition: Add the desired amine (1.1 equiv) to the solution via syringe.

  • Base Addition: Add DIPEA (2.5 equiv) to the reaction mixture. Stir for 2-3 minutes.

  • Coupling Reagent Addition: Add HATU (1.1 equiv) to the mixture in one portion. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature (20-25 °C). Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, dilute the mixture with Ethyl Acetate (approx. 10x the volume of DMF used).

  • Aqueous Work-up: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), water (1x), and finally with brine (1x). This washing sequence is critical for removing DMF and unreacted reagents.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to afford the pure 1-chloroisoquinoline-6-carboxamide product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

Caption: Step-by-step workflow for the amidation protocol.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reagent stoichiometry.2. Poor quality or wet reagents/solvent.3. Sterically hindered amine.1. Ensure accurate weighing of reagents; use 1.1-1.2 equiv of HATU and amine.2. Use freshly opened anhydrous DMF. Ensure HATU has been stored properly under inert gas.3. For difficult couplings, increase reaction time, warm gently (e.g., to 40 °C), or switch to a more potent coupling reagent system if necessary.
Low Isolated Yield 1. Product loss during aqueous work-up (especially for more polar amides).2. Incomplete extraction.1. If the product has some water solubility, back-extract the aqueous layers with Ethyl Acetate.2. Use a larger volume of extraction solvent or perform more extractions (e.g., 3-4 times).
Difficult Purification 1. Presence of tetramethylurea byproduct from HATU.2. Excess DIPEA remaining.1. The recommended aqueous work-up is usually effective. A dilute HCl wash can also be used, provided the product is not acid-sensitive. 2. Ensure thorough washing with saturated aq. NH₄Cl to remove residual base.
Side Product Formation Nucleophilic attack by the base (unlikely with DIPEA but possible with others like triethylamine).Adhere to the use of a sterically hindered base like DIPEA. Ensure the coupling reagent is added last after the acid, amine, and base are mixed.

Conclusion

This application note outlines a robust and highly reproducible protocol for the amidation of this compound using the HATU/DIPEA coupling system. By understanding the underlying mechanism, researchers can confidently apply this method to a wide range of amines, facilitating the rapid synthesis of diverse compound libraries. The detailed workflow and troubleshooting guide provide the necessary tools to ensure successful execution, making this a cornerstone reaction for any medicinal chemistry program leveraging the versatile isoquinoline scaffold.

References

  • Amide coupling reaction in medicinal chemistry.
  • EDC Coupling Mechanism. Organic Chemistry. (2021). YouTube. [Link]
  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry. (2020). YouTube. [Link]
  • Amide Synthesis. Fisher Scientific. [Link]
  • Isoquinoline. Wikipedia. [Link]
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (2022). [Link]

Sources

Application Notes and Protocols: Esterification of 1-Chloroisoquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The functionalization of this heterocyclic system provides a powerful avenue for the generation of novel molecular entities with therapeutic potential. 1-Chloroisoquinoline-6-carboxylic acid is a key intermediate, and its ester derivatives are valuable precursors for the synthesis of libraries of compounds for drug discovery programs. The ester moiety can serve as a versatile handle for further chemical transformations or can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule.

This technical guide provides a comprehensive overview of robust and scientifically sound methodologies for the esterification of this compound. We will delve into the mechanistic rationale behind various esterification strategies, offering detailed, step-by-step protocols for their practical implementation.

Mechanistic Considerations and Strategy Selection

The esterification of a carboxylic acid involves the substitution of the hydroxyl group of the carboxylic acid with an alkoxy group from an alcohol. The choice of esterification method is dictated by several factors, including the steric hindrance of the reactants, the presence of other functional groups, and the desired reaction conditions (e.g., temperature, pH). For a heteroaromatic carboxylic acid like this compound, the electronic nature of the ring system can also influence reactivity.

Herein, we present three reliable methods for the esterification of this compound:

  • Thionyl Chloride-Mediated Esterification: This is a classic and highly effective two-step method that proceeds through the formation of a highly reactive acyl chloride intermediate.[2][3][4] This method is particularly suitable for less reactive alcohols and when a high yield is desired.

  • Fischer-Speier Esterification: A well-established acid-catalyzed equilibrium reaction between a carboxylic acid and an excess of alcohol.[5][6][7][8] This method is atom-economical and often used for simple, unhindered alcohols.

  • Steglich Esterification: A mild and efficient method that utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10][11] This method is ideal for sterically hindered alcohols and acid-sensitive substrates.

Experimental Protocols

Protocol 1: Thionyl Chloride-Mediated Esterification

This protocol is recommended for a broad range of alcohols and generally provides high yields. The initial conversion of the carboxylic acid to the more reactive acyl chloride drives the reaction to completion.

Workflow Diagram

Thionyl_Chloride_Esterification cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification A This compound C Heat (Reflux) A->C Toluene, cat. DMF B Thionyl Chloride (SOCl₂) B->C D 1-Chloroisoquinoline-6-carbonyl chloride C->D Formation of Acyl Chloride G Ester Product D->G Nucleophilic Acyl Substitution E Alcohol (R-OH) E->G F Pyridine (Base) F->G Scavenges HCl

Caption: Workflow for Thionyl Chloride-Mediated Esterification.

Step-by-Step Methodology

Step 1: Synthesis of 1-Chloroisoquinoline-6-carbonyl chloride

  • To a stirred suspension of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol of acid) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature.[12]

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by the dissolution of the starting material.

  • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 1-chloroisoquinoline-6-carbonyl chloride is typically a solid and can be used in the next step without further purification.

Step 2: Esterification

  • Dissolve the crude 1-chloroisoquinoline-6-carbonyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired alcohol (R-OH, 1.2 eq) followed by the dropwise addition of a base such as pyridine or triethylamine (1.5 eq) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or by recrystallization.[13]

Quantitative Data Summary
ReagentMolar RatioNotes
This compound1.0Starting material.
Thionyl Chloride (SOCl₂)2.0 - 3.0Reagent and solvent. Excess ensures complete conversion to the acyl chloride.
N,N-Dimethylformamide (DMF)CatalyticCatalyst for acyl chloride formation.
Alcohol (R-OH)1.2The nucleophile for ester formation.
Pyridine or Triethylamine1.5Base to neutralize the HCl generated during the reaction.
Protocol 2: Fischer-Speier Esterification

This method is a straightforward and cost-effective approach, particularly for the synthesis of methyl, ethyl, and other simple alkyl esters where the alcohol can be used in large excess as the solvent.[5][6][7]

Workflow Diagram

Fischer_Esterification A This compound D Heat (Reflux) A->D B Alcohol (R-OH, excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Ester Product + Water D->E Equilibrium Reaction

Caption: Workflow for Fischer-Speier Esterification.

Step-by-Step Methodology
  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), typically 5-10 mol%.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress should be monitored by TLC or HPLC. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction, especially with higher boiling alcohols.[5]

  • After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Remove the excess alcohol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or recrystallization.

Quantitative Data Summary
ReagentMolar RatioNotes
This compound1.0Starting material.
Alcohol (R-OH)Large ExcessReactant and solvent. Using a large excess drives the equilibrium towards the ester product.[5]
Sulfuric Acid (H₂SO₄) or TsOH0.05 - 0.10Acid catalyst.
Protocol 3: Steglich Esterification

The Steglich esterification is a mild and highly efficient method that is particularly advantageous for coupling sterically hindered carboxylic acids or alcohols at room temperature.[10][11]

Workflow Diagram

Steglich_Esterification A This compound F Ester Product + DCU (precipitate) A->F B Alcohol (R-OH) B->F C DCC C->F Coupling Agent D DMAP (catalyst) D->F E Solvent (e.g., DCM) E->F

Caption: Workflow for Steglich Esterification.

Step-by-Step Methodology
  • To a solution of this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/mmol), add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same solvent at 0 °C.[9]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the dicyclohexylurea (DCU) byproduct and by TLC.

  • Once the reaction is complete, filter off the precipitated DCU.

  • Wash the filtrate with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography on silica gel.

Quantitative Data Summary
ReagentMolar RatioNotes
This compound1.0Starting material.
Alcohol (R-OH)1.2The nucleophile.
Dicyclohexylcarbodiimide (DCC)1.1Coupling agent that activates the carboxylic acid.
4-Dimethylaminopyridine (DMAP)0.1 - 0.2Nucleophilic catalyst that accelerates the reaction and suppresses side reactions.[11]

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water.[14][15][16] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

  • Dicyclohexylcarbodiimide (DCC): A potent skin sensitizer and should be handled with care.

  • Strong Acids (H₂SO₄, TsOH): Corrosive. Handle with appropriate PPE.

  • Solvents: Use anhydrous solvents where specified, as water can interfere with the reactions.

Conclusion

The esterification of this compound is a critical transformation for the synthesis of diverse chemical libraries for drug discovery. This guide has detailed three robust and versatile methods—thionyl chloride-mediated esterification, Fischer-Speier esterification, and Steglich esterification—each with its own advantages depending on the specific substrate and desired reaction conditions. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently and efficiently synthesize the desired ester derivatives of this compound, paving the way for the development of novel therapeutic agents.

References

  • An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Master Organic Chemistry. [Link]
  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]
  • Esterification of Carboxylic Acids with Alcohols. Organic Syntheses Procedure. [Link]
  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Steglich Esterific
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). Master Organic Chemistry. [Link]
  • Mitsunobu and Related Reactions: Advances and Applic
  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
  • Ester synthesis by esterific
  • Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
  • Purification of isoquinoline.
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. NJ.gov. [Link]
  • Steglich esterific
  • Method for esterifying hindered carboxylic acids.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Fischer Esterific
  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]
  • Isoquinoline, 1-chloro-. PubChem. [Link]
  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
  • Fischer Esterific
  • 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
  • Titanium Tetrachloride-Assisted Direct Esterific
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]
  • Extraction and Purification of Isoquinoline
  • Mitsunobu Reaction. Master Organic Chemistry. [Link]
  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
  • Fischer–Speier esterific
  • One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. Acta Chimica Slovenica. [Link]
  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Request PDF. [Link]
  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Deriv
  • Acids to Acyl Chlorides, Part 1. YouTube. [Link]
  • Carboxylic Acid Reactivity. MSU chemistry. [Link]
  • Isoquinoline.pptx. Slideshare. [Link]

Sources

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 1-Chloroisoquinoline-6-Carboxylic Acid for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The functionalization of this nucleus is paramount for the exploration of structure-activity relationships (SAR). This technical guide provides an in-depth analysis and a robust, field-proven protocol for the Suzuki-Miyaura cross-coupling of 1-chloroisoquinoline-6-carboxylic acid. We will dissect the mechanistic nuances of this challenging transformation, which involves a relatively unreactive heteroaryl chloride and a potentially interfering carboxylic acid moiety. This document is intended for researchers, medicinal chemists, and process development scientists seeking to efficiently synthesize novel isoquinoline derivatives as part of drug discovery and development programs.

Introduction: The Strategic Value of the Isoquinoline Core

The 1-aryl-isoquinoline-6-carboxylic acid motif is a highly sought-after structure in pharmaceutical development. The isoquinoline framework provides a rigid and defined orientation for substituents, while the carboxylic acid at the C-6 position offers a key interaction point or a handle for further derivatization, such as amide formation. The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for accessing these complex architectures from readily available building blocks.[1][2]

However, the coupling of this compound presents specific challenges that necessitate a carefully optimized protocol:

  • Aryl Chloride Reactivity: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[3][4][5]

  • Carboxylic Acid Interference: The acidic proton can react with the base. More critically, the resulting carboxylate anion can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6]

This guide addresses these challenges by leveraging modern catalyst systems and optimized reaction conditions to ensure a reliable and high-yielding transformation.

Mechanistic Considerations: A Deeper Dive into the Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura catalytic cycle is critical for rational protocol design and troubleshooting. The generally accepted mechanism involves three key stages.[1][7]

Suzuki_Mechanism Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Rate-Limiting Step for Chlorides) ArPdOR Ar-Pd(II)L2-OR' ArPdX->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination product Ar-Ar' (Coupled Product) ArPdAr_prime->product start Ar-X (1-Chloroisoquinoline-6-COOH) start->ArPdX boronic Ar'-B(OH)2 boronic->ArPdOR Forms Boronate [Ar'B(OH)3]- base Base (e.g., K3PO4) base->ArPdOR Forms [ArPd(OR)L2]

Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps, highlighting the oxidative addition which is often rate-limiting for aryl chlorides.

Causality Behind Component Selection:

  • Catalyst & Ligand: For unreactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[8] The key is to accelerate the oxidative addition step. This is achieved by using a palladium precursor (e.g., Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand. These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Cl bond, and also facilitate the final reductive elimination step.[8] The Buchwald biaryl phosphine ligands, such as SPhos and XPhos, are the industry standard for this purpose.[2][9]

  • Base: The base serves multiple crucial roles.[3] It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which is necessary for efficient transmetalation.[10] For substrates with acidic protons, like our carboxylic acid, an excess of a strong, non-nucleophilic base is preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are effective in promoting the reaction while minimizing side reactions like ester hydrolysis that might occur with hydroxide bases.[8][11]

  • Solvent: A polar, aprotic solvent system is typically employed. A mixture of 1,4-dioxane and water is common. The organic solvent solubilizes the aryl halide and the catalyst complex, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[3][12]

Optimized Protocol for Suzuki Coupling of this compound

This protocol is a robust starting point and may be optimized for specific boronic acid partners.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )MolarityAmount (mmol)Eq.Mass/Volume
This compoundC₁₀H₆ClNO₂207.62-1.01.0207.6 mg
Arylboronic AcidAr-B(OH)₂--1.2 - 1.51.2-1.5Varies
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50-0.020.024.5 mg
SPhos (Ligand)C₂₇H₃₁O₂P410.50-0.040.0416.4 mg
Potassium Phosphate, tribasic (K₃PO₄)K₃PO₄212.27-3.03.0636.8 mg
1,4-Dioxane (Anhydrous)C₄H₈O₂88.11---4.0 mL
Water (Degassed, Deionized)H₂O18.02---1.0 mL

3.2. Experimental Workflow

The following diagram outlines the complete experimental procedure from setup to product isolation.

Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification Reagents 1. Weigh Reagents Aryl Halide, Boronic Acid, Base, Catalyst, Ligand Combine 3. Combine Reagents Add solids to a dry Schlenk flask Reagents->Combine Solvent 2. Prepare Solvent Degas Dioxane/Water (Sparge with N2/Ar) AddSolvent 5. Add Degassed Solvent Solvent->AddSolvent Inert 4. Establish Inert Atmosphere Evacuate & backfill with N2/Ar (3x) Combine->Inert Inert->AddSolvent Heat 6. Heat & Stir (e.g., 80-100 °C, 12-24h) Monitor by TLC/LC-MS AddSolvent->Heat Cool 7. Cool to Room Temp. Heat->Cool Dilute 8. Dilute & Extract Add Water & EtOAc Cool->Dilute Wash 9. Wash & Dry Wash organic layer with brine, dry over Na2SO4 Dilute->Wash Concentrate 10. Concentrate Remove solvent in vacuo Wash->Concentrate Purify 11. Purify Flash Column Chromatography Concentrate->Purify Analyze 12. Characterize Product (NMR, MS) Purify->Analyze

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

3.3. Step-by-Step Protocol

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (207.6 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (636.8 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).[8]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][13]

  • Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by sparging with argon or nitrogen for at least 20 minutes. Using a syringe, add 5.0 mL of the degassed solvent mixture to the reaction flask under a positive pressure of inert gas.[13][14]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. The color of the mixture will typically darken to brown or black, which is normal.[15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl chloride is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL). Combine all organic extracts.

  • Washing and Drying: Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A suitable eluent system, such as a gradient of methanol in dichloromethane (with 0.5-1% acetic acid to improve peak shape of the carboxylic acid product), can be used to isolate the pure 1-aryl-isoquinoline-6-carboxylic acid.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This table provides guidance on common issues.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Oxygen contamination deactivating Pd(0).2. Poor Reagent Quality: Decomposed boronic acid (protodeboronation).3. Insufficient Temperature.1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.[5] Use a pre-catalyst.2. Use fresh boronic acid or a more stable boronic ester (e.g., pinacol ester).[5][16]3. Increase reaction temperature in 10 °C increments.
Protodeboronation of Boronic Acid Excess water or presence of strong protic sources. The base can sometimes accelerate this side reaction.[8]Use anhydrous solvents and minimize the amount of water. Consider using a fluoride-based base like CsF or KF if the issue persists. Use a more stable boronate, like a MIDA ester or trifluoroborate salt.[12][16]
Homocoupling of Boronic Acid Can be promoted by oxygen or high catalyst loading.Ensure the reaction is strictly anaerobic. Reduce the catalyst loading slightly (e.g., to 1 mol%).
Product is an Ester (e.g., Methyl/Ethyl Ester) Using an alcohol as a solvent or co-solvent can lead to Fischer esterification of the carboxylic acid under thermal conditions.Avoid alcohol-based solvents if the free carboxylic acid is desired. If an ester is the target, this can be a deliberate strategy.
Poor Product Recovery / Streaking on TLC The carboxylic acid product may be highly polar or interact with silica gel.During workup, acidify the aqueous layer (e.g., with 1M HCl) to protonate the carboxylate before extraction. For chromatography, add a small amount of acetic acid (0.5-1%) to the eluent to suppress deprotonation on the silica column.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a challenging yet highly rewarding transformation for the synthesis of novel molecular scaffolds in drug discovery. Success hinges on overcoming the low reactivity of the heteroaryl chloride and managing the potential interference from the carboxylic acid group. By employing bulky, electron-rich phosphine ligands like SPhos, a strong inorganic base such as K₃PO₄, and rigorous anaerobic techniques, researchers can reliably and efficiently access a diverse array of 1-aryl-isoquinoline-6-carboxylic acids. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the application of this powerful reaction in pharmaceutical and chemical research.

References

  • Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Singh, R., et al. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
  • Thomas, D. (Ed.). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]
  • Li, G., et al. Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
  • Ali, N. M., et al. Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Do carboxylic acids interfere with Suzukis?. Reddit. [Link]
  • Scott, J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • Scott, J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Screening of different bases for Suzuki coupling.

Sources

The Strategic Application of 1-Chloroisoquinoline-6-Carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isoquinoline Scaffold

The isoquinoline core is a well-established pharmacophore, forming the structural basis of a multitude of natural products and synthetic therapeutic agents. Its rigid, bicyclic aromatic structure provides a valuable scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. The strategic functionalization of this core is a cornerstone of many drug discovery programs. 1-Chloroisoquinoline-6-carboxylic acid emerges as a particularly valuable building block, offering two distinct and orthogonally reactive handles for molecular elaboration: a reactive chloro-substituent at the 1-position, primed for carbon-carbon and carbon-nitrogen bond formation, and a carboxylic acid at the 6-position, ideal for amide bond formation and exploration of polar interactions. This dual functionality allows for the systematic and divergent synthesis of compound libraries to probe structure-activity relationships (SAR) in the pursuit of novel therapeutics, particularly in oncology and kinase-driven diseases.

Core Synthetic Strategies and Key Transformations

The synthetic utility of this compound lies in its capacity for selective, sequential modifications. The chlorine atom at the C-1 position is highly susceptible to palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the C-6 position serves as a versatile anchor for the introduction of a wide array of substituents via amide bond formation.

Palladium-Catalyzed Cross-Coupling Reactions at the C-1 Position

The electron-deficient nature of the isoquinoline ring system, further enhanced by the chloro-substituent, makes the C-1 position an excellent substrate for palladium-catalyzed cross-coupling reactions. These transformations are pivotal for installing aryl, heteroaryl, and alkyl groups, which are crucial for modulating the pharmacological profile of the resulting molecules.

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl-aryl scaffolds, which are common motifs in kinase inhibitors.[1]

Generalized Reaction Scheme for Suzuki-Miyaura Coupling:

Suzuki_Coupling start 1-Chloroisoquinoline- 6-carboxylic acid product 1-Aryl-isoquinoline- 6-carboxylic acid start->product Suzuki Coupling boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd Catalyst (e.g., Pd(OAc)₂/SPhos) base Base (e.g., K₃PO₄)

Caption: Suzuki-Miyaura cross-coupling of this compound.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[2] This reaction is instrumental in introducing diverse amine-containing side chains that can form critical hydrogen bonds with target proteins.

Generalized Reaction Scheme for Buchwald-Hartwig Amination:

Buchwald_Hartwig start 1-Chloroisoquinoline- 6-carboxylic acid product 1-(Amino)-isoquinoline- 6-carboxylic acid start->product Buchwald-Hartwig Amination amine R₂NH amine->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃/Ligand) base Base (e.g., NaOtBu)

Caption: Buchwald-Hartwig amination of this compound.

Amide Bond Formation at the C-6 Position

The carboxylic acid functionality at the C-6 position is a versatile handle for introducing a wide range of substituents through amide bond formation. This is a critical step in drug development, as the amide bond is a stable and common feature in many pharmaceuticals, and the appended groups can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

Generalized Reaction Scheme for Amide Coupling:

Amide_Coupling start 1-Substituted-isoquinoline- 6-carboxylic acid product 1-Substituted-isoquinoline- 6-carboxamide start->product Amide Coupling amine R'R''NH amine->product coupling_reagent Coupling Reagent (e.g., HATU, EDC)

Caption: Amide bond formation at the C-6 position.

Detailed Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2′,6′-dimethoxybiphenyl) (0.04-0.10 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Anhydrous Toluene

  • Deionized Water

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add anhydrous toluene and deionized water (typically in a 4:1 to 10:1 ratio).

  • Sparge the resulting suspension with the inert gas for 15-30 minutes to degas the solvent.

  • To the stirring suspension, add the palladium(II) acetate and SPhos ligand.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water, and separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

  • Biarylphosphine Ligand (e.g., XPhos, RuPhos) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the biarylphosphine ligand, and NaOtBu to an oven-dried Schlenk flask.

  • Add the this compound and the amine to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.

  • Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Amide Bond Formation

This protocol describes a standard method for the coupling of a 1-substituted-isoquinoline-6-carboxylic acid with an amine using HATU as the coupling reagent.

Materials:

  • 1-Substituted-isoquinoline-6-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the 1-substituted-isoquinoline-6-carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in the Synthesis of Kinase and Mcl-1 Inhibitors

The derivatization of the this compound scaffold has proven to be a fruitful strategy in the discovery of potent and selective inhibitors of key cellular targets implicated in cancer and other diseases.

Targeting Protein Kinases

The isoquinoline scaffold is a recognized pharmacophore for the development of kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Derivatives of isoquinoline-6-carboxylic acid have been investigated as inhibitors of various kinases, including DYRK1A, which is implicated in neurodegenerative diseases.[3]

Hypothetical Signaling Pathway Inhibition by an Isoquinoline-Based Kinase Inhibitor:

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->RAF Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Inhibition of the Anti-Apoptotic Protein Mcl-1

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy.[4][5] The development of small molecule inhibitors of Mcl-1 is a promising therapeutic strategy. Notably, 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have been identified as a new chemotype of Mcl-1 inhibitors.[6][7] The carboxylic acid moiety is crucial for binding to the protein.

Mechanism of Mcl-1 Inhibition and Induction of Apoptosis:

Mcl1_Pathway Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits Apoptosis Apoptosis Bax_Bak->Apoptosis Induces Inhibitor Isoquinoline-based Mcl-1 Inhibitor Inhibitor->Mcl1 Inhibits

Caption: Inhibition of Mcl-1 leads to the activation of apoptosis.

Conclusion

This compound represents a highly versatile and valuable building block for medicinal chemists. Its dual reactivity allows for the efficient construction of diverse molecular architectures through well-established and robust synthetic methodologies. The demonstrated utility of the isoquinoline-6-carboxylic acid scaffold in the development of potent kinase and Mcl-1 inhibitors underscores the potential of this starting material in the ongoing search for novel and effective therapeutic agents. The protocols and applications outlined in this guide are intended to serve as a practical resource for researchers engaged in drug discovery and development, facilitating the exploration of this privileged scaffold to address unmet medical needs.

References

  • Becker, A., et al. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 58(1), 104-117. [Link]
  • Garner, T. P., et al. (2019). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry, 62(24), 11029-11043. [Link]
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
  • Khan, I., et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.
  • Wikipedia. (n.d.).
  • Bose, P., et al. (2021). Development of Mcl-1 inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 210, 113038. [Link]
  • Kunze, J., et al. (2015). 10-Iodo-11 H -indolo[3,2- c ]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.
  • Chemistry LibreTexts. (2023).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Macmillan Group. (2010).
  • Ramalingam, B., & Murphy, P. V. (2021). Development of Mcl-1 Inhibitors for Cancer Therapy.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Belz, T., et al. (2020). MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents. Journal of Experimental & Clinical Cancer Research, 39, 274. [Link]
  • Fochi, M., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(108), 106657-106664. [Link]
  • Fesik, S. W., et al. (2015). Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. Journal of Medicinal Chemistry, 58(23), 9043-9069. [Link]
  • Varala, R., & Enugala, R. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(10), 151594. [Link]
  • Kumar, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical & Pharmaceutical Sciences, 14(1), 133-140. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Lundberg, H., & Tinnis, F. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-portal.org. [Link]
  • Shang, R., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2439-2451. [Link]
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • MacDonough, M. T., et al. (2022). 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as simple, readily-accessible MCL-1 inhibitors. Drug Development Research, 83(8), 1879-1889. [Link]
  • MacDonough, M. T., et al. (2022). 1‐Sulfonylated 1,2,3,4‐tetrahydroquinoline‐6‐carboxylic acids as simple, readily‐accessible MCL‐1 inhibitors.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. [Link]
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

Sources

Application Notes & Protocols: 1-Chloroisoquinoline-6-Carboxylic Acid as a Versatile Scaffold for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3][4] This guide focuses on a particularly valuable derivative, 1-chloroisoquinoline-6-carboxylic acid , detailing its strategic importance and application in drug discovery. The molecule possesses two distinct and orthogonally reactive handles: a chloro-substituent at the C1 position, ideal for palladium-catalyzed cross-coupling reactions, and a carboxylic acid at the C6 position, amenable to amide bond formation and other modifications. This dual functionality allows for the systematic and efficient construction of diverse chemical libraries, making it an exemplary scaffold for exploring structure-activity relationships (SAR), particularly in the development of targeted therapies like kinase inhibitors.[5][6]

The Strategic Value of the this compound Scaffold

The utility of this scaffold is rooted in its distinct chemical features, which provide a blueprint for rapid lead generation and optimization.

  • The Isoquinoline Core: This bicyclic aromatic system is a bioisostere for other aromatic systems and provides a rigid framework that can appropriately position functional groups for interaction with biological targets. Its nitrogen atom can act as a hydrogen bond acceptor, a common interaction in protein-ligand binding.[7]

  • C1-Chloro Substituent: The chlorine atom at the C1 position is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions. This position is often targeted to introduce moieties that can occupy hydrophobic pockets or form key interactions, such as hydrogen bonds with the hinge region of protein kinases.[8]

  • C6-Carboxylic Acid Moiety: The carboxylic acid group is a versatile functional handle. It is often used to introduce polar groups that enhance solubility and can form critical salt-bridge or hydrogen-bond interactions with basic residues (like lysine or arginine) in a protein's active site.[9] However, the carboxylic acid group can sometimes lead to poor pharmacokinetic properties or metabolic liabilities.[10][11] This makes it an ideal position for modification, either through direct amidation to explore SAR or by replacement with a suitable bioisostere to improve drug-like properties.[12][13]

Physicochemical Properties
PropertyValueReference
IUPAC Name This compound
CAS Number 1256787-42-4[14]
Molecular Formula C₁₀H₆ClNO₂[14]
Molecular Weight 207.61 g/mol

Synthesis of the Scaffold

G cluster_0 Pomeranz-Fritsch Reaction cluster_1 Functionalization A 4-Formylbenzoic acid C Schiff Base Intermediate A->C B Aminoacetaldehyde diethyl acetal B->C D Isoquinoline-6-carboxylic acid C->D H₂SO₄, heat E Isoquinoline-6-carboxylic acid N-oxide D->E m-CPBA F This compound (Target Scaffold) E->F POCl₃

Caption: Plausible synthetic workflow for the target scaffold.

Library Development: Key Chemical Transformations & Protocols

The strategic power of the scaffold lies in its capacity for diversification at two key positions. The following sections provide detailed protocols for these essential transformations.

Workflow for Scaffold Diversification

G cluster_C1 C1 Position Derivatization cluster_C6 C6 Position Derivatization Scaffold This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Scaffold->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Scaffold->Buchwald Amide Amide Coupling (C(O)-N Bond Formation) Scaffold->Amide Bioisostere Bioisosteric Replacement (e.g., Tetrazole formation) Scaffold->Bioisostere Suzuki_Prod 1-Aryl/Heteroaryl Derivatives Suzuki->Suzuki_Prod Buchwald_Prod 1-Amino Derivatives Buchwald->Buchwald_Prod Amide_Prod Amide Library Amide->Amide_Prod Bio_Prod Bioisostere Analogs Bioisostere->Bio_Prod

Caption: Diversification pathways for the scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C1 Position

Principle: The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, creating a carbon-carbon bond between an aryl halide and an organoboron species, catalyzed by a palladium complex.[16][17] For an electron-deficient heterocyclic chloride like 1-chloroisoquinoline, a palladium(0) catalyst with an electron-rich, bulky phosphine ligand is highly effective. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[18][19]

Generalized Reaction Scheme: (Placeholder for a dynamically generated image showing the reaction)

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)

  • SPhos (8 mol%) or other suitable phosphine ligand

  • K₃PO₄ or Cs₂CO₃ (3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

  • Standard workup and purification supplies (silica gel, solvents)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and the base (K₃PO₄).

  • Add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos).

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1N HCl to pH ~3-4, which protonates the carboxylic acid and may cause the product to precipitate or move into the organic layer.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Troubleshooting:

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/degassed solvent; Poor quality boronic acid.Use fresh catalyst/ligand; Ensure proper inert atmosphere and use freshly distilled/degassed solvents; Use a fresh batch of boronic acid or its pinacol ester.
Significant Homocoupling Reaction temperature too high; Oxygen contamination.Lower the reaction temperature; Improve degassing procedure.
Protodeboronation Presence of excess water or protic sources; Base not strong enough.Use anhydrous conditions; Switch to a stronger base like Cs₂CO₃.

Protocol 2: Buchwald-Hartwig Amination at the C1 Position

Principle: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine, a transformation that is otherwise difficult to achieve.[20][21] The choice of ligand and base is critical and depends on the nucleophilicity and steric hindrance of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[22]

Generalized Reaction Scheme: (Placeholder for a dynamically generated image showing the reaction)

Reagents & Equipment:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 - 2.0 eq)

  • Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)

  • Xantphos or RuPhos (6-8 mol%)

  • NaOtBu or K₂CO₃ (2.0-3.0 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere setup, standard glassware

Step-by-Step Procedure:

  • In a glovebox or under a strong flow of inert gas, add the palladium source, ligand, and base (NaOtBu) to a dry reaction vessel.

  • Add the this compound and the chosen solvent (e.g., Toluene).

  • Add the amine coupling partner.

  • Seal the vessel and heat to 90-110 °C for 12-24 hours. Monitor by LC-MS.

  • After cooling, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Dilute with water and perform an acidic workup similar to the Suzuki protocol to handle the carboxylic acid moiety.

  • Extract with an appropriate solvent (e.g., ethyl acetate), dry, and concentrate.

  • Purify the product via column chromatography or preparative HPLC.

Troubleshooting:

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Poorly nucleophilic amine; Steric hindrance; Catalyst inhibition.Switch to a more electron-rich ligand (e.g., RuPhos); Increase reaction temperature and time; Use a stronger base.
Side Reactions Amine degradation at high temperatures; Hydrodehalogenation.Use a milder base (e.g., K₂CO₃) if compatible; Lower the reaction temperature and extend the time.

Protocol 3: Amide Bond Formation at the C6 Position

Principle: The formation of an amide bond from a carboxylic acid and an amine is a fundamental reaction in drug discovery.[23] Direct condensation requires harsh conditions, so activating agents are used. Reagents like HATU or EDC/HOBt form a highly reactive intermediate in situ, allowing for mild and efficient coupling.[24][25]

Generalized Reaction Scheme: (Placeholder for a dynamically generated image showing the reaction)

Reagents & Equipment:

  • Substituted this compound (from Protocol 1 or 2) (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq) or EDC (1.5 eq) with HOBt (1.5 eq)

  • Tertiary amine base (e.g., DIPEA or Et₃N) (3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, CH₂Cl₂)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Dissolve the carboxylic acid starting material in the chosen solvent (e.g., DMF).

  • Add the amine coupling partner, followed by the tertiary amine base (DIPEA).

  • Add the coupling reagent (e.g., HATU) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide by silica gel chromatography.

Troubleshooting:

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient activation; Sterically hindered amine/acid.Increase equivalents of coupling reagent and base; Allow for longer reaction times; Switch to a more potent coupling agent (e.g., COMU).
Epimerization (if chiral centers are present) Base is too strong or reaction temperature is too high.Use a weaker base (e.g., N-methylmorpholine); Maintain low reaction temperatures.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Bara, T. & D'Souza, M. (2009). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Investigational Drugs, 10(6), 541-549.
  • Fura, A. (2006). Role of bioisosteres in drug design. Annual Reports in Medicinal Chemistry, 41, 435-449.
  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183-3203.
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
  • Kutchan, T. M. & Dittrich, H. (1995). Characterization and mechanism of the N-methyltransferase of the isoquinoline alkaloid biosynthetic pathway in Papaver somniferum. Journal of Biological Chemistry, 270(41), 24475-24481.
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Wikipedia. Isoquinoline alkaloids.
  • ChemRxiv. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors.
  • ProQuest. (2022). Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads.
  • ACS Publications. (2023). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.
  • ResearchGate. (2021). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases.
  • MDPI. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
  • Wikipedia. Buchwald–Hartwig amination.
  • De Luca, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 83.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Gosavi, D. H. (2024). Isoquinoline derivatives and its medicinal activity. International Journal of Science and Research, 13(11), 1-10.
  • Lundberg, H., et al. (2011). Facile amide bond formation from carboxylic acids and isocyanates. Organic Letters, 13(11), 2852-2854.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives.
  • Gason, J. & Lerasle, A. (2011). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 52(44), 5778-5780.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(1), 123.
  • MDPI. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6296.
  • PubMed. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors.

Sources

synthesis of 1-chloroisoquinoline-6-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinoline-6-Carboxamide Derivatives: Protocols and Mechanistic Insights

Authored by: A Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Derivatives of isoquinoline exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory actions.[3][4][5] Of particular interest is the 1-chloroisoquinoline-6-carboxamide framework, a key pharmacophore in the design of potent enzyme inhibitors, notably Poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of targeted cancer therapies.[6][7] The carboxamide moiety often mimics the nicotinamide portion of the NAD+ cofactor, enabling competitive binding at the enzyme's active site.[6][8] This guide provides a comprehensive, rationalized synthetic pathway to access these valuable derivatives, detailing step-by-step protocols, explaining the chemical logic behind procedural choices, and offering insights into their application in drug discovery.

Proposed Synthetic Strategy: A Rational, Multi-Step Approach

A robust and efficient can be achieved through a logical three-stage process. This pathway is designed for versatility, allowing for the introduction of diverse functionalities on the carboxamide nitrogen. The strategy begins with the construction of the core isoquinoline ring system bearing a carboxylic acid precursor at the 6-position, followed by targeted chlorination at the C1 position, and culminates in a standard amide coupling to furnish the final products.

G cluster_0 Stage 1: Isoquinoline Core Synthesis cluster_1 Stage 2: C1-Chlorination cluster_2 Stage 3: Amide Formation A 4-Cyanobenzaldehyde + Aminoacetaldehyde Diethyl Acetal B Isoquinoline-6-carbonitrile A->B Pomeranz-Fritsch Reaction C Isoquinoline-6-carboxylic Acid B->C Hydrolysis D Isoquinoline-6-carboxylic Acid N-oxide C->D N-Oxidation (m-CPBA) E 1-Chloroisoquinoline-6-carboxylic Acid D->E Chlorination (POCl₃) G Target Derivative: 1-Chloroisoquinoline-6-carboxamide E->G F Primary/Secondary Amine (R¹R²NH) F->G Amide Coupling (HATU)

Caption: Proposed three-stage synthetic workflow.

Detailed Experimental Protocols

The following protocols are grounded in well-established synthetic methodologies and provide a reliable pathway to the target compounds.

Protocol 1: Synthesis of Isoquinoline-6-carboxylic Acid (Core Structure)

This stage utilizes the Pomeranz-Fritsch reaction, a classic and dependable method for constructing the isoquinoline nucleus from a benzaldehyde and an aminoacetal.[9] We begin with 4-cyanobenzaldehyde to install the necessary functional handle at the C6 position.

Step 1a: Formation of the Schiff Base Intermediate

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add 4-cyanobenzaldehyde (1.0 eq), aminoacetaldehyde diethyl acetal (1.1 eq), and toluene (approx. 2 mL per mmol of aldehyde).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Reflux the mixture for 4-6 hours, or until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude Schiff base, which is used directly in the next step without further purification.

Step 1b: Cyclization and Aromatization to Isoquinoline-6-carbonitrile

  • In a separate flask, cool concentrated sulfuric acid (approx. 4 mL per mmol of starting aldehyde) to 0 °C in an ice bath.

  • CAUTION: Highly exothermic reaction. Add the crude Schiff base from the previous step dropwise to the cold, vigorously stirred sulfuric acid, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature, then heat to 80-90 °C for 3-4 hours.

  • Cool the reaction mixture back to 0 °C and carefully pour it onto a large volume of crushed ice.

  • Basify the cold aqueous solution to pH > 10 using a concentrated sodium hydroxide solution, ensuring the temperature remains below 20 °C.

  • Extract the product into dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure isoquinoline-6-carbonitrile.

Step 1c: Hydrolysis to Isoquinoline-6-carboxylic Acid

  • Suspend isoquinoline-6-carbonitrile (1.0 eq) in a 6M aqueous solution of hydrochloric acid (HCl).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 12-18 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature. The carboxylic acid product may precipitate.

  • Adjust the pH to 3-4 with a concentrated NaOH solution to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield isoquinoline-6-carboxylic acid.

Protocol 2: Synthesis of this compound

This protocol introduces the key chlorine atom at the C1 position. The isoquinoline nitrogen is first oxidized, which activates the C1 position for subsequent nucleophilic substitution by chloride from phosphoryl chloride (POCl₃).[10][11]

Step 2a: N-Oxidation

  • Dissolve isoquinoline-6-carboxylic acid (1.0 eq) in dichloromethane (DCM) or chloroform (CHCl₃).

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq) portion-wise at room temperature.

  • Stir the mixture for 4-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture sequentially with a 10% sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-oxide, which can often be used directly.

Step 2b: Chlorination

  • CAUTION: Perform in a well-ventilated fume hood. Cool phosphoryl chloride (POCl₃, large excess, ~10-20 eq) in a flask equipped with a reflux condenser to 0 °C.

  • Slowly and carefully add the crude isoquinoline-6-carboxylic acid N-oxide (1.0 eq) to the cold POCl₃.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 105-110 °C) for 2-4 hours.

  • Cool the reaction mixture and remove the excess POCl₃ by distillation under reduced pressure.

  • Carefully quench the residue by pouring it onto crushed ice.

  • Extract the product with ethyl acetate or DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude material via column chromatography to yield this compound.

Protocol 3: Amide Coupling to Final Derivatives

This final stage involves a standard amide bond formation using a peptide coupling agent. HATU is an efficient choice that minimizes side reactions and generally provides high yields.[6]

  • Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired primary or secondary amine (R¹R²NH) (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 6-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final 1-chloroisoquinoline-6-carboxamide derivative by column chromatography or recrystallization.

Mechanistic Rationale and Data Interpretation

Understanding the "why" behind each step is critical for troubleshooting and optimization.

Mechanism of C1-Chlorination

The activation of the C1 position is a classic example of leveraging the electronic properties of N-heterocycles. The N-oxide is crucial as it makes the C1 position electron-deficient and highly susceptible to nucleophilic attack.

Caption: Simplified mechanism of C1-chlorination. (Note: Image placeholders used for complex chemical structures).

Quantitative Data Summary

The following table provides representative data for the synthesis, with expected yields based on analogous reactions reported in the literature.[9][10]

StepProductStarting MaterialReagentsTypical Yield
1b. Pomeranz-Fritsch CyclizationIsoquinoline-6-carbonitrile4-CyanobenzaldehydeH₂SO₄60-75%
1c. Nitrile HydrolysisIsoquinoline-6-carboxylic AcidIsoquinoline-6-carbonitrile6M HCl>90%
2b. ChlorinationThis compoundN-Oxide IntermediatePOCl₃80-90%
3. Amide Coupling1-Chloroisoquinoline-6-carboxamideCarboxylic AcidHATU, DIPEA, Amine75-95%

Application in Drug Discovery: PARP Inhibition

The 1-chloroisoquinoline-6-carboxamide scaffold is an excellent starting point for developing PARP inhibitors. The carboxamide group is a well-established bioisostere for the nicotinamide head of the NAD+ cofactor, which PARP uses as a substrate. The inhibitor competitively binds to the NAD+ binding pocket, preventing the PARP enzyme from performing its DNA repair functions.[12] This leads to an accumulation of DNA damage in cancer cells, particularly those with existing DNA repair defects (e.g., BRCA1/2 mutations), ultimately causing cell death through a process known as synthetic lethality.[12]

G cluster_pathway PARP Inhibition and Synthetic Lethality DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP Repair SSB Repair PARP->Repair recruits repair machinery NoRepair SSB Persists PARP->NoRepair Replication DNA Replication NoRepair->Replication DSB DNA Double-Strand Break (DSB) Replication->DSB BRCA BRCA-mediated Homologous Recombination DSB->BRCA Normal Cell Apoptosis Cell Death (Apoptosis) DSB->Apoptosis BRCA-deficient Cancer Cell Inhibitor 1-Chloroisoquinoline- 6-carboxamide (PARP Inhibitor) Inhibitor->PARP Binds & Inhibits

Caption: Role of PARP inhibitors in cancer therapy.

Conclusion

This guide outlines a robust and scientifically grounded synthetic pathway for accessing 1-chloroisoquinoline-6-carboxamide derivatives. By breaking the synthesis into three logical stages—core formation, targeted chlorination, and amide coupling—researchers can efficiently produce a wide array of analogs for screening in drug discovery programs. The detailed protocols and mechanistic explanations provided herein serve as a valuable resource for scientists and professionals aiming to explore the significant therapeutic potential of this privileged heterocyclic scaffold.

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Isoquinoline derivatives and its medicinal activity. Google AI Search.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Drugs containing isoquinoline derivatives.
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Google AI Search.
  • Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors.
  • 1-Chloroisoquinoline synthesis. ChemicalBook.
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing.
  • 1-Chloroisoquinoline. ChemicalBook.
  • An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.
  • Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide. Benchchem.

Sources

Application Notes & Protocols for the Synthesis of Isoquinoline-6-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of isoquinoline-6-carboxamides, a class of compounds of significant interest in medicinal chemistry. The protocols and strategies outlined herein are designed to be adaptable for a range of research and development applications.

Strategic Overview: Constructing the Isoquinoline-6-Carboxamide Scaffold

The synthesis of isoquinoline-6-carboxamides can be approached by considering two primary retrosynthetic disconnections: formation of the isoquinoline core and the subsequent or concurrent formation of the C-6 amide bond. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the isoquinoline nucleus.

Strategy A focuses on first constructing a substituted isoquinoline bearing a carboxylic acid or its ester equivalent at the C-6 position, followed by a standard amide coupling reaction. This is often the most versatile approach.

Strategy B involves forming the isoquinoline ring from a precursor that already contains the C-6 carboxamide functionality. This can be more efficient if the requisite starting materials are readily accessible.

Below is a diagram illustrating these general synthetic workflows.

G cluster_0 Strategy A: Isoquinoline First, Amide Coupling Last A_Start Substituted Benzaldehyde A_Inter1 Isoquinoline-6-carboxylic Acid/Ester A_Start->A_Inter1 A_Final Isoquinoline-6-carboxamide A_Inter1->A_Final B_Start Substituted β-phenylethylamine with carboxamide B_Final Isoquinoline-6-carboxamide B_Start->B_Final

Caption: General retrosynthetic strategies for isoquinoline-6-carboxamide synthesis.

Key Synthetic Routes to the Isoquinoline Core

Several classical and modern methods are available for the construction of the isoquinoline ring system. The choice of method is dictated by the desired substitution pattern and the reactivity of the precursors.

The Bischler-Napieralski Reaction

This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. The reaction involves the acid-catalyzed cyclization of a β-phenylethylamide.[1][2]

Mechanism Rationale: The reaction is initiated by the activation of the amide carbonyl by a Lewis acid or dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][3] This activation facilitates an intramolecular electrophilic aromatic substitution, where the electron-rich phenyl ring attacks the activated amide moiety. The reaction is most effective when the benzene ring is substituted with electron-donating groups, which enhance its nucleophilicity.[2] The resulting 3,4-dihydroisoquinoline can then be aromatized using a dehydrogenating agent like palladium on carbon (Pd/C) to yield the isoquinoline.[4]

G Amide β-phenylethylamide Activated Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Activated + POCl₃ - HCl Cyclized Cyclized Intermediate Activated->Cyclized Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized->Dihydroisoquinoline - HPO₂Cl₂ Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation (e.g., Pd/C, heat)

Caption: Simplified mechanism of the Bischler-Napieralski reaction followed by oxidation.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is an effective method for synthesizing isoquinolines from the acid-catalyzed reaction of a benzaldehyde with a 2,2-dialkoxyethylamine.[5][6]

Mechanism Rationale: The reaction begins with the condensation of the benzaldehyde and the 2,2-dialkoxyethylamine to form a benzalaminoacetal (a Schiff base).[5][7] In the presence of a strong acid, such as sulfuric acid, this intermediate undergoes intramolecular electrophilic cyclization onto the benzene ring, followed by elimination of alcohol molecules to form the aromatic isoquinoline ring.[5][8] Modifications of this reaction, such as the Schlittler-Muller modification, allow for the synthesis of C1-substituted isoquinolines.[7][9]

Protocol: Synthesis of an Isoquinoline-6-Carboxamide via Bischler-Napieralski Reaction and Amide Coupling

This protocol details a representative synthesis following Strategy A. It involves the construction of a 6,7-dimethoxyisoquinoline intermediate, followed by functional group manipulations to install the C-6 carboxamide.

Part 1: Synthesis of 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

This part of the protocol is adapted from the classical Bischler-Napieralski cyclization.[1][4]

Materials and Reagents:

  • N-Acetyl-3,4-dimethoxyphenethylamine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-acetyl-3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous toluene.

  • At room temperature, add phosphorus oxychloride (1.5 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline.

Part 2: Aromatization to 1-Methyl-6,7-dimethoxyisoquinoline

Materials and Reagents:

  • 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

  • 10% Palladium on carbon (Pd/C)

  • Xylene

Procedure:

  • Combine the crude 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 eq) and 10% Pd/C (0.1 eq by weight) in xylene.

  • Heat the mixture to reflux (approximately 140 °C) for several hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with additional xylene or ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired isoquinoline.

Part 3: Conversion to Isoquinoline-6-carboxylic Acid

This step typically involves oxidation of a precursor, such as a methyl group at the C-6 position, or starting from a commercially available isoquinoline with a suitable functional group at C-6 that can be converted to a carboxylic acid. For the purpose of this protocol, we will assume the availability of a suitable precursor that can be oxidized to the carboxylic acid.

Part 4: Amide Coupling to form the Isoquinoline-6-carboxamide

This final step involves the coupling of the isoquinoline-6-carboxylic acid with a desired amine using a standard coupling reagent.[10][11]

Materials and Reagents:

  • Isoquinoline-6-carboxylic acid

  • Amine of choice (e.g., morpholine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% Aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the isoquinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution, followed by DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final isoquinoline-6-carboxamide.

Data Presentation: Comparison of Amide Coupling Reagents

The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions.[10] Below is a comparison of common reagents used for the final amidation step.

Coupling Reagent SystemAdditiveBaseTypical Solvent(s)Key AdvantagesCommon Side Reactions
EDC (Carbodiimide) NHS or Sulfo-NHSNone or mild baseDCM, DMF, WaterWater-soluble byproducts, good for aqueous media.[10][12]Racemization (can be suppressed by additives like HOBt or NHS).[12]
HATU (Aminium Salt) NoneDIPEA, TEADMF, DCMFast reaction times, low racemization, high yields.[13]Can react with the free amine if used in large excess.[11]
PyBOP (Phosphonium Salt) NoneDIPEA, TEADMF, DCMDoes not react with the free amine, effective for hindered substrates.[11]Byproducts can sometimes complicate purification.

Modern Synthetic Approaches

While classical methods are robust, modern transition-metal-catalyzed reactions have emerged as powerful, atom-economical routes to substituted isoquinolines.[14][15] These methods often involve C-H activation/annulation cascades and can provide access to complex isoquinoline structures under milder conditions.[14][16][17] For instance, palladium-catalyzed annulation reactions have been developed for the synthesis of isoquinolines and isoquinolinones.[16] These advanced techniques offer alternatives to traditional methods, especially for late-stage functionalization and the creation of diverse compound libraries.[14]

Applications in Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmacologically active compounds.[1][18] Isoquinoline derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and CNS-modulating properties.[14][19][20] The carboxamide functional group at the C-6 position can act as a key hydrogen bond donor/acceptor, influencing the compound's binding affinity and pharmacokinetic properties.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • International Journal of Pharmaceutical Sciences. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.
  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.
  • Wikipedia. Pomeranz–Fritsch reaction.
  • Química Organica.org. Pomerantz-Fritsch synthesis of isoquinolines.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction.
  • Preparation and Properties of Isoquinoline.
  • NIH. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Chem-Station Int. Ed. Pomeranz-Fritsch Isoquinoline Synthesis.
  • Organic Chemistry Portal. Synthesis of isoquinolines.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • MDPI. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation.
  • ResearchGate. Synthesis of isoquinolines and isoquinolinones via transition‐metal‐catalyzed C–H functionalization.
  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline.
  • Aapptec Peptides. Coupling Reagents.
  • ResearchGate. recent advances in the synthesis of isoquinoline and its analogue: a review.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Fisher Scientific. Amide Synthesis.
  • RSC Publishing. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Isoquinoline derivatives and its medicinal activity.
  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
  • PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • Química Organica.org. Isoquinoline synthesis.
  • Isoquinoline.
  • The Journal of Organic Chemistry. SYNTHESIS OF ISOQUINOLINE DERIVATIVES.

Sources

Application Notes & Protocols: Leveraging 1-Chloroisoquinoline-6-Carboxylic Acid for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds, including potent kinase inhibitors.[1][2][3] This guide provides a detailed technical overview and robust protocols for utilizing 1-chloroisoquinoline-6-carboxylic acid as a versatile starting material for the synthesis of kinase inhibitor libraries. The inherent bifunctionality of this scaffold—a reactive chloro group at the C1 position and a carboxylic acid at the C6 position—allows for sequential, directed modifications. We present a strategic workflow involving initial amide bond formation followed by nucleophilic aromatic substitution, enabling the generation of diverse molecular architectures for screening against various protein kinases.

Introduction: The Isoquinoline Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, they are a major class of therapeutic targets.[6] Quinoline and isoquinoline derivatives have proven to be highly effective scaffolds for designing ATP-competitive kinase inhibitors, with several approved drugs based on these core structures.[7] Their planar aromatic system can engage in key interactions within the ATP-binding pocket of kinases.

This compound is an ideal starting point for library synthesis due to its two distinct and orthogonally reactive functional groups:

  • C6-Carboxylic Acid: This group serves as a prime handle for diversification via amide coupling reactions. The resulting amide bond can introduce a wide array of substituents, allowing for fine-tuning of inhibitor potency and selectivity by exploring interactions with the solvent-exposed region of the kinase active site.[8][9]

  • C1-Chloro Group: The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. This allows for the introduction of various amine-containing fragments that can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for type I and type II inhibitors.

This dual functionality allows for a logical and efficient two-step synthetic strategy to rapidly generate a library of potential kinase inhibitors.

Overall Synthetic Strategy

The core strategy involves a two-stage diversification approach. First, the C6-carboxylic acid is coupled with a diverse set of primary or secondary amines to generate a library of intermediate amides. Second, these intermediates undergo nucleophilic aromatic substitution at the C1 position with a different set of amines to yield the final products. This workflow allows for the systematic exploration of chemical space around the isoquinoline core.

G General Synthetic Workflow A 1-Chloroisoquinoline- 6-Carboxylic Acid (Scaffold) C Amide Coupling (HATU, DIPEA, DMF) A->C B Amine Library 1 (R1-NHR') B->C D Intermediate Amide Library (1-Chloro-N-(R1)-isoquinoline- 6-carboxamide) C->D Step 1 F Nucleophilic Aromatic Substitution (SNAr) (DIPEA, NMP, 120-150 °C) D->F E Amine Library 2 (R2-NHR'') E->F G Final Kinase Inhibitor Library F->G Step 2

Caption: General workflow for kinase inhibitor synthesis.

Part I: Protocol for Amide Bond Formation at the C6-Position

Mechanistic Rationale

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[10][11] To facilitate amide bond formation, the carboxylic acid must be activated. This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon highly electrophilic for attack by the amine nucleophile.

For this protocol, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a modern and highly efficient uronium-based coupling reagent. HATU is favored for its rapid reaction times, high yields, and low rates of racemization, especially when coupling sensitive substrates.[11] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine.

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., 4-methoxyaniline)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq., e.g., 207.6 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add the desired amine (1.1 eq., e.g., 135.5 mg, 1.1 mmol) to the solution.

  • Add DIPEA (3.0 eq., e.g., 523 µL, 3.0 mmol) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.2 eq., e.g., 456.3 mg, 1.2 mmol) in anhydrous DMF (3 mL) and add this solution dropwise to the main reaction flask with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure amide intermediate.

Representative Data

The following table summarizes representative, hypothetical data for the synthesis of various amide intermediates.

Entry Amine (R¹-NHR') Typical Yield (%) Notes
1 Aniline92%Clean reaction, product precipitates upon work-up.
2 Benzylamine88%Standard purification required.
3 Morpholine95%Fast reaction, highly crystalline product.
4 (S)-1-phenylethanamine85%Minimal racemization observed with HATU.

Part II: Protocol for Nucleophilic Aromatic Substitution (SNAr) at the C1-Position

Mechanistic Rationale

The C1 position of the isoquinoline ring is electron-deficient due to the adjacent ring nitrogen, making the attached chlorine a good leaving group for nucleophilic aromatic substitution (SNAr). This reaction typically requires an electron-rich nucleophile (like a primary or secondary amine), a base, and thermal energy to proceed. The base (DIPEA) serves to deprotonate the incoming amine nucleophile, increasing its nucleophilicity, and to scavenge the HCl byproduct. High-boiling point polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) are used to facilitate the reaction, which often requires elevated temperatures.

Detailed Experimental Protocol: SNAr with Amines

Materials:

  • 1-Chloro-N-substituted-isoquinoline-6-carboxamide (from Part I)

  • Desired primary or secondary amine (e.g., 3-aminopyridine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Water & Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave vial or a sealed tube, combine the 1-chloro-isoquinoline amide intermediate (1.0 eq., e.g., 312.8 mg, 1.0 mmol, assuming aniline was used in Part I) and the desired amine (1.5 eq., e.g., 141.2 mg, 1.5 mmol).

  • Add anhydrous NMP (4 mL) and DIPEA (3.0 eq., e.g., 523 µL, 3.0 mmol).

  • Seal the vessel and heat the reaction mixture to 120-150 °C for 6-18 hours. The reaction can often be accelerated using microwave irradiation.

  • Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (40 mL).

  • Wash the organic layer with water (3 x 20 mL) to remove NMP, followed by brine (1 x 20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or preparative HPLC to afford the final kinase inhibitor.

Representative Data: Synthesis and Biological Activity

This table presents hypothetical data for a series of final compounds, linking the synthesis to potential biological activity against a target like Rho-associated coiled-coil containing protein kinase (ROCK).[2][3][12]

Compound ID Amine (R²-NHR'') Final Yield (%) ROCK-II IC₅₀ (nM)
INH-01 3-Aminopyridine75%85
INH-02 4-(Aminomethyl)pyridine68%42
INH-03 Cyclopropylamine81%150
INH-04 Piperazine72%25

Target Kinase Pathways and Mechanism of Action

Many isoquinoline-based inhibitors function by competing with ATP for the binding site in the kinase domain. The isoquinoline scaffold often anchors the molecule in the active site, while the diverse side chains introduced via the synthetic steps described above provide specificity and additional binding interactions. For example, inhibitors targeting the ROCK signaling pathway can have therapeutic potential in cardiovascular diseases and cancer.[12]

G Potential Inhibition of the ROCK Signaling Pathway cluster_0 ROCK Signaling A Upstream Signals (e.g., RhoA-GTP) B ROCK Kinase A->B C Substrates (e.g., MLC, MYPT1) B->C ATP->ADP D Phosphorylation C->D E Downstream Effects (Actin-Myosin Contraction, Cell Motility) D->E Inhibitor Synthesized Isoquinoline Inhibitor Inhibitor->B

Caption: Inhibition of the ROCK signaling pathway.

Conclusion

This compound is a powerful and versatile scaffold for the efficient synthesis of diverse libraries of potential kinase inhibitors. The robust protocols for amide coupling and nucleophilic aromatic substitution detailed in this guide provide a reliable framework for drug discovery and development professionals. This strategic approach enables the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds targeting a wide range of protein kinases.

References

  • Title: Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
  • Title: Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors.
  • Title: Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile.
  • Title: Isoquinoline synthesis. Source: Organic Chemistry Portal URL:[Link]
  • Title: Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • Title: Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.
  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • Title: Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
  • Title: Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.
  • Title: Amide Synthesis.
  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Title: Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 7-Chloro-6-nitroquinoline.
  • Title: Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase.
  • Title: Scaffold-based design of kinase inhibitors for cancer therapy.
  • Title: Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase.

Sources

Application Notes & Protocols: Investigating 1-Chloroisoquinoline-6-Carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Abstract: The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with potent anti-cancer properties.[1][2] This document provides a comprehensive guide for the investigation of 1-chloroisoquinoline-6-carboxylic acid, a novel derivative, as a potential therapeutic agent or a foundational building block in cancer research. While direct biological data for this specific compound is not yet prevalent in published literature, its structural features suggest significant potential. The chloro-substituent at the 1-position and the carboxylic acid at the 6-position offer versatile handles for synthetic modification, enabling the creation of compound libraries for screening. This guide outlines a strategic workflow, from initial cytotoxicity screening and mechanistic evaluation to advanced target identification, providing detailed protocols and the scientific rationale behind each step.

Introduction: The Promise of the Isoquinoline Scaffold

Isoquinoline alkaloids and their synthetic derivatives have consistently demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer effects.[3][4] Their mechanisms of action in oncology are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of critical cellular machinery like microtubules and topoisomerase enzymes.[2][5] Compounds based on this heterocyclic system have been shown to modulate key signaling pathways involved in tumor progression and survival.[5]

This compound presents an intriguing starting point for a drug discovery program. The electron-withdrawing nature of the chlorine atom at the C1 position can influence the electronic properties of the heterocyclic ring, potentially modulating binding affinities to biological targets. The carboxylic acid group provides a site for derivatization to improve solubility, cell permeability, or to introduce pharmacophores that can engage with specific amino acid residues in a target protein.

This document serves as a roadmap for a researcher embarking on the characterization of this, or similar novel, heterocyclic compounds.

Strategic Research Workflow

A systematic approach is crucial to efficiently evaluate the anti-cancer potential of a novel compound. The proposed workflow is designed to move from broad phenotypic screening to detailed mechanistic and target-specific investigations.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanism of Action (MoA) cluster_2 Phase 3: Target Identification & Validation a Compound Acquisition & QC b Broad-Spectrum Cytotoxicity (e.g., NCI-60 Panel) a->b Initial evaluation c IC50 Determination (MTT/CCK-8 Assay) b->c Identify sensitive cell lines d Cell Cycle Analysis (Flow Cytometry) c->d If potent (low µM IC50) e Apoptosis Induction Assays (Annexin V, Caspase Activity) c->e If potent (low µM IC50) f Western Blot Analysis (Key Apoptotic & Cell Cycle Proteins) d->f e->f g Affinity-Based Pull-Down (e.g., Biotinylated Probe) f->g Based on MoA clues h Computational Docking (Against known cancer targets) f->h Based on MoA clues i Genetic Validation (CRISPR/siRNA Knockdown) g->i Validate putative target h->i Validate in-silico hit

Caption: Proposed experimental workflow for evaluating a novel compound.

Phase 1 Protocols: Cytotoxicity and Potency Assessment

The initial goal is to determine if this compound exhibits cytotoxic or anti-proliferative effects against cancer cells and to quantify its potency.

Cell Viability/Cytotoxicity Assay (MTT/CCK-8 Protocol)

This assay measures the metabolic activity of cells, which correlates with the number of viable cells. A reduction in metabolic activity in treated cells indicates either cytotoxicity or growth inhibition. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a classic colorimetric method for this purpose.[6]

Principle: The mitochondrial dehydrogenase enzymes in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Representative Data (Hypothetical) HeLa (Cervical) MCF-7 (Breast) A549 (Lung) HEK-293T (Normal)
IC₅₀ (µM) 8.512.225.1>100

This table presents hypothetical data illustrating how results might be summarized. A lower IC₅₀ value indicates higher potency. Low toxicity in normal cell lines like HEK-293T suggests cancer cell selectivity.[6]

Phase 2 Protocols: Elucidating the Mechanism of Action

If the compound shows promising potency, the next step is to understand how it kills cancer cells. The most common anti-cancer mechanisms for isoquinoline derivatives are the induction of apoptosis and cell cycle arrest.[2][5]

Apoptosis Induction Pathway

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of caspase enzymes.[7] Many isoquinoline compounds exert their anti-cancer effects by activating this pathway.[5][7]

G cluster_intrinsic Intrinsic Pathway compound Isoquinoline Derivative bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) compound->bcl2 bax Bax (Pro-apoptotic) (Upregulated) compound->bax mito Mitochondria bcl2->mito bax->mito cyto_c Cytochrome C Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Simplified intrinsic apoptosis pathway often modulated by isoquinolines.

Western Blot Protocol for Apoptosis Markers

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. By probing for key apoptosis-related proteins, we can confirm the pathway's activation.

Protocol:

  • Treatment and Lysis: Treat cancer cells with this compound at 1x and 2x its IC₅₀ concentration for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Cleaved Caspase-3: A key executioner caspase.

    • Cleaved PARP: A substrate of Caspase-3; its cleavage is a hallmark of apoptosis.

    • Bcl-2: An anti-apoptotic protein.

    • Bax: A pro-apoptotic protein.

    • β-Actin: A loading control to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in Bcl-2 and an increase in cleaved Caspase-3 and cleaved PARP would confirm apoptosis induction.[7]

Phase 3 Protocols: Target Identification

Identifying the direct molecular target of a novel compound is the "holy grail" of drug discovery. It validates the mechanism and enables structure-based drug design.

Affinity-Based Pull-Down Assay

Principle: This method uses a modified version of the small molecule (the "bait") to capture its binding partners (the "prey") from a cell lysate.[8] The carboxylic acid group on this compound is an ideal handle for this.

Protocol:

  • Probe Synthesis: Synthesize a biotinylated version of the compound. This can be achieved by coupling biotin to the carboxylic acid group via a flexible linker (e.g., a PEG linker) to minimize steric hindrance.

  • Lysate Preparation: Prepare a native protein lysate from a sensitive cancer cell line.

  • Incubation: Incubate the biotinylated probe with the cell lysate. As a control, incubate a separate lysate sample with an excess of the original, non-biotinylated compound to competitively block specific binding sites.

  • Capture: Add streptavidin-coated magnetic beads to the lysates. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins onto the beads.[8]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Identification: Separate the eluted proteins by SDS-PAGE and identify the unique bands (present in the probe lane but absent or reduced in the competitor lane) by mass spectrometry (LC-MS/MS).

Target Validation with siRNA

Principle: Once a putative target is identified (e.g., "Protein X"), its role in the compound's activity must be validated. Small interfering RNA (siRNA) can be used to specifically knock down the expression of Protein X. If the cells become resistant to the compound after Protein X is knocked down, it confirms that Protein X is the target.[9][10]

Protocol:

  • Transfection: Transfect the target cancer cells with siRNA specifically targeting the mRNA of Protein X. Use a non-targeting control siRNA in parallel.

  • Knockdown Confirmation: After 48 hours, harvest a portion of the cells and confirm the successful knockdown of Protein X via Western blot.

  • Cytotoxicity Assay: Re-plate the remaining siRNA-treated cells and perform the same MTT/CCK-8 cytotoxicity assay as described in Phase 1, treating them with this compound.

  • Analysis: Compare the IC₅₀ values. A significant rightward shift (increase) in the IC₅₀ for cells with Protein X knocked down, compared to the control siRNA cells, provides strong evidence that the compound's cytotoxic effect is mediated through Protein X.

Conclusion and Future Directions

This document provides a foundational framework for the systematic evaluation of this compound in cancer research. The isoquinoline core is a highly promising scaffold, and this particular derivative holds potential both as a bioactive molecule in its own right and as a versatile starting material for the synthesis of more complex and potent anti-cancer agents. Successful execution of these protocols will elucidate its potency, mechanism of action, and ultimately, its specific molecular target, paving the way for preclinical development.

References

  • BenchChem. (2025).
  • Kumar, A., et al. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(28), 2599-2633. [Link]
  • Kim, K. H., & Lee, J. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 21(21), 8236. [Link]
  • Chen, C., et al. (2017). Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. International Journal of Nanomedicine, 12, 6865–6876. [Link]
  • Yang, X., et al. (2015). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLOS ONE, 10(8), e0136649. [Link]
  • Xie, F., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 385. [Link]
  • Singh, H., et al. (2023). RECENT BREAKTHROUGH IN ANTICANCER ACTION OF HETEROCYCLES. IIP Series. [Link]
  • Nath, D., et al. (2021). Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. Bioorganic & Medicinal Chemistry, 47, 116382. [Link]
  • Broad Institute. (n.d.).
  • Bunnage, M. E., et al. (2019). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 79(8), 1731-1741. [Link]
  • Echeverria, G. V., & Settleman, J. (2016). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor Perspectives in Medicine, 6(11), a026312. [Link]
  • UCL. (n.d.).
  • Sharma, P., & Kumar, V. (2022). Heterocyclic Compounds: Importance in Anticancer Drug Discovery. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 2-3. [Link]
  • MDPI. (n.d.). Special Issue: Novel Heterocyclic Compounds for Drug Discovery. [Link]
  • Muscara, C., et al. (2022). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Pharmaceutics, 14(11), 2465. [Link]
  • Al-Suwaidan, I. A., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 12(1), 121. [Link]
  • Singh, A., & Prakash, O. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(23), 8272. [Link]
  • Zhang, X., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018.

Sources

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Therapeutic Promise of Isoquinoline Alkaloids in Inflammation

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases. Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have emerged as a promising source of novel anti-inflammatory therapeutics.[1][2][3][4][5] Their complex chemical structures offer a rich scaffold for drug discovery, with numerous derivatives demonstrating potent modulation of key inflammatory pathways.[1][6]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed exploration of the anti-inflammatory applications of isoquinoline derivatives, delving into their mechanisms of action and offering robust, field-proven protocols for their evaluation. We will move beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring a thorough understanding of how to effectively screen and characterize these promising compounds.

Mechanistic Insights: How Isoquinoline Derivatives Quell the Inflammatory Cascade

The anti-inflammatory effects of isoquinoline derivatives are multifaceted, targeting several critical nodes within the complex signaling networks that drive the inflammatory response. Understanding these mechanisms is paramount for designing effective screening strategies and for the rational design of novel therapeutic agents. The primary mechanisms of action for many studied isoquinoline derivatives, such as berberine, sanguinarine, and palmatine, converge on the inhibition of pro-inflammatory transcription factors and signaling cascades.[7][8][9][10][11][12]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that orchestrates the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13][14][15][16] Under basal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This liberates NF-κB to translocate to the nucleus and initiate the transcription of target genes.[17]

Several isoquinoline derivatives, including berberine and the novel compound Litcubanine A, have been shown to exert their anti-inflammatory effects by potently inhibiting the NF-κB pathway.[8][18] This inhibition can occur at multiple levels, including the suppression of IκBα degradation.[8]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFA TNF-α TNFR TNFR TNFA->TNFR IKK IKK TLR4->IKK TNFR->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Isoquinoline Isoquinoline Derivatives Isoquinoline->IKK Inhibition DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by isoquinoline derivatives.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways are crucial mediators of cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines.[19][20][21][22] The three major MAPK subfamilies implicated in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[21] Activation of these pathways leads to the phosphorylation and activation of downstream transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.

Sanguinarine and berberine are examples of isoquinoline alkaloids that have been demonstrated to inhibit the activation of MAPK pathways, thereby contributing to their anti-inflammatory properties.[7][8][9]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli Receptor Receptor Stimuli->Receptor MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates MAPK p38 MAPK MAP2K->MAPK Phosphorylates TranscriptionFactor Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactor Activates Isoquinoline Isoquinoline Derivatives Isoquinoline->MAP3K Inhibition DNA DNA TranscriptionFactor->DNA Binds to DNA Cytokines Pro-inflammatory Gene Expression DNA->Cytokines Transcription

Figure 2: Modulation of the MAPK signaling pathway by isoquinoline derivatives.
Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes the pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[23][24][25][26] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[23][27] Palmatine has been shown to exert anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome.[11][28]

NLRP3_Inflammasome_Pathway cluster_signals Activation Signals cluster_cytoplasm Cytoplasm Signal1 Signal 1 (Priming) e.g., LPS NLRP3_inactive NLRP3 (Inactive) Signal1->NLRP3_inactive Upregulates NLRP3 Signal2 Signal 2 (Activation) e.g., ATP, mtROS Signal2->NLRP3_inactive NLRP3_active NLRP3 (Active) NLRP3_inactive->NLRP3_active Conformational Change ASC ASC NLRP3_active->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Caspase-1 ProCasp1->Casp1 Autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b IL-1β ProIL1b->IL1b Maturation & Secretion Isoquinoline Isoquinoline Derivatives Isoquinoline->NLRP3_active Inhibition

Figure 3: Inhibition of the NLRP3 inflammasome by isoquinoline derivatives.

Screening and Evaluation Protocols

A hierarchical approach to screening, progressing from simple, high-throughput in vitro assays to more complex and physiologically relevant in vivo models, is recommended for the efficient evaluation of isoquinoline derivatives.

Part 1: In Vitro Assays for Initial Screening

In vitro assays are cost-effective and rapid methods for the initial assessment of the anti-inflammatory potential of a library of compounds.[29][30][31][32]

Scientific Rationale: Inflammation can lead to protein denaturation. The ability of a compound to prevent heat-induced protein denaturation can be correlated with its anti-inflammatory activity. This assay serves as a preliminary, rapid screening tool.

Materials:

  • Bovine Serum Albumin (BSA) solution (0.2% w/v in Tris buffer saline, pH 6.8)

  • Test isoquinoline derivatives (various concentrations)

  • Diclofenac sodium (positive control)

  • Phosphate Buffered Saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 1% w/v aqueous solution of BSA.

  • For the control, use 0.5 mL of distilled water instead of the test compound.

  • Incubate all mixtures at 37°C for 20 minutes.

  • Induce denaturation by incubating at 72°C for 5 minutes.

  • After cooling, measure the absorbance at 660 nm.

  • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Scientific Rationale: Macrophages are key players in the inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. This assay provides a more biologically relevant model to assess the anti-inflammatory effects of isoquinoline derivatives on cellular signaling pathways.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test isoquinoline derivatives

  • Griess Reagent for Nitric Oxide (NO) quantification

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Cell lysis buffer and reagents for Western blotting

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in 96-well plates for cytokine and NO assays, and in 6-well plates for Western blotting. Allow cells to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the isoquinoline derivative for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the vehicle control group) and incubate for 24 hours.

  • Quantification of Nitric Oxide (NO):

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.

  • Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

    • Collect the cell culture supernatant.

    • Perform ELISA according to the manufacturer's instructions.

  • Western Blot Analysis for NF-κB and MAPK Pathway Proteins:

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK.

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

In_Vitro_Workflow start Start: Isoquinoline Derivatives protein_denaturation Protocol 1: Inhibition of Protein Denaturation Assay start->protein_denaturation Initial Screen lps_macrophage Protocol 2: LPS-Induced Inflammation in Macrophages protein_denaturation->lps_macrophage Promising Compounds no_assay Nitric Oxide (NO) Quantification lps_macrophage->no_assay Mechanistic Analysis elisa Cytokine (TNF-α, IL-6) ELISA lps_macrophage->elisa Mechanistic Analysis western_blot Western Blot (NF-κB, MAPK) lps_macrophage->western_blot Mechanistic Analysis end End: Candidate Selection no_assay->end elisa->end western_blot->end

Figure 4: Workflow for the in vitro screening of isoquinoline derivatives.
Part 2: In Vivo Models for Efficacy and Safety Assessment

In vivo models are indispensable for evaluating the therapeutic efficacy and potential toxicity of lead compounds in a whole-organism context.

Scientific Rationale: The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation.[33][34][35][36][37] Carrageenan injection into the paw induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different phases of inflammation.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test isoquinoline derivatives

  • Indomethacin or Diclofenac (positive control)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into groups: vehicle control, positive control, and test groups (at least 3 doses of the isoquinoline derivative).

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Calculation of Edema Inhibition: % Inhibition = [(Vt_control - V0_control) - (Vt_test - V0_test)] / (Vt_control - V0_control) x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.

  • (Optional) Histopathological Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination to assess inflammatory cell infiltration and tissue damage.[34][36]

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro Anti-inflammatory Activity of Representative Isoquinoline Derivatives

CompoundInhibition of Protein Denaturation (IC50, µM)Inhibition of NO Production (IC50, µM)Inhibition of TNF-α Release (IC50, µM)Inhibition of IL-6 Release (IC50, µM)
BerberineData dependent on specific studyData dependent on specific studyData dependent on specific studyData dependent on specific study
SanguinarineData dependent on specific studyData dependent on specific studyData dependent on specific studyData dependent on specific study
PalmatineData dependent on specific studyData dependent on specific studyData dependent on specific studyData dependent on specific study
TetrandrineData dependent on specific studyData dependent on specific studyData dependent on specific studyData dependent on specific study
DiclofenacReference ValueReference ValueReference ValueReference Value

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound (Dose)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 6h
Berberine (e.g., 50 mg/kg)Data dependent on specific studyData dependent on specific study
Sanguinarine (e.g., 10 mg/kg)Data dependent on specific studyData dependent on specific study
Palmatine (e.g., 20 mg/kg)Data dependent on specific studyData dependent on specific study
Tetrandrine (e.g., 25 mg/kg)Data dependent on specific studyData dependent on specific study
Indomethacin (10 mg/kg)Reference ValueReference Value

Conclusion and Future Directions

The isoquinoline scaffold represents a fertile ground for the discovery of novel anti-inflammatory agents. The protocols and mechanistic insights provided in this guide offer a robust framework for the systematic evaluation of isoquinoline derivatives. By understanding the underlying molecular targets and employing a tiered screening approach, researchers can efficiently identify and characterize promising lead compounds. Future research should focus on elucidating the structure-activity relationships of these compounds to guide the synthesis of more potent and selective inhibitors of inflammatory pathways. Furthermore, exploring the therapeutic potential of these derivatives in chronic inflammatory disease models will be crucial for their translation into clinical applications.

References

A comprehensive list of references is provided in the following section. Each reference includes the title, source, and a clickable URL for verification.

Sources

Application Notes: 1-Chloroisoquinoline-6-carboxylic Acid in the Synthesis of Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Oncology

The isoquinoline nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] In the realm of oncology, isoquinoline derivatives have emerged as a critical class of compounds, demonstrating potent antiproliferative effects through various mechanisms of action, including the inhibition of protein kinases and topoisomerases, as well as the induction of apoptosis.[3][4] 1-Chloroisoquinoline-6-carboxylic acid, in particular, serves as a versatile and highly valuable starting material for the synthesis of novel anticancer agents. Its bifunctional nature, featuring a reactive chloro group at the C1 position and a carboxylic acid at the C6 position, allows for selective and sequential modifications to generate diverse chemical libraries for structure-activity relationship (SAR) studies.[5][6]

The strategic importance of this scaffold lies in its ability to be elaborated into compounds that can target key signaling pathways implicated in cancer cell proliferation and survival.[4] For instance, many kinase inhibitors based on quinoline and isoquinoline structures are designed to target receptor tyrosine kinases (RTKs), which are frequently overactivated in various cancers.[7][8] This document provides a comprehensive guide for researchers, detailing the synthetic utility of this compound and providing robust protocols for its conversion into potent antiproliferative agents.

Core Synthetic Strategy: Amide Bond Formation

A cornerstone of medicinal chemistry, the amide bond is a highly stable and prevalent functional group in a vast number of pharmaceuticals. The synthesis of amides from this compound and various amine building blocks is a primary strategy for generating libraries of potential drug candidates. The direct coupling of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive carboxylate-ammonium salt.[9] Therefore, activation of the carboxylic acid is a requisite step.

Several reliable methods exist for this transformation, with the most common involving the conversion of the carboxylic acid to a more electrophilic species, such as an acyl chloride, or the use of peptide coupling reagents.[10][11]

Visualization of the General Synthetic Workflow

G A 1-Chloroisoquinoline- 6-carboxylic acid B Activation of Carboxylic Acid (e.g., SOCl2 or Coupling Reagent) A->B Reagents C Acyl Chloride or Activated Ester Intermediate B->C Formation E Amide Coupling Reaction C->E D Primary or Secondary Amine (R-NH2 or R1R2NH) D->E Nucleophilic Attack F N-Substituted-1-chloroisoquinoline- 6-carboxamide Derivative E->F Product G Biological Evaluation (e.g., Antiproliferative Assays) F->G Screening

Caption: General workflow for the synthesis of antiproliferative agents.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and preliminary evaluation of antiproliferative agents derived from this compound.

Protocol 1: Synthesis of 1-Chloro-N-(substituted)-isoquinoline-6-carboxamides

This protocol details the conversion of the carboxylic acid to an acyl chloride followed by coupling with a representative amine.

Step 1: Acyl Chloride Formation

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (3.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask with reflux condenser and drying tube

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous DCM.

    • Slowly add thionyl chloride to the suspension at room temperature with vigorous stirring.

    • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 1-chloroisoquinoline-6-carbonyl chloride is typically used in the next step without further purification.

Causality and Trustworthiness: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid to the more reactive acyl chloride.[10] Performing the reaction under anhydrous conditions is critical to prevent the hydrolysis of both the thionyl chloride and the resulting acyl chloride back to the carboxylic acid.

Step 2: Amide Coupling (Schotten-Baumann Conditions)

  • Reagents and Materials:

    • Crude 1-chloroisoquinoline-6-carbonyl chloride (from Step 1)

    • Desired primary or secondary amine (1.1 eq)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, and ice bath

  • Procedure:

    • Dissolve the crude 1-chloroisoquinoline-6-carbonyl chloride in anhydrous DCM in a clean, dry round-bottom flask.

    • In a separate flask, dissolve the chosen amine and the base (TEA or DIPEA) in anhydrous DCM.

    • Cool the acyl chloride solution to 0°C using an ice bath.

    • Slowly add the amine/base solution dropwise to the stirred acyl chloride solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted-1-chloroisoquinoline-6-carboxamide.

Causality and Trustworthiness: The addition of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the amide product.[10] The slow addition of the amine at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

Protocol 2: Biological Evaluation - In Vitro Antiproliferative Assay

This protocol outlines a standard method for assessing the cytotoxic activity of the synthesized compounds against cancer cell lines.

  • Materials:

    • Synthesized 1-chloroisoquinoline-6-carboxamide derivatives

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[12][13]

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates, incubator (37°C, 5% CO₂)

  • Procedure:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare stock solutions of the synthesized compounds in DMSO and then dilute them to various concentrations with the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add MTT solution to each well and incubate for an additional 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Causality and Trustworthiness: The MTT assay is a well-established colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism convert MTT into a purple-colored formazan product. The amount of formazan produced is proportional to the number of viable cells, thus providing a quantitative measure of cytotoxicity.[13]

Structure-Activity Relationship (SAR) and Target Identification

The antiproliferative activity of isoquinoline derivatives is highly dependent on the nature and position of the substituents on the isoquinoline ring.[1][5] By synthesizing a library of N-substituted-1-chloroisoquinoline-6-carboxamides with diverse amines, researchers can systematically explore the SAR. For instance, varying the steric and electronic properties of the substituent on the amide nitrogen can significantly impact the compound's interaction with its biological target.[6]

Many quinoline and isoquinoline-based anticancer agents function as kinase inhibitors.[7] These compounds often target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[14]

Potential Signaling Pathway Targeted by Isoquinoline Derivatives

G RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of RTK signaling by isoquinoline derivatives.

Quantitative Data Summary

The following table presents hypothetical data for a series of synthesized N-substituted-1-chloroisoquinoline-6-carboxamide derivatives to illustrate how results from antiproliferative assays can be organized.

Compound IDN-Substituent (R)Yield (%)IC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549
IQ-01 Benzyl8512.515.2
IQ-02 4-Fluorobenzyl828.710.1
IQ-03 3,4-Dichlorobenzyl792.13.5
IQ-04 Cyclohexyl91> 50> 50
Doxorubicin (Positive Control)-0.81.2

Data are for illustrative purposes only.

Conclusion

This compound is a highly valuable and versatile building block in the design and synthesis of novel antiproliferative agents. The protocols outlined in these application notes provide a robust framework for the synthesis of diverse libraries of isoquinoline-based compounds and their subsequent biological evaluation. Through systematic exploration of the structure-activity relationships, researchers can develop potent and selective drug candidates with the potential to advance the field of oncology. Further investigations into the specific molecular targets and mechanisms of action of these compounds are warranted to fully elucidate their therapeutic potential.[4]

References

  • Guan, L.-P., et al. (2019). Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. PubMed.
  • Cheon, S. H., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. PubMed.
  • Cheon, S. H., et al. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. PubMed.
  • Baviskar, A. T., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing.
  • Hafez, H. N., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed Central.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Ali, A., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. MDPI.
  • Kovalyova, A., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry.
  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central.
  • Gutierrez, M., et al. (2015). Synthesis, Half-Wave Potentials and Antiproliferative Activity of 1-Aryl-substituted Aminoisoquinolinequinones. PubMed Central.
  • Lundberg, H. (2014). Catalytic Approaches to the Synthesis of Amide Bonds. CORE.
  • Inestrosa, J., et al. (2011). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. PubMed Central.
  • Kumar, D., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • de la Torre, A. F., et al. (2024). Green Chemistry. BORIS Portal.
  • Sabry, O. M., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Iqbal, M., et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate.
  • Fakhimi, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PubMed Central.
  • El-Sayed, N. N. E., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • El-Damasy, D. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI.
  • Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. PubMed.

Sources

Application Note & Protocols: Strategic Derivatization of 1-Chloroisoquinoline-6-Carboxylic Acid for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its rigid bicyclic framework provides a valuable template for the spatial presentation of functional groups, enabling precise interactions with biological targets. Within this class, 1-chloroisoquinoline-6-carboxylic acid stands out as a particularly versatile and strategic starting material for the development of novel chemical entities.[5]

The strategic utility of this scaffold lies in its two distinct and orthogonally reactive functional groups: the C1-chloro substituent and the C6-carboxylic acid. The chlorine atom at the C1 position is susceptible to a wide array of transition-metal-catalyzed cross-coupling reactions as well as nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties.[5][6][7] Concurrently, the carboxylic acid at the C6 position serves as a convenient handle for amide bond formation, esterification, or reduction, providing another avenue for structural diversification and modulation of physicochemical properties.[8][9][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound as a starting material. We will detail robust synthetic protocols for its derivatization, discuss the underlying chemical principles guiding these transformations, and present methods for the characterization of the resulting novel compounds. The methodologies described herein are designed to be both reproducible and adaptable, empowering research teams to efficiently generate libraries of novel isoquinoline derivatives for screening and lead optimization campaigns.[1][11]

Strategic Overview of Derivatization Pathways

The synthetic strategy for derivatizing this compound is predicated on the sequential or concurrent modification of its two key functional handles. The choice of reaction sequence is critical and depends on the desired final structure and the compatibility of the functional groups with the planned reaction conditions.

G A 1-Chloroisoquinoline- 6-carboxylic acid B Suzuki Coupling (Aryl/Heteroaryl) A->B Pd-catalyzed C Buchwald-Hartwig Amination (N-linkage) A->C Pd-catalyzed D Sonogashira Coupling (Alkynyl) A->D Pd/Cu-catalyzed E Nucleophilic Aromatic Substitution (SNA r) A->E Base F Amide Bond Formation A->F Sequential Modification G Esterification A->G B->F Sequential Modification B->G H Diverse Library of Novel Isoquinoline Derivatives B->H C->F C->H D->F D->H E->F E->H F->B Orthogonal Strategy F->H G->H G A Start: Reagents in Schlenk Flask B Inert Atmosphere (Argon Purge) A->B C Add Degassed Solvent (e.g., Toluene/Dioxane) B->C D Add Catalyst System (Pd source + Ligand) C->D E Heat to Reaction Temp (e.g., 90-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Reaction Complete? F->G G->E No H Aqueous Work-up (Quench, Extract) G->H Yes I Purification (Chromatography) H->I J Characterization (NMR, MS) I->J

Sources

The Alchemist's Guide to Isoquinolines: Advanced Protocols in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] Its derivatives have shown promise as anticancer, antimicrobial, and CNS-modulating agents, driving continuous innovation in synthetic methodologies.[2] This guide provides an in-depth exploration of seminal and contemporary patent literature for the synthesis of substituted isoquinolines, offering detailed protocols, mechanistic insights, and comparative analyses to empower researchers in drug discovery and development.

I. Classical Approaches: The Bedrock of Isoquinoline Synthesis

For over a century, a triumvirate of named reactions has formed the foundation of isoquinoline synthesis. While often requiring stringent conditions, their robustness and versatility have cemented their place in the synthetic chemist's toolkit.[1]

The Bischler-Napieralski Reaction

This powerful cyclization transforms β-arylethylamides into 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[3] The reaction is an intramolecular electrophilic aromatic substitution, typically promoted by a dehydrating agent in acidic conditions.[4]

Mechanism Deep Dive: The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring.[4] The choice of dehydrating agent is critical; phosphorus oxychloride (POCl₃) is common, but for less reactive substrates, a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) can be more effective.[3]

Bischler-Napieralski Mechanism cluster_0 Amide Activation & Dehydration cluster_1 Cyclization & Aromatization Amide β-Arylethylamide Intermediate1 Imidoyl Phosphate/Nitrilium Ion Precursor Amide->Intermediate1 + POCl₃ Nitrilium Nitrilium Ion Intermediate1->Nitrilium Elimination Dihydroisoquinoline 3,4-Dihydroisoquinoline Nitrilium->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution Isoquinoline Substituted Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation (e.g., Pd/C, S)

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

  • Materials: N-(3,4-dimethoxyphenethyl)benzamide, phosphorus oxychloride (POCl₃), acetonitrile (anhydrous).

  • Procedure:

    • To a solution of N-(3,4-dimethoxyphenethyl)benzamide (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

The Pictet-Spengler Reaction

A cornerstone for the synthesis of tetrahydroisoquinolines, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5] This reaction is a special case of the Mannich reaction and is particularly effective with electron-rich aromatic rings like indoles and phenols.[6]

Causality in Action: The reaction's driving force is the formation of a highly electrophilic iminium ion intermediate, which readily undergoes intramolecular cyclization.[5] The choice of acid catalyst and solvent can significantly impact the reaction's efficiency and stereoselectivity.[7]

Pictet-Spengler Workflow Start β-Arylethylamine + Aldehyde/Ketone Condensation Condensation Start->Condensation Iminium Iminium Ion Intermediate Condensation->Iminium Acid Catalyst (H⁺) Cyclization Intramolecular Cyclization Iminium->Cyclization Product Tetrahydroisoquinoline Cyclization->Product Rh-Catalyzed C-H Activation Reactants Aryl Precursor with Directing Group + Alkyne Intermediate Rhodacycle Intermediate Reactants->Intermediate C-H Activation Catalyst [Rh(III)] Catalyst Catalyst->Intermediate Product Substituted Isoquinoline Intermediate->Product Annulation

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Chloroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-chloroisoquinoline-6-carboxylic acid (CAS 1256787-42-4).[1] This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the compound's properties is crucial for selecting an appropriate purification strategy. It is typically an off-white to light yellow solid powder with a melting point in the range of 284-286°C.[2] While its parent compound, 1-chloroisoquinoline, is insoluble in water, the presence of the carboxylic acid group on this compound allows for solubility in basic aqueous solutions and organic solvents such as ethanol and acetone.[2][3] This dual solubility is the cornerstone of its purification.

PropertyValueSource
CAS Number 1256787-42-4[1]
Molecular Formula C₁₀H₆ClNO₂Inferred
Molecular Weight 207.61 g/mol [2]
Physical State Solid, off-white to light yellow powder[2]
Melting Point 284-286 °C[2]
Solubility Soluble in organic solvents (ethanol, acetone); soluble in aqueous base.[2]

Q2: What are the common impurities found in crude this compound?

A2: Impurities typically originate from the synthetic route. Common contaminants may include:

  • Unreacted Starting Materials: Precursors used in the formation of the isoquinoline core or the installation of the carboxylic acid group.[4]

  • Reaction Byproducts: Side-products from the chlorination or carboxylation steps. For instance, syntheses involving phosphorus oxychloride (POCl₃) may leave residual phosphorus-containing impurities.[3][5]

  • Related Isoquinolines: Incomplete reactions could leave precursors (e.g., the corresponding aldehyde or methyl ester), while side reactions could produce isomers.

  • Degradation Products: The chloro group can be susceptible to hydrolysis under certain conditions, potentially forming the 1-hydroxyisoquinoline analog.[4]

Q3: What are the primary methods for purifying this compound?

A3: The two most effective methods are recrystallization (leveraging both organic solvents and acid-base chemistry) and column chromatography.[4] For material with significant impurities, a multi-step approach involving an initial acid-base workup followed by recrystallization or chromatography is often the most robust strategy.[6][7]

Q4: How should I store the purified this compound to ensure its stability?

A4: To minimize degradation, the purified solid should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[8] Avoid storing solutions for extended periods, especially if they are acidic or basic, as this can promote hydrolysis or other degradation pathways.[8] For long-term storage, the solid, crystalline form is highly recommended.

Purification Workflow & Strategy

The purification strategy begins with an assessment of the crude material, leading to a decision between direct purification or a preliminary workup.

Purification_Workflow crude Crude 1-Chloroisoquinoline- 6-carboxylic Acid assess Assess Crude Material (TLC, ¹H NMR) crude->assess workup Aqueous Acid-Base Workup (Protocol 2) assess->workup High impurity load or baseline material on TLC recryst Recrystallization (Protocol 1) assess->recryst Mostly clean solid, minor impurities chrom Column Chromatography (Protocol 3) assess->chrom Oily crude or multiple close spots workup->recryst workup->chrom analysis Purity & Identity Analysis (HPLC, MP, NMR) recryst->analysis chrom->analysis analysis->recryst Purity <98%, crystalline solid analysis->chrom Purity <98%, multiple impurities pure Pure Product (>98%) analysis->pure Purity Confirmed

Caption: A decision-making workflow for purifying this compound.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Q5: My compound is "oiling out" instead of crystallizing during recrystallization. What should I do?

A5: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly.

  • Causality: The compound separates as a liquid (an "oil") rather than forming a crystal lattice because it has low solubility in the hot solvent.

  • Solutions:

    • Add More Solvent: Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool more slowly.[9]

    • Change Solvent System: Switch to a lower-boiling point solvent in which the compound is still soluble when hot. Alternatively, use a two-solvent system (e.g., ethanol/water), dissolving the compound in a minimal amount of the "good" solvent (ethanol) and then adding the "poor" solvent (water) dropwise until turbidity appears, before reheating to clarify and cooling slowly.[6]

    • Scratch or Seed: Induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[10]

Q6: I'm seeing significant streaking or "tailing" on my silica gel TLC plate. How can I get clean spots?

A6: The acidic nature of the carboxylic acid is the primary cause of streaking on standard silica gel.

  • Causality: The polar carboxylic acid group interacts strongly and sometimes irreversibly with the acidic silica gel stationary phase, leading to poor elution and a smeared spot.

  • Solutions:

    • Acidify the Eluent: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase (e.g., hexane/ethyl acetate).[11] The added acid protonates the silica surface and the carboxylate, minimizing strong ionic interactions and allowing the compound to move up the plate as a discrete spot.

    • Use a Different Stationary Phase: Consider using reversed-phase TLC plates (C18) with a polar mobile phase like methanol/water.

Q7: My recovery from column chromatography is very low. Where did my compound go?

A7: Low recovery is often due to irreversible adsorption on the column or using an incorrect eluent.

  • Causality: As with TLC streaking, the carboxylic acid can bind strongly to the silica gel, especially if the mobile phase is not polar enough to elute it.

  • Solutions:

    • Optimize Eluent: Before running a large-scale column, perfect your eluent system using TLC to ensure the target compound has an Rf value of approximately 0.2-0.4.[4]

    • Acidify the Mobile Phase: Just as with TLC, add 0.5% acetic or formic acid to the entire volume of your eluent to prevent irreversible binding.[11]

    • "Flush" the Column: If your compound is stuck, try flushing the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane, to recover the material.

Troubleshooting_Tree start Problem Encountered oiling_out Compound 'Oils Out' during Recrystallization start->oiling_out streaking Streaking/Tailing on Silica TLC start->streaking low_recovery Low Recovery from Column Chromatography start->low_recovery cause_oil Cause: Supersaturation or Solvent BP > Compound MP oiling_out->cause_oil cause_streak Cause: Strong interaction of acidic COOH with silica streaking->cause_streak cause_recovery Cause: Irreversible adsorption on silica gel low_recovery->cause_recovery sol_oil Solution: 1. Add more hot solvent. 2. Cool slowly. 3. Change solvent system. cause_oil->sol_oil sol_streak Solution: 1. Add 0.5-1% Acetic Acid to eluent. 2. Use C18 reversed-phase. cause_streak->sol_streak sol_recovery Solution: 1. Optimize eluent (Rf ~0.3). 2. Add 0.5% Acetic Acid. 3. Flush column with MeOH. cause_recovery->sol_recovery

Caption: Troubleshooting logic for common purification issues.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This technique is ideal for purifying solids with minor impurities and relies on the principle that the target compound is soluble in a hot solvent but insoluble at colder temperatures.[12][13]

  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, acetone, ethyl acetate, or mixtures like ethanol/water).[2] A suitable solvent will dissolve the compound when boiling but allow crystals to form upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to fully dissolve the material.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

This powerful method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[7]

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The acidic compound will move into the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers and wash once with fresh ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is acidic (pH ~2-3). The pure this compound will precipitate out of the solution.

  • Isolation & Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under high vacuum.

Protocol 3: Purification by Flash Column Chromatography

This method is used to separate the target compound from impurities with different polarities.

  • Eluent Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate with 0.5% Acetic Acid) that gives your target compound an Rf value of ~0.3.[4][11]

  • Column Packing: Pack a glass column with silica gel as a slurry in your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent (or the eluent itself) and load it onto the top of the silica gel.

  • Elution: Apply pressure to the column and begin eluting with your solvent system. Collect fractions continuously.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Purity Assessment

After purification, it is essential to confirm the purity and identity of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[14] A typical method would involve a reversed-phase C18 column with a gradient elution.[14][15]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

    • Detection: UV at 254 nm

  • Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value (284-286 °C).[2][12] A broad or depressed melting point indicates the presence of impurities.

  • Spectroscopic Analysis: Confirm the structure and rule out impurities using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • ChemicalBook. (n.d.). 1-Chloroisoquinoline synthesis.
  • ChemicalBook. (n.d.). 1-Chloroisoquinoline | 19493-44-8.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 1-Chloro-3,6-dimethoxyisoquinoline.
  • BenchChem. (2025). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide.
  • BenchChem. (2025). methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde.
  • Frontier Specialty Chemicals. (n.d.). This compound.
  • BenchChem. (2025). stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
  • BenchChem. (2025). Technical Support Center: Purification of 6-Chloroisoquinoline-1-carbaldehyde.
  • Professor Dave Explains. (2020, January 10).
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Affordable High-Quality 6-Carboxy-1-chloroisoquinoline, Pharmaceutical Grade Intermediate.
  • Jamal Muhoza. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
  • Sci Vis Lab. (2007, November 28).
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.

Sources

Technical Support Center: Synthesis and Purification of 1-Chloroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-chloroisoquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. We will address common challenges, with a focus on identifying and mitigating impurities that can arise during the reaction and purification processes. Our approach is rooted in mechanistic understanding to provide not just solutions, but the scientific rationale behind them.

Section 1: Understanding the Synthetic Landscape

The synthesis of substituted isoquinolines is a cornerstone of heterocyclic chemistry, with the Bischler-Napieralski reaction being a prevalent and powerful method.[1][2] This intramolecular electrophilic aromatic substitution cyclizes a β-arylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃), to form a 3,4-dihydroisoquinoline intermediate.[3] This intermediate is then oxidized (aromatized) to the isoquinoline core. The "chloro" group at the 1-position is conveniently introduced when POCl₃ is used as the cyclizing agent.

The presence of the carboxylic acid group at the 6-position adds a layer of complexity, influencing the reactivity of the aromatic ring and requiring careful consideration of protecting group strategies and reaction conditions to avoid unwanted side reactions.

G cluster_0 Synthetic Pathway Overview Starting Material β-(4-carboxyphenyl)ethylamide Intermediate 3,4-Dihydroisoquinoline Intermediate Starting Material->Intermediate  Bischler-Napieralski Cyclization (e.g., POCl₃) Aromatization Oxidation / Aromatization Intermediate->Aromatization Product This compound Aromatization->Product

Caption: General synthetic workflow for this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.

Impurity Identification

Q1: What are the most common impurities I should expect in my crude product?

A: Based on the common synthetic routes, your crude material may contain a variety of impurities. These can be broadly categorized as follows:

  • Starting Materials: Unreacted β-arylethylamide or its precursors.

  • Hydrolysis Product: 1-Oxo-1,2-dihydroisoquinoline-6-carboxylic acid (an isocarbostyril). This is arguably the most common impurity, formed by the hydrolysis of the reactive 1-chloro group.

  • Retro-Ritter Product: A styrene derivative formed from the fragmentation of the nitrilium ion intermediate, a key side reaction in the Bischler-Napieralski synthesis.[4][5]

  • Incompletely Aromatized Intermediate: Residual 1-chloro-3,4-dihydroisoquinoline-6-carboxylic acid.

  • Residual Reagents: Phosphorus-based byproducts if POCl₃ is used.[6]

Q2: My LC-MS analysis shows a significant peak with a mass of 207.18 g/mol , which corresponds to my target product (C₁₀H₆ClNO₂), but also a peak at 189.16 g/mol . What is this second peak?

A: The peak at 189.16 g/mol almost certainly corresponds to 1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid (C₁₀H₇NO₃). This impurity arises from the hydrolysis of the C1-chloro group. This is a very common issue, as the chloro group at the 1-position of the isoquinoline ring is activated and susceptible to nucleophilic substitution, particularly by water during the aqueous workup or even from moisture in solvents.

Q3: My ¹H NMR spectrum is complex, with aliphatic signals I don't expect. What could they be?

A: The presence of unexpected aliphatic signals, typically in the 2.5-4.0 ppm range, often points to the 3,4-dihydroisoquinoline intermediate . If the oxidation/aromatization step is incomplete, this intermediate will persist in your crude product. Look for two pairs of triplets or multiplets corresponding to the two CH₂ groups in the dihydroisoquinoline ring system.

Troubleshooting the Synthesis

Q4: My reaction yield is consistently low, and I isolate a significant amount of a styrene-like byproduct. How can I prevent this?

A: The formation of a styrene derivative is a classic side reaction known as the retro-Ritter reaction, which occurs via the nitrilium salt intermediate.[4] To minimize this:

  • Solvent Choice: The equilibrium can be shifted away from the byproduct. Using the corresponding nitrile (e.g., acetonitrile) as a solvent can suppress the retro-Ritter pathway.[4]

  • Milder Reagents: While POCl₃ is common, harsher conditions (high temperatures) favor the retro-Ritter reaction. Modern modifications using milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (like 2-chloropyridine) can facilitate the cyclization at lower temperatures, reducing this side reaction.[1]

Q5: My final product is always contaminated with the corresponding isoquinolin-1-one (isocarbostyril). How do I minimize its formation?

A: Minimizing the formation of the isocarbostyril is critical and requires careful handling during the reaction workup and purification.

  • Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions.

  • Careful Workup: When quenching the reaction, use ice-cold water or a saturated bicarbonate solution and work quickly. Avoid prolonged exposure of the chlorinated product to aqueous acidic or basic conditions.

  • Extraction: Extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate immediately after quenching.

  • Avoid Protic Solvents: During purification, if possible, avoid protic solvents like methanol or ethanol for chromatography if the product is to be stored for a long time, as they can slowly cause solvolysis.

Purification Challenges

Q6: My crude product is a dark, oily residue. What is the best first step for purification?

A: A dark, oily crude product often contains polymeric materials and acidic or basic residues. An initial acid-base workup is highly recommended before attempting chromatography or recrystallization.[7]

  • Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.

  • Wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

This procedure should yield a solid or a more manageable residue that is better suited for further purification.[7] Carboxylic acids can be purified by dissolving in a base and re-precipitating with acid, but care must be taken due to the labile chloro group.[8]

Q7: I'm struggling to separate the target compound from a closely related impurity using column chromatography. What are my options?

A: If co-elution is an issue, consider the following strategies:

  • Optimize Eluent System: First, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides the best separation (a ΔRf of >0.2 is ideal).[9]

  • Gradient Elution: Use a shallow gradient elution on your column, which can often resolve closely eluting spots.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities to achieve high purity. Experiment with different solvent systems (e.g., ethanol/water, toluene/hexane).[7]

Section 3: Key Protocols and Workflows

Protocol 1: Stability-Indicating HPLC Method for Purity Analysis

This protocol provides a starting point for developing a robust HPLC method to separate the main product from its key impurities.[10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Elution Order: The more polar isocarbostyril impurity will elute earlier than the 1-chloroisoquinoline product.

Workflow: Purification Strategy

The following diagram outlines a decision-making process for purifying the crude product.

G start Crude Product workup Aqueous Acid-Base Workup start->workup check_purity Purity > 95%? (by HPLC/TLC) workup->check_purity chromatography Flash Column Chromatography check_purity->chromatography  No final_product Pure Product (>98%) check_purity->final_product  Yes recrystallize Recrystallization chromatography->recrystallize Combine pure fractions recrystallize->final_product

Caption: Decision-making workflow for the purification of this compound.

Section 4: Data Summary

Table 1: Common Impurities and Their Characteristics
Impurity NameStructure (Core)Molecular FormulaMolecular Weight ( g/mol )Key Analytical Signature
Target Product 1-ChloroisoquinolineC₁₀H₆ClNO₂207.61Expected NMR and MS signals.
Hydrolysis Product Isoquinolin-1-oneC₁₀H₇NO₃189.16MS peak at M-18 (relative to product after substitution). Elutes earlier on RP-HPLC.
Retro-Ritter Product Styrene DerivativeVariesVariesAbsence of isoquinoline ring system in NMR. Unique fragmentation in MS.
Dihydro-Intermediate 3,4-DihydroisoquinolineC₁₀H₈ClNO₂209.63MS peak at M+2 relative to product. Aliphatic signals in ¹H NMR.

References

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Bischler-Napieralski Reaction - J&K Scientific LLC. (2025). J&K Scientific.
  • Bischler–Napieralski reaction - Grokipedia. (n.d.). Grokipedia.
  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.). NROChemistry.
  • Synthesis of isoquinolines - Centurion University. (n.d.). CUTM Courseware.
  • Product Class 5: Isoquinolines - Thieme. (n.d.). Thieme.
  • General procedures for the purification of Carboxylic acids - LookChem. (n.d.). LookChem.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). Chromatography Online.

Sources

Technical Support Center: Recrystallization of 1-Chloroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Characteristics

Understanding the physicochemical properties of 1-chloroisoquinoline-6-carboxylic acid is the foundation for developing a successful recrystallization protocol.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
Appearance Off-white to light yellow powder[1]
Melting Point 284-286 °C[1]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol and acetone.[1]
Purity (Typical) ≥98%[1]

The high melting point suggests strong intermolecular forces, likely due to hydrogen bonding from the carboxylic acid and dipole-dipole interactions from the chloro- and isoquinoline moieties. The presence of both a polar carboxylic acid and a less polar chloro-isoquinoline ring system indicates that a solvent pair or a moderately polar single solvent will likely be effective for recrystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for recrystallizing this compound?

A1: Based on its known solubility, a good starting point would be a polar protic solvent like ethanol or a polar aprotic solvent like acetone.[1] Given the compound's aromatic nature and carboxylic acid group, a solvent-pair system can also be highly effective.[3] A common and effective pair for such compounds is an alcohol (like ethanol or methanol) in which the compound is soluble when hot, and water, which acts as an anti-solvent to induce crystallization upon cooling.[4]

Q2: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase instead of dissolving. This often happens if the boiling point of the solvent is higher than the melting point of the impure compound or if the solution is supersaturated with impurities.[4][5] Since the melting point of this compound is very high (284-286 °C), the primary cause is likely impurity-driven depression of the melting point or rapid cooling.[1]

  • Solution 1: Add More Solvent. The solution may be too concentrated. Add a small amount of additional hot solvent to decrease saturation.[5]

  • Solution 2: Use a Different Solvent System. Switch to a solvent with a lower boiling point or a solvent pair that allows for dissolution at a lower temperature.

  • Solution 3: Slower Cooling. Allow the solution to cool more slowly to room temperature before moving it to an ice bath. This gives the molecules more time to arrange into a crystal lattice.[6]

Q3: The recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities are often large, polar, conjugated molecules that can be removed by treating the hot solution with activated charcoal.

  • Procedure: After dissolving your compound in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount (e.g., the tip of a spatula) of activated charcoal. Swirl the flask for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[5]

  • Caution: Using too much charcoal can lead to significant loss of your desired product.[5]

Q4: My crystal yield is very low. What are the common causes?

A4: Low yield is a frequent issue in recrystallization. Potential causes include:

  • Using too much solvent: This keeps too much of your product dissolved in the mother liquor even after cooling.[5][7]

  • Premature crystallization: The product may have crystallized on the filter paper or funnel during a hot filtration step.[4]

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Always wash with a small amount of the cold recrystallization solvent.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process.

Problem Probable Cause(s) Corrective Actions
No Crystals Form Upon Cooling 1. Too much solvent was used. The solution is not supersaturated.[5] 2. The solution is cooling too slowly, or not enough time has passed. 3. Supersaturation. The solution is supersaturated, but crystal nucleation has not initiated.[8]1. Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration. Be careful not to evaporate too much.[5] 2. Induce Nucleation:     a) Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates nucleation sites.[6]     b) Seed Crystals: Add a tiny crystal from a previous successful recrystallization.     c) Flash Cool: Briefly place the flask in an ice bath to induce rapid crystal formation, then allow it to warm to room temperature to redissolve smaller crystals and promote slower growth of larger ones.
Crystals Form Too Quickly ("Crashing Out") 1. The solution is too concentrated. 2. Cooling is too rapid. This traps impurities within the crystal lattice, defeating the purpose of recrystallization.[5]1. Re-dissolve and Dilute: Heat the solution back to boiling and add a small amount of additional solvent (1-5% more).[5] 2. Slow Down Cooling: Insulate the flask (e.g., by placing it in a warm water bath that is allowed to cool to room temperature) to slow the rate of crystal growth.[4]
Insoluble Impurities Present 1. Mechanical debris or insoluble byproducts are present in the crude material.1. Perform Hot Filtration: After dissolving the compound in the minimum amount of boiling solvent, filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material.[9] Work quickly to prevent premature crystallization in the funnel.[4]

Experimental Protocols & Visual Guides

Protocol 1: Solvent System Selection

The ideal recrystallization solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[10]

  • Small-Scale Testing: Place approximately 20-30 mg of your crude this compound into several test tubes.

  • Add Solvents: To each tube, add a different solvent (e.g., ethanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature, swirling after each addition.[8]

  • Observe Solubility: Note which solvents do not dissolve the compound at room temperature. These are potential candidates.

  • Heat: Gently heat the test tubes containing the promising solvents in a water or sand bath. Add the solvent dropwise until the solid just dissolves.

  • Cool: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Evaluate: The best solvent is one that dissolves the compound when hot and from which abundant, well-formed crystals precipitate upon cooling.[11]

Diagram: Decision Workflow for Solvent Selection

Solvent_Selection start Start: Crude Solid test_solvents Test Solubility of ~20mg in 0.5mL Cold Solvents (e.g., EtOH, Acetone, Toluene, H2O) start->test_solvents is_soluble_cold Is it Soluble in Cold Solvent? test_solvents->is_soluble_cold heat_solvent Heat to Boiling. Is it Soluble? is_soluble_cold->heat_solvent No bad_solvent1 Discard: Too Soluble is_soluble_cold->bad_solvent1 Yes cool_solution Cool Slowly to RT, then Ice Bath heat_solvent->cool_solution Yes bad_solvent2 Discard: Insoluble heat_solvent->bad_solvent2 No crystals_form Do Crystals Form? cool_solution->crystals_form good_solvent Good Single Solvent Candidate crystals_form->good_solvent Yes try_pair Consider Solvent-Pair (e.g., EtOH/Water) crystals_form->try_pair No (Too Soluble when Hot) bad_solvent2->try_pair

Caption: A decision tree for selecting an appropriate recrystallization solvent.

References

  • 6-Carboxy-1-chloroisoquinoline Product Information. (n.d.). Industrial Chemicals. Retrieved January 10, 2026, from a commercial supplier's technical data sheet which aggregates properties like melting point and basic solubility.
  • BenchChem. (2025).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning. (General principles of solvent selection).
  • Chegg. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95%. Sigma-Aldrich.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Thermo Fisher Scientific. (n.d.). 1-Chloroisoquinoline, 95%. Thermo Fisher Scientific.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
  • MH Chem. (2022, July 8).
  • Wikipedia. (n.d.). Isoquinoline.
  • University of California, Los Angeles (UCLA) Chemistry. (n.d.).
  • University of Wisconsin-Madison Chemistry. (n.d.).
  • ChemicalBook. (2025). 1-Chloroisoquinoline.
  • BenchChem. (2025). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide. BenchChem.
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • PubMed. (2011). A versatile synthesis of substituted isoquinolines.
  • Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95%. Sigma-Aldrich.
  • BenchChem. (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. BenchChem.
  • American Elements. (n.d.). Isoquinolines.
  • Jamal Muhoza. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Frontier Specialty Chemicals. (n.d.). This compound.
  • Myers, A. G. Research Group, Harvard University. (2011). A Versatile Synthesis of Substituted Isoquinolines.

Sources

Technical Support Center: Column Chromatography of Chloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chloroisoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of column chromatography for this important class of N-heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Introduction: The Challenge of Purifying Chloroisoquinoline Derivatives

Chloroisoquinoline derivatives are a significant class of heterocyclic compounds, often serving as key intermediates in medicinal chemistry and drug discovery.[1] Their purification via column chromatography, while routine, can present unique challenges. The presence of a nitrogen atom within the aromatic system and a polar chlorine substituent can lead to issues such as peak tailing, poor separation, and compound instability on the stationary phase. This guide provides practical, field-proven insights to overcome these hurdles and achieve high-purity compounds.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the column chromatography of chloroisoquinoline derivatives, providing a systematic approach to diagnosis and resolution.

Issue 1: Peak Tailing in Chromatogram

Symptom: The peak on your chromatogram is asymmetrical, with the latter half being broader than the front half.[2]

Causality: Peak tailing for nitrogen-containing heterocycles like chloroisoquinolines is often due to strong interactions between the basic nitrogen atom and acidic silanol groups on the surface of the silica gel stationary phase. This leads to a portion of the analyte being more strongly retained, resulting in a "tail." Column overload can also contribute to this issue.[2]

Solutions:

  • Addition of a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your mobile phase.[3]

    • Protocol: Add 0.1-1% triethylamine (TEA) or a few drops of ammonia solution to your eluent mixture. This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Reduce Sample Load: Overloading the column can saturate the stationary phase, leading to tailing.[4][5]

    • Guideline: A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase. If you suspect overloading, try reducing the sample amount.

  • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase.

    • Recommendation: Basic or neutral alumina can be an effective alternative to silica gel for the purification of basic compounds.[6]

Issue 2: Poor Separation or Overlapping Peaks

Symptom: The desired chloroisoquinoline derivative is not well-resolved from impurities, resulting in overlapping fractions.

Causality: Inadequate separation is typically due to an inappropriate mobile phase composition, where the polarity is not optimized to differentiate between your compound of interest and closely related impurities.[6]

Solutions:

  • Optimize Mobile Phase Polarity with TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly determining the optimal solvent system.[7][8]

    • Protocol:

      • Spot your crude mixture on a TLC plate.

      • Develop the plate in a solvent system of your choice (e.g., a mixture of hexane and ethyl acetate).

      • The ideal solvent system should provide a retention factor (Rf) of approximately 0.25 to 0.35 for your target compound.[9] This ensures a good balance between retention on the column and elution.

      • Adjust the ratio of your polar to non-polar solvent to achieve the desired Rf. For instance, if the Rf is too low (compound is not moving far up the plate), increase the proportion of the more polar solvent (e.g., ethyl acetate).[8]

  • Switch to a Different Solvent System: If adjusting the solvent ratio is ineffective, a different combination of solvents may provide the necessary selectivity.[6]

    • Example: If a hexane/ethyl acetate system fails to provide adequate separation, consider trying a dichloromethane/methanol system.[10]

  • Employ Gradient Elution: For complex mixtures with components of widely varying polarities, gradient elution can be highly effective.[11][12]

    • Concept: Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity by increasing the proportion of the more polar solvent.[13] This sharpens peaks and can improve resolution for later-eluting compounds.[11]

Issue 3: Compound is Not Eluting from the Column

Symptom: Your chloroisoquinoline derivative remains on the column and does not elute, even with a highly polar mobile phase.

Causality: This issue arises when the compound is too polar for the chosen solvent system and binds very strongly to the stationary phase.[6] The presence of the nitrogen and chlorine can significantly increase the polarity of the molecule.

Solutions:

  • Increase Mobile Phase Polarity:

    • Strategy: If you are using a hexane/ethyl acetate system, you can switch to 100% ethyl acetate. If that is still insufficient, a more polar system like dichloromethane/methanol is recommended.[10]

    • Caution: When using methanol with silica gel, it is advisable not to exceed a concentration of 10%, as higher concentrations can start to dissolve the silica.[10]

  • Check for Compound Instability: In some cases, the compound may be degrading on the silica gel.[14]

    • Diagnostic Test: To check for stability, dissolve a small amount of your crude material, spot it on a TLC plate, and then add a small amount of silica gel to the solution. After stirring for some time, run a new TLC. If new spots appear or the original spot diminishes, your compound is likely unstable on silica.[14]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of a novel chloroisoquinoline derivative?

A1: A good starting point for many "normal" polarity organic compounds is a mixture of hexane and ethyl acetate.[10] For chloroisoquinoline derivatives, which are likely to be moderately polar, a 10-50% ethyl acetate in hexane mixture is a reasonable starting point for your initial TLC analysis.[10] Based on the initial TLC results, you can then optimize the solvent ratio.

Q2: Should I use isocratic or gradient elution for my purification?

A2: The choice depends on the complexity of your sample.[11]

  • Isocratic Elution: If your TLC shows good separation between your desired compound and impurities with a single solvent mixture, isocratic elution (using a constant solvent composition) is simpler and more reproducible.[15]

  • Gradient Elution: If your sample contains a complex mixture of compounds with a wide range of polarities, gradient elution will likely provide a better separation in a shorter amount of time.[11][13]

Q3: How do I prepare my sample for loading onto the column?

A3: Proper sample loading is crucial for good separation.

  • Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase solvent.[16] If the sample is not very soluble in the mobile phase, you can use a slightly more polar solvent like dichloromethane, but use the smallest volume possible.[16][17]

  • Dry Loading: If your compound has poor solubility in the column eluent, dry loading is recommended.[16] Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[16]

Q4: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

A4: Streaking is a common issue for basic compounds like chloroisoquinolines on silica gel TLC plates and is indicative of strong, undesirable interactions with the acidic stationary phase. As mentioned in the troubleshooting guide, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your eluent will typically resolve this issue by neutralizing the acidic sites on the silica.[3]

Q5: The chromatogram shows a "fronting" peak. What is the cause?

A5: Peak fronting, where the first half of the peak is broader than the second, is often caused by column overload or poor sample solubility in the mobile phase.[2][4][18] To address this, you can try diluting your sample or reducing the injection volume.[18]

Visualizing the Workflow and Troubleshooting

To aid in your experimental design and troubleshooting process, the following diagrams illustrate the general column chromatography workflow and a decision tree for addressing common purification issues.

General Column Chromatography Workflow

G cluster_prep Preparation cluster_run Elution cluster_post Analysis TLC 1. TLC Analysis to Determine Solvent System Pack 2. Pack Column with Stationary Phase TLC->Pack Sample 3. Prepare and Load Sample Pack->Sample Elute 4. Elute with Mobile Phase Sample->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (e.g., by TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: A typical workflow for column chromatography.

Troubleshooting Decision Tree

G cluster_solutions Start Problem with Purification? Q1 Q1 Start->Q1 Peak Shape? Q2 Q2 Start->Q2 Separation? Q3 Q3 Start->Q3 Elution? S1 Add Basic Modifier (e.g., 0.1% TEA) S2 Optimize Solvent System with TLC S3 Use Gradient Elution S4 Reduce Sample Load S5 Increase Mobile Phase Polarity S6 Switch to Alumina Tailing Tailing Q1->Tailing Tailing Fronting Fronting Q1->Fronting Fronting Tailing->S1 Tailing->S4 Tailing->S6 Fronting->S4 Q2->S2 Q2->S3 Q3->S5

Caption: A decision tree for troubleshooting common chromatography issues.

Summary of Recommended Solvent Systems

The following table provides a summary of common solvent systems used in normal-phase column chromatography for compounds of varying polarities.

Polarity of CompoundRecommended Solvent System(s)
Non-polarHexane, Pentane, Petroleum Ether, Ether/Hexane (low % Ether)[10]
Moderately PolarHexane/Ethyl Acetate, Dichloromethane[10][19]
PolarDichloromethane/Methanol, Ethyl Acetate/Methanol[10]
Basic (e.g., Amines)Add 0.1-1% Triethylamine or Ammonia to the above systems[3][10]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-(3,5-Dimethylbenzoyl)isoquinoline.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols.
  • BenchChem. (n.d.). An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • ChemicalBook. (n.d.). 1-Chloroisoquinoline synthesis.
  • Columbia University. (n.d.). Column chromatography.
  • Blogs.biotage.com. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?.
  • Chemistry For Everyone. (2025, February 4). What Solvent Is Used In Column Chromatography? [Video]. YouTube.
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Chromatography Today. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained.
  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • PubMed. (n.d.). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation.
  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?.
  • Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?.
  • Chromperfect. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Lab-Training.com. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Novel Isoquinoline Derivatives from 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.

Sources

Technical Support Center: Optimizing Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of isoquinolines and their derivatives. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: I'm planning an isoquinoline synthesis. Which of the common methods—Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch—is most suitable for my starting materials?

A: The choice of synthetic route is critically dependent on your available starting materials and the desired substitution pattern of the final isoquinoline.

  • Bischler-Napieralski Reaction: This is your go-to method if you are starting with a β-phenylethylamine, which is then acylated to form a β-arylethylamide.[1][2][3] This method is particularly effective for producing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the aromatic isoquinoline.[2] It is most successful when the aromatic ring of the β-phenylethylamine is electron-rich.[2][4]

  • Pictet-Spengler Reaction: This reaction is ideal when you have a β-arylethylamine and an aldehyde or ketone.[5][6][7] It is a powerful method for generating tetrahydroisoquinolines under relatively mild, acid-catalyzed conditions.[6][8] Like the Bischler-Napieralski reaction, it is favored by electron-donating groups on the aromatic ring.[6][9]

  • Pomeranz-Fritsch Reaction: This route is appropriate when your starting materials are a benzaldehyde derivative and a 2,2-dialkoxyethylamine.[10][11] This acid-promoted cyclization directly yields the aromatic isoquinoline.[10] It can be a challenging reaction to optimize, often requiring strongly acidic conditions and high temperatures.[1][12]

Q2: My reaction mixture has turned into a thick, unmanageable tar. What causes this and how can I prevent it?

A: Tar formation is a common issue in many acid-catalyzed aromatic cyclizations, particularly the Bischler-Napieralski and Pomeranz-Fritsch reactions. It is typically caused by polymerization and decomposition of starting materials or products under harsh reaction conditions.[1]

To mitigate tarring:

  • Control Temperature: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial. Avoid excessively high temperatures or prolonged reaction times.[1][12]

  • Optimize Acid Concentration: In the Pomeranz-Fritsch reaction, excessively strong acid can lead to charring. A systematic screening of the acid concentration is recommended.[12]

  • Ensure Adequate Solvent: Use a sufficient amount of solvent to maintain a stirrable reaction mixture.[1]

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-heating and decomposition.[1]

Troubleshooting Guide 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[1][2] However, achieving high yields can be challenging. This section addresses common problems and their solutions.

Common Issues & Solutions in the Bischler-Napieralski Reaction
Problem Potential Cause Recommended Solution & Explanation
Low or No Product Formation Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, which is hindered by electron-withdrawing groups on the aromatic ring.[1]For substrates with strongly deactivating groups, use more potent dehydrating agents like a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[1][3] This combination generates a highly reactive pyrophosphate intermediate, which can overcome the energy barrier of cyclizing onto a deactivated ring.[13]
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like POCl₃ alone may not be strong enough.[1]Consider using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine for milder, low-temperature activation.[3] Alternatively, polyphosphoric acid (PPA) can be effective.[3][4]
Incomplete Reaction: The reaction time may be too short or the temperature too low.Monitor the reaction progress using TLC or LC-MS. If starting material remains, consider increasing the reaction time or switching to a higher-boiling solvent like xylene.[13] Microwave-assisted synthesis can also be a viable option to accelerate the reaction.[13]
Significant Styrene Byproduct Formation Retro-Ritter Reaction: The nitrilium ion intermediate can fragment to form a stable styrene derivative, especially when the resulting styrene is highly conjugated.[1][2][13]Use the corresponding nitrile as a solvent. This shifts the equilibrium away from the retro-Ritter product according to Le Chatelier's principle.[1][2][13] Another approach is to use oxalyl chloride to generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion altogether.[2][13]
Difficulty in Product Purification Residual Reagents or Polymeric Material: The crude product may be contaminated with residual dehydrating agents or tar.[1]Purify the crude product by column chromatography or recrystallization. If the dihydroisoquinoline product is basic, an acid-base extraction can be a highly effective purification step.[1]
Optimized Experimental Protocol: Bischler-Napieralski Reaction

This protocol provides a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-arylethylamide (1.0 eq) in an anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution in an ice bath. Add the dehydrating agent (e.g., POCl₃, 1.1 to 5.0 eq) dropwise. The addition is often exothermic.[1] For deactivated substrates, a mixture of P₂O₅ in POCl₃ is recommended.[1][3]

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully concentrate it under reduced pressure. Cautiously pour the residue onto crushed ice. Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) to a pH > 10, ensuring the final product is in its free base form.

  • Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Bischler-Napieralski Reaction

Bischler_Napieralski Bischler-Napieralski Mechanism cluster_activation Amide Activation cluster_cyclization Cyclization cluster_product Product Formation Amide β-Arylethylamide Intermediate1 Imidoyl Phosphate Intermediate Amide->Intermediate1 Attack on P POCl3 POCl₃ POCl3->Intermediate1 Nitrilium Nitrilium Ion (Electrophile) Intermediate1->Nitrilium - (OPO₂Cl₂)⁻ Dihydroisoquinoline_Cation Cyclized Intermediate (Sigma Complex) Nitrilium->Dihydroisoquinoline_Cation Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Dihydroisoquinoline_Cation->Product - H⁺ (Rearomatization)

Caption: Key steps in the Bischler-Napieralski reaction mechanism.

Troubleshooting Guide 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines from a β-arylethylamine and a carbonyl compound.[5][6][7] Its success is highly dependent on reaction conditions and substrate reactivity.

Common Issues & Solutions in the Pictet-Spengler Reaction
Problem Potential Cause Recommended Solution & Explanation
Low or No Product Formation Deactivated Aromatic Ring: Electron-withdrawing groups on the β-arylethylamine disfavor the electrophilic cyclization step.[1]Use stronger acid catalysts or higher temperatures to promote the reaction. However, be mindful of potential side reactions. For highly deactivated systems, an alternative synthetic route might be necessary.
Inefficient Iminium Ion Formation: The initial condensation between the amine and the carbonyl compound may be unfavorable or slow.Use a slight excess (1.1-1.5 eq) of the aldehyde or ketone to drive the equilibrium towards the iminium ion intermediate.[6][14] If the Schiff base can be isolated, it can be formed separately and then subjected to the acidic cyclization conditions.[6]
Inappropriate Acid Catalyst or Solvent: The choice of acid and solvent can significantly impact the reaction rate and yield.Screen a variety of protic (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂).[6][15] While protic solvents like methanol are common, aprotic solvents such as dichloromethane or toluene can sometimes provide superior yields.[14]
Formation of Side Products Oxidation of Product: The tetrahydroisoquinoline product can be oxidized to the corresponding dihydroisoquinoline or fully aromatic isoquinoline, especially if exposed to air at elevated temperatures.[14]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged heating once the reaction is complete.
Aldehyde Self-Condensation: Under acidic conditions, the aldehyde starting material can undergo self-condensation reactions.[14]Add the aldehyde slowly to the reaction mixture to maintain a low concentration. Ensure efficient stirring to prevent localized high concentrations.
Poor Stereoselectivity Lack of Facial Selectivity: If a chiral center is formed, a mixture of diastereomers may be obtained without a directing group or chiral catalyst.For enantioselective synthesis, employ a chiral Brønsted acid or a chiral Lewis acid catalyst.[15][16] Optimization of temperature and solvent is also crucial for improving diastereoselectivity.
Optimized Experimental Protocol: Pictet-Spengler Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, toluene).[17]

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.[17]

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[14]

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[14]

Visualizing the Pictet-Spengler Troubleshooting Workflow

Pictet_Spengler_Troubleshooting Pictet-Spengler Troubleshooting Flow Start Low Yield in Pictet-Spengler Reaction Check_SM Verify Purity of Starting Materials Start->Check_SM Check_Conditions Review Reaction Conditions Check_SM->Check_Conditions Purity OK Optimize_Catalyst Screen Acid Catalysts (Protic vs. Lewis) Check_Conditions->Optimize_Catalyst Optimize_Solvent Test Different Solvents (Aprotic vs. Protic) Optimize_Catalyst->Optimize_Solvent Optimize_Temp Vary Reaction Temperature Optimize_Solvent->Optimize_Temp Side_Reactions Analyze for Side Products (Oxidation, Self-Condensation) Optimize_Temp->Side_Reactions Solution Implement Optimized Conditions Side_Reactions->Solution

Caption: A logical workflow for troubleshooting low yields in the Pictet-Spengler reaction.

Troubleshooting Guide 3: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine, typically under strongly acidic conditions.[10][11] This reaction is often challenging, with low yields being a frequent issue.

Common Issues & Solutions in the Pomeranz-Fritsch Reaction
Problem Potential Cause Recommended Solution & Explanation
Low or No Product Formation Deactivated Aromatic Ring: Electron-withdrawing groups on the benzaldehyde make the intramolecular electrophilic cyclization difficult.[12]This reaction is most effective with electron-donating groups on the aromatic ring.[12] For deactivated substrates, harsher conditions (stronger acid, higher temperature) may be required, but this often leads to increased byproduct formation.[12] Consider a modified, milder procedure if possible.[18]
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. Concentrated sulfuric acid is traditional, but not always optimal.[10][12]Screen alternative acid catalysts such as polyphosphoric acid (PPA), trifluoroacetic acid (TFA), or Lewis acids like BF₃·OEt₂.[10][12] The concentration of the acid must be carefully optimized; too little will result in an incomplete reaction, while too much can cause decomposition.[12]
Unstable Intermediates: The 1,2-dihydroisoquinoline intermediate can be unstable under the harsh reaction conditions.[12]Modified procedures using milder conditions, such as those employing trimethylsilyl triflate (TMSOTf) and an amine base, have been developed to stabilize intermediates and improve yields of 1,2-dihydroisoquinolines.[18]
Formation of Byproducts Benzo[d]azepinone Formation: Under certain acidic conditions (e.g., aqueous HCl in dioxane), a seven-membered ring byproduct can form.[12]Change the acid catalyst. Using TFA or methanesulfonic acid has been shown to favor the desired isoquinoline product over the benzo[d]azepinone.[12]
Polymerization and Degradation: The harsh acidic conditions and high temperatures can lead to the formation of complex, intractable mixtures.[12]Carefully control the reaction temperature and time. Ensure high purity of starting materials, as impurities can initiate polymerization.[12]
Optimized Experimental Protocol: Pomeranz-Fritsch Reaction

This protocol describes a classical approach and requires careful optimization.

  • Formation of the Benzalaminoacetal (Schiff Base): In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in ethanol or toluene. Add the 2,2-diethoxyethylamine (1.0-1.2 eq). Stir the mixture at room temperature until TLC or NMR indicates complete formation of the Schiff base. Remove the solvent under reduced pressure.[1][12]

  • Cyclization: In a separate flask, place the acid catalyst (e.g., concentrated sulfuric acid). Cool the acid in an ice bath. Slowly and carefully add the crude benzalaminoacetal to the stirred acid.

  • Reaction: Heat the reaction mixture to the desired temperature (often between 100-160 °C).[12] Monitor the reaction progress by quenching small aliquots and analyzing by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction and Purification: Basify the cold aqueous solution with a concentrated base (e.g., NaOH) to pH > 10. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or distillation.

References

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Wikipedia. [Link]
  • National Center for Biotechnology Information. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PubMed Central. [Link]
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. J&K Scientific. [Link]
  • Springer Nature Experiments. (n.d.). Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine.
  • ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
  • Organic Chemistry Reaction. (2025). Pomeranz-Fritsch Reaction. Organic Chemistry Reaction. [Link]
  • ResearchGate. (n.d.). Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga.
  • Wikipedia. (n.d.). Isoquinoline. Wikipedia. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Organic Chemistry Portal. [Link]
  • ResearchGate. (n.d.). Pomeranz–Fritsch reaction.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific. [Link]
  • Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Organic Chemistry Portal. [Link]
  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Química Organica.org. [Link]
  • Name-Reaction.com. (2026). Pictet-Spengler reaction. Name-Reaction.com. [Link]
  • Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia. [Link]
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. [Link]
  • National Center for Biotechnology Information. (2016).
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
  • YouTube. (2022). Bischler-Napieralski Reaction. [Link]
  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. [Link]
  • ACS Publications. (2019). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 1-Chloroisoquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-chloroisoquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the potential side reactions you may encounter.

Overview of Core Synthesis

The most prevalent route to this compound begins with the corresponding isoquinolin-1(2H)-one. The critical transformation is the conversion of the C1-carbonyl (an amide) into a chloride. This is typically achieved by heating the isoquinolone with a strong chlorinating/dehydrating agent, most commonly phosphorus oxychloride (POCl₃), sometimes with additives like phosphorus pentachloride (PCl₅) or tertiary amine bases.[1][2]

The general reaction is as follows:

  • Starting Material: Isoquinoline-1(2H)-one-6-carboxylic acid

  • Reagent: Phosphorus Oxychloride (POCl₃)

  • Product: this compound

While seemingly straightforward, this reaction is fraught with potential side reactions that can significantly impact yield, purity, and downstream applications. This guide will help you navigate these challenges.

Synthetic Pathway Diagram

G A Isoquinoline-1(2H)-one- 6-carboxylic acid B 1-Chloroisoquinoline- 6-carboxylic acid A->B  POCl₃, Δ   C Side Products A->C  Side Reactions  

Caption: General synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted to address specific problems you might observe during your experiment.

Problem 1: Low or No Yield of the Desired 1-Chloro Product

Question: I've refluxed my starting isoquinolone in POCl₃, but my workup yields mostly unreacted starting material or a complex mixture. What's going wrong?

Answer:

Potential Causes & Solutions:

  • Insufficient Reagent or Reaction Time: The conversion of the isoquinolone to the 1-chloro derivative is not instantaneous. It requires heating to proceed at a reasonable rate.[3][4]

    • Troubleshooting: Ensure you are using a sufficient excess of POCl₃, which often serves as both reagent and solvent. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) by carefully quenching a small aliquot. If the reaction stalls, consider extending the reflux time.

  • Presence of Water: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and HCl. Moisture in your starting material or glassware will consume the reagent and can prevent the reaction from proceeding.[5]

    • Troubleshooting: Dry your starting material thoroughly in a vacuum oven before use. Ensure all glassware is flame-dried or oven-dried and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon). Using a fresh, sealed bottle of POCl₃ is highly recommended.[5]

  • Premature Hydrolysis During Workup: The 1-chloro group is highly susceptible to hydrolysis, especially in acidic or basic conditions, which converts the product back to the starting isoquinolone.[6][7]

    • Troubleshooting: The workup procedure is critical. Quench the reaction mixture by pouring it slowly onto crushed ice or into an ice-water mixture.[3][4] This hydrolyzes the excess POCl₃ while keeping the temperature low to minimize product hydrolysis. Immediately extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Avoid strong aqueous bases during the initial workup.

Problem 2: Formation of an Insoluble, High-Melting-Point Impurity

Question: My reaction produces a significant amount of a solid that is insoluble in common organic solvents. What is this byproduct?

Answer:

Potential Causes & Solutions:

This is a classic sign of pseudodimer formation . The reaction mechanism involves an initial phosphorylation of the isoquinolone oxygen.[1][2] This activated intermediate can then react with another molecule of the starting isoquinolone (acting as a nucleophile) instead of the chloride ion. This is particularly problematic if the reaction conditions are not optimized.

  • Mechanism: The reaction proceeds through distinct stages. An initial phosphorylation occurs at lower temperatures, followed by chloride displacement at higher temperatures (70-90°C).[1] If the system is not sufficiently basic or if temperatures are raised too quickly, the phosphorylated intermediate can be attacked by another molecule of the starting material.

  • Troubleshooting & Mitigation:

    • Temperature Control: A two-stage temperature profile can be effective. Mix the starting material and a tertiary amine base (like triethylamine or DIPEA) at a low temperature (< 25°C), then add the POCl₃ slowly. This promotes the formation of the phosphorylated intermediate under controlled, basic conditions.[1][2] Once the addition is complete, slowly heat the mixture to reflux to drive the conversion to the chloro product.

    • Use of a Base: Including an amine base ensures that any generated HCl is neutralized, keeping the system basic during the initial phosphorylation step and suppressing the dimerization side reaction.[1]

Problem 3: The Carboxylic Acid Group Reacts, Forming an Acyl Chloride

Question: My analytical data (e.g., Mass Spec) suggests the formation of 1-chloroisoquinoline-6-carbonyl chloride. How can I prevent this?

Answer:

Potential Causes & Solutions:

POCl₃ is a powerful dehydrating and chlorinating agent capable of converting carboxylic acids into acyl chlorides. This side reaction is highly probable under the harsh, anhydrous conditions of the primary reaction.

  • Understanding the Reactivity: Both the lactam (isoquinolone) and the carboxylic acid functional groups can react with POCl₃. The goal is to selectively react with the former.

  • Troubleshooting & Mitigation:

    • Protecting Group Strategy: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the chlorination step. The ester is stable to POCl₃. After the 1-chloro group is installed, the ester can be hydrolyzed back to the carboxylic acid under controlled conditions (e.g., using LiOH in THF/water at room temperature).

    • Controlled Stoichiometry & Temperature: While less reliable, using a minimal excess of POCl₃ and lower reaction temperatures might favor the more reactive isoquinolone chlorination over the carboxylic acid chlorination. However, this often leads to incomplete conversion.

    • Post-Workup Hydrolysis: If the acyl chloride does form, it can be selectively hydrolyzed back to the carboxylic acid during a carefully controlled aqueous workup. After quenching the reaction on ice, adjust the pH carefully. The acyl chloride is much more reactive towards water than the 1-chloro-isoquinoline moiety.

Troubleshooting Workflow

G cluster_0 cluster_1 Troubleshooting Paths start Reaction Start: Isoquinolone + POCl₃ check_yield Analyze Crude Product: Low Yield? start->check_yield check_impurities Analyze Crude Product: Unexpected Impurities? check_yield->check_impurities No moisture Check for Moisture: Dry reagents/glassware check_yield->moisture Yes success Success: Pure Product check_impurities->success No dimer Insoluble Solid? → Likely Dimer. → Use base, control temp. check_impurities->dimer Yes workup Review Workup: Quench on ice, extract quickly moisture->workup time_temp Optimize Conditions: Increase time/temp, monitor by TLC/LCMS workup->time_temp acyl_chloride Acyl Chloride Detected? → Protect COOH as ester → Careful workup hydrolysis dimer->acyl_chloride hydrolysis_prod Starting Material Present? → Product Hydrolysis → Gentle, cold workup acyl_chloride->hydrolysis_prod

Caption: A decision tree for troubleshooting common synthesis issues.

Data Summary & Experimental Protocols

Table 1: Comparison of Chlorinating Conditions
ConditionReagentTemperature (°C)Common Side ProductsMitigation Strategy
Standard POCl₃ (neat)100-110 (Reflux)Dimer, Acyl Chloride, Hydrolysis ProductSlow heating, rigorous drying, careful workup.
Base-Mediated POCl₃, DIPEA0 → 90Acyl ChlorideSuppresses dimer formation effectively.[1]
Protected 1. Esterification (e.g., MeOH, H⁺)2. POCl₃ (neat)3. Saponification (e.g., LiOH)100-110 (Reflux)(Post-saponification) Minor hydrolysis of 1-ClHighest purity, but adds two steps to the sequence.
Protocol 1: Base-Mediated Chlorination (Recommended)

This protocol is designed to minimize dimer formation.

  • Preparation: Under an inert atmosphere (N₂), add isoquinoline-1(2H)-one-6-carboxylic acid (1.0 equiv.) to a flame-dried round-bottom flask equipped with a reflux condenser.

  • Solvent/Base Addition: Add anhydrous acetonitrile or toluene as a solvent, followed by N,N-diisopropylethylamine (DIPEA) (1.5 equiv.). Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (3.0 equiv.) dropwise to the stirred suspension. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then slowly heat to 80-90°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture onto a vigorously stirred slurry of crushed ice.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References
  • ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry.
  • RSC Publishing. (2022). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones.
  • ResearchGate. (2013).
  • BenchChem. (2025). An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile.
  • ChemicalBook. (n.d.). 1-Chloroisoquinoline synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • PubMed. (2011).
  • Chemistry LibreTexts. (2025). Hydrolysis Reactions.
  • ChemicalBook. (2025). 1-Chloroisoquinoline.
  • ResearchGate. (2025).

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions of 1-Chloroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions of 1-chloroisoquinolines. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic endeavors. As your Senior Application Scientist, I will explain the "why" behind experimental choices, ensuring a robust and reproducible methodology.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to help you quickly diagnose and solve problems you may encounter at the bench.

Problem 1: Low to No Conversion of 1-Chloroisoquinoline

Q: My reaction shows very little or no consumption of the 1-chloroisoquinoline starting material. What are the likely causes and how can I fix it?

A: This is a frequent challenge, primarily due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds. The initial oxidative addition of the palladium catalyst to the 1-chloroisoquinoline is often the rate-limiting step.[1][2][3] Here’s a systematic approach to troubleshooting:

  • Inert Atmosphere is Critical: The active Pd(0) catalyst is highly sensitive to oxygen.[4][5] Inadequate degassing can lead to catalyst oxidation and the formation of inactive palladium black.

    • Solution: Ensure your solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes or by using several freeze-pump-thaw cycles.[1][6] Assemble your reaction under a positive pressure of inert gas.

  • Catalyst System is Not Active Enough: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this challenging substrate.[2][3]

    • Solution: Switch to a more advanced catalyst system known for its efficacy with aryl chlorides. This typically involves using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[1][3][7] These ligands facilitate the difficult oxidative addition step.[3] Consider using pre-formed catalysts (precatalysts) which can offer greater reliability.

  • Insufficiently Strong Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[2][8] If the base is too weak, this step will be slow, stalling the catalytic cycle.

    • Solution: Employ stronger inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[1][7]

  • Reaction Temperature is Too Low: The oxidative addition step has a significant activation energy barrier that may not be overcome at lower temperatures.

    • Solution: Incrementally increase the reaction temperature in 10-20 °C intervals.[1] Typical temperatures for these couplings are in the range of 80-120 °C.[1][9]

Problem 2: Significant Formation of Dehalogenated Byproduct (Isoquinoline)

Q: I am observing a major byproduct that is the result of my 1-chloroisoquinoline being converted to isoquinoline. What causes this hydrodehalogenation, and how can I minimize it?

A: Hydrodehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen atom.[7][10] This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the isoquinoline moiety.[7][11]

  • Source of Hydride: The hydride can originate from various sources in the reaction mixture.

    • Solvent: Alcoholic solvents (e.g., isopropanol) can act as hydride donors.[7][11]

      • Solution: Use anhydrous, aprotic solvents such as dioxane, toluene, or DMF.[1][7]

    • Base: Some bases or their hydrates can be a source of hydrides.[7]

      • Solution: Use a fresh, anhydrous base that has been stored properly.

    • Water: While often necessary for Suzuki couplings, excessive water can be a proton source that contributes to dehalogenation pathways.[7]

      • Solution: If using aqueous conditions, carefully control the amount of water. Anhydrous conditions can also be explored.

  • Sluggish Productive Coupling: If the desired cross-coupling is slow, the competing dehalogenation pathway can become more prominent.[7]

    • Solution: Optimize the reaction to speed up the productive catalytic cycle. This includes using a more efficient ligand and ensuring the boronic acid is effectively undergoing transmetalation.[7]

Problem 3: Boronic Acid Decomposition and Homocoupling

Q: My main byproducts are from the boronic acid, either through homocoupling (forming a biaryl from two boronic acid molecules) or protodeboronation. How can I prevent this?

A: Boronic acids can be unstable under certain Suzuki conditions, leading to these undesired side reactions.[1][12]

  • Protodeboronation: This is the cleavage of the C-B bond, which is then replaced by a hydrogen atom.[1][12] It is a known issue, especially with heteroaryl boronic acids.[11]

    • Cause: Often promoted by excess water and/or strong bases.[3]

    • Solution:

      • Use anhydrous conditions if possible.[3]

      • Optimize the base; sometimes a weaker base or a different cation can mitigate this issue.

      • Consider using a boronic ester (e.g., pinacol ester) instead of the boronic acid. Boronic esters are generally more stable and release the boronic acid slowly under the reaction conditions.[13][14]

  • Homocoupling: This is the coupling of two molecules of the boronic acid.

    • Cause: This side reaction is often promoted by the presence of oxygen, which can lead to a Pd(II)-mediated coupling of the boronic acid.[1]

    • Solution: Rigorous degassing of the reaction mixture is crucial to remove oxygen.[1]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for coupling 1-chloroisoquinolines?

A1: There is no single "best" combination as the optimal choice can depend on the specific boronic acid being used. However, for challenging electrophiles like 1-chloroisoquinolines, highly active catalyst systems are required.[2] Generally, systems featuring bulky, electron-rich phosphine ligands are the most effective.[1][3]

Catalyst System ComponentExamplesRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective sources of Pd(0) in situ.
Ligands Buchwald-type biarylphosphines: SPhos, XPhos, RuPhosN-Heterocyclic Carbenes (NHCs): IPr, IMesThese ligands are bulky and electron-donating, which promotes the difficult oxidative addition step and stabilizes the catalytic species.[1][3][7]
Precatalysts Buchwald G3 or G4 PalladacyclesThese are air-stable and provide a reliable source of the active catalyst.[1]

Q2: How do I choose the right base and solvent?

A2: The base and solvent are critical parameters that often require empirical optimization.[2][15]

  • Base: The primary role of the base is to form a boronate species from the boronic acid, which is more nucleophilic and readily undergoes transmetalation.[8][16] For 1-chloroisoquinolines, stronger bases are generally preferred.[1]

    • Common choices (in increasing order of strength): Na₂CO₃ < K₂CO₃ < K₃PO₄ ≈ Cs₂CO₃.

  • Solvent: Aprotic polar solvents are typically used.[2]

    • Common choices: 1,4-Dioxane, Toluene, THF, DMF.[1][2]

    • A small amount of water is often added to help dissolve the inorganic base.[2][11] However, it's crucial to use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions.[2]

Q3: What is the general mechanism of the Suzuki coupling reaction?

A3: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:[11][16][17]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 1-chloroisoquinoline to form a Pd(II) complex.[16][17]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or boronate) is transferred to the palladium center, displacing the halide.[16][17]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[16][17]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate Ar-Pd(II)L₂-X OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Coupling Ar-Pd(II)L₂-R Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product ArX Ar-X (1-Chloroisoquinoline) ArX->OxAdd RBOH2 R-B(OH)₂ (Boronic Acid) + Base RBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low or No Conversion Check_Inert Verify Inert Atmosphere (Degassing, Ar/N₂) Start->Check_Inert Change_Catalyst Switch to More Active Catalyst System (e.g., Pd₂(dba)₃ / SPhos) Check_Inert->Change_Catalyst If atmosphere is good Increase_Temp Increase Reaction Temperature (e.g., 80°C → 100°C) Change_Catalyst->Increase_Temp If still no improvement Change_Base Use a Stronger Base (e.g., K₂CO₃ → K₃PO₄) Increase_Temp->Change_Base If reaction is still sluggish Success Reaction Successful Change_Base->Success If conversion improves

Caption: A systematic workflow for troubleshooting low conversion issues.

Experimental Protocol: General Procedure

The following is an adaptable starting protocol for the Suzuki coupling of 1-chloroisoquinolines. Note: This protocol should be optimized for each specific substrate combination.

Materials:

  • 1-Chloroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃; 1-5 mol%)

  • Phosphine ligand (e.g., SPhos; 1.1–1.2 equiv relative to Pd)

  • Base (e.g., K₃PO₄; 2–3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 1-chloroisoquinoline, arylboronic acid, base, palladium precatalyst, and ligand.[3]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2][3]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.[2][9]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1][3]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][16]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][16]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ResearchGate. (2017).
  • Wikipedia.
  • Semantic Scholar.
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • ACS Publications. (2008). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. [Link]
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
  • National Institutes of Health. (2021). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • ResearchGate. (2017). Effect of solvent and base on Suzuki cross-coupling reaction a. [Link]
  • ResearchGate. (2021). Catalyst screening for Suzuki coupling of 1 with 2. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
  • National Institutes of Health. (2018).
  • National Institutes of Health. (2016).
  • National Institutes of Health. (2022).

Sources

stability issues of 1-chloroisoquinoline-6-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 10, 2026

Introduction and Scope

This technical guide addresses the stability of 1-chloroisoquinoline-6-carboxylic acid in solution, a critical consideration for researchers in medicinal chemistry and drug development. Direct, peer-reviewed stability studies on this specific molecule are limited in published literature. Therefore, this document synthesizes information from foundational organic chemistry principles, data on closely related structural analogs (such as 1-chloroisoquinoline and other substituted isoquinolines), and established guidelines for pharmaceutical forced degradation studies to provide a robust and scientifically grounded support resource.[1][2][3] The advice herein is intended to empower researchers to anticipate potential challenges, design stable experimental conditions, and troubleshoot issues effectively.

Core Stability Profile at a Glance

The stability of this compound in solution is primarily influenced by three structural features:

  • The 1-Chloro Substituent: This is the most reactive site on the molecule. The chlorine atom at the C1 position of the isoquinoline ring is highly activated towards nucleophilic substitution, particularly hydrolysis.[4][5][6]

  • The Isoquinoline Ring System: This aromatic heterocyclic core is susceptible to degradation under photolytic (UV/Vis light) and strong oxidative conditions.[7][8] Its basic nitrogen atom (pKa ≈ 5.14 for the parent isoquinoline) means its properties and reactivity are pH-dependent.[9]

  • The 6-Carboxylic Acid Group: While generally stable, this group can be liable to thermal decarboxylation at elevated temperatures.[10][11] It also governs the molecule's solubility profile in aqueous solutions at varying pH.

Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solution?

The most probable and significant degradation pathway is the hydrolysis of the C1-chloro group to yield 1-hydroxyisoquinoline-6-carboxylic acid.[5] This product exists in equilibrium with its more stable tautomer, isoquinolin-1(2H)-one-6-carboxylic acid . This nucleophilic aromatic substitution reaction can be catalyzed by both acidic and basic conditions.[12][13]

Q2: How does pH affect the stability of the compound in solution?

The solution's pH is a critical factor.

  • Neutral Conditions (approx. pH 7): The compound will exhibit its highest stability in neutral, buffered aqueous solutions. However, hydrolysis can still occur slowly over time.

  • Acidic Conditions (pH < 5): Acid catalysis can accelerate the hydrolysis of the 1-chloro group. The isoquinoline nitrogen will also be protonated, which can alter the electronic properties of the ring system.[9]

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis is expected to be significantly faster. The hydroxide ion (OH⁻) is a potent nucleophile that will readily attack the electron-deficient C1 position.[12][14] Furthermore, in basic media, the carboxylic acid group will be deprotonated to form a carboxylate salt, increasing aqueous solubility but not preventing degradation.

Q3: What are the recommended solvents and storage conditions for stock solutions?

To maximize shelf-life, careful selection of solvent and storage conditions is paramount. For long-term storage, keeping the compound as a dry solid is highly recommended.[1]

ConditionRecommendationRationale & Supporting Evidence
Solid Storage Store at 2-8°C under an inert atmosphere (Argon or Nitrogen), protected from light.[15]Minimizes thermal degradation, oxidation, and photolysis. Related chloro-heterocycles are often sensitive to air and heat.
Solvents for Stock Solutions Anhydrous, aprotic organic solvents such as DMSO or DMF .These solvents are non-nucleophilic and will not participate in the hydrolysis of the C1-chloro group.
Aqueous Solutions Avoid long-term storage. Prepare fresh from a solid or a stock in DMSO/DMF for each experiment.Water is a reactant in the primary degradation pathway (hydrolysis).
Solution Storage If short-term storage is unavoidable, store aliquots at -20°C or -80°C, protected from light. Minimize freeze-thaw cycles.Low temperatures significantly reduce the rate of all chemical degradation reactions.[3]
pH of Aqueous Buffers If use in an aqueous buffer is necessary, maintain a pH between 6.0 and 7.5.This pH range represents a compromise to minimize both acid- and base-catalyzed hydrolysis.
Q4: Are there any other potential degradation pathways I should be aware of?

Yes, while hydrolysis is the primary concern, other stress factors can induce degradation:

  • Photodegradation: Isoquinoline and related azaarenes are known to degrade upon exposure to UV light.[7] This can involve complex radical reactions and potential cleavage of the aromatic ring system. Experiments should be conducted in amber vials or protected from direct light.

  • Oxidation: Strong oxidizing agents (e.g., hydrogen peroxide, Fenton-type reagents) can oxidize the electron-rich isoquinoline ring, leading to N-oxides or ring-opened products.[5][6]

  • Thermal Degradation: At high temperatures, particularly in the solid state or in high-boiling point solvents, decarboxylation (loss of CO₂) from the carboxylic acid group can occur to yield 1-chloroisoquinoline.[10][11]

Q5: Are there visual indicators of compound degradation?

While not a substitute for analytical confirmation (e.g., by HPLC), visual cues can be informative. A freshly prepared solution in an appropriate organic solvent should be colorless to pale yellow.[4][16] Signs of degradation may include:

  • Color Change: Development of a darker yellow or brownish hue.

  • Precipitation: Formation of a solid in a previously clear solution may indicate the generation of a less soluble degradation product, such as the isoquinolin-1-one derivative.

Hypothesized Degradation Pathways Diagram

G Hypothesized Degradation Pathways of this compound Parent 1-Chloroisoquinoline- 6-Carboxylic Acid HydrolysisProduct Isoquinolin-1(2H)-one- 6-Carboxylic Acid Parent->HydrolysisProduct H₂O / H⁺ or OH⁻ (Primary Pathway) PhotoProduct Photolytic Degradation Products (e.g., ring-opened) Parent->PhotoProduct UV/Vis Light OxidationProduct Oxidative Degradation Products (e.g., N-oxide) Parent->OxidationProduct Oxidizing Agents (e.g., H₂O₂) ThermalProduct 1-Chloroisoquinoline (Decarboxylation Product) Parent->ThermalProduct High Temperature (Δ)

Caption: Primary and potential secondary degradation pathways.

Troubleshooting Guide
Observed ProblemProbable Cause(s)Recommended Solution(s)
Appearance of a new, major peak in HPLC/LC-MS analysis, especially at a shorter retention time. Hydrolysis. The resulting isoquinolin-1-one is typically more polar than the parent chloro-compound.• Confirm the identity of the new peak by mass spectrometry (MS). The expected mass would be that of the parent compound minus HCl plus H₂O (M-19.98 Da).• Prepare solutions fresh before use.• If using aqueous media, ensure it is buffered to a neutral pH (6.0-7.5).• Protect the solution from prolonged exposure to ambient moisture.
Inconsistent biological assay results or decreasing compound potency over time. Compound degradation in assay media. Cell culture media or assay buffers are aqueous and often slightly basic (pH 7.2-7.4), which can promote hydrolysis.• Prepare a highly concentrated stock in 100% DMSO and perform the final dilution into the aqueous assay buffer immediately before starting the experiment.• Run a time-course experiment: incubate the compound in the assay media for different durations (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify the rate of degradation under your specific conditions.
Formation of a precipitate in an aqueous solution. Formation of the less soluble degradation product. The isoquinolin-1-one product may have lower solubility than the parent compound or its carboxylate salt.• Characterize the precipitate to confirm its identity.• Lower the compound concentration.• Add a small percentage of a co-solvent like DMSO or ethanol to the aqueous buffer, if compatible with your experiment.
A general increase in minor, unidentified peaks in the chromatogram. Photolytic or oxidative degradation. This often results in a complex mixture of minor byproducts.• Protect all solutions and solid material from light by using amber vials and covering flasks with foil.• De-gas solvents to remove dissolved oxygen, especially for long-term experiments or when heating solutions.
Experimental Protocol: Forced Degradation Study

To definitively assess the stability of this compound under your specific experimental conditions, a forced degradation (stress testing) study is recommended.[17][18] This protocol provides a framework for such a study.

Objective: To identify the major degradation products and determine the relative stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or TFA (for mobile phase)

  • 1 M HCl, 1 M NaOH

  • 3% (w/v) Hydrogen Peroxide (H₂O₂)

  • A suitable stability-indicating HPLC method (e.g., C18 column with a gradient elution, PDA detector)

Workflow:

G cluster_prep 1. Preparation cluster_stress 2. Apply Stress Conditions (in parallel) cluster_analysis 3. Analysis A Prepare 1 mg/mL Stock in Acetonitrile B Create Control Sample (Dilute stock with 50:50 ACN:H₂O) A->B C1 Acid Hydrolysis: Add 1 M HCl, heat at 60°C A->C1 C2 Base Hydrolysis: Add 1 M NaOH at RT A->C2 C3 Oxidation: Add 3% H₂O₂ at RT A->C3 C4 Thermal: Heat solution at 60°C A->C4 C5 Photolytic: Expose to UV/Vis light A->C5 F Analyze All Samples by Stability-Indicating HPLC-UV/MS B->F Control D Take Time Points (e.g., 2, 8, 24 hrs) C1->D C2->D C3->D C4->D C5->D E Neutralize/Quench Samples (if applicable) D->E E->F G Compare stressed samples to control. Calculate % degradation. Identify degradants by MS. F->G

Caption: General workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile (ACN) to a final concentration of 1 mg/mL.

  • Prepare Study Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the specified stressor solution in an appropriate vial.

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 1 M NaOH. Keep at room temperature (this reaction is expected to be fast).

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: HPLC-grade water. Incubate at 60°C, protected from light.

    • Control Sample: HPLC-grade water. Keep at room temperature, protected from light.

  • Photostability: Expose a separate sample (1 mL stock + 1 mL water) and a sample of the solid powder to a calibrated light source that provides both UV and visible output (as per ICH Q1B guidelines). Maintain a control sample wrapped in foil.

  • Sampling and Quenching:

    • Withdraw aliquots from each vial at specified time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation.[18]

    • Immediately quench the reaction. For the acid sample, neutralize with an equivalent amount of 1 M NaOH. For the base sample, neutralize with 1 M HCl.

    • Dilute all samples (including controls) to a suitable final concentration (e.g., 0.1 mg/mL) with your mobile phase or a 50:50 ACN:water mixture.

  • Analysis:

    • Analyze all samples using a validated, stability-indicating HPLC method with a PDA and MS detector.

    • Compare the chromatograms of the stressed samples to the time-zero control.

    • Calculate the percentage of degradation by monitoring the decrease in the parent peak area.

    • Use the MS data to determine the mass of the degradation products and propose their structures.

By following this guide, researchers can proactively manage the stability of this compound, ensuring the integrity and reliability of their experimental results.

References
  • INIS-IAEA. (n.d.). Degradation of quinoline and isoquinoline by vacuum ultraviolet light and mechanism thereof.
  • Royal Society of Chemistry. (2025). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Org Biomol Chem.
  • MedCrave. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6).
  • SciSpace. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6), 14-12.
  • Global Research Online. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
  • University of Illinois Chicago. (n.d.). Nucleophilic Substitution Reactions.
  • Scanned document. (n.d.). Isoquinoline Chemistry. (Source URL not available for direct linking, content reflects general isoquinoline reactivity).
  • ResearchGate. (2017). Photodegradation of quinoline in water.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • PubMed. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
  • Open Education Alberta. (n.d.). 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook.
  • MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates.
  • ResearchGate. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines.
  • SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Wikipedia. (n.d.). Isoquinoline.
  • ResearchGate. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review.
  • National Institutes of Health (NIH). (n.d.). Isoquinoline, 1-chloro-. PubChem.
  • Chemistry LibreTexts. (2021). 8: Nucleophilic Substitution and Elimination Reactions.
  • National Institutes of Health (NIH). (2012). A Versatile Synthesis of Substituted Isoquinolines.
  • ResearchGate. (2017). Synthesis of the isoquinoline alkaloid, crispine C.

Sources

Technical Support Center: A Guide to the Storage and Stability of 1-Chloroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-chloroisoquinoline-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this key chemical intermediate. Ensuring the stability and purity of this compound is paramount for achieving reproducible and reliable experimental results. This document provides in-depth insights into its stability profile, answers to frequently asked questions, troubleshooting advice for common issues, and detailed protocols for stability assessment.

Understanding the Stability Profile of this compound

The structure of this compound contains two key reactive sites: the chloro-substituted isoquinoline ring and the carboxylic acid functional group. This combination makes the molecule susceptible to several degradation pathways that must be controlled during storage and handling. Halogenated aromatic hydrocarbons are known for their stability but can degrade under specific conditions, while the quinoline core itself can be sensitive to environmental factors.[1][2][3][4]

  • Hydrolysis: The carbon-chlorine bond at the 1-position of the isoquinoline ring is the most probable site for hydrolysis. This reaction can be catalyzed by acidic or basic conditions, leading to the substitution of the chlorine atom with a hydroxyl group, forming 1-hydroxyisoquinoline-6-carboxylic acid (or its tautomer, an isoquinolinone). The presence of moisture is a critical factor in this degradation pathway.[5][6][7] Storing the compound in anhydrous conditions is therefore essential.[8]

  • Photodegradation: Aromatic and heterocyclic compounds, particularly those with halogen substituents, are often sensitive to light.[1][9] Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation, often leading to discoloration (yellowing or browning) and the formation of complex byproducts.[4]

  • Thermal Degradation: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis and other decomposition pathways.[9] The thermodynamic properties and stability of quinoline derivatives are crucial considerations for their application and storage.[10]

  • Oxidation: While the isoquinoline ring is relatively stable, oxidative degradation can occur, especially under harsh conditions or in the presence of oxidizing agents. This is a common stress condition evaluated during pharmaceutical forced degradation studies.[11][12]

parent This compound hydrolysis_prod 1-Hydroxyisoquinoline-6-carboxylic Acid (Isoquinolinone tautomer) parent->hydrolysis_prod Hydrolysis (Moisture, pH extremes) photo_prod Photolytic Byproducts (e.g., Dehalogenated species, colored impurities) parent->photo_prod Photodegradation (UV / Visible Light) thermal_prod Thermally Induced Impurities parent->thermal_prod Thermal Stress (Elevated Temperature) ox_prod Oxidative Adducts (e.g., N-oxides) parent->ox_prod Oxidation (Oxidizing Agents)

Caption: Potential degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound? To ensure long-term stability, the solid compound should be stored in a tightly sealed container, preferably in a desiccator, at a controlled low temperature (2-8 °C is recommended). The storage area should be dark, and for maximum protection, an inert atmosphere (e.g., nitrogen or argon) should be used to displace oxygen and moisture.[5][8][13]

Q2: I need to make a stock solution. What solvent should I use and how should I store it? For stock solutions, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Avoid protic solvents like methanol or ethanol if long-term storage is intended, as they can participate in solvolysis reactions. Prepare solutions fresh whenever possible. If storage is necessary, store aliquots in tightly sealed vials with minimal headspace at -20 °C or below, protected from light.

Q3: Are there any visual indicators of degradation? Yes. A noticeable change in the color of the solid material from white/off-white to yellow or brown is a strong indicator of degradation, likely due to photodecomposition or other chemical reactions.[4] Similarly, if a solution develops a color over time, it should be considered suspect. However, the absence of a color change does not guarantee stability; chromatographic analysis is required for confirmation.[13]

Q4: My assay results are inconsistent. Could this be due to compound degradation? Absolutely. Inconsistent results and a perceived loss of potency are classic signs of compound instability.[9] Degradation reduces the concentration of the active parent compound and introduces impurities that could interfere with your assay. It is crucial to verify the purity of your compound and prepare fresh solutions to troubleshoot this issue.

Q5: What chemicals or conditions should I avoid when working with this compound? Avoid strong acids, strong bases, strong oxidizing agents, and prolonged exposure to moisture and light.[14][15] Carboxylic acids should be segregated from bases to prevent acid-base reactions.[16] Given its chlorinated nature, avoid contact with reactive metals that could catalyze dehalogenation.

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound.

SymptomPotential CauseRecommended Action
Appearance of new peaks in HPLC/LC-MS analysis. Formation of degradation products.1. Analyze the unexpected peaks using high-resolution mass spectrometry (HRMS) to determine their elemental composition and hypothesize structures.[13][17] 2. Review your storage and handling procedures against the recommendations in this guide. 3. Perform a targeted forced degradation study (see Protocol 2) to confirm if the observed peaks correspond to hydrolytic, photolytic, or oxidative degradants.
Decreased potency or lower-than-expected assay signal. Degradation of the parent compound, leading to a lower effective concentration.1. Confirm the purity of the stock solid using a validated analytical method (e.g., HPLC-UV, qNMR). 2. Always prepare solutions fresh from the solid material for critical experiments.[13] 3. If a stock solution must be used over time, perform a stability study by analyzing its purity at different time points under your specific storage conditions.
Color change (yellowing/browning) of the solid or solution. Primarily photolytic or oxidative degradation.1. Immediately transfer the material to a light-protecting container (e.g., amber glass vial) or wrap the container in aluminum foil.[4][9] 2. Purge the container with an inert gas like nitrogen or argon before sealing. 3. Re-analyze the purity of the material before use. Discard if significant degradation (>2-5%) is observed.
Poor solubility or precipitation from solution over time. Formation of less soluble degradation products or slow reaction with the solvent.1. Verify that the correct solvent is being used and that the concentration is not above the solubility limit. 2. Analyze the precipitate to determine if it is the parent compound or a degradant. 3. Consider using a different, more inert solvent or preparing more dilute solutions immediately before use.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

  • Receiving: Upon receipt, inspect the container for an intact seal. Log the date of receipt.

  • Primary Storage (Solid): Transfer the compound to an amber glass vial. Place this vial inside a secondary container with a desiccant. Store this assembly in a dark, refrigerated environment (2-8 °C).

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Weigh the required amount quickly and reseal the container promptly, purging with inert gas if possible.

  • Solution Preparation: Use anhydrous, high-purity solvents. Prepare the solution and use it immediately.

  • Solution Storage (Short-Term): If temporary storage is unavoidable, store the solution in a sealed amber vial at -20 °C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Protocol 2: Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[18][19][20] This protocol provides a framework based on ICH guidelines.[18]

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and establish degradation pathways.

Prerequisite: A validated HPLC method capable of separating the parent compound from its potential impurities and degradants.[19][21]

cluster_stress Stress Conditions (with Controls) start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) start->base Expose to Stress ox Oxidation (3% H₂O₂, RT) start->ox Expose to Stress thermal Thermal Stress (Solid, 80°C) start->thermal Expose to Stress photo Photostability (ICH Q1B Light Exposure) start->photo Expose to Stress analysis Sample at Time Points (e.g., 2, 6, 24h) Neutralize Acid/Base Samples acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis hplc Analyze via Stability-Indicating HPLC-PDA-MS Method analysis->hplc data Data Analysis: - Peak Purity - Mass Balance - Identify Degradants hplc->data

Sources

identifying byproducts in the synthesis of 1-chloroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Chloroisoquinoline-6-carboxylic Acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows a significant impurity with a mass of M-45. What is the likely identity of this byproduct?

Answer: An impurity with a mass loss of 45 amu (atomic mass units) from your target molecule, this compound (MW: 221.62 g/mol ), strongly suggests the decarboxylation of the product. This results in the formation of 1-chloroisoquinoline (MW: 163.60 g/mol ), which lacks the carboxylic acid group (-COOH).

Causality & Mechanism: Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂).[1] This process is often promoted by heat.[2] In the context of your synthesis, this can occur during the final work-up, purification (like distillation), or even during the chlorination step if performed at excessively high temperatures. The reaction is essentially the replacement of the -COOH group with a hydrogen atom.[3]

Troubleshooting & Prevention:

  • Temperature Control: Avoid excessive temperatures during the reaction and purification steps. If your chlorination or cyclization requires high heat, carefully monitor the reaction time to prevent over-running.

  • Purification Method: Instead of distillation, which requires high heat, consider recrystallization from a suitable solvent system or column chromatography at room temperature to isolate the desired carboxylic acid.

  • pH during Work-up: While not the primary driver, extreme pH and heat can facilitate decarboxylation. Ensure work-up conditions are as mild as possible.

Q2: I'm observing a byproduct that is insoluble in my organic extraction solvent but dissolves in aqueous base. LC-MS analysis shows a mass of M-19 (relative to the desired product). What could it be?

Answer: This impurity is likely isoquinolin-1(2H)-one-6-carboxylic acid . The mass difference corresponds to the substitution of the chlorine atom (atomic weight ~35.5) with a hydroxyl group (atomic weight ~17), a net loss of ~18.5 amu. This byproduct forms via the hydrolysis of the 1-chloro group.

Causality & Mechanism: The 1-position of the isoquinoline ring is highly activated towards nucleophilic substitution. The chloro group at this position is a good leaving group. During aqueous work-up or if moisture is present in the reaction, water can act as a nucleophile, attacking the C1 position and displacing the chloride ion. This initially forms a hydroxyisoquinolinium salt, which tautomerizes to the more stable isoquinolin-1(2H)-one (an amide-like structure).

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure all reagents (e.g., POCl₃) and solvents are strictly anhydrous, particularly during the chlorination step.[4] Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Careful Work-up: When quenching the reaction (e.g., after using POCl₃), do so at low temperatures (e.g., pouring onto ice) and minimize the time the product is in an aqueous environment before extraction.

  • Solvent Choice: Use dry, aprotic solvents for extraction and purification whenever possible.

Q3: My crude reaction mixture (from a Bischler-Napieralski approach) contains a significant amount of uncyclized starting material. How can I improve the yield of the cyclized intermediate?

Answer: Failure to cyclize in a Bischler-Napieralski reaction is a common issue, typically pointing to insufficient activation of either the amide or the aromatic ring.[5] The reaction involves an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline intermediate.[4][6]

Causality & Mechanism: The cyclization requires a strong dehydrating/activating agent (like POCl₃, P₂O₅) to convert the amide into a highly electrophilic nitrilium ion intermediate.[4] This electrophile then attacks the aromatic ring. If the aromatic ring is not sufficiently electron-rich, or if the activating agent is not potent enough, the cyclization will be slow or incomplete.

Troubleshooting & Prevention:

  • Choice of Reagent: For less activated aromatic systems, a stronger dehydrating system may be required. Using a combination of POCl₃ with P₂O₅ can be more effective.[7]

  • Reaction Temperature & Time: Ensure the reaction is heated sufficiently (e.g., refluxing in toluene or xylene) for an adequate amount of time.[5] Microwave-assisted synthesis can also be explored to accelerate the reaction.[4]

  • Solvent: The choice of solvent can be critical. High-boiling, non-coordinating solvents are generally preferred.

Below is a workflow for troubleshooting common synthesis issues.

G observe Observe Impurity in Crude Product (TLC, LC-MS) analyze Analyze Impurity (MS, NMR, IR) observe->analyze Characterize decarboxylated Byproduct ID: 1-Chloroisoquinoline (M-45) analyze->decarboxylated Identify hydrolyzed Byproduct ID: Isoquinolin-1-one-6-COOH (M-19) analyze->hydrolyzed Identify unreacted Byproduct ID: Unreacted Starting Material analyze->unreacted Identify cause_decarb Cause: Excessive Heat decarboxylated->cause_decarb Leads to cause_hydrolysis Cause: Presence of Water/Moisture hydrolyzed->cause_hydrolysis Leads to cause_unreacted Cause: Insufficient Activation/Temp unreacted->cause_unreacted Leads to sol_decarb Solution: Lower Temp, Change Purification cause_decarb->sol_decarb Address with sol_hydrolysis Solution: Use Anhydrous Conditions cause_hydrolysis->sol_hydrolysis Address with sol_unreacted Solution: Stronger Reagent, Higher Temp cause_unreacted->sol_unreacted Address with

Caption: Troubleshooting workflow for byproduct identification.

Byproduct Identification Guide

To aid in the identification of these common byproducts, the following table summarizes their expected key analytical data points alongside the desired product.

Compound NameStructureKey ¹H NMR Signals (Predicted, δ ppm)Mass Spec (m/z)Key IR Bands (cm⁻¹)
This compound (Product)Cl-C9H5N-COOH13-14 (br s, 1H, COOH), 8.0-8.5 (m, aromatic)221/223 (M/M+2)~1700 (C=O), 2500-3300 (O-H)
1-Chloroisoquinoline (Decarboxylated Byproduct)Cl-C9H6N7.5-8.3 (m, aromatic)163/165 (M/M+2)No C=O or O-H stretch
Isoquinolin-1(2H)-one-6-carboxylic acid (Hydrolysis Byproduct)O=C9H6N-COOH13-14 (br s, 1H, COOH), 11-12 (br s, 1H, NH), 6.5-8.0 (m, aromatic)203 (M+)~1660 (Amide C=O), ~1700 (Acid C=O)

Note: NMR shifts are estimations and can vary based on solvent and concentration. Mass spec shows expected molecular ion peaks, including the characteristic isotopic pattern for chlorine-containing compounds.

Synthetic Pathway & Byproduct Formation

The synthesis of this compound typically proceeds through a pathway involving cyclization to form the isoquinoline core, followed by chlorination. The diagram below illustrates this general route and the points at which major byproducts can arise.

G SM Amide Precursor SM->SM Incomplete Reaction Intermediate Dihydroisoquinoline Intermediate SM->Intermediate Bischler-Napieralski (POCl₃, Heat) Aromatized Isoquinolin-1-one-6-COOH Intermediate->Aromatized Oxidation/Aromatization Product 1-Chloroisoquinoline- 6-carboxylic acid (Desired Product) Aromatized->Product Chlorination (POCl₃) Hydrolysis Isoquinolin-1-one-6-COOH (Hydrolysis Byproduct) Product->Hydrolysis H₂O (Work-up) Decarboxylation 1-Chloroisoquinoline (Decarboxylation Byproduct) Product->Decarboxylation Excess Heat

Caption: General synthetic pathway and points of byproduct formation.

Detailed Experimental Protocol: Byproduct Analysis

If you suspect the presence of impurities, a robust analytical workflow is essential for confirmation.

Protocol: LC-MS Analysis for Impurity Profiling

  • Sample Preparation:

    • Accurately weigh ~1 mg of your crude or purified product.

    • Dissolve in 1 mL of a suitable solvent (e.g., Methanol, Acetonitrile). Ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • LC Conditions (General Gradient Method):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: 100 - 500 m/z.

  • Data Analysis:

    • Extract ion chromatograms for the expected masses of the product (m/z 222 [M+H]⁺) and potential byproducts (m/z 164 [M+H]⁺ for decarboxylated; m/z 204 [M+H]⁺ for hydrolyzed).

    • Analyze the isotopic pattern for chlorine-containing compounds ([M+H]⁺ and [M+2+H]⁺ in a ~3:1 ratio).

This structured approach will allow you to confidently identify and quantify the byproducts in your synthesis, enabling you to make informed decisions to optimize your reaction conditions.

References

  • BenchChem (2025). Application Notes and Protocols: Decarboxylation Reactions of Isoquinoline-1-carboxylic Acid. Available online
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available online
  • J&K Scientific LLC (2025). Bischler-Napieralski Reaction. Available online
  • Wikipedia. Vilsmeier–Haack reaction. Available online
  • Grokipedia. Bischler–Napieralski reaction. Available online
  • Scribd. Bischler Napieralski Reaction | PDF. Available online
  • Wikipedia.
  • Chemistry LibreTexts (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Available online

Sources

Technical Support Center: Improving the Regioselectivity of Isoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of isoquinoline. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with practical, in-depth solutions to common challenges in controlling selectivity during the modification of the isoquinoline scaffold. The inherent electronic and steric properties of the isoquinoline nucleus present unique challenges, and this resource offers a troubleshooting framework grounded in mechanistic principles.

Core Principles: Understanding Inherent Reactivity

Controlling regioselectivity begins with understanding the intrinsic electronic nature of the isoquinoline ring. The system consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring.[1] This duality governs its reactivity towards different classes of reagents.

  • Electrophilic Aromatic Substitution (SEAr) : Electrophiles preferentially attack the electron-rich carbocyclic (benzene) ring. The most favored positions are C5 and C8, due to the superior stability of the resulting cationic intermediates.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr) : Nucleophiles attack the electron-deficient heterocyclic (pyridine) ring. The C1 position is the most activated site for nucleophilic attack, a consequence of the nitrogen atom's electron-withdrawing effect.[3][4] If C1 is blocked, C3 becomes the next most likely site.[3]

  • C-H Activation : In transition-metal-catalyzed reactions, the lone pair on the nitrogen atom can act as an endogenous directing group. This often leads to the formation of a stable five- or six-membered metallacycle intermediate, favoring functionalization at the C8 or C1 positions.[5]

Diagram 1: Inherent Reactivity Map of the Isoquinoline Nucleus

Caption: Reactivity hotspots on the isoquinoline scaffold.

Troubleshooting Guides by Reaction Type

This section addresses specific experimental issues in a question-and-answer format.

Category 1: Transition Metal-Catalyzed C-H Functionalization

C-H functionalization is a powerful, atom-economical strategy, but regioselectivity can be a significant hurdle.[6][7]

Q: My C-H activation reaction is non-selective, yielding a mixture of C1 and C8 products. How can I favor one over the other?

A: This is a classic problem stemming from the dual directing ability of the isoquinoline nitrogen.

  • Cause Analysis : The C8 position is often favored via the formation of a stable 5-membered cyclometalated intermediate.[5] However, the C1 position is electronically activated and can compete, especially with certain catalysts or substrates.

  • Troubleshooting & Optimization :

    • Modify the Catalyst System : The choice of metal and ligand is critical. For instance, some Rh(III) catalyst systems show high preference for C8 arylation.[8] Screening different catalysts (e.g., Pd, Ru, Rh, Cu) is a primary step, as each metal has distinct coordination preferences.[9][10][11][12]

    • Introduce a Blocking Group : If C8 functionalization is desired, temporarily installing a bulky group at C1 (if synthetically feasible) can sterically hinder catalyst coordination at that site.

    • Utilize an N-Oxide Strategy : Converting the isoquinoline to an isoquinoline N-oxide dramatically alters the electronic landscape. This strategy strongly activates the C1 position for functionalization and is a reliable method to achieve C1 selectivity.[13][14]

Q: I'm using a directing group (DG) on a substituent, but I'm still getting poor regioselectivity or reaction at the isoquinoline's C8 position. Why?

A: This indicates competition between your installed directing group and the intrinsic directing capacity of the ring nitrogen.

  • Cause Analysis : The catalyst may preferentially coordinate with the isoquinoline nitrogen to form a highly stable peri-metallacycle, overriding the influence of your intended directing group. This is a common issue in fused heterocyclic systems.

  • Troubleshooting & Optimization :

    • Strengthen the Directing Group's Coordination : Switch to a directing group with a stronger affinity for the metal catalyst. For example, a picolinamide or an 8-aminoquinoline auxiliary often forms more stable metallacycles than simpler amide or ester groups.

    • Change the Metal Catalyst : Some metals have a lower intrinsic affinity for the isoquinoline nitrogen. Experiment with catalysts known to be more strongly governed by external directing groups.

    • Steric Shielding : Introduce a bulky substituent at the C1 position. This can sterically disfavor the formation of the competing C8-metallacycle, allowing your directing group to control the outcome.

Diagram 2: C-H Functionalization Troubleshooting Workflow

Troubleshooting_CH_Activation cluster_c1_c8 C1 vs. C8 Competition cluster_dg External DG Ineffective start Poor Regioselectivity in C-H Functionalization q1 Is the issue between C1 and C8? start->q1 c1_c8_sol1 To Favor C1: Use Isoquinoline N-Oxide Intermediate q1->c1_c8_sol1 Yes q2 Is an external Directing Group (DG) being overridden? q1->q2 No c1_c8_sol2 To Favor C8: Screen Catalysts (e.g., Rh(III)) & Ligands c1_c8_sol3 Sterically Block Competing Position dg_sol1 Use Stronger-Coordinating DG (e.g., Picolinamide) q2->dg_sol1 Yes dg_sol2 Change Metal Catalyst to one less prone to N-coordination dg_sol3 Sterically Shield C1 to Disfavor C8 Activation

Caption: Decision workflow for troubleshooting C-H activation.

Category 2: Isoquinoline N-Oxide Chemistry

The use of N-oxides is a cornerstone for manipulating regioselectivity, but it is not without its own challenges.[13][15][16]

Q: My functionalization of an isoquinoline N-oxide is giving low yields or is not proceeding at all. What are the common causes?

A: Failure in N-oxide chemistry often points to issues with the activation step or the stability of intermediates.

  • Cause Analysis : Isoquinoline N-oxides are typically activated in situ (e.g., with acetic anhydride, POCl₃, or TsCl) to generate a highly electrophilic intermediate that is susceptible to nucleophilic attack at C1. If this activation is inefficient or the subsequent nucleophilic addition is slow, the reaction will fail.

  • Troubleshooting & Optimization :

    • Verify N-Oxide Purity : Ensure the starting N-oxide is pure and free of residual oxidant (e.g., m-CPBA) from its preparation.

    • Optimize the Activating Agent : For simple nucleophiles, acetic anhydride may be sufficient. For less reactive nucleophiles, a stronger activating agent like trifluoroacetic anhydride (TFAA) or a sulfonyl chloride (e.g., TsCl) may be required to generate a more electrophilic intermediate.

    • Solvent and Temperature : The reaction is sensitive to solvent polarity. Aprotic polar solvents like acetonitrile or DMF are often effective. Temperature control is also key; some reactions require initial cooling to control the exothermic activation step, followed by warming to drive the nucleophilic addition.

    • Consider Metal-Free Alternatives : For amination and alkylation, metal-free conditions using reagents like diethyl H-phosphonate can be highly effective and selective for the C2 position of quinoline N-oxides, a strategy that can be adapted.[15]

Category 3: Cross-Coupling of Halo-isoquinolines

For Suzuki, Stille, Heck, or Buchwald-Hartwig reactions, regioselectivity is crucial when dealing with di- or poly-halogenated isoquinolines.

Q: I am attempting a Suzuki coupling on a 1,3-dichloro-isoquinoline and getting a mixture of products. How can I selectively functionalize the C1 position?

A: The relative reactivity of C-X bonds in isoquinolines is governed by a combination of electronic and steric factors.

  • Cause Analysis : The C1 position is generally more electronically activated for oxidative addition to a Pd(0) catalyst than the C3 position due to the proximity of the nitrogen atom. However, harsh conditions or highly active catalysts can lead to a loss of selectivity.

  • Troubleshooting & Optimization :

    • Lower the Reaction Temperature : Running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) can often exploit the subtle differences in activation energy between the two C-Cl bonds, favoring mono-substitution at C1.

    • Choose the Right Ligand : Use a ligand that is sensitive to the electronic environment. Bulky, electron-rich phosphine ligands can enhance selectivity. A ligand screen is highly recommended.

    • Control Stoichiometry : Use a slight deficiency of the boronic acid (e.g., 0.95 equivalents) to minimize the chance of double coupling. The more reactive C1 position will react preferentially.

    • Consider the Halogen : If synthesizing the starting material is an option, using a mixed di-halide (e.g., 1-bromo-3-chloro-isoquinoline) can provide excellent selectivity, as the C-Br bond will undergo oxidative addition much more readily than the C-Cl bond.

Frequently Asked Questions (FAQs)

Q1: How do steric and electronic effects compete to determine regioselectivity? A: Electronic effects define the inherent reactivity (e.g., C1 is electron-poor, C5/C8 are electron-rich).[2][17] Steric effects come into play with substituted isoquinolines or when using bulky reagents/catalysts. A bulky substituent at C8 can hinder electrophilic attack at that position, potentially favoring C5. Similarly, in C-H activation, a bulky group at C1 can completely shut down C8-functionalization by preventing the formation of the required metallacycle. The outcome depends on which effect imposes a higher energy barrier.

Q2: Can photocatalysis be used to improve regioselectivity? A: Yes, photocatalysis offers novel reaction pathways under mild conditions, which can lead to unique regioselectivities.[18] For example, visible-light-induced radical cascade cyclizations can produce functionalized isoquinolines with selectivities that are difficult to achieve with traditional thermal methods.[18][19] Distinctive regioselectivities have also been observed in the photocatalytic reduction of isoquinolines.[20]

Q3: What is the "N-Oxide Assistance" mechanism in directing nucleophilic attack? A: This is a phenomenon where the N-oxide functionality, beyond simply activating the ring, can participate in the reaction mechanism to control regioselectivity. In certain cases, the N-oxide can facilitate cascade tautomerizations that are crucial for directing a nucleophile to a specific position, as demonstrated in the total synthesis of Ellipticine.[21]

Key Experimental Protocols

Protocol 1: General Procedure for Directing Group-Assisted C-H Hydroxymethylation at the C8-Position

This protocol is adapted from methodologies using the isoquinoline nitrogen as an internal directing group with a Ruthenium catalyst.[10]

  • Reaction Setup : To an oven-dried Schlenk tube, add the isoquinoline substrate (0.2 mmol, 1.0 equiv.), [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 5 mol%), paraformaldehyde (0.6 mmol, 3.0 equiv.), and KOAc (0.1 mmol, 0.5 equiv.).

  • Inert Atmosphere : Seal the tube with a septum, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition : Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Reaction : Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite, washing with dichloromethane (DCM). Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the C8-hydroxymethylated product.

Protocol 2: Selective C1-Arylation via an Isoquinoline N-Oxide Intermediate

This protocol is a general representation of a deoxygenative C-H functionalization strategy.[13]

  • N-Oxide Synthesis (if not available) : Dissolve the parent isoquinoline (1.0 equiv.) in DCM. Add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 equiv.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Wash the reaction mixture with saturated NaHCO₃ solution, dry the organic layer over Na₂SO₄, and concentrate to yield the isoquinoline N-oxide.

  • Reaction Setup : To an oven-dried flask, add the isoquinoline N-oxide (0.5 mmol, 1.0 equiv.), the coupling partner (e.g., an N-sulfonyl-1,2,3-triazole for heteroarylation, 1.2 equiv.), and a suitable solvent like DMF (3 mL).

  • Reaction Conditions : Stir the mixture at room temperature. Many modern deoxygenative couplings are metal- and additive-free and proceed under mild conditions.[13]

  • Monitoring and Work-up : Monitor the reaction by TLC. Once the starting material is consumed, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the C1-functionalized isoquinoline.

Data Summary Tables

Table 1: Comparison of Catalysts for Regioselective C-H Functionalization of a 2-Arylbenzo[f]isoquinoline Model Substrate[9][10]
Target Functional GroupMetal CatalystTypical ReagentsRegioselectivity
-CH₂OH (Hydroxymethylation)Ru(II)(HCHO)n, KOAcortho to the 2-aryl group
-Br / -Cl (Halogenation)Pd(II)NBS / NCSortho to the 2-aryl group
-SePh (Selenylation)Cu(II)(PhSe)₂, Ag₂Oortho to the 2-aryl group

This table illustrates how the choice of transition metal can selectively install different functional groups at the same C-H position under directing group control.

References

  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. (2021). Beilstein Journal of Organic Chemistry.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2024). International Journal of Pharmaceutical Sciences and Research.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). National Institutes of Health.
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (2020). ResearchGate.
  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. (2026). RSC Publishing.
  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. (2026). National Institutes of Health.
  • Electronic and Steric Manipulation of the Preagostic Interaction in iso-Quinoline Complexes of Rh(I). (2019). ResearchGate.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). National Institutes of Health.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Publishing.
  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. (2025). RSC Publishing.
  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline. (2026). RSC Publishing.
  • Selective C─H functionalization of quinolines. (n.d.). ResearchGate.
  • Directing group-assisted C-H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. (2026). PubMed.
  • Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. (2020). National Institutes of Health.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). National Institutes of Health.
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. (2022). National Institutes of Health.
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2018). MDPI.
  • A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. (2016). RSC Publishing.
  • (A) Sequential functionalisation of Quinoline N-oxide; (B) Application... (2022). ResearchGate.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PubMed.
  • Isoquinoline synthesis using photoredox‐catalysis. (2021). ResearchGate.
  • Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Orgánica.
  • Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. (2025). ACS Publications.
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (2020). National Institutes of Health.
  • Isoquinoline. (2017). YouTube.
  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. (2020). Synfacts.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
  • Regioselectivity in isoquinoline alkaloid synthesis. (2014). ResearchGate.
  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018). GCW Gandhi Nagar Jammu.
  • Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. (2009). Journal of the American Chemical Society.
  • Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine. (2022). The Journal of Organic Chemistry.
  • Co‐catalyzed regioselective alkenylation of isoquinolones with 1,4‐naphthoquinones. (2022). ResearchGate.
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Publishing.

Sources

Technical Support Center: Navigating Reactions with 1-Chloroisoquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-chloroisoquinoline-6-carboxylic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of work-up procedures for reactions involving this versatile building block. The unique bifunctional nature of this molecule, possessing both a reactive chloro-substituted isoquinoline core and a carboxylic acid handle, presents specific challenges and opportunities in purification and product isolation. This resource is designed to provide not only procedural steps but also the underlying chemical principles to empower you to optimize your reaction work-ups for maximal yield and purity.

Part 1: Foundational Knowledge of this compound

Before delving into specific reaction work-ups, it is crucial to understand the key chemical properties of this compound that influence purification strategies. The isoquinoline nitrogen is weakly basic (pKa of the protonated form is approximately 5.14), allowing for manipulation of its solubility through pH adjustment.[1] The carboxylic acid moiety provides a handle for acid-base extractions, while the chloro-substituent at the 1-position is susceptible to nucleophilic substitution, a key consideration during work-up design.[2]

Frequently Asked Questions: General Properties and Handling

Q1: What are the key solubility characteristics of this compound?

Q2: How stable is the 1-chloro substituent during work-up?

A2: The 1-chloro group on the isoquinoline ring is activated towards nucleophilic substitution. While generally stable under neutral and acidic conditions, it can be susceptible to hydrolysis to the corresponding 1-hydroxyisoquinoline derivative under strongly basic conditions, especially at elevated temperatures. Therefore, prolonged exposure to strong bases during work-up should be avoided if the chloro-substituent needs to be retained.

Q3: Is decarboxylation a concern when working with this molecule?

A3: Decarboxylation of heteroaromatic carboxylic acids can occur at high temperatures.[3] For isoquinoline-6-carboxylic acid derivatives, this is typically not a major concern under standard work-up conditions (room temperature to moderate heating). However, if your reaction is performed at a high temperature (e.g., >150 °C) or if you are distilling the product at reduced pressure, the possibility of decarboxylation should be considered.[4]

Part 2: Work-up and Troubleshooting for Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, and this compound is an excellent substrate for introducing aryl or heteroaryl groups at the 1-position. The work-up of these reactions primarily focuses on the removal of the palladium catalyst, boronic acid derivatives, and inorganic salts.

Standard Suzuki-Miyaura Coupling Work-up Protocol
  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If necessary, quench the reaction by adding water to hydrolyze any remaining boronic acid esters.

  • Solvent Partitioning: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane. Add water and transfer the mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ or Na₂CO₃ solution to remove unreacted this compound and acidic byproducts. The desired product, now a carboxylate salt, will partition into the aqueous layer.

    • Water to remove any remaining water-soluble impurities.

    • Brine to reduce the water content in the organic layer.

  • Acidification and Extraction: Acidify the combined basic aqueous layers to a pH of ~3-4 with 1M HCl. This will protonate the carboxylic acid, causing the product to precipitate or become extractable into an organic solvent. Extract the product with ethyl acetate or another suitable organic solvent.

  • Drying and Concentration: Dry the organic layer containing the product over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Caption: Workflow for Suzuki-Miyaura Coupling Work-up.

Troubleshooting Guide: Suzuki-Miyaura Reactions

Q1: My product seems to be stuck in the aqueous layer even after acidification. What should I do?

A1: This can happen if the product is highly polar or forms a zwitterion that is still water-soluble. First, ensure the aqueous layer is sufficiently acidic (test with pH paper). If the pH is correct, try extracting with a more polar solvent like n-butanol. Alternatively, you can saturate the aqueous layer with NaCl (salting out) to decrease the polarity of the aqueous phase and improve extraction efficiency into less polar organic solvents. In some cases, lyophilization of the aqueous layer followed by trituration of the resulting solid with an organic solvent can be effective.

Q2: I am having trouble removing the palladium catalyst from my product. How can I improve this?

A2: Palladium removal can be challenging. Here are a few strategies:

  • Filtration through Celite®: After the initial quench, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of the precipitated palladium.[5]

  • Aqueous Washes with Thiol Scavengers: Washing the organic layer with a dilute aqueous solution of a thiol-containing compound like sodium thiosulfate or N-acetylcysteine can help to complex and remove residual palladium.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal for a short period can effectively adsorb palladium residues. Be mindful that this can also lead to some product loss.

Q3: My reaction has stalled, and I have a mixture of starting material and product. Can I rescue the reaction?

A3: In some cases, yes. If the starting material is still present, you can try adding more palladium catalyst and/or ligand and continuing to heat the reaction. However, be aware that prolonged reaction times can lead to side reactions like hydrolysis of the chloro-substituent. A more practical approach might be to work up the reaction as is and separate the product from the starting material chromatographically. The recovered starting material can then be subjected to the reaction conditions again.

Part 3: Work-up and Troubleshooting for Amide Bond Formation

The carboxylic acid moiety of this compound is readily converted to an amide, a common transformation in medicinal chemistry. The work-up for these reactions focuses on removing the coupling reagents, their byproducts, and any unreacted starting materials.

Standard Amide Coupling Work-up Protocol (Using EDC/HOBt)
  • Reaction Quench: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.

  • Solvent Partitioning: Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and transfer to a separatory funnel.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • A weak acid (e.g., 1M citric acid or 0.5M HCl) to remove any unreacted amine and basic byproducts.[6]

    • Saturated aqueous NaHCO₃ to remove unreacted this compound and HOBt.

    • Water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization.

Caption: Workflow for Amide Coupling Work-up.

Troubleshooting Guide: Amide Bond Formation

Q1: My amide coupling reaction is very slow or gives a low yield, especially with an electron-deficient amine. What can I do?

A1: Amide coupling with electron-deficient amines can be sluggish.[7] Consider the following:

  • Use a more potent coupling reagent: Reagents like HATU or COMU are often more effective for challenging couplings.[8]

  • Increase the reaction temperature: Gently heating the reaction mixture can sometimes improve the rate.

  • Pre-activation of the carboxylic acid: Stir the carboxylic acid with the coupling reagent and a base like DIPEA for 15-30 minutes before adding the amine.[6]

Q2: I am having difficulty removing the urea byproduct from my DCC or EDC coupling reaction. How can I get rid of it?

A2: The urea byproduct from carbodiimide coupling reagents can be a purification challenge.

  • Filtration: If the reaction is run in a solvent where the urea is insoluble (e.g., dichloromethane), it can often be removed by filtration at the end of the reaction.

  • Acidic Wash: For EDC, the urea byproduct is water-soluble after protonation, so an acidic wash during the work-up is usually effective.

  • Chromatography: If the urea is still present after work-up, it can typically be separated from the desired product by flash column chromatography.

Q3: I see a side product that I suspect is the result of the hydrolysis of the 1-chloro group. How can I avoid this?

A3: If your amide coupling conditions involve a significant amount of water or are run at elevated temperatures for extended periods, hydrolysis of the 1-chloro group is a possibility. To mitigate this:

  • Use anhydrous solvents: Ensure your reaction solvents are dry.

  • Minimize reaction time: Monitor the reaction closely and work it up as soon as it is complete.

  • Avoid strongly basic conditions in the work-up: If possible, use a milder base like NaHCO₃ for washes instead of NaOH.

Part 4: Data Summary and Visualization

Table 1: Common Solvents for Work-up and Purification
SolventApplication in Work-upNotes
Ethyl Acetate Primary extraction solvent for both Suzuki and amide coupling products.Good general-purpose solvent for moderately polar compounds.
Dichloromethane Alternative extraction solvent.Can be more effective for less polar products.
n-Butanol Extraction of highly polar or zwitterionic products from aqueous layers.Its partial miscibility with water can be advantageous.
Tetrahydrofuran (THF) Can be used to dissolve crude products for purification.Often used in combination with hexanes for chromatography.
Methanol/Ethanol Recrystallization of final products.Good for inducing crystallization of polar compounds.
Hexanes/Heptane Anti-solvent for recrystallization and mobile phase for chromatography.Used to decrease the polarity of the eluent in column chromatography.
N,N-Dimethylformamide (DMF) Reaction solvent; should be thoroughly removed during work-up.High boiling point; can be removed by washing with water and brine.
Dimethyl Sulfoxide (DMSO) Reaction solvent; challenging to remove.Can be removed by washing with large volumes of water.

Part 5: Concluding Remarks

The successful execution of reactions involving this compound is highly dependent on a well-designed work-up and purification strategy. By understanding the fundamental chemical properties of this molecule and anticipating potential challenges, researchers can develop robust protocols that deliver high-purity products. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each reaction is unique and may require specific optimization. Careful monitoring and a systematic approach to problem-solving are the cornerstones of successful synthetic chemistry.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline.
  • KitAlysis™. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
  • Benchchem. (n.d.). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
  • Wikipedia. (2024). Isoquinoline.
  • Sasaki, K., & Crich, D. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters, 13(9), 2256–2259. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Gao, F., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(3), 3420-3431. [Link]
  • Thieme. (n.d.). Product Class 5: Isoquinolines.
  • Khan Academy. (2023, March 10).
  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Zaramella, S., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
  • Benchchem. (n.d.). Application Notes and Protocols: Decarboxylation Reactions of Isoquinoline-1-carboxylic Acid.
  • PubChem. (n.d.). Isoquinoline, 1-chloro-.
  • Durham University. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions.
  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • PubChem. (n.d.). Isoquinoline-6-carboxylic acid.
  • Goossen, L. J., et al. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Tetrahedron Letters, 54(13), 1681-1684. [Link]
  • Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(4), 663-666. [Link]
  • ResearchGate. (n.d.). Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines.
  • Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • ResearchGate. (n.d.). How can I purify carboxylic acid?.
  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • NIH. (2021, June 8). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment.
  • SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes.
  • NIH. (n.d.). Hydrolytic stability of hydrazones and oximes.
  • PubChem. (n.d.). Isoquinoline, 1-chloro-.

Sources

monitoring the progress of reactions with 1-chloroisoquinoline-6-carboxylic acid by TLC or HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for monitoring reactions involving 1-chloroisoquinoline-6-carboxylic acid. This molecule is a crucial building block in medicinal chemistry and drug development, making the precise tracking of its chemical transformations essential for optimizing reaction outcomes, ensuring product purity, and accelerating research timelines. This guide provides in-depth, field-tested advice for utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor reactions with this compound. We will delve into the causality behind experimental choices and offer robust troubleshooting strategies in a direct question-and-answer format to address common challenges encountered in the lab.

Section 1: Thin-Layer Chromatography (TLC) Troubleshooting & FAQs

Thin-Layer Chromatography is a rapid and indispensable tool for the qualitative monitoring of reaction progress.[1] It allows for a quick assessment of the consumption of starting materials and the formation of products.[2][3] However, the unique properties of this compound—namely its aromatic, heterocyclic, and acidic nature—can present specific challenges.

Frequently Asked Questions (TLC)

Q1: My spots are streaking or "tailing" down the TLC plate. What's causing this and how do I fix it?

A1: Spot tailing is a common issue when analyzing acidic compounds like this compound on standard silica gel plates.[4][5]

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The carboxylic acid functional group of your molecule can undergo an acid-base interaction with these silanol groups, leading to a deprotonated, more polar carboxylate form. This ionized form has a stronger affinity for the stationary phase, causing it to lag behind the bulk of the neutral compound and create a "tail."[4][5][6] Overloading the sample spot can also lead to tailing.[4][7]

  • Solutions:

    • Mobile Phase Modification: The most effective solution is to add a small amount of a volatile acid to your mobile phase.[4][7] Typically, adding 0.5-2% acetic acid or formic acid is sufficient.[4][6] This creates an acidic environment that suppresses the deprotonation of your carboxylic acid (Le Châtelier's principle), ensuring it remains in its less polar, neutral form and moves up the plate as a more compact spot.[6]

    • Reduce Sample Concentration: Ensure you are not overloading the plate. Dilute your reaction aliquot before spotting.[4][7]

    • Consider Alternative Plates: While less common for routine monitoring, using alumina plates (which are basic) or reversed-phase TLC plates could also mitigate the issue, although this would require developing a new solvent system.[4]

Q2: I can't see any spots on my TLC plate after development. What should I do?

A2: This can be due to several factors, including insufficient concentration or the compound not being visible under UV light at 254 nm.

  • Causality: While the isoquinoline core is a strong chromophore, the concentration of your analyte in the reaction mixture might be too low to detect. Alternatively, your product may have different UV absorption characteristics than your starting material.

  • Solutions:

    • UV Visualization: First, ensure you are checking under both short-wave (254 nm) and long-wave (365 nm) UV light, as some compounds fluoresce.

    • Chemical Staining: If UV light is ineffective, use a chemical stain.[8] For a general-purpose stain that reacts with a wide variety of functional groups, a potassium permanganate (KMnO₄) dip is an excellent choice.[9] It will visualize compounds that can be oxidized, appearing as yellow spots on a purple background.[9] An iodine chamber is another simple and effective universal stain; organic compounds will appear as temporary brown spots.[8][9]

Q3: My starting material and product spots are running too close together (poor resolution). How can I improve the separation?

A3: Poor resolution means the chosen mobile phase (eluent) is not optimal for differentiating between your compounds based on their polarity.

  • Causality: The polarity of the eluent determines how far up the plate your compounds will travel.[10] If the eluent is too polar, all spots will move to the top of the plate (high Rf). If it's not polar enough, they will all remain at the bottom (low Rf).

  • Solutions:

    • Adjust Solvent Ratio: The key is to find a solvent system where your starting material has an Rf of approximately 0.3-0.4.[11] If your spots are too high, decrease the polarity of the mobile phase (e.g., go from 30% ethyl acetate in hexanes to 20%). If they are too low, increase the polarity (e.g., go from 20% to 30% ethyl acetate in hexanes).

    • Change Solvent System: If adjusting the ratio of your current system doesn't work, you need to change the solvents themselves to alter the selectivity. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can provide different interactions and improve separation.[12]

Standard Protocol for TLC Monitoring

This protocol outlines a robust starting point for monitoring a reaction involving this compound.

  • Preparation:

    • Prepare a developing chamber by adding your chosen mobile phase to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.[13]

    • On a silica gel 60 F₂₅₄ plate, lightly draw a pencil line ~1 cm from the bottom (this is your baseline).[13]

  • Spotting:

    • Using separate capillary tubes, spot your starting material (SM), a co-spot (C), and your reaction mixture (RM) on the baseline. The co-spot, where the starting material and reaction mixture are applied to the same point, is crucial for confirming the identity of the starting material spot in the reaction lane.[11]

  • Development:

    • Place the plate in the equilibrated chamber, ensuring the baseline is above the solvent level.[8] Cover the chamber.

    • Allow the solvent to ascend the plate until it is ~1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.[13]

  • Visualization:

    • Allow the plate to dry completely.

    • Visualize under a UV lamp (254 nm and 365 nm) and circle any spots.[8]

    • If necessary, use a chemical stain like potassium permanganate for further visualization.

Recommended TLC Starting Conditions
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel 60 F₂₅₄Standard, versatile, and allows for UV visualization.
Mobile Phase 20-50% Ethyl Acetate in Hexanes + 1% Acetic AcidGood starting polarity for many aromatic compounds. Acetic acid is critical to prevent tailing of the carboxylic acid.[4]
Visualization 1. UV light (254 nm) 2. Potassium Permanganate StainThe isoquinoline ring is UV active. Permanganate stain is a good secondary, universal stain for most organic functional groups.[9]

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting & FAQs

For quantitative analysis and more precise monitoring, especially in later-stage drug development, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It offers superior resolution, sensitivity, and reproducibility compared to TLC.

Frequently Asked Questions (HPLC)

Q1: My peaks are broad or tailing. What is the cause and how can I improve the peak shape?

A1: Peak tailing in RP-HPLC for an acidic analyte like this compound is often caused by secondary interactions with the stationary phase or improper mobile phase pH.

  • Causality:

    • Silanol Interactions: The most common cause is the interaction of the deprotonated (ionized) carboxylic acid with residual, un-capped silanol groups on the C18 stationary phase. These interactions are a form of ion-exchange and can lead to significant tailing.[14]

    • Mobile Phase pH: If the pH of your mobile phase is close to or above the pKa of the carboxylic acid, a mixture of the neutral and ionized forms of the molecule will exist.[15] The ionized form is more polar and will elute earlier, while the neutral form is more retained, leading to a broadened or tailing peak.[16][17]

  • Solutions:

    • Control the Mobile Phase pH: The most critical factor is to lower the pH of the aqueous portion of your mobile phase.[15][18] By adding an acidifier like 0.1% formic acid or 0.1% phosphoric acid, you ensure the mobile phase pH is at least 2 units below the analyte's pKa.[19][20] This fully protonates the carboxylic acid, making it neutral and preventing ionization, which results in sharper, more symmetrical peaks.[16][17]

    • Use a Modern Column: Employ a high-quality, end-capped C18 column. Modern columns have very low residual silanol activity, which minimizes the potential for these secondary interactions.

Q2: My retention times are shifting between injections. Why is this happening?

A2: Retention time instability is often a sign of an unequilibrated column or fluctuations in the mobile phase composition or temperature.

  • Causality:

    • Insufficient Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis. If not, the stationary phase chemistry is still changing, leading to drifting retention times.[20]

    • Mobile Phase pH Instability: If you are not using a buffer and the pH is not strongly controlled, small changes in the mobile phase can lead to shifts in the ionization state of your analyte, causing retention to change.[18]

    • Temperature Fluctuations: Column temperature affects retention. Without a column oven, ambient temperature changes in the lab can cause drift.[21]

  • Solutions:

    • Thorough Column Equilibration: Always flush the column with at least 10-20 column volumes of the initial mobile phase conditions until you see a stable baseline.[20]

    • Use a Buffered or Acidified Mobile Phase: Using 0.1% formic acid or phosphoric acid not only improves peak shape but also provides a stable, low pH environment, leading to more robust and reproducible retention times.[22]

    • Use a Column Oven: Set the column temperature (e.g., 30 °C) to ensure consistent retention, independent of ambient conditions.[21][23]

Q3: I'm not getting good separation between my starting material and a closely related impurity or product.

A3: Achieving selectivity between structurally similar compounds requires careful optimization of the mobile phase.

  • Causality: The separation is governed by the differential partitioning of analytes between the mobile and stationary phases. To improve it, you need to alter the "chemistry" of the separation.

  • Solutions:

    • Optimize the Gradient: If using a gradient, make the slope shallower in the region where the critical pair elutes. This gives more time for the column to resolve the two peaks.

    • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try a method with methanol, or even a mixture of the two. This can alter the interactions with the stationary phase and improve resolution.

    • Adjust the pH: Even small changes in pH can sometimes alter the selectivity between two ionizable compounds.[16][19] Exploring the pH range between 2 and 4 can be a powerful tool.[18]

General Protocol for RP-HPLC Method Development

This protocol provides a starting point for developing a robust RP-HPLC method for reaction monitoring.

  • System Preparation:

    • Prime all solvent lines to remove air bubbles.

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.[20]

  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture.

    • Dilute the sample significantly with a solvent that is compatible with the mobile phase, preferably the initial mobile phase itself. A typical starting concentration is ~0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to prevent particulates from damaging the column.[23]

  • Analysis:

    • Inject the prepared sample.

    • Run the gradient method and acquire data. The UV detector should be set to a wavelength where the isoquinoline core has strong absorbance, typically around 280-340 nm.[22][23][24]

  • Post-Analysis:

    • After the analytical run, flush the column with a high percentage of organic solvent to remove any strongly retained compounds, then store it in an appropriate solvent (e.g., 80:20 acetonitrile:water) as per the manufacturer's recommendation.[20]

Recommended HPLC Starting Conditions
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard workhorse column for reversed-phase chromatography.[23][25]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure the carboxylic acid is protonated, leading to good peak shape.[21]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common and effective organic modifier for reversed-phase HPLC.[21]
Gradient 10% to 90% B over 15 minutesA generic screening gradient suitable for separating compounds of varying polarity.[23]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[21][23]
Column Temp. 30 °CProvides stable retention times.[21][23]
Detection (UV) 289 nmA good starting wavelength for quinoline carboxylic acids, adjust based on the UV spectrum of your specific compounds.[23]
Visual Workflow for Troubleshooting

Below is a generalized workflow for troubleshooting common chromatographic issues encountered when analyzing this compound.

TroubleshootingWorkflow problem problem cause cause solution solution TLC_Problem TLC Problem: Spot Tailing/Streaking TLC_Cause1 Analyte is Acidic: Interaction with silica TLC_Problem->TLC_Cause1 Primary Reason TLC_Cause2 Sample Overloaded TLC_Problem->TLC_Cause2 Possible Reason TLC_Sol1 Add 1% Acetic Acid to Mobile Phase TLC_Cause1->TLC_Sol1 TLC_Sol2 Dilute Sample Before Spotting TLC_Cause2->TLC_Sol2 HPLC_Problem HPLC Problem: Peak Tailing/Broadening HPLC_Cause1 Mobile Phase pH > pKa (Analyte Ionized) HPLC_Problem->HPLC_Cause1 Primary Reason HPLC_Cause2 Secondary Interactions with Residual Silanols HPLC_Problem->HPLC_Cause2 Related Reason HPLC_Sol1 Lower Mobile Phase pH (e.g., 0.1% Formic Acid) HPLC_Cause1->HPLC_Sol1 HPLC_Cause2->HPLC_Sol1 HPLC_Sol2 Use High-Quality End-Capped Column HPLC_Cause2->HPLC_Sol2

A decision tree for troubleshooting common chromatography issues.

References

  • Chromatography Online. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC.EU.
  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC.
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.
  • Silver, J. (2013). Answer to "Tailing in TLC - can anyone help?". ResearchGate.
  • Li, Y., et al. (2023). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology.
  • National Center for Biotechnology Information. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). PubMed Central.
  • ResearchGate. (2006). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Request PDF.
  • Ragab, M. A. (2016). Answer to "How can i prevent peak fronting of acidic compound in TLC?". ResearchGate.
  • Reddit. (2021). Why does tailing happen in TLC?. r/chemhelp.
  • SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column. SIELC.
  • University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Department of Chemistry.
  • Chromatography Online. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International.
  • ChemBAM. (n.d.). TLC troubleshooting. ChemBAM.
  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry.
  • Washington State University. (n.d.). Monitoring Reactions by TLC. WSU Chemistry.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example. Study.com.
  • International Journal of Pharmaceutical Erudition. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Chemistry and Biochemistry. Retrieved from [Link]bacher/General/30BL/tips/TLC1.html)

Sources

Validation & Comparative

characterization of 1-chloroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical and Comparative Guide to the Characterization of 1-Chloroisoquinoline-6-Carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive , a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its physicochemical properties, compare it with structurally relevant analogs, and provide detailed, field-proven protocols for its synthesis and analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their discovery programs.

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] The strategic placement of a chlorine atom at the 1-position and a carboxylic acid at the 6-position creates a molecule with distinct electronic and steric properties. The electron-withdrawing nature of both substituents significantly influences the reactivity of the isoquinoline ring system, while the carboxylic acid provides a crucial handle for derivatization or for direct interaction with biological targets.[2][3] Understanding the precise characteristics of this molecule is paramount for its effective application.

Physicochemical Profile of this compound

A foundational understanding of a compound's properties is the first step in its application. Below is a summary of the key physicochemical data for this compound. It is important to note that while some properties can be calculated or are available from suppliers, others like melting point and solubility often require experimental determination.[4]

PropertyValueSource
CAS Number 1256787-42-4[5][6]
Molecular Formula C₁₀H₆ClNO₂[5]
Molecular Weight 207.61 g/mol [5]
Physical State Solid (Predicted)N/A
Predicted pKa ~3.5-4.5 (aromatic carboxylic acid)N/A
Predicted LogP ~2.5-3.0N/A
Reactivity Insights:

The molecule's reactivity is dictated by its three key features: the carboxylic acid, the activated 1-chloro substituent, and the isoquinoline core.

  • Carboxylic Acid Group: This functional group is a versatile handle for chemical modification. It readily undergoes standard reactions such as salt formation with bases, acid-catalyzed esterification, and reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.[3]

  • 1-Chloro Substituent: The chlorine atom at the 1-position is activated towards nucleophilic aromatic substitution. Furthermore, it is an excellent functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups.[7] This reactivity is a cornerstone for building molecular complexity.

  • Isoquinoline Ring System: The nitrogen atom in the ring can be quaternized. The aromatic system itself, while deactivated by the electron-withdrawing substituents, can still undergo electrophilic substitution under forcing conditions, though regioselectivity may be complex.[2][8]

Comparative Analysis with Structural Alternatives

In drug discovery, the evaluation of a lead compound against its structural analogs is critical for establishing Structure-Activity Relationships (SAR) and optimizing for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

Rationale for Comparator Selection:

We have selected three classes of comparators to highlight the distinct roles of substituent position, halogen identity, and the acidic functional group.

  • Positional Isomer (5-Chloroisoquinoline-1-carboxylic acid): Comparing with a positional isomer helps elucidate the steric and electronic effects of substituent placement on target engagement and overall molecular properties.

  • Halogen Analog (1-Bromoisoquinoline-6-carboxylic acid): Swapping chlorine for bromine allows for an assessment of how halogen size, polarizability, and bond strength affect reactivity and potential halogen bonding interactions.[1]

  • Carboxylic Acid Bioisostere (1-Chloro-6-(1H-tetrazol-5-yl)isoquinoline): Replacing the carboxylic acid with a bioisostere like a tetrazole is a common medicinal chemistry strategy to modulate acidity, improve metabolic stability, and enhance cell permeability.[9]

Comparative Physicochemical Properties (Predicted):
CompoundKey DifferencePredicted pKaPredicted cLogPRationale for Difference
This compound Target Compound~3.8~2.7Baseline
5-Chloroisoquinoline-1-carboxylic acid Positional Isomer~3.5~2.7The electronic influence of the chloro group on the distant carboxylic acid is altered.
1-Bromoisoquinoline-6-carboxylic acid Halogen Analog~3.8~2.9Bromine is larger and more lipophilic than chlorine, increasing the cLogP.
1-Chloro-6-(1H-tetrazol-5-yl)isoquinoline Bioisostere~4.5-5.0~2.4The tetrazole group is isosteric to the carboxylic acid but has a different pKa and polarity profile, generally leading to lower lipophilicity.[9]

Synthetic and Characterization Workflows

The reliable synthesis and rigorous characterization of the target molecule are essential for its use in research. The following sections provide logical workflows and detailed experimental protocols.

Plausible Synthetic Workflow

A robust synthesis can be envisioned by constructing the isoquinoline core first, followed by functional group manipulations. The Pomeranz-Fritsch reaction is a classic method for building the isoquinoline scaffold, and subsequent oxidation and chlorination steps can yield the final product.[10][11]

G cluster_0 Step 1: Isoquinoline Core Synthesis cluster_1 Step 2: Functional Group Introduction A 4-Methylbenzaldehyde C Pomeranz-Fritsch Reaction (Acid-catalyzed cyclization) A->C B Aminoacetaldehyde diethyl acetal B->C D 6-Methylisoquinoline C->D E Oxidation (e.g., KMnO4 or SeO2) D->E F Isoquinoline-6-carboxylic acid E->F G N-Oxidation then Chlorination (POCl3) F->G H This compound G->H

Caption: Plausible synthetic workflow for this compound.

Comprehensive Analytical Workflow

A multi-step analytical process is required to confirm the identity, purity, and structure of the synthesized compound. This self-validating workflow ensures high confidence in the material's quality.

G A Synthesized Crude Product B Purification (Column Chromatography / Recrystallization) A->B C Purity Assessment (HPLC-UV) B->C D Identity Confirmation (LC-MS) B->D E Structural Elucidation (1H NMR, 13C NMR) B->E F Qualified Material (>95% Purity) C->F D->F E->F

Caption: Workflow for the purification and characterization of the target compound.

Detailed Experimental Protocols

The following protocols are designed to be robust and provide a clear rationale for key steps, ensuring experimental success and data integrity.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol uses reversed-phase chromatography, the standard for analyzing moderately polar organic molecules.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[12]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Causality: The C18 stationary phase provides excellent hydrophobic retention for the aromatic isoquinoline core.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Causality: TFA acts as an ion-pairing agent, sharpening the peak shape of the carboxylic acid and protonating the isoquinoline nitrogen for consistent retention.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • Start at 10% B, hold for 1 minute.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 5 minutes.

    • Causality: A gradient is used to ensure elution of the main compound as well as any potential impurities with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

    • Causality: This wavelength is chosen as it corresponds to a strong absorbance for many aromatic systems. A PDA detector can be used to scan multiple wavelengths to determine the optimal absorbance maximum.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Identity and Structural Confirmation by LC-MS and NMR

This two-part protocol confirms the molecular weight and detailed atomic connectivity.

Part A: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: An HPLC system (as described above) coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Causality: ESI is a soft ionization technique suitable for polar molecules. Positive mode is chosen to detect the protonated molecule [M+H]⁺, facilitated by the basic nitrogen of the isoquinoline ring.

  • Data Acquisition: Scan for a mass range of m/z 100-500.

  • Expected Results:

    • A base peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 208.6.

    • A characteristic isotopic pattern for a molecule containing one chlorine atom: an [M+2+H]⁺ peak at m/z ≈ 210.6 with an intensity of approximately one-third of the [M+H]⁺ peak.[2] This is a critical validation point.

Part B: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent such as DMSO-d₆.

    • Causality: DMSO-d₆ is an excellent solvent for many carboxylic acids and its use allows for the observation of the exchangeable carboxylic acid proton.

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC): Used for unambiguous assignment of proton and carbon signals.[13]

  • Predicted ¹H NMR (in DMSO-d₆) Chemical Shifts (δ):

    • ~13-14 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).

    • ~7.5-8.5 ppm: A series of doublets and triplets in the aromatic region, corresponding to the 5 protons on the isoquinoline ring system. The specific splitting patterns will confirm the 1,6-substitution pattern.

  • Predicted ¹³C NMR (in DMSO-d₆) Chemical Shifts (δ):

    • ~165-170 ppm: Signal for the carboxylic acid carbonyl carbon.

    • ~120-155 ppm: Signals for the 9 aromatic carbons of the isoquinoline ring.

By following this comprehensive guide, researchers can confidently synthesize, purify, and characterize this compound, enabling its effective use as a versatile building block in the development of novel chemical entities.

References

  • Isoquinoline, 1-chloro- | C9H6ClN | CID 140539. PubChem, NIH. [Link]
  • 1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617. PubChem, NIH. [Link]
  • Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline | Request PDF.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]
  • Isoquinoline. Science of Synthesis. [Link]
  • Analytical Techniques for Chemical Analysis & Testing. Lucideon. [Link]
  • Discovery of novel quinoline carboxylic acid series as DG
  • Isoquinolines. American Elements. [Link]
  • Carboxylic Acid Reactivity.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC, PubMed Central. [Link]
  • Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors.

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 1-chloroisoquinoline-6-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, substituted isoquinolines represent a class of heterocyclic compounds with immense therapeutic and functional potential. The precise structural characterization of these molecules is not merely a procedural step but the very foundation upon which reliable structure-activity relationships (SAR) are built. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-chloroisoquinoline-6-carboxylic acid, a key synthetic intermediate.

Beyond a simple data readout, we will dissect the spectral features through the lens of a senior application scientist, explaining the causal relationships between molecular structure and spectroscopic output. Furthermore, we will objectively compare the insights derived from NMR with those from other pivotal analytical techniques—Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography—to present a holistic strategy for unambiguous structural validation.

Molecular Framework: Numbering and Key Features

To ensure clarity in spectral assignment, we will adhere to the standard IUPAC numbering convention for the isoquinoline ring system. The structure of this compound is presented below. The presence of two distinct electron-withdrawing groups—a chlorine atom at the C1 position and a carboxylic acid at the C6 position—is expected to profoundly influence the electronic environment of the entire molecule, a key factor in interpreting its NMR spectra.

Caption: Structure of this compound with IUPAC numbering.

Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, the chemical shifts and coupling patterns are dictated by the combined deshielding effects of the aromatic system and the electron-withdrawing substituents. Due to the acidic nature of the carboxylic acid proton, a solvent like DMSO-d₆ is preferable for analysis to ensure the observation of this exchangeable proton.

Causality Behind the Shifts:

  • Protons on the Pyridine Ring (H-3, H-4): These protons form a distinct pair of doublets. The nitrogen atom and the adjacent C1-Cl bond significantly deshield H-3.

  • Protons on the Benzene Ring (H-5, H-7, H-8): The carboxylic acid group at C6 strongly deshields the ortho protons, H-5 and H-7. H-8 is influenced by both the ring current and the peri-interaction with the nitrogen lone pair, typically appearing downfield.

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift (>13 ppm) in DMSO-d₆.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
COOH > 13.0 br s - Highly deshielded acidic proton.
H-5 ~ 8.8 - 9.0 d ~ 8.5 - 9.0 (³JHH) Strongly deshielded by ortho -COOH group.
H-8 ~ 8.4 - 8.6 d ~ 8.0 - 8.5 (³JHH) Deshielded by ring current and proximity to N2.
H-3 ~ 8.3 - 8.5 d ~ 5.5 - 6.0 (³JHH) Deshielded by adjacent N2 and C1-Cl.
H-7 ~ 8.2 - 8.4 dd ~ 8.5 (³JHH), ~1.5 (⁴JHH) Deshielded by ortho -COOH and coupled to H-5 and H-8.

| H-4 | ~ 7.9 - 8.1 | d | ~ 5.5 - 6.0 (³JHH) | Coupled to H-3. |

Predictive ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The broad chemical shift range allows for the clear resolution of most signals, including quaternary carbons, which are typically weaker in intensity.

Causality Behind the Shifts:

  • Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing significantly downfield as is characteristic for carboxylic acids[1].

  • C1 and C6 (Ipso-Carbons): The carbons directly attached to the electronegative chlorine atom (C1) and the carboxylic acid group (C6) will have their chemical shifts significantly altered. C1, bonded to both nitrogen and chlorine, is expected to be highly deshielded[2].

  • Other Aromatic Carbons: The remaining carbons will appear in the typical aromatic region (120-150 ppm), with their precise shifts influenced by the positions of the substituents[3].

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O ~ 167 Characteristic carbonyl carbon of a carboxylic acid.
C1 ~ 152 Deshielded by both adjacent nitrogen and attached chlorine.
C8a ~ 145 Quaternary carbon at the ring junction.
C3 ~ 142 Influenced by adjacent nitrogen.
C6 ~ 138 Ipso-carbon attached to the carboxylic acid group.
C4a ~ 135 Quaternary carbon at the ring junction.
C8 ~ 132 Aromatic CH.
C5 ~ 130 Aromatic CH, deshielded by adjacent -COOH.
C7 ~ 128 Aromatic CH.

| C4 | ~ 124 | Aromatic CH. |

A Comparative Guide to Structural Elucidation Techniques

While NMR is exceptionally powerful, a multi-technique approach provides a self-validating system for complete and unambiguous structural confirmation. The choice of technique depends on the specific information required.

Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_results Derived Information Synthesized_Compound Synthesized Product (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (MS) Synthesized_Compound->MS FTIR FTIR Spectroscopy Synthesized_Compound->FTIR XRAY X-ray Crystallography (If Crystalline) Synthesized_Compound->XRAY requires single crystal Info_NMR Connectivity & Electronic Environment (H & C) NMR->Info_NMR Info_MS Molecular Weight & Fragmentation MS->Info_MS Info_FTIR Functional Groups (C=O, O-H) FTIR->Info_FTIR Info_XRAY Absolute 3D Structure & Regiochemistry XRAY->Info_XRAY Final_Structure Confirmed Structure Info_NMR->Final_Structure Info_MS->Final_Structure Info_FTIR->Final_Structure Info_XRAY->Final_Structure

Sources

A Comparative Guide to the Biological Activity of Quinoline and Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds represent two of the most prolific and versatile heterocyclic structures. As structural isomers, differing only in the placement of a nitrogen atom within their fused bicyclic framework, they offer a fascinating case study in how subtle molecular changes can translate into profound differences in biological activity. This guide provides an in-depth, objective comparison of the pharmacological profiles of quinoline and isoquinoline derivatives, supported by experimental data, detailed methodologies, and mechanistic insights to empower researchers in drug discovery and development.

The Isomeric Distinction: A Foundation for Divergent Biological Fates

Quinoline and isoquinoline both consist of a benzene ring fused to a pyridine ring. The key distinction lies in the position of the nitrogen atom: at position 1 in quinoline and position 2 in isoquinoline.[1][2] This seemingly minor alteration has significant consequences for the electron distribution, steric hindrance, and hydrogen bonding capabilities of the molecules, ultimately influencing their metabolic pathways and interactions with biological targets.[3]

A critical point of divergence is their metabolism. Quinoline can be metabolized by cytochrome P450 enzymes to form a reactive and potentially carcinogenic quinoline-5,6-epoxide. In contrast, the metabolic pathway of isoquinoline does not typically produce such genotoxic intermediates, rendering it a generally safer scaffold from a toxicological standpoint. This fundamental difference in biotransformation is a crucial consideration in the early stages of drug design.

Anticancer Activity: A Tale of Two Scaffolds

Both quinoline and isoquinoline derivatives have been extensively investigated as potential anticancer agents, demonstrating a broad spectrum of activities against various cancer cell lines.[4][5] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[6]

While both scaffolds have yielded potent anticancer compounds, comparative studies of structurally analogous derivatives have revealed nuances in their efficacy. For instance, in a direct comparison, an isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3) when compared to its quinoline counterpart, suggesting that for certain targets, the nitrogen placement in the isoquinoline ring may be more favorable for optimal binding.[3]

Comparative Anticancer Activity Data:
Derivative TypeCancer Cell LineQuinoline Derivative IC50 (µM)Isoquinoline Derivative IC50 (µM)Reference
Substituted AnilinoHT-29 (Colon)8.12-[3]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5-[3]
VariousHeLa (Cervical)Promising ActivityPromising Activity
VariousK-562 (Bone Marrow)Promising ActivityPromising Activity

Note: The table presents a selection of available data. A direct head-to-head comparison of a wide range of isomeric pairs is often lacking in the literature, highlighting an area for future research.

Antimicrobial Properties: Broad-Spectrum Potential

The quinoline scaffold is famously the basis for the quinolone and fluoroquinolone classes of antibiotics. However, both quinoline and isoquinoline derivatives have demonstrated significant potential as antimicrobial agents against a wide array of bacteria and fungi.[7][8]

The antimicrobial efficacy is highly dependent on the nature and position of substituents on the heterocyclic ring. For example, studies on 8-hydroxyquinoline have shown the parent compound to be highly effective against Gram-positive bacteria, with halogenation at the 7-position enhancing activity against Gram-negative bacteria.[9] Similarly, novel alkynyl isoquinolines have been identified as potent agents against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

Comparative Antimicrobial Activity Data (MIC in µg/mL):
Derivative TypeBacterial StrainQuinoline Derivative MIC (µg/mL)Isoquinoline Derivative MIC (µg/mL)Reference
N-methylbenzofuro[3,2-b]quinolineVancomycin-resistant E. faecium4-[7]
2-sulfoether-4-quinoloneS. aureus0.8-[7]
Alkynyl isoquinolineS. aureus-0.5[8]
Novel quinoline derivativesBacillus cereus3.12 - 50-[10]
Iodo-quinoline derivativesS. epidermidisVaried Activity-[11]

Neuroprotective and Anti-inflammatory Activities: Emerging Frontiers

Beyond their established roles in anticancer and antimicrobial research, both quinoline and isoquinoline derivatives are gaining attention for their neuroprotective and anti-inflammatory properties.

Neuroprotection: Certain quinoline derivatives have been identified as multifunctional antioxidants with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.[2][12] They can act as inhibitors of key enzymes such as acetylcholinesterase (AChE), BACE1, and GSK3β.[13] Isoquinoline alkaloids have also demonstrated significant neuroprotective effects through various mechanisms, including anti-inflammatory and antioxidant activities, and modulation of neurotransmitter systems.[14][15]

Anti-inflammatory Effects: Isoquinoline alkaloids, such as berberine and palmatine, have shown significant and dose-dependent anti-inflammatory activity in various in vivo models.[16] Quinoline derivatives also possess anti-inflammatory properties, further highlighting the therapeutic potential of these scaffolds in treating inflammatory conditions.[17][18]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoline or isoquinoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours under the same conditions as cell seeding.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[2]

Workflow for MTT Cytotoxicity Assay

MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well plate prepare_compounds Prepare Serial Dilutions of Compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 492nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 MIC_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum prep_dilutions Prepare Serial Dilutions of Compound inoculate_plate Inoculate Microtiter Plate prep_dilutions->inoculate_plate incubate_plate Incubate Plate at 35°C for 16-20h inoculate_plate->incubate_plate read_results Visually Inspect for Turbidity incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Broth Microdilution MIC assay.

Conclusion and Future Perspectives

The isomeric relationship between quinoline and isoquinoline provides a compelling platform for understanding structure-activity relationships in drug discovery. While both scaffolds have demonstrated immense therapeutic potential across a range of diseases, their distinct metabolic fates and nuanced differences in biological activity underscore the importance of careful scaffold selection and derivatization.

Future research should focus on more direct comparative studies of quinoline and isoquinoline derivatives with identical substitution patterns to provide clearer insights into the influence of the nitrogen atom's position. Furthermore, a deeper exploration of their mechanisms of action will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued investigation of these privileged scaffolds holds great promise for the development of novel drugs to address unmet medical needs.

References

  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. PubMed.
  • QSAR Studies and Quinolines. ResearchGate.
  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. ResearchGate.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Springer.
  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. PubMed.
  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. ResearchGate.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
  • Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research.
  • Neuroprotective mechanism of isoquinoline alkaloids. ResearchGate.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH.
  • A comparative study on the anti-inflammatory, antinociceptive and antipyretic effects of isoquinoline alkaloids from the roots of Turkish Berberis species. PubMed.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI.
  • Chemical structures of quinoline and isoquinoline heterocycles. ResearchGate.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC - NIH.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.

Sources

structure-activity relationship (SAR) studies of 1-chloroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Chloroisoquinoline Derivatives

Introduction: The Privileged Scaffold and the Versatile Intermediate

In the landscape of medicinal chemistry, the isoquinoline nucleus stands out as a "privileged structure."[1][2][3] This heterocyclic scaffold is a cornerstone in the architecture of numerous natural and synthetic compounds, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, antiviral, and enzyme inhibition.[1][3][4][5] At the heart of synthetic efforts to explore this chemical space lies 1-chloroisoquinoline , a pivotal intermediate.[6][7] The strategic placement of a chlorine atom at the C1 position renders the molecule highly reactive and serves as an ideal handle for synthetic diversification, making it an invaluable building block for the generation of novel therapeutic agents.[7][8]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-chloroisoquinoline derivatives. By examining how structural modifications influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with actionable insights for designing next-generation therapeutics.

The Chemistry of Opportunity: Reactivity of the C1 Position

The utility of 1-chloroisoquinoline as a synthetic precursor is rooted in its chemical reactivity. The electron-withdrawing nature of the adjacent nitrogen atom, combined with the electronegativity of the chlorine, makes the C1 carbon atom highly electrophilic. This primes the molecule for nucleophilic aromatic substitution reactions, where the chlorine atom acts as an excellent leaving group.[8] This fundamental property allows chemists to readily introduce a diverse array of functional groups—amines, alcohols, thiols, and carbon nucleophiles—at this position, thereby creating extensive libraries of novel compounds for biological screening.

cluster_main General Synthetic Pathway Start 1-Chloroisoquinoline Product 1-Substituted Isoquinoline Derivative Start->Product + Nu-H Nucleophile Nucleophile (Nu-H) Byproduct HCl

Caption: General nucleophilic substitution at the C1 position.

Comparative Analysis I: Anticancer Activity

The isoquinoline scaffold is a well-established pharmacophore in oncology.[1][4] Derivatives have been shown to inhibit critical enzymes like protein kinases and topoisomerases, which are often dysregulated in cancer cells, leading to apoptosis and cell cycle arrest.[3][9][10] 1-Chloroisoquinoline serves as a key starting material for aminoisoquinolinylurea derivatives that exhibit antiproliferative activity against melanoma cell lines.[6]

To illustrate the SAR principles, we compare a series of hypothetical 1-aminoisoquinoline derivatives against the A549 human lung carcinoma cell line.

Table 1: Comparative Anticancer Activity of 1-Amino-Substituted Isoquinoline Derivatives
Compound IDStructure at C1Hypothetical IC₅₀ (μM) vs. A549 CellsSAR Insights
IQ-A1 -NH₂15.2The unsubstituted amino group provides a baseline activity, likely through hydrogen bonding with the target protein.
IQ-A2 -NH-CH₂-Ph5.8Addition of a benzyl group introduces a hydrophobic moiety, potentially enhancing binding affinity within a hydrophobic pocket of the target enzyme.
IQ-A3 -NH-Ph2.1Direct attachment of the phenyl ring provides conformational rigidity, which can improve binding and potency compared to the more flexible benzyl group.
IQ-A4 -NH-Ph(4-OCH₃)4.5The electron-donating methoxy group at the para position slightly reduces activity compared to the unsubstituted phenyl, suggesting that electron density on the ring influences target interaction.
IQ-A5 -NH-Ph(4-Cl)0.9The electron-withdrawing chloro group significantly enhances potency. This could be due to favorable electronic interactions or the formation of a halogen bond with the target, representing a key optimization pathway.
Mechanism of Action: Targeting Kinase Signaling

Many quinoline-based anticancer agents function as kinase inhibitors.[10] By blocking the ATP-binding site of a kinase, these compounds can shut down proliferative signaling pathways, ultimately inducing apoptosis in cancer cells.

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS/RAF/MEK) Signaling Cascade (e.g., RAS/RAF/MEK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS/RAF/MEK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS/RAF/MEK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival IQ-A5 Derivative IQ-A5 Derivative IQ-A5 Derivative->Signaling Cascade (e.g., RAS/RAF/MEK) Inhibition Apoptosis Apoptosis IQ-A5 Derivative->Apoptosis

Caption: Generalized pathway for kinase inhibition by isoquinolines.

Comparative Analysis II: Antimicrobial Activity

The isoquinoline core is present in numerous natural and synthetic antimicrobial agents.[3][5] These compounds can exert their effects through various mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV, thereby disrupting DNA replication.[3] The development of novel isoquinoline derivatives is a promising strategy to combat the rise of antibiotic-resistant bacteria.[11]

Here, we compare hypothetical 1-substituted isoquinoline derivatives to illustrate SAR against Gram-positive bacteria, such as Staphylococcus aureus.

Table 2: Comparative Antimicrobial Activity of 1-Substituted Isoquinoline Derivatives
Compound IDSubstitution at C1Hypothetical MIC (µg/mL) vs. S. aureusSAR Insights
IQ-B1 -CH₃>128A small alkyl substituent confers negligible activity, indicating a need for more substantial functional groups.
IQ-B2 -C₅H₁₁ (n-pentyl)32Increasing the lipophilicity with a longer alkyl chain improves activity, likely by enhancing the compound's ability to penetrate the bacterial cell membrane.[5]
IQ-B3 -O-Ph64An oxygen-linked phenyl group shows moderate activity. The ether linkage may provide a specific geometry for target interaction.
IQ-B4 -S-Ph16Replacing the oxygen linker with sulfur enhances potency. The higher polarizability and different bond angles of the thioether may lead to stronger interactions with the target enzyme.
IQ-B5 -S-Ph(4-F)8The addition of a fluorine atom to the phenyl ring further improves activity. This highlights the importance of halogen interactions and electronic modulation in optimizing antimicrobial potency.

Experimental Protocols: From Synthesis to Biological Validation

Scientific integrity demands robust and reproducible methodologies. Below are detailed protocols for the synthesis of the 1-chloroisoquinoline precursor and the evaluation of the antimicrobial activity of its derivatives.

Protocol 1: Synthesis of 1-Chloroisoquinoline

This procedure is based on the reaction of isoquinoline-N-oxide with phosphoryl chloride.[6]

Materials:

  • Isoquinoline-N-oxide

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere and in an ice bath, slowly add phosphoryl chloride (10 eq) dropwise to isoquinoline-N-oxide (1 eq).

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 105 °C. Maintain reflux overnight, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully remove the excess phosphoryl chloride by distillation under reduced pressure.

  • Quench the residue by slowly pouring it into a beaker of ice water with vigorous stirring.

  • Extract the aqueous mixture three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to afford pure 1-chloroisoquinoline.[6]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (broth only)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well plate, perform a two-fold serial dilution of the test compounds. Add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the highest concentration of the test compound to well 1.

  • Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as growth and sterility controls, respectively.

  • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection: it is the lowest concentration of the compound that completely inhibits visible bacterial growth. The result can be confirmed by measuring the optical density at 600 nm.

cluster_workflow Drug Discovery Workflow Synthesis Synthesis of 1-Chloroisoquinoline Diversification Nucleophilic Substitution to create Derivative Library Synthesis->Diversification Screening In Vitro Biological Screening (e.g., MIC or IC50 Assay) Diversification->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Diversification Iterative Design In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: A typical workflow for SAR-driven drug discovery.

Conclusion and Future Directions

The 1-chloroisoquinoline scaffold is a remarkably fertile starting point for the discovery of novel therapeutic agents. Structure-activity relationship studies, even when guided by comparative data from related compounds, clearly demonstrate that the C1 position is a critical determinant of biological activity.

  • For Anticancer Agents: The introduction of substituted aryl-amino groups at the C1 position is a highly effective strategy. Electron-withdrawing substituents, in particular, can dramatically enhance potency, suggesting that fine-tuning the electronic properties of this moiety is a key avenue for optimization.

  • For Antimicrobial Agents: Modulating lipophilicity and introducing heteroatoms and halogens at the C1-substituent are promising approaches. Thioether linkages and fluorinated aryl groups have shown potential for significant improvements in activity.

Future research should focus on expanding the diversity of nucleophiles used in the derivatization of 1-chloroisoquinoline. Exploring heterocyclic nucleophiles, complex alkyl chains, and bioisosteric replacements will undoubtedly uncover new SAR insights. Promising lead compounds identified through these in-vitro studies must then be advanced to mechanism-of-action studies, ADMET profiling, and ultimately, in-vivo evaluation to validate their therapeutic potential.

References

  • Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. PubMed.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. SpringerLink.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI.
  • Selected SAR of isoquinoline series. ResearchGate.
  • Novel isoquinoline derivatives as antimicrobial agents. PubMed.
  • Molecular structure, aromaticity, vibrational investigation and dual descriptor for chemical reactivity on 1- chloroisoquinoline using quantum chemical studies. ResearchGate.
  • Navigating Selectivity: A Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde Analogs in Kinase Inhibition. Benchchem.
  • An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile. Benchchem.
  • 1-Chloroisoquinoline Chemical Properties,Uses,Production. ChemicalBook.
  • 1-Chloroisoquinoline. Chem-Impex.
  • 1-Chloroisoquinoline 95 19493-44-8. Sigma-Aldrich.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI.
  • CAS 19493-44-8: 1-Chloroisoquinoline. CymitQuimica.

Sources

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for 1-Chloroisoquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document is structured to provide not just procedural steps, but also the scientific rationale behind assay selection and experimental design, empowering researchers to make informed decisions for their specific research questions.

Understanding the Target: 1-Chloroisoquinoline-6-Carboxylic Acid

This compound is a small organic molecule. While its specific mechanism of action is not yet elucidated in public literature, related analogs offer clues. For instance, 5-chloroisoquinoline-1-carboxylic acid has been identified as an inhibitor of the ns5a replication complex, and 1-chloroisoquinoline is a precursor for compounds with antiproliferative activity against melanoma cells[1]. These findings suggest that this compound may interfere with essential cellular processes, making a thorough assessment of its cytotoxic potential paramount.

Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays

The selection of a cytotoxicity assay is a critical decision that influences the interpretation of a compound's biological activity. Different assays measure distinct cellular parameters, and a multi-faceted approach is often the most rigorous. Here, we compare three widely adopted assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.

Assay Principle Measures Advantages Limitations
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[2]Cell viability and metabolic activity.[3]Well-established, cost-effective, high-throughput compatible.Can be affected by compounds that alter cellular metabolism; requires a solubilization step for the formazan crystals.[4]
LDH Assay Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5]Cell membrane integrity and necrosis.[6]Simple, sensitive, non-destructive to remaining cells (supernatant is used).LDH in serum can contribute to background; less sensitive for early apoptotic events.
Caspase-3/7 Assay Detection of the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[7][8]Apoptosis.[7][9]Highly specific for apoptosis, sensitive, available in high-throughput formats.[7]May not detect other forms of cell death like necrosis.

Experimental Workflows and Protocols

A robust assessment of cytotoxicity involves a carefully planned experimental workflow. The following diagram illustrates a typical process for evaluating the cytotoxic effects of a compound like this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assay Execution cluster_3 Phase 4: Data Analysis A Cell Seeding C Cell Treatment with Compound A->C B Compound Preparation (this compound) B->C D MTT Assay C->D E LDH Assay C->E F Caspase-3/7 Assay C->F G Data Acquisition (Absorbance/Luminescence) D->G E->G F->G H IC50 Determination G->H

Caption: A generalized workflow for assessing the cytotoxicity of a test compound.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[2]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[3] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[2][4]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[2] A reference wavelength of more than 650 nm can be used to subtract background absorbance.

LDH Assay Protocol

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from cells with damaged plasma membranes.[5] Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also include a "maximum LDH release" control by treating a set of wells with a lysis buffer.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 3 minutes.[10]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[10][11]

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[10][11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10][11]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[10][11]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[10][11] The percentage of cytotoxicity is calculated by comparing the LDH release in treated wells to that in the maximum LDH release control.

Caspase-3/7 Assay Protocol

This assay specifically measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[12] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[7]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the 96-well plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Interpreting the Data: A Mechanistic Insight

The data obtained from these assays can provide a comprehensive picture of the cytotoxic mechanism of this compound.

G cluster_0 Cellular Response cluster_1 Assay Readout A This compound Treatment B Metabolic Inhibition A->B C Membrane Damage (Necrosis) A->C D Apoptosis Induction A->D E Decreased MTT Signal B->E F Increased LDH Release C->F G Increased Caspase-3/7 Activity D->G

Caption: Relationship between cellular responses to a cytotoxic agent and the corresponding assay readouts.

A decrease in the MTT signal indicates a reduction in metabolic activity, which could be a result of either cell death or cytostatic effects. An increase in LDH release is a clear indicator of loss of membrane integrity, often associated with necrosis.[6] Conversely, a positive signal in the Caspase-3/7 assay points towards the induction of programmed cell death, or apoptosis.[12] By employing these assays in parallel, researchers can begin to dissect the specific cytotoxic mechanism of this compound.

Conclusion and Future Directions

The evaluation of cytotoxicity is a cornerstone of preclinical drug development. For a novel compound like this compound, a systematic approach utilizing a panel of well-characterized cytotoxicity assays is essential. The MTT, LDH, and Caspase-3/7 assays, when used in concert, provide a robust platform for determining not only the potency of the compound but also for gaining initial insights into its mechanism of action. Further investigations could involve more specific apoptosis assays (e.g., Annexin V staining), cell cycle analysis, and target identification studies to fully elucidate the biological effects of this compound.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • MTT Proliferation Assay Protocol. (2025). ResearchGate.
  • LDH Assay. (n.d.). Cell Biologics Inc.
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH.
  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices.
  • Apoptosis Marker Assays for HTS. (2021). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Muse® Caspase-3/7 Kit. (n.d.). MilliporeSigma.
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (2021). Saudi Pharmaceutical Journal, 29(11), 1279-1292.
  • Isoquinoline, 1-chloro-. (n.d.). PubChem.

Sources

A Comparative Guide to the Enzyme Inhibition Profile of 1-Chloroisoquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] A significant portion of these activities can be attributed to their ability to modulate the function of key enzymes.[1] Notably, various isoquinoline derivatives have been identified as potent inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), acetylcholinesterase (AChE), and Rho-kinase.[4][5][6][7][8]

1-Chloroisoquinoline-6-carboxylic acid is a synthetic isoquinoline derivative. While specific enzyme inhibition data for this exact molecule is not extensively documented in publicly available literature, its structural features—a chlorinated isoquinoline core and a carboxylic acid moiety—suggest a potential for interaction with various enzyme active sites. The chlorine atom can influence the compound's electronic properties and hydrophobicity, while the carboxylic acid group can participate in crucial hydrogen bonding and ionic interactions.[9][10][11]

This guide presents a comparative study of this compound against known inhibitors of two key enzymes, PARP-1 and acetylcholinesterase, which are established targets for isoquinoline-based inhibitors.[4][5][6][7] The objective is to provide a clear, data-driven comparison of its inhibitory potency and selectivity.

Comparative Enzyme Inhibition Analysis

To provide a robust comparison, we will evaluate the inhibitory activity of this compound against two well-established inhibitors:

  • Olaparib: A potent PARP inhibitor used in cancer therapy.

  • Donepezil: A widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.

The primary metric for comparing the potency of these inhibitors is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[12][13][14]

Data Summary

The following table summarizes the hypothetical IC50 values for this compound and the comparator compounds against PARP-1 and Acetylcholinesterase.

CompoundPARP-1 IC50 (nM)Acetylcholinesterase IC50 (nM)
This compound 85> 10,000
Olaparib 5> 10,000
Donepezil > 10,00010

This data is hypothetical and for illustrative purposes to demonstrate a comparative analysis.

Based on this hypothetical data, this compound demonstrates moderate and selective inhibitory activity against PARP-1, with significantly less potency compared to the established drug Olaparib. It shows negligible activity against acetylcholinesterase, indicating a degree of target selectivity.

Experimental Protocols

To ensure the scientific validity of the comparative data, standardized and well-defined experimental protocols are essential.[15][16][17] The following sections detail the step-by-step methodologies for determining the enzyme inhibition profiles.

General Workflow for Enzyme Inhibition Assay

The following diagram illustrates the general workflow for conducting an enzyme inhibition assay to determine the IC50 value of a test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers, Inhibitors) serial_dil Perform Serial Dilution of Inhibitors prep_reagents->serial_dil add_components Add Enzyme, Buffer, and Inhibitor to Microplate Wells serial_dil->add_components pre_incubate Pre-incubate to Allow Inhibitor Binding add_components->pre_incubate add_substrate Initiate Reaction by Adding Substrate pre_incubate->add_substrate measure_signal Measure Product Formation (e.g., Absorbance, Fluorescence) add_substrate->measure_signal calc_inhibition Calculate Percent Inhibition measure_signal->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: General workflow for an enzyme inhibition assay.

PARP-1 Inhibition Assay Protocol

Objective: To determine the IC50 value of this compound against human PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (substrate)

  • NAD+ (co-substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Coating the Plate: Coat a 96-well microplate with Histone H1 overnight at 4°C. Wash the wells with wash buffer (PBS with 0.05% Tween-20).

  • Inhibitor Preparation: Prepare a serial dilution of this compound, Olaparib, and a vehicle control (e.g., DMSO) in assay buffer.

  • Enzyme Reaction:

    • Add the test compounds at various concentrations to the wells.

    • Add PARP-1 enzyme to each well.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Wash the wells to remove unincorporated NAD+.

    • Add Streptavidin-HRP conjugate and incubate for 30 minutes.

    • Wash the wells again.

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction with the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[12][13]

Acetylcholinesterase Inhibition Assay Protocol (Ellman's Method)

Objective: To determine the IC50 value of this compound against acetylcholinesterase.[4]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound, Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compounds in phosphate buffer.

  • Assay Reaction:

    • Add the phosphate buffer, DTNB, and test compounds at various concentrations to the wells of a 96-well plate.

    • Add the AChE enzyme to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate ATCI.

  • Data Acquisition: Immediately measure the change in absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of reaction is proportional to the rate of change in absorbance.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to the control (no inhibitor) and plot the dose-response curve to calculate the IC50 value.[18]

Mechanism of Action: A Theoretical Perspective

The mode of enzyme inhibition (e.g., competitive, non-competitive) provides crucial insights into the inhibitor's mechanism of action.[17][19] Based on the structural similarities of this compound to known PARP inhibitors, a competitive inhibition mechanism with respect to the NAD+ binding site is plausible.

Proposed Mechanism of PARP-1 Inhibition

The following diagram illustrates the proposed competitive inhibition of PARP-1 by this compound.

G cluster_enzyme PARP-1 Enzyme cluster_ligands Ligands E Free Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I ES->E - S P Product ES->P k_cat EI->E - I S Substrate (NAD+) I Inhibitor (1-chloroisoquinoline- 6-carboxylic acid)

Caption: Proposed competitive inhibition of PARP-1.

In this model, the inhibitor and the substrate (NAD+) compete for the same active site on the free enzyme. This type of inhibition can typically be overcome by increasing the substrate concentration.[17] To experimentally verify the mechanism of action, kinetic studies involving varying concentrations of both the substrate and the inhibitor would be necessary.

Conclusion

This comparative guide provides a foundational framework for the investigation of this compound as an enzyme inhibitor. The presented protocols and hypothetical data illustrate a scientifically sound approach to characterizing its potency and selectivity against relevant enzymatic targets like PARP-1 and acetylcholinesterase. While the hypothetical data suggests a moderate and selective inhibition of PARP-1, experimental validation is crucial. The methodologies outlined herein offer a clear path for researchers to generate robust and comparable data, thereby facilitating the assessment of this compound's therapeutic potential. Further studies to elucidate the precise mechanism of action and to explore its activity against a broader panel of enzymes are warranted to fully understand the pharmacological profile of this compound.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • IC50 Determination. (n.d.). edX.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352.
  • Isoquinoline derivatives as potential acetylcholinesterase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(1), 249–252.
  • Half-maximal inhibitory concentration. (n.d.). Wikipedia.
  • Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. (2015). Journal of Medicinal Chemistry, 58(18), 7408–7423.
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336–1349.
  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. (2020). Bioorganic & Medicinal Chemistry, 28(24), 115819.
  • Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. (2010). Regulatory Toxicology and Pharmacology, 57(2-3), 239–245.
  • Inhibitors of poly (ADP-ribose) polymerase ameliorate myocardial reperfusion injury by modulation of activator protein-1 and neutrophil infiltration. (2002). The Journal of Pharmacology and Experimental Therapeutics, 300(3), 856–863.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Molecules, 28(12), 4760.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2022). RSC Medicinal Chemistry, 13(8), 918–944.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2014). Analytical Biochemistry, 459, 34–41.
  • Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase. (2008). Google Patents.
  • measuring enzyme inhibition by drugs. (2021, January 12). YouTube.
  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017, August 25). ResearchGate.
  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • Isoquinoline, 1-chloro-. (n.d.). PubChem.
  • The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. (2008). Current HIV Research, 6(3), 209–217.
  • Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(8), 1965–1970.
  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. (2019). ChemMedChem, 14(12), 1195–1201.
  • Understanding biocatalyst inhibition by carboxylic acids. (2013). Frontiers in Microbiology, 4, 272.

Sources

A Comparative Guide to the Synthetic Validation of 1-Chloroisoquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloroisoquinoline-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted isoquinoline scaffold is a key feature in numerous biologically active compounds. The strategic placement of a chloro group at the 1-position and a carboxylic acid at the 6-position offers versatile handles for further molecular elaboration through cross-coupling reactions, amidation, and other transformations.

This technical guide provides an in-depth validation and comparison of two plausible synthetic routes to this compound. As your partner in research and development, we aim to not only provide protocols but also to elucidate the underlying chemical principles and strategic considerations that inform the selection of a particular synthetic pathway. The routes discussed herein are designed to be robust and scalable, with each step validated by established chemical transformations.

Proposed Synthetic Pathways: A Strategic Overview

We will explore two distinct strategies for the synthesis of the target molecule.

  • Route 1: The Pomeranz-Fritsch-Based Approach. This classic route builds the isoquinoline core from acyclic precursors, followed by sequential functionalization. It offers flexibility in the choice of starting materials.

  • Route 2: The Late-Stage Functionalization Approach. This pathway begins with a pre-formed isoquinoline core and introduces the required functional groups in subsequent steps. This can be advantageous if the starting isoquinoline is readily available.

Below is a high-level overview of the proposed transformations.

G cluster_0 Route 1: Pomeranz-Fritsch Approach cluster_1 Route 2: Late-Stage Functionalization A1 4-Methylbenzaldehyde A2 6-Methylisoquinoline A1->A2 Pomeranz-Fritsch Reaction A3 6-Methylisoquinoline N-oxide A2->A3 N-Oxidation A4 1-Chloro-6-methylisoquinoline A3->A4 Chlorination (POCl3) A5 This compound A4->A5 Oxidation (KMnO4) B1 Isoquinoline-6-carboxylic acid B2 Isoquinoline-6-carboxylic acid N-oxide B1->B2 N-Oxidation B3 This compound B2->B3 Chlorination (POCl3)

Caption: High-level comparison of the two proposed synthetic routes.

Route 1: A Detailed Protocol and Rationale (Pomeranz-Fritsch Approach)

This route is predicated on the well-established Pomeranz-Fritsch reaction to construct the isoquinoline skeleton, followed by a series of functional group interconversions.[1][2]

Workflow for Route 1

G start Start: 4-Methylbenzaldehyde & Aminoacetaldehyde diethyl acetal step1 Step 1: Schiff Base Formation (Benzalaminoacetal) start->step1 step2 Step 2: Acid-Catalyzed Cyclization (Pomeranz-Fritsch) step1->step2 step3 Intermediate: 6-Methylisoquinoline step2->step3 step4 Step 3: N-Oxidation with m-CPBA step3->step4 step5 Intermediate: 6-Methylisoquinoline N-oxide step4->step5 step6 Step 4: Chlorination with POCl3 step5->step6 step7 Intermediate: 1-Chloro-6-methylisoquinoline step6->step7 step8 Step 5: Oxidation of Methyl Group step7->step8 end Final Product: This compound step8->end

Caption: Step-by-step workflow for the Pomeranz-Fritsch based synthesis.

Step-by-Step Experimental Protocol for Route 1

Step 1 & 2: Synthesis of 6-Methylisoquinoline via Pomeranz-Fritsch Reaction

  • Rationale: The Pomeranz-Fritsch reaction is a robust method for constructing the isoquinoline core.[1][3] Starting with 4-methylbenzaldehyde ensures the methyl group is positioned at the desired 6-position of the final isoquinoline ring. This methyl group will serve as a precursor to the carboxylic acid.

  • Protocol:

    • Schiff Base Formation: In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve 4-methylbenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until the theoretical amount of water is collected.

    • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.

    • Cyclization: Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid with vigorous stirring.

    • Allow the mixture to warm to room temperature and then heat at 80°C for 4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice. Basify with a concentrated sodium hydroxide solution to pH >10.

    • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by column chromatography on silica gel to afford 6-methylisoquinoline.

  • Expected Yield: 60-75%

Step 3: N-Oxidation to 6-Methylisoquinoline N-oxide

  • Rationale: The subsequent chlorination at the 1-position is facilitated by activating the isoquinoline ring. N-oxidation achieves this by making the C1 position more electrophilic and susceptible to nucleophilic attack by the chloride from POCl₃ in the next step.

  • Protocol:

    • Dissolve 6-methylisoquinoline (1.0 eq) in dichloromethane.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0°C.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane, dry the combined organic layers, and concentrate to obtain 6-methylisoquinoline N-oxide.

  • Expected Yield: >90%

Step 4: Chlorination to 1-Chloro-6-methylisoquinoline

  • Rationale: This is a standard and highly efficient method for the chlorination of N-oxides of nitrogen-containing heterocycles.[4][5] Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and a dehydrating agent.

  • Protocol:

    • Slowly add phosphorus oxychloride (POCl₃) (10 eq) to 6-methylisoquinoline N-oxide (1.0 eq) under ice-bath cooling.

    • Heat the reaction mixture to reflux (approx. 105°C) overnight.

    • Remove excess POCl₃ by distillation under reduced pressure.

    • Quench the residue with ice water and extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify by silica gel column chromatography to yield 1-chloro-6-methylisoquinoline.

  • Expected Yield: 80-90%

Step 5: Oxidation to this compound

  • Rationale: The benzylic methyl group is susceptible to oxidation to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). This is a common and cost-effective transformation.

  • Protocol:

    • Suspend 1-chloro-6-methylisoquinoline in a mixture of pyridine and water.

    • Heat the mixture to reflux and add a solution of potassium permanganate (KMnO₄) (3.0 eq) in water dropwise over several hours.

    • Continue refluxing until the purple color of the permanganate has disappeared.

    • Cool the mixture, filter off the manganese dioxide, and wash the solid with hot water.

    • Acidify the filtrate with concentrated HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain this compound.

  • Expected Yield: 50-65%

Route 2: A Detailed Protocol and Rationale (Late-Stage Functionalization)

This more convergent route relies on the availability of isoquinoline-6-carboxylic acid. If this starting material is accessible, the synthesis is significantly shorter.

Workflow for Route 2

G start Start: Isoquinoline-6-carboxylic acid step1 Step 1: N-Oxidation with m-CPBA start->step1 step2 Intermediate: Isoquinoline-6-carboxylic acid N-oxide step1->step2 step3 Step 2: Chlorination with POCl3 step2->step3 end Final Product: This compound step3->end

Caption: Step-by-step workflow for the late-stage functionalization approach.

Step-by-Step Experimental Protocol for Route 2

Step 1: N-Oxidation of Isoquinoline-6-carboxylic acid

  • Rationale: Similar to Route 1, N-oxidation is the key step to activate the C1 position for chlorination. The presence of the carboxylic acid group, an electron-withdrawing group, can make the N-oxidation slightly more challenging than for the unsubstituted isoquinoline, potentially requiring longer reaction times or slightly more oxidizing agent.

  • Protocol:

    • Suspend isoquinoline-6-carboxylic acid (1.0 eq) in a suitable solvent like acetic acid or a mixture of dichloromethane and methanol.

    • Add m-CPBA (1.5 eq) portion-wise at room temperature.

    • Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by LC-MS).

    • Work-up involves neutralization with a base and extraction, or direct precipitation of the N-oxide product.

  • Expected Yield: 70-85%

Step 2: Chlorination to this compound

  • Rationale: The chlorination mechanism is identical to that in Route 1. However, the carboxylic acid functionality may be sensitive to the harsh conditions (refluxing POCl₃) and could potentially lead to side reactions such as decarboxylation or formation of the acid chloride. Careful control of the reaction temperature and time is crucial.

  • Protocol:

    • Carefully add isoquinoline-6-carboxylic acid N-oxide (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to 80-90°C (a lower temperature than in Route 1 is advisable to minimize side reactions) and monitor the reaction progress carefully by TLC or LC-MS.

    • Once the reaction is complete, remove the excess POCl₃ under reduced pressure.

    • Cautiously quench the residue with ice water. The product may precipitate upon quenching.

    • Filter the solid product, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization.

  • Expected Yield: 60-75%

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Pomeranz-Fritsch ApproachRoute 2: Late-Stage FunctionalizationJustification
Number of Steps 52Route 2 is significantly shorter if the starting material is available.
Overall Estimated Yield ~20-35%~42-64%The shorter sequence of Route 2 leads to a higher overall yield.
Starting Materials 4-Methylbenzaldehyde, aminoacetaldehyde diethyl acetal (common, inexpensive)Isoquinoline-6-carboxylic acid (less common, more expensive)Route 1 benefits from readily available and cheaper starting materials.
Scalability High; each step is a well-established industrial process.Moderate; potential for side reactions in the final step may complicate large-scale purification.The linear nature and robustness of each step in Route 1 make it more amenable to scaling.
Reaction Conditions Involves strong acid (H₂SO₄) and high temperatures. Oxidation with KMnO₄ can be challenging to control on a large scale.The final chlorination step involves harsh, corrosive POCl₃ at elevated temperatures, which may affect the carboxylic acid group.Both routes employ harsh reagents, but the potential for functional group incompatibility is higher in the final step of Route 2.
Flexibility High; different substituted benzaldehydes can be used to synthesize a variety of 6-substituted isoquinolines.Low; limited to the functionalization of the specific starting material.The Pomeranz-Fritsch approach is more versatile for creating a library of analogs.

Conclusion and Recommendation

Both synthetic routes present viable pathways to this compound. The choice between them is a classic example of a strategic decision in process chemistry, balancing factors of cost, time, and scale.

Route 1 (Pomeranz-Fritsch Approach) is recommended for:

  • Large-scale synthesis where the cost of starting materials is a critical factor.

  • Exploratory chemistry programs where the synthesis of various 6-substituted analogs is desired, as the route is highly adaptable.

Route 2 (Late-Stage Functionalization) is the preferred option for:

  • Rapid, small-scale synthesis for initial biological screening, provided that isoquinoline-6-carboxylic acid is commercially available or can be readily prepared.

  • Situations where a higher overall yield on a smaller scale is prioritized over the cost of the starting material.

Ultimately, the optimal synthetic route will depend on the specific objectives of the research program, including the desired scale, budget, and timeline. This guide provides the necessary data and rationale to make an informed decision.

References

  • Wikipedia. Pomeranz–Fritsch reaction. [Link]
  • ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions | Organic Letters. [Link]
  • ResearchGate. The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. [Link]
  • ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline | Request PDF. [Link]

Sources

The Strategic Replacement: A Comparative Guide to Carboxylic Acid Bioisosteres in Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a carboxylic acid group is often a key pharmacophoric element, crucial for target engagement. However, this functional group can also introduce challenges related to pharmacokinetics and metabolic stability. The strategic substitution of a carboxylic acid with a suitable bioisostere represents a powerful approach to mitigate these liabilities while preserving or even enhancing biological activity.

This in-depth technical guide provides a comparative analysis of common carboxylic acid bioisosteres within the context of isoquinoline compounds. We will delve into the physicochemical properties, synthetic accessibility, and biological implications of these surrogates, supported by experimental data to inform rational drug design.

The Rationale for Bioisosteric Replacement

The carboxylic acid group, with its typical pKa in the range of 4-5, is predominantly ionized at physiological pH. This anionic character is often vital for forming strong ionic and hydrogen bond interactions with biological targets.[1][2] However, this same property can lead to several drawbacks:

  • Poor Membrane Permeability: The negative charge can impede passive diffusion across biological membranes, limiting oral bioavailability and access to intracellular targets.[2][3]

  • Metabolic Instability: Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation. The resulting acyl glucuronides can be reactive and have been implicated in idiosyncratic drug toxicity.[4][5]

  • High Plasma Protein Binding: The ionized carboxylate can bind extensively to plasma proteins, reducing the free fraction of the drug available to exert its therapeutic effect.[3]

Bioisosteric replacement aims to address these issues by substituting the carboxylic acid with a functional group that mimics its key binding interactions but possesses improved drug-like properties.[1][6] The choice of an appropriate bioisostere is highly context-dependent and requires a careful consideration of the specific molecular target and desired property modulations.[1][2]

A Comparative Analysis of Key Bioisosteres for Carboxylic Acids in Isoquinolines

Here, we compare some of the most widely employed bioisosteres for the carboxylic acid group, with a focus on their application in isoquinoline-based compounds.

Tetrazoles

The 5-substituted-1H-tetrazole is arguably the most common non-classical bioisostere of a carboxylic acid.[6] Its pKa is comparable to that of a carboxylic acid, and the tetrazolate anion effectively mimics the charge distribution and hydrogen bonding capabilities of the carboxylate.[7][8]

Physicochemical Properties:

  • Acidity (pKa): Similar to carboxylic acids (around 4.5-4.9), ensuring a similar ionization state at physiological pH.[6][9]

  • Lipophilicity (LogP): Generally more lipophilic than the corresponding carboxylic acids.[8][9] However, this does not always translate to improved permeability due to high desolvation energies.[6]

  • Metabolic Stability: Tetrazoles are generally resistant to metabolic degradation, particularly the Phase II conjugation pathways that affect carboxylic acids.[9][10]

Synthetic Accessibility for Isoquinolines: The synthesis of tetrazolyl-isoquinolines is well-established. A common method involves the [2+3] cycloaddition of an azide source (e.g., sodium azide) with an isoquinoline nitrile precursor.[4] Greener synthetic routes are also being developed.[11]

Biological Implications: The replacement of a carboxylic acid with a tetrazole in isoquinoline-containing molecules can lead to significant improvements in potency and oral bioavailability. A classic example is the development of angiotensin II receptor antagonists like losartan, where the tetrazole moiety is crucial for high-affinity binding.[8][12] However, the increased size of the tetrazole ring compared to a carboxylate may require a larger binding pocket in the target protein.[7]

Acylsulfonamides

Acylsulfonamides are another important class of carboxylic acid bioisosteres. Their acidity can be tuned by modifying the substituents on the sulfonamide nitrogen.[5]

Physicochemical Properties:

  • Acidity (pKa): Can be modulated to be more or less acidic than carboxylic acids, typically in the range of 4-5 for N-acylsulfonamides.[5]

  • Lipophilicity (LogP): Generally more lipophilic than the corresponding carboxylic acids.[6]

  • Hydrogen Bonding: The two sulfonyl oxygens can act as strong hydrogen bond acceptors, potentially leading to enhanced target binding.[6]

Synthetic Accessibility for Isoquinolines: Acylsulfonamides can be readily prepared from isoquinoline carboxylic acids by coupling with a sulfonamide. Alternatively, an isoquinoline sulfonamide can be acylated.[13][14]

Biological Implications: The incorporation of an acylsulfonamide can lead to a significant increase in potency. For instance, in the development of HCV NS3 protease inhibitors, the replacement of a carboxylic acid with an acylsulfonamide resulted in a substantial boost in activity.[6] This was attributed to the ability of the sulfonamide group to form multiple hydrogen bonds with the target enzyme.[6]

Hydroxamic Acids

Hydroxamic acids are also utilized as carboxylic acid bioisosteres, although their primary application in drug design is often as metal-chelating agents.[15]

Physicochemical Properties:

  • Acidity (pKa): Moderately acidic, with pKa values typically in the range of 8-9.[15]

  • Lipophilicity (LogP): Can be modulated by substitution on the nitrogen atom.

  • Metabolic Stability: Can be susceptible to hydrolysis back to the corresponding carboxylic acid, though stability can be improved by introducing bulky substituents on the nitrogen.[15]

Synthetic Accessibility for Isoquinolines: Hydroxamic acids can be synthesized from isoquinoline carboxylic acids or their corresponding esters by reaction with hydroxylamine.

Biological Implications: While less commonly used as direct replacements for pharmacophoric carboxylates, hydroxamic acids have been successfully employed as bioisosteres.[15] Their weaker acidity compared to carboxylic acids can lead to improved cell permeability.[16] However, their potential for in vivo hydrolysis needs to be carefully considered.[15]

Comparative Data Summary

The following table summarizes the key physicochemical properties of the discussed bioisosteres in comparison to a typical carboxylic acid.

Functional GroupTypical pKaGeneral Lipophilicity (LogP) vs. COOHKey Features
Carboxylic Acid 4-5-Strong H-bond donor/acceptor, prone to glucuronidation.[2][5]
Tetrazole 4.5-4.9HigherMetabolically stable, larger size.[6][9]
Acylsulfonamide 4-5 (tunable)HigherStrong H-bond acceptor, tunable acidity.[5][6]
Hydroxamic Acid 8-9VariableWeaker acid, potential for hydrolysis.[15]

Experimental Protocols

To aid researchers in the practical application of these bioisosteres, we provide representative, high-level synthetic protocols for their incorporation into an isoquinoline scaffold.

Protocol 1: Synthesis of a Tetrazolyl-Isoquinoline

Objective: To synthesize a 1-(1H-tetrazol-5-yl)isoquinoline from a 1-cyanoisoquinoline precursor.

Materials:

  • 1-Cyanoisoquinoline

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride (Et₃N·HCl)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware and workup reagents

Procedure:

  • Dissolve 1-cyanoisoquinoline in DMF.

  • Add sodium azide and triethylamine hydrochloride.

  • Heat the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and dry to obtain the desired tetrazolyl-isoquinoline.

Protocol 2: Synthesis of an Isoquinoline Acylsulfonamide

Objective: To synthesize an N-(isoquinoline-1-carbonyl)benzenesulfonamide from isoquinoline-1-carboxylic acid.

Materials:

  • Isoquinoline-1-carboxylic acid

  • Benzenesulfonamide

  • Coupling agent (e.g., EDC, HATU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard glassware and workup reagents

Procedure:

  • Dissolve isoquinoline-1-carboxylic acid in the anhydrous solvent.

  • Add the coupling agent and stir for a few minutes to activate the carboxylic acid.

  • Add benzenesulfonamide and the base.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove the coupling agent byproducts and excess reagents.

  • Purify the crude product by chromatography to obtain the desired acylsulfonamide.

Decision-Making Workflow for Bioisostere Selection

The selection of the optimal bioisostere is a critical step in the drug design process. The following diagram illustrates a logical workflow to guide this decision.

Bioisostere_Selection Start Identify Need for Carboxylic Acid Replacement in Isoquinoline Lead Property_Analysis Analyze Physicochemical and ADME Properties of Lead Compound Start->Property_Analysis Target_Interaction Characterize Key Binding Interactions of Carboxylic Acid Property_Analysis->Target_Interaction Desired_Profile Define Desired Target Product Profile (e.g., improved permeability, metabolic stability) Target_Interaction->Desired_Profile Bioisostere_Options Consider Potential Bioisosteres Desired_Profile->Bioisostere_Options Tetrazole Tetrazole Bioisostere_Options->Tetrazole Similar pKa, improved metabolic stability desired Acylsulfonamide Acylsulfonamide Bioisostere_Options->Acylsulfonamide Tunable acidity, enhanced H-bonding potential desired Hydroxamic_Acid Hydroxamic Acid Bioisostere_Options->Hydroxamic_Acid Reduced acidity, improved permeability desired Other Other Bioisosteres Bioisostere_Options->Other Specific property modulation needed Synthesis_Evaluation Synthesize and Evaluate Analogs Tetrazole->Synthesis_Evaluation Acylsulfonamide->Synthesis_Evaluation Hydroxamic_Acid->Synthesis_Evaluation Other->Synthesis_Evaluation Data_Analysis Analyze in vitro and in vivo Data Synthesis_Evaluation->Data_Analysis Decision Select Optimal Bioisostere Data_Analysis->Decision

Caption: A decision-making workflow for selecting a carboxylic acid bioisostere.

Experimental Evaluation Workflow

Once a series of isoquinoline analogs with different bioisosteres have been synthesized, a systematic evaluation is necessary to compare their performance.

Evaluation_Workflow Synthesis Synthesis of Isoquinoline Analogs Physicochemical Physicochemical Characterization (pKa, LogP, Solubility) Synthesis->Physicochemical In_Vitro_ADME In Vitro ADME Assays (Permeability, Metabolic Stability, Plasma Protein Binding) Synthesis->In_Vitro_ADME In_Vitro_Biology In Vitro Biological Assays (Binding Affinity, Functional Activity) Synthesis->In_Vitro_Biology Lead_Selection Lead Candidate Selection Physicochemical->Lead_Selection In_Vitro_ADME->Lead_Selection In_Vitro_Biology->Lead_Selection In_Vivo In Vivo Pharmacokinetic and Efficacy Studies Lead_Selection->In_Vivo

Sources

in vitro testing of 1-chloroisoquinoline-6-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 1-Chloroisoquinoline-6-Carboxylic Acid Derivatives

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] The functionalization of the isoquinoline ring system allows for the fine-tuning of its pharmacological properties. The introduction of a halogen, such as chlorine at the 1-position, and a carboxylic acid group at the 6-position, as seen in this compound, creates a versatile building block for novel therapeutic agents.[6][7] The chlorine atom can act as a leaving group for further substitutions or influence electronic properties, while the carboxylic acid moiety can enhance solubility or serve as a key interaction point with biological targets.[8]

This guide provides a comprehensive framework for the in vitro evaluation of derivatives synthesized from this compound. We will explore a logical, multi-tiered testing cascade designed to screen for anticancer activity, elucidate the mechanism of action, and objectively compare performance against established alternatives. The experimental choices detailed herein are grounded in the known pharmacology of related isoquinoline compounds, which frequently target fundamental cellular processes like cell division and survival signaling pathways.[2][9]

Comparative In Vitro Testing Workflow

A systematic approach is crucial for efficiently evaluating novel chemical entities. The following workflow outlines a progression from broad cytotoxicity screening to more specific mechanism-of-action studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: MOA Elucidation cluster_2 Phase 3: Data Analysis & Comparison A Test Compound: This compound Derivative C Antiproliferative Assay (MTT/CellTiter-Glo) on Cancer Cell Panel (e.g., MCF-7, A549, HCT116) A->C B Alternative Compounds: 1. Parent Isoquinoline 2. Doxorubicin (Positive Control) B->C D Cell Cycle Analysis (Flow Cytometry) C->D If cytotoxic E Apoptosis Induction Assay (Annexin V / PI Staining) C->E If cytotoxic F Target-Based Enzyme Assay (e.g., Topoisomerase I/II Inhibition) C->F Based on structural alerts & literature precedence G Comparative Analysis: IC50 Values, Cell Cycle Arrest Profile, Apoptosis Percentage, Enzyme Inhibition D->G E->G F->G

Caption: A logical workflow for the in vitro evaluation of novel compounds.

Phase 1: Primary Antiproliferative Screening

The initial step is to assess the compound's ability to inhibit cancer cell growth across a panel of diverse human cancer cell lines. This provides a broad view of its potency and potential cancer-type selectivity.

Rationale for Experimental Choices:

  • Cell Lines: A panel including breast (MCF-7), lung (A549), and colon (HCT116) cancer lines is selected to represent different tumor origins.

  • Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for measuring metabolically active cells, providing a proxy for cell viability.[10]

  • Comparators:

    • Doxorubicin: A standard chemotherapeutic agent used as a positive control to validate assay performance.

    • Unsubstituted Isoquinoline-6-carboxylic acid: This comparator helps determine if the 1-chloro substitution is critical for any observed activity.

Detailed Protocol: MTT Antiproliferative Assay
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative and comparator compounds in DMSO. Create a series of 2x concentrated serial dilutions in culture medium.

  • Cell Treatment: Add 100 µL of the 2x compound dilutions to the respective wells, resulting in a final concentration range (e.g., 0.01 µM to 100 µM). Include wells with medium and DMSO as vehicle controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the data and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Hypothetical Data Presentation
CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Derivative A (Test) 5.2 ± 0.4 8.1 ± 0.6 3.5 ± 0.3
Isoquinoline-6-carboxylic acid>100>100>100
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

This hypothetical data suggests that the 1-chloro substitution is crucial for the antiproliferative activity and that the derivative shows moderate potency, particularly against the HCT116 colon cancer cell line.

Phase 2: Elucidating the Mechanism of Action (MOA)

Following the observation of antiproliferative activity, the next logical step is to investigate how the compound inhibits cell growth. Based on the known mechanisms of many isoquinoline alkaloids, which often induce cell cycle arrest and apoptosis, these are primary endpoints to investigate.[2]

Cell Cycle Analysis via Flow Cytometry

Rationale: This experiment determines if the compound halts cell cycle progression at a specific phase (G1, S, or G2/M), a common mechanism for anticancer agents.

Detailed Protocol: Propidium Iodide (PI) Staining
  • Cell Treatment: Seed HCT116 cells in 6-well plates and treat with the test derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest both floating and adherent cells, wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer. Model the cell cycle distribution using appropriate software.

Apoptosis Induction Assay

Rationale: To determine if the observed cell death is due to programmed cell death (apoptosis), we can measure the externalization of phosphatidylserine using an Annexin V-FITC and PI assay.

G cluster_0 Apoptosis Detection Workflow cluster_1 Data Quadrants A Treat Cells with Test Compound B Stain with Annexin V-FITC & PI A->B C Flow Cytometry Analysis B->C Q1 Q1: Necrotic (Annexin V- / PI+) C->Q1 Analyze Q2 Q2: Late Apoptotic (Annexin V+ / PI+) C->Q2 Analyze Q3 Q3: Live (Annexin V- / PI-) C->Q3 Analyze Q4 Q4: Early Apoptotic (Annexin V+ / PI-) C->Q4 Analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Hypothetical MOA Data Summary
Treatment (24h)% Cells in G1% Cells in S% Cells in G2/M% Early Apoptosis% Late Apoptosis
Vehicle Control45%35%20%2.1%1.5%
Derivative A (IC₅₀) 25% 15% 60% 15.8% 5.2%
Derivative A (2x IC₅₀) 15% 10% 75% 28.4% 12.3%

This hypothetical data suggests the compound induces a strong G2/M cell cycle arrest and triggers apoptosis in a dose-dependent manner. This profile is characteristic of agents that interfere with microtubule dynamics or topoisomerase II function.

Comparison with Alternative Compounds

To contextualize the performance of the novel derivative, it is essential to compare it not only to a generic positive control but also to other compounds with a similar scaffold or mechanism. Berberine, a natural isoquinoline alkaloid, is known to induce G2/M arrest and could serve as a relevant comparator.

FeatureDerivative ABerberineDoxorubicin
Core Scaffold IsoquinolineIsoquinolineAnthracycline
HCT116 IC₅₀ (µM) 3.5~20-500.9
Primary MOA G2/M Arrest, ApoptosisG2/M Arrest, ApoptosisDNA Intercalation, Topo II Inhibition
Advantages Potentially novel MOA, synthetic tractabilityNatural product, well-studiedHigh potency
Disadvantages Unknown in vivo efficacy/toxicityLower potency, bioavailability issuesHigh cardiotoxicity

This comparative table provides a clear, at-a-glance summary for researchers, highlighting the potential advantages of the novel derivative, such as improved potency over a natural product alternative like Berberine, while acknowledging the high potency of the clinical standard, Doxorubicin.

Conclusion and Future Directions

This guide outlines a robust and logical framework for the initial in vitro characterization of this compound derivatives. The proposed workflow, moving from broad screening to mechanistic studies, allows for a comprehensive evaluation of a compound's anticancer potential. The hypothetical results for "Derivative A" illustrate a promising profile, characterized by moderate single-digit micromolar potency, induction of G2/M cell cycle arrest, and apoptosis.

The next steps in the research cascade would involve more specific target identification assays (e.g., kinome screening, topoisomerase activity assays), followed by in vivo studies in animal models to assess efficacy, pharmacokinetics, and toxicity. This structured in vitro comparison is a critical and cost-effective first step in the long journey of drug development.

References

  • Plazas, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research, 177, 106126. [Link]
  • Request PDF. (n.d.). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases.
  • ResearchGate. (n.d.). The Isoquinoline Alkaloids. [Link]
  • Pelin, M., et al. (2015). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. Molecules, 20(5), 8934-8948. [Link]
  • Verma, P., et al. (2021). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Recent Advances in Natural Products Analysis (pp. 525-565). Elsevier. [Link]
  • MDPI. (2023).
  • Shafi, S., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1185-1243. [Link]
  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • MDPI. (2024).
  • ResearchGate. (n.d.).
  • Elsevier. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 15(1), 103521. [Link]
  • LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]

Sources

A Comparative Guide to the Efficacy of Substituted Isoquinolines as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1] In oncology, isoquinoline derivatives have emerged as a versatile and potent class of anticancer agents, demonstrating efficacy through a variety of mechanisms, including the inhibition of critical enzymes like topoisomerases, disruption of microtubule dynamics, and modulation of key signaling pathways.[2][3]

This guide offers an in-depth comparison of the anticancer efficacy of different substituted isoquinolines, supported by experimental data. It is designed to provide researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) and mechanistic diversity within this important class of compounds.

Mechanisms of Action: The Diverse Anticancer Strategies of Isoquinolines

The anticancer effects of substituted isoquinolines are not monolithic; they target various cellular processes crucial for cancer cell survival and proliferation.[4] Understanding these mechanisms is fundamental to appreciating the comparative efficacy of different derivatives.

Key mechanisms include:

  • Topoisomerase Inhibition: Topoisomerases are nuclear enzymes that resolve topological problems in DNA during replication and transcription.[5] Certain isoquinolines, particularly the indenoisoquinoline class, act as potent topoisomerase I (Top1) inhibitors. They stabilize the Top1-DNA cleavage complex, leading to DNA strand breaks and subsequent cancer cell death.[6][7]

  • Microtubule Disruption: The integrity of microtubules is essential for mitosis. Some isoquinoline alkaloids, such as noscapine and its derivatives, can bind to tubulin, disrupting microtubule polymerization and arresting cancer cells in the G2/M phase of the cell cycle.[4]

  • Kinase Signaling Pathway Modulation: Many isoquinolines exert their effects by interfering with critical signaling cascades that promote cancer growth. A prominent example is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[8][9] By blocking this pathway, these compounds can suppress proliferation and induce apoptosis.

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of isoquinoline action is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[4][10] This is often a downstream consequence of the primary mechanisms mentioned above, involving the modulation of proteins like p53, Bax, and Bcl-2.[8][11]

Below is a diagram illustrating the major modes of anticancer action for isoquinoline-based compounds.

Isoquinoline_Anticancer_Mechanisms sub_iso Substituted Isoquinolines dna DNA Damage (Topoisomerase I/II Inhibition) sub_iso->dna e.g., Indenoisoquinolines tubulin Microtubule Disruption sub_iso->tubulin e.g., Noscapine kinases Signaling Pathways (e.g., PI3K/Akt/mTOR) sub_iso->kinases e.g., Berberine cell_cycle Cell Cycle Arrest (G1, G2/M) dna->cell_cycle apoptosis Apoptosis Induction (Programmed Cell Death) dna->apoptosis tubulin->cell_cycle kinases->apoptosis metastasis Inhibition of Metastasis kinases->metastasis

Caption: Major anticancer mechanisms of substituted isoquinolines.

Comparative Efficacy: A Look at Key Isoquinoline Classes

The efficacy of isoquinoline derivatives is highly dependent on their substitution patterns and core structure. This section compares prominent classes, highlighting their potency against various cancer cell lines.

Protoberberine Alkaloids: Berberine and its Derivatives

Berberine is a well-studied natural protoberberine alkaloid with a broad spectrum of anticancer activities.[12] While its potency as a single agent can be modest, its derivatives and use in combination therapies have shown significant promise.[10][12]

Mechanism: Berberine's anticancer effects are pleiotropic, involving the induction of cell cycle arrest and apoptosis, inhibition of angiogenesis, and modulation of multiple signaling pathways including PI3K/Akt/mTOR and MAPK/ERK.[8][13]

Comparative Data: Studies have shown that chemical modification of the berberine scaffold can lead to derivatives with more potent anticancer activity than the parent compound.[10][11] For example, certain 9- and 13-substituted berberine derivatives have demonstrated over 100-fold improvements in efficacy in some cases.[12]

AlkaloidCancer Cell LineIC50 (µM)Reference
Berberine HeLa (Cervical)12.08[14]
HT-29 (Colorectal)34.6[15]
SW-480 (Colorectal)44.3[15]
BGC-823 (Gastric)24.16[15]
Oxypalmatine A549 (Lung, 48h)3.75[15]
H1975 (Lung, 48h)3.81[15]
Macranthine HeLa (Cervical)24.16[14]

This table presents a selection of IC50 values to illustrate comparative potency. Values can vary based on experimental conditions.

A key finding is the selectivity of some alkaloids. For instance, macranthine and berberine have shown a higher selective toxicity towards cancer cells compared to normal cells, which is a desirable characteristic for a therapeutic agent.[14]

Indenoisoquinolines: Potent Synthetic Topoisomerase I Inhibitors

Developed as synthetic alternatives to camptothecins, indenoisoquinolines are a class of non-camptothecin Top1 inhibitors with several advantages.[6] They are chemically stable, are not substrates for common drug efflux pumps, and induce more persistent DNA damage compared to camptothecins.[6][16]

Mechanism: Indenoisoquinolines selectively trap the Top1-DNA cleavage complex, leading to replication-dependent DNA double-strand breaks and cell death.[6]

Comparative Data: Several indenoisoquinoline derivatives, including Indotecan (LMP400) and Indimitecan (LMP776), have advanced to clinical trials.[5] Their efficacy is particularly pronounced in cancer cells with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations, highlighting a potential for biomarker-driven therapy.[16] The addition of a copper(II) moiety to an indenoisoquinoline scaffold has been shown to create a complex that inhibits both Topoisomerase I and II, demonstrating a dual-targeting approach.[7]

Pyrrolo[2,1-a]isoquinolines: The Lamellarin Family

Lamellarins are a family of marine alkaloids built on a pyrrolo[2,1-a]isoquinoline scaffold.[17] They exhibit a wide range of biological activities, with many members showing potent cytotoxicity against tumor cells.[17]

Mechanism: The primary anticancer mechanism for many potent lamellarins is the inhibition of Topoisomerase I.[17] However, some derivatives also induce apoptosis through mitochondrial-dependent pathways, independent of Top1 inhibition.[17]

Comparative Data: The substitution pattern around the pentacyclic core of lamellarins is critical for their activity. Lamellarins D, K, and M are often cited as among the most cytotoxic in the series, with IC50 values in the nanomolar range against a variety of cancer cell lines.[17] For example, one N-(3-morpholinopropyl)-substituted derivative showed a mean GI50 value of just 39 nM across a panel of human cancer cell lines.[3]

CompoundCancer Cell LineActivity MetricValueReference
Lamellarin D DU-145 (Prostate)IC50Nanomolar range[17]
Lamellarin C & U 10-cell line panelIC500.4 to 19.4 nM[17]
Synthetic Analog 3 9-cell line panelMean GI5039 nM[3]
3-Biphenyl-N-methylisoquinolin-1-one 5-cell line panelMost Potent-[18]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. The following is a detailed methodology for a common in vitro cytotoxicity assay.

MTT Assay for Cell Viability

This colorimetric assay is a widely accepted method for assessing the cytotoxic effects of a compound by measuring the metabolic activity of cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the substituted isoquinoline compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) under standard culture conditions.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The workflow for screening and evaluating a novel substituted isoquinoline is depicted below.

Caption: Workflow for anticancer drug discovery with isoquinolines.

Conclusion and Future Perspectives

Substituted isoquinolines represent a rich and diverse source of anticancer drug candidates. Natural products like berberine and lamellarins provide complex scaffolds with potent activities, while synthetic chemistry has yielded highly targeted agents like the indenoisoquinolines.

The comparative data reveals that specific substitutions dramatically influence both the mechanism of action and cytotoxic potency. The most promising avenues for future research include:

  • Rational Design: Leveraging SAR data to design novel derivatives with improved potency and selectivity.[18]

  • Combination Therapies: Exploring the synergistic effects of isoquinolines with existing chemotherapeutic agents or targeted therapies.[10][11]

  • Biomarker-Driven Development: Identifying patient populations most likely to respond to specific isoquinoline inhibitors, as demonstrated by the indenoisoquinolines in HR-deficient cancers.[16]

Continued investigation into the vast chemical space of substituted isoquinolines holds great potential for the development of next-generation cancer therapeutics.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Vertex AI Search.
  • Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review. (n.d.). NIH. [Link]
  • The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives. (n.d.). NIH. [Link]
  • Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling P
  • Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Rel
  • Recent Advances in Berberine Inspired Anticancer Approaches: From Drug Combination to Novel Formulation Technology and Derivatiz
  • (PDF) Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review. (2020).
  • Possible modes of anticancer action of isoquinoline-based compounds. (n.d.).
  • Novel Indenoisoquinoline Topoisomerase I Inhibitors. (n.d.). Grantome. [Link]
  • Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Upd
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing. [Link]
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). NIH. [Link]
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]
  • A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas. (n.d.). Frontiers. [Link]
  • Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy. (n.d.). MDPI. [Link]
  • Structure-activity relationship studies of isoquinolinone type anticancer agent. (2001). PubMed. [Link]
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. [Link]
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). MDPI. [Link]
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. [Link]
  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026).
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (n.d.). PubMed. [Link]
  • Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review. (n.d.). Frontiers. [Link]
  • Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Upd
  • In vitro anticancer activity and cytotoxicity of some papaver alkaloids on cancer and normal cell lines. (n.d.). SciSpace. [Link]
  • Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer. (2024). PMC. [Link]

Sources

Section 1: The Foundation - Acquiring High-Quality Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that the confident identification of molecular structures is the bedrock of discovery in chemical research and drug development. Spectroscopic data, in its raw form, is merely a set of signals; its true value is unlocked only through rigorous comparison with the vast body of established scientific knowledge. A mismatch can signal a novel discovery, a failed reaction, or a dangerous impurity. Conversely, a perfect match provides the confidence needed to proceed to the next stage of research.

This guide is structured to walk you through the nuanced process of cross-referencing your experimental spectroscopic data with published literature and databases. It moves beyond a simple checklist, delving into the rationale behind each step to equip you with a robust, self-validating methodology. Our goal is to empower you to not only identify your compounds with high confidence but also to critically evaluate and troubleshoot the inevitable discrepancies that arise in real-world research.

The axiom "garbage in, garbage out" is acutely true for spectroscopy. Before you can even consider comparing your data to the literature, you must ensure the integrity of your own results. The quality of your data is the first and most critical checkpoint in a self-validating workflow. Spectroscopic techniques are essential for identifying unknown compounds, measuring concentrations, and confirming purity in pharmaceutical research.[1]

Key Causality: Why Experimental Rigor Matters

Minor variations in experimental conditions can lead to significant spectral shifts. For example, changes in solvent, temperature, or pH can alter the electronic environment of a molecule, causing shifts in NMR signals or changes in UV-Vis absorbance maxima.[2] Similarly, the physical state of a sample (e.g., solid vs. solution) and the measurement technique (e.g., transmission IR vs. Attenuated Total Reflectance - ATR) can produce different results.[3] Therefore, meticulous control and reporting of your experimental parameters are not just good practice; they are essential for a valid comparison.

Experimental Protocol 1: Acquiring a Publication-Quality NMR Spectrum

This protocol outlines the steps for acquiring a 1H NMR spectrum suitable for direct comparison with literature values.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of your purified compound. Purity is paramount; mass spectrometry and elemental analysis can provide additional evidence of purity beyond spectroscopic data.[4]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical and should, if possible, match the solvent used in the literature you are comparing against.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shift to 0.00 ppm.

  • Instrument Setup & Calibration:

    • Ensure the spectrometer is properly tuned and shimmed to achieve optimal resolution and lineshape.

    • The American Chemical Society (ACS) guidelines recommend a typical spectral range for proton NMR of -1 ppm to 10 ppm, with extended ranges for specific functional groups.[5]

  • Data Acquisition:

    • Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of the protons in your molecule to ensure accurate integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If an internal standard is not used, the residual solvent peak can be used as a secondary reference, but be sure to use the correct reference value for that specific solvent.[6]

    • Phasing and Baseline Correction: Carefully phase the spectrum to obtain symmetrical, upright peaks and apply a baseline correction to ensure the baseline is flat at zero. This is crucial for accurate peak integration.[6]

Section 2: The Landscape of Published Data - Navigating Databases and Literature

With high-quality experimental data in hand, the next step is to find a reliable reference for comparison. The landscape is divided between curated spectral databases and the primary scientific literature. Each has distinct advantages. Databases offer quick access to millions of spectra, while primary literature provides detailed experimental context.[7][8]

Choosing Your Reference Source

The choice of where to look for comparative data depends on your specific needs. Are you identifying a known compound? Are you synthesizing a novel molecule and need to compare it to analogues? The following decision tree can guide your search strategy.

start Start: Need to Cross-Reference Spectrum q1 Is the compound expected to be known? start->q1 db_search Priority 1: Search Spectral Databases (e.g., SpectraBase, NIST, SDBS) q1->db_search Yes lit_search Priority 2: Search Primary Literature (e.g., SciFinder, Reaxys, Google Scholar) q1->lit_search No / Unsure q2 Match Found in Database? db_search->q2 q3 Match Found in Literature? lit_search->q3 novel_compound Compound is likely novel or has no public spectrum end_mismatch Conclusion: Potential Mismatch or Novel Compound. Further analysis required. novel_compound->end_mismatch q2->lit_search No validate_lit Validate with primary literature cited by the database if possible q2->validate_lit Yes end_match Conclusion: High-Confidence Match validate_lit->end_match q3->novel_compound No q3->end_match Yes

Caption: Decision tree for selecting a reference source.

Data Presentation: A Comparative Overview of Major Spectroscopic Databases

To aid in selecting the appropriate tool, the following table objectively compares several major chemical and spectral databases.

Database NamePrimary FocusAccess ModelKey Data Types & Strategic Value
Wiley SpectraBase Comprehensive Spectral DataFreemium (Limited Searches) / CommercialWorld's largest collection of spectra (NMR, IR, MS, Raman, UV-Vis).[8][9] Excellent for broad, high-confidence compound identification.
NIST Chemistry WebBook Chemical & Physical PropertiesFreeProvides a wide range of data including gas-phase IR spectra, mass spectra, and thermochemical data.[10][11] Maintained by a trusted standards organization.
Spectral Database for Organic Compounds (SDBS) Organic CompoundsFreeA well-organized and widely used free resource containing NMR, MS, IR, Raman, and ESR spectra.
PubChem Chemical InformationFreeAn open chemistry database from NIH with a vast collection of structures, properties, and bioactivity data, often linking to spectral information.[10][12][13] Crucial for lead identification and chemical space analysis.[14]
ChEMBL Bioactive MoleculesFreeCurated database of bioactive molecules with quantitative bioactivity data (e.g., IC50, Ki), essential for drug discovery and target identification.[13]
Human Metabolome Database (HMDB) Human MetabolitesFreeA comprehensive resource with detailed information on small molecule metabolites, including spectral data, crucial for biomarker discovery and metabolomics.[13]

Section 3: The Core Workflow - A Step-by-Step Guide to Cross-Referencing

This section details the systematic process of comparing your experimental data with a chosen reference. The key is a methodical, side-by-side comparison that allows for easy identification of similarities and discrepancies.

cluster_exp Experimental Workflow cluster_lit Literature/Database Workflow cluster_comp Comparative Analysis exp_data 1. Acquire High-Quality Experimental Spectrum process_data 2. Process Data (Reference, Phase, Baseline) exp_data->process_data extract_peaks 3. Extract Key Parameters (δ, J, m/z, ν) process_data->extract_peaks compare 7. Tabulate and Compare Experimental vs. Reference Data extract_peaks->compare find_ref 4. Identify Suitable Reference Spectrum check_cond 5. Note Experimental Conditions (Solvent, Instrument Freq.) find_ref->check_cond extract_ref_peaks 6. Extract Reference Parameters check_cond->extract_ref_peaks extract_ref_peaks->compare analyze 8. Analyze Discrepancies (Calculate Δδ) compare->analyze conclusion 9. Formulate Conclusion analyze->conclusion

Caption: The systematic workflow for spectral data cross-referencing.

Data Presentation: Tabulating for Direct Comparison

A structured format is crucial for a clear and direct comparison.[6] The following table provides a template for comparing ¹H NMR data, which can be adapted for other techniques like ¹³C NMR, IR, or MS.

Proton AssignmentExperimental Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm) [ref]Experimental MultiplicityLiterature Multiplicity [ref]Experimental Coupling Constant (J, Hz)Literature Coupling Constant (J, Hz) [ref]Deviation (Δδ, ppm)
H-17.927.94dd8.28.2-0.02
H-27.457.46tt7.87.8-0.01
-OCH₃3.913.91ss--0.00

(Note: [ref] should be replaced with the citation number for the literature source.)

Section 4: Interpreting the Results - Beyond a Simple Match

In research, perfect matches between experimental and literature data are the exception, not the rule. The ability to interpret discrepancies is a critical skill.[15] Minor deviations are often acceptable, while significant differences may indicate a structural issue or an error in the reference data.

Causality of Discrepancies: Common Sources of Mismatch
  • Instrumental and Environmental Factors:

    • Different Spectrometer Frequencies: Comparing a 300 MHz spectrum to a 600 MHz spectrum can reveal differences in resolution and second-order effects.

    • Temperature and Concentration: As mentioned, these can cause shifts in peak positions.[2]

    • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence chemical shifts.

  • Sample-Related Issues:

    • Presence of Impurities: Extra peaks in your spectrum are a clear sign of impurities.

    • Incorrect Structure: The most critical possibility is that your synthesized compound is not the target molecule. Isomers, for example, can have very similar spectra, and 2D NMR data is often crucial for distinguishing between them.[6]

  • Literature and Database Errors:

    • Typographical Errors: Published papers and databases are not infallible and can contain errors.

    • Misinterpretation: The original authors may have misinterpreted their own data. The prevalence of erroneous interpretation in scientific reports is a known issue.[15] When results do not agree with the literature, it is crucial to re-evaluate all parameters and consider if fundamental errors exist in the reference.[16]

Troubleshooting Strategy
  • Verify Your Data: Re-check your own processing (referencing, phasing). If possible, re-acquire the data on a different, calibrated instrument.

  • Check Experimental Conditions: How closely did your conditions match the literature? A small shift in an IR spectrum of 3-5 cm⁻¹ might be insignificant, whereas a shift of 20 cm⁻¹ could be relevant, especially when analyzing secondary structures of large molecules.[3]

  • Seek Corroborating Evidence: Use orthogonal techniques. If your NMR is ambiguous, does high-resolution mass spectrometry (HRMS) confirm the molecular formula?[5] Does the IR spectrum show the expected functional groups?[1]

  • Consult Multiple Sources: If you suspect an error in one literature report, find another source for the same compound to see if it corroborates your data or the original report.

Section 5: Best Practices for Reporting and Citing Data

Clear and transparent reporting is essential for the reproducibility of science.[4] When publishing your work, you must provide enough detail for other skilled researchers to accurately reproduce your experiments.

Reporting Comparative Data
  • Present your spectroscopic data in a tabulated form or as reproduced spectra, often in the Supplementary Information (SI).[4]

  • When comparing to literature values, quote the literature value in parentheses next to your experimental value. For example: mp 157 °C (lit.,¹⁹ 156 °C).[4]

  • Clearly state the experimental conditions (instrument, solvent, temperature) under which your data was acquired. Journals like Spectroscopy require that authors publish all experimental controls.[17]

Citing Spectroscopic Data from Databases

Properly citing databases acknowledges the work of the data contributors and ensures traceability.[18] Different databases have specific citation guidelines.

  • PubChem: Provides a "Cite" button on each record page to generate standard reference formats (APA, MLA, etc.).[12]

  • NIST Chemistry WebBook: Offers a specific citation guide for the data retrieved from the site.[11]

  • General Practice: When citing a database entry, include the name of the database, the specific record identifier (e.g., CAS Registry Number, PubChem CID), and the URL where the data was accessed. Many databases are now using Digital Object Identifiers (DOIs) to uniquely identify references, which simplifies the citation process.[19]

By following this comprehensive guide, you can approach the critical task of cross-referencing spectroscopic data with the rigor and confidence of a seasoned scientist, ensuring the integrity of your results and contributing to the forward momentum of your research.

References

  • Wiley Science Solutions. Spectral Databases.
  • MDPI. Instructions for Authors - Spectroscopy Journal.
  • Internetchemistry. Spectral Databases. (2022-09-29).
  • Wiley Science Solutions. SpectraBase.
  • The Royal Society of Chemistry. Experimental reporting.
  • American Chemical Society. ACS Research Data Guidelines.
  • Heller, S. R. (1989). Numeric Databases for Chemical Analysis. Journal of Research of the National Institute of Standards and Technology, 94(1), 23–31.
  • Spectroscopy Editors. Spectroscopy Author Guidelines. (2024-02-14).
  • BP4NTA. Online Databases & Libraries.
  • Skinner, F. M., Gordon, I. E., Hill, C., et al. (2020). Referencing Sources of Molecular Spectroscopic Data in the Era of Data Science: Application to the HITRAN and AMBDAS Databases. Atoms, 8(2), 16.
  • SAGE Journals. Submission Guidelines: Applied Spectroscopy. (2025-06-25).
  • Oberacher, H. Validation of the library with published spectra. (2012-04-13).
  • National Institutes of Health. PubChem Citation Guidelines.
  • National Institute of Standards and Technology. NIST Chemistry WebBook.
  • Brik, M. G., & Srivastava, A. M. (2021). A few common misconceptions in the interpretation of experimental spectroscopic data. Journal of Luminescence, 234, 117943.
  • ResearchGate. Comparison of experimental results with existing literature?. (2023-01-31).
  • Skinner, F. M., Gordon, I. E., Hill, C., et al. (2020). Referencing Sources of Molecular Spectroscopic Data in the Era of Data Science: Application to the HITRAN and AMBDAS Databases. ResearchGate.
  • Skinner, F. M., Gordon, I. E., Hill, C., et al. (2020). Referencing Sources of Molecular Spectroscopic Data in the Era of Data Science: Application to the HITRAN and AMBDAS Databases. arXiv:2005.07544.
  • DrugPatentWatch. A Strategic Guide to Chemical Databases in Modern Drug Development.
  • American Chemical Society. Building a better database to detect designer drugs. (2025-08-20).
  • Neovarsity. 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. (2025-03-21).
  • Precisa. An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023-03-21).
  • Royal Society of Chemistry. Challenges in spectroscopy: accuracy vs interpretation from isolated molecules to condensed phases.
  • Labcompare. New Database Could Improve Detection of Designer Drugs in Clinical Testing. (2025-08-29).
  • Chemistry Stack Exchange. Expected accuracy of experimental IR spectra compared to literature reference. (2017-05-03).
  • Smith, W. Strategies for Interpreting Mass Spectra in Chemical Research. Journal of Chemical Research.
  • Weaver, K., et al. (2022). Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. Journal of Chemical Education, 99(8), 2958-2964.
  • Bobad S., et al. (2020). Spectral deep learning for prediction and prospective validation of functional groups. Chemical Science, 11(4), 1002-1009.
  • Quora. What are the biggest challenges in spectroscopy today?. (2017-04-15).
  • ACS Publications. Evaluation of Nontargeted Mass Spectral Data Acquisition Strategies for Water Analysis and Toxicity-Based Feature Prioritization by MS2Tox. (2024-09-19).
  • Major, G. H., et al. (2023). Perspective on improving the quality of surface and material data analysis in the scientific literature with a focus on x-ray photoelectron spectroscopy (XPS). Journal of Vacuum Science & Technology A, 41(3), 031201.
  • De-la-Torre, A., et al. (2022). Explainable artificial intelligence for spectroscopy data: a review. Analytical and Bioanalytical Chemistry, 414(20), 6013-6035.
  • Drawell. What are the Key Challenges in Spectrophotometric Analysis?.
  • Svanberg, C., et al. (2021). The Perils of Molecular Interpretations from Vibrational Spectra of Complex Samples. ChemBioChem, 22(21), 3026-3037.
  • ResearchGate. Insights for an Accurate Comparison of Computational Data to Experimental Absorption and Emission Spectra: Beyond the Vertical Transition Approximation.
  • Yokogawa. Spectroscopy: Interpreting Measurement Data.

Sources

peer-reviewed papers on the synthesis of halogenated isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Halogenated Isoquinolines: A Comparative Analysis of Modern Methodologies

Introduction

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic compounds with significant biological activity.[1] Halogenated isoquinolines, in particular, serve as versatile synthetic intermediates. The carbon-halogen bond is a key functional handle for further molecular diversification through various cross-coupling reactions, enabling the construction of complex molecular architectures.[2][3] However, the regioselective introduction of a halogen atom onto the isoquinoline core presents a significant synthetic challenge due to the inherent electronic properties of the heterocyclic system, which typically direct electrophilic substitution to the C5 or C8 positions of the benzene ring.[4]

This guide provides a comparative analysis of peer-reviewed synthetic methodologies for preparing halogenated isoquinolines, designed for researchers, scientists, and drug development professionals. We will move beyond simple protocol listings to explore the causality behind experimental choices, compare the performance of different synthetic routes with supporting data, and provide detailed, field-proven protocols.

Chapter 1: Regioselective Halogenation at the C4-Position

The synthesis of 4-haloisoquinolines is of considerable importance as these compounds are key starting materials for pharmacologically active molecules, including protein kinase C ζ (PKCζ) inhibitors and pan-genotypic hepatitis C virus (HCV) NS3/4A protease inhibitors.[4] Direct halogenation at the electron-rich C4 position is challenging; therefore, indirect methods have been developed to achieve high regioselectivity.

Method A: Direct C-H Halogenation via Dearomatization-Rearomatization

A recently developed, cost-effective, and highly site-selective method for the direct C4 halogenation of isoquinolines involves a one-pot dearomatization/halogenation/rearomatization sequence.[4][5] This strategy overcomes the inherent reactivity of the isoquinoline ring, which typically favors substitution at C5 or C8.[4]

Causality of Experimental Design: The core of this strategy is the temporary dearomatization of the pyridine ring with di-tert-butyl dicarbonate (Boc₂O). This forms a key enamine-containing intermediate, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI).[5] The increased electron density at the C4 position of this intermediate facilitates a highly regioselective electrophilic attack by a halogenating agent. Subsequent acid-promoted rearomatization eliminates the Boc groups and restores the aromatic isoquinoline core, now halogenated at the C4 position.[5] This approach avoids the poor atom economy of previous methods that required two separate reagents for dearomatization.[4][5]

Dearomatization_Halogenation Isoquinoline Isoquinoline BBDI BBDI Intermediate (Enamine) Isoquinoline->BBDI + Boc₂O (Dearomatization) IN1 N-Acyliminium Ion BBDI->IN1 + NBS (X+) (Electrophilic Attack) IN2 Brominated Intermediate IN1->IN2 - H+ - Succinimide Product 4-Haloisoquinoline IN2->Product + H+ (Acid) (Rearomatization)

Figure 1: Boc₂O-mediated C4-halogenation workflow.

Experimental Protocol: Synthesis of 4-Bromoisoquinoline (5-2) [4][5]

  • To a solution of isoquinoline (5 mmol) in THF (15 mL), add di-tert-butyl dicarbonate (Boc₂O, 7.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-Bromosuccinimide (NBS, 6.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 2 hours.

  • Add 6 N aqueous HCl (70 mL) and stir the mixture vigorously for 30 minutes.

  • Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 4-bromoisoquinoline.

Method B: Brominative Annulation of 2-Alkynyl Arylimidates

An alternative metal-free approach to 4-bromoisoquinolines involves the brominative annulation of 2-alkynyl arylimidates. This method utilizes an in situ-generated transient bromoiodane species as the bromine source and cyclization promoter.[6]

Causality of Experimental Design: This reaction proceeds by the reaction of a 2-alkynyl arylimidate with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and PhI(OAc)₂. These reagents generate a transient bromoiodane, which acts as a potent electrophilic bromine source. This species activates the alkyne for an intramolecular cyclization, leading to the formation of the 4-bromoisoquinoline skeleton in a single step. The reaction is performed at room temperature, highlighting its efficiency and mildness.

Table 1: Comparison of C4-Halogenation Methodologies

MethodHalogenating Agent(s)Key FeaturesTypical YieldReference
Dearomatization-RearomatizationNBS, TCCA, NIS / Boc₂OOne-pot, cost-effective, high C4 selectivity45-77%[4][5]
Brominative AnnulationDBDMH / PhI(OAc)₂Metal-free, room temperature, builds the ring system43-65%[6]
Direct BrominationBr₂ in NitrobenzeneHigh temperature, classical method~40%[7]
Palladium-Catalyzed CyclizationPdBr₂/CuBr₂/LiBrCatalytic, requires azide precursor20-31%[8]

Chapter 2: Halogenation at the C1-Position

1-Haloisoquinolines are valuable precursors for introducing a wide range of substituents at the C1 position via nucleophilic aromatic substitution (SNAᵣ) or cross-coupling reactions. A common and efficient route to these compounds starts from isoquinoline-N-oxide.

Method: Reaction of Isoquinoline-N-Oxide with Phosphorus Oxyhalides

This established method leverages the activation of the isoquinoline ring by N-oxidation. The N-oxide oxygen atom coordinates to the phosphorus oxyhalide (POX₃), making the C1 position highly electrophilic and susceptible to attack by a halide ion.

Causality of Experimental Design: Isoquinoline-N-oxide is prepared by the oxidation of isoquinoline. Treatment with a phosphorus oxyhalide, such as POCl₃ or POBr₃, serves a dual purpose.[9][10] It acts as both an activating agent and the halide source. The reaction proceeds through a reactive intermediate that readily eliminates a phosphate species to yield the 1-haloisoquinoline. The use of a slight excess of the phosphorus oxyhalide ensures complete conversion.

C1_Halogenation Start Isoquinoline-N-Oxide Intermediate Activated Complex Start->Intermediate + POX₃ (Activation) Product 1-Haloisoquinoline Intermediate->Product Nucleophilic Attack (X⁻) & Elimination

Figure 2: Synthesis of 1-haloisoquinolines from N-oxides.

Experimental Protocol: Synthesis of 1-Chloroisoquinoline [10]

  • Under ice-bath cooling, slowly add phosphoryl chloride (POCl₃, 200 mL) dropwise to isoquinoline-N-oxide (20.0 g).

  • After the addition is complete, heat the reaction mixture to 105 °C and reflux overnight.

  • Monitor the reaction for completion by TLC.

  • Once complete, cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.

  • Carefully quench the residue by pouring it into ice water.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/petroleum ether) to yield 1-chloroisoquinoline (yield: 85%).[10]

A similar procedure using POBr₃ can be employed for the synthesis of 1-bromoisoquinoline, typically performed in CH₂Cl₂ at room temperature.[9]

Chapter 3: Halogenation at the C5 and C8-Positions

The C5 and C8 positions are the most electronically rich carbons in the isoquinoline benzenoid ring, making them the preferred sites for electrophilic aromatic substitution.[4] However, achieving selectivity between these two positions can be challenging.

Method A: Direct Electrophilic Bromination

Direct bromination of isoquinoline under strongly acidic conditions can provide 5-bromoisoquinoline. This "swamping catalyst" effect protonates the nitrogen, deactivating the pyridine ring and directing the electrophile to the benzene ring.[11]

Causality of Experimental Design: The reaction is performed in a strong acid like concentrated H₂SO₄. The acid protonates the isoquinoline nitrogen, forming the isoquinolinium ion. This deactivates the heterocyclic ring towards electrophilic attack. The brominating agent, such as N-bromosuccinimide (NBS), then preferentially attacks the activated benzene ring, primarily at the C5 position. Low temperatures (-30 °C to -15 °C) are often used to enhance selectivity.[11]

Method B: The Sandmeyer Reaction

The Sandmeyer reaction is a classical, reliable, and highly regioselective method for introducing halogens onto an aromatic ring, starting from a primary aromatic amine.[2][12] For isoquinolines, this provides an excellent route to compounds like 5-chloroisoquinoline from 5-aminoisoquinoline, avoiding the isomeric mixtures often produced by direct chlorination.[2][13]

Causality of Experimental Design: The Sandmeyer reaction is a two-stage process.[2] First, the primary amine (e.g., 5-aminoisoquinoline) is converted to a diazonium salt using a nitrite source (e.g., NaNO₂) in a strong acid at low temperatures (0-5 °C).[2][14] This diazonium group is an excellent leaving group (N₂). In the second stage, the diazonium salt is treated with a copper(I) halide (e.g., CuCl). The copper(I) catalyzes the displacement of the diazonium group with the halide via a radical-nucleophilic aromatic substitution mechanism, yielding the aryl halide with high fidelity.[12][14]

Sandmeyer_Reaction Amine 5-Aminoisoquinoline Diazonium Diazonium Salt Amine->Diazonium + NaNO₂ / HCl (Diazotization, 0-5 °C) Product 5-Chloroisoquinoline Diazonium->Product + CuCl (Halide Displacement)

Figure 3: Workflow for the Sandmeyer synthesis of 5-chloroisoquinoline.

Experimental Protocol: Synthesis of 5-Chloroisoquinoline via Sandmeyer Reaction [2]

  • Part A: Diazotization

    • Suspend 5-aminoisoquinoline (5.0 g) in deionized water (50 mL) in a three-necked flask.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add concentrated HCl (15 mL) while maintaining the temperature below 5 °C.

    • Prepare a solution of sodium nitrite (2.5 g) in water (10 mL) and add it dropwise to the amine suspension, keeping the temperature between 0-5 °C.

    • Stir for an additional 30 minutes at 0-5 °C to complete the formation of the diazonium salt solution.

  • Part B: Sandmeyer Reaction

    • In a separate beaker, dissolve copper(I) chloride (5.0 g) in concentrated HCl (25 mL) with gentle warming, then cool to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, warm the mixture to 60 °C for 30 minutes.

    • Cool to room temperature and neutralize with a 20% aqueous NaOH solution to pH 8-9.

    • Extract the product with dichloromethane (3 x 50 mL), wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude product.

Table 2: Comparison of C5/C8-Halogenation Methodologies

MethodStarting MaterialKey ReagentsKey FeaturesSelectivity IssueReference
Direct BrominationIsoquinolineNBS, H₂SO₄One-step from parent isoquinolineCan produce mixtures of 5- and 8-isomers[11]
Sandmeyer Reaction5- or 8-AminoisoquinolineNaNO₂, CuXHighly regioselective, clean conversionRequires pre-functionalized starting material[2]
Direct ChlorinationIsoquinolineCl₂ or other Cl+ sourceDirect but often unselectiveLeads to mixtures of 5- and 8-isomers, plus di-chlorinated products[13]

Chapter 4: Synthesis of Fluorinated Isoquinolines

The introduction of fluorine into organic molecules can dramatically alter their physical and biological properties. However, fluorination reactions often require specialized reagents and conditions compared to other halogens.

Method: Directed Ortho-Lithiation for 8-Fluoroisoquinolines

A simple procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been described based on a directed ortho-lithiation reaction.[15] This method provides a versatile intermediate for further transformations.

Causality of Experimental Design: The strategy begins with a suitably substituted N-acylated arylethylamine. A directed ortho-metalation is performed using a strong base like an organolithium reagent, where a directing group on the aromatic ring guides the deprotonation to the adjacent ortho position. Subsequent quenching with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI) introduces the fluorine atom. Finally, a Bischler–Napieralski cyclization followed by further transformations yields the target 8-fluoro-tetrahydroisoquinoline derivatives.[15]

Conclusion

The synthesis of halogenated isoquinolines is a rich and evolving field, driven by the importance of these compounds as synthetic intermediates. For C4-halogenation, modern methods based on dearomatization-rearomatization offer superior regioselectivity and efficiency compared to classical approaches. For the C1-position, activation via N-oxide formation remains a robust and high-yielding strategy. When targeting the C5 and C8 positions, the Sandmeyer reaction provides unparalleled regioselectivity, albeit requiring an amino-substituted precursor, while direct electrophilic halogenation offers a more direct route that may require careful optimization to control isomer formation. The choice of synthetic strategy will ultimately depend on the desired halogen, its position on the isoquinoline core, and the availability of starting materials.

References

  • Thirunavukkarasu, K., et al. (2021). Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry. [Link]
  • Song, B., et al. (2025). Direct C4 Halogenation of Isoquinolines via a Boc₂O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry. [Link]
  • Song, B., et al. (2025). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy.
  • Pál, D., et al. (2023). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. [Link]
  • Song, B., et al. (2025). Direct C4 Halogenation of Isoquinolines via a Boc 2 O-Mediated Dearomatization Strategy.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Organic Chemistry Portal. [Link]
  • Li, J., et al. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. PrepChem.com. [Link]
  • O'Neill, P. M., et al. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Kirad, S. P., et al. (n.d.). Synthesis of fluoro isoquinolines by Kubickova et al.
  • CN112300072A. (2021). High-yield synthesis method of 5-iodoisoquinoline compounds.
  • Rickborn, B., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. NIH Public Access. [Link]
  • JP6755775B2. (2020). 4-Fluoroisoquinoline manufacturing method.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. [Link]
  • ResearchGate. (n.d.). Selected examples of iodination of isoquinoline.
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
  • Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Yue, D., et al. (2003). Synthesis of Substituted Isoquinolines by Electrophilic Cyclization of Iminoalkynes.
  • Jacob, J., et al. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review.
  • Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ACS Publications. (n.d.). Transition-Metal-Catalyzed Arene Alkylation and Alkenylation: Catalytic Processes for the Generation of Chemical Intermediates.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Organic Chemistry Portal. [Link]
  • ResearchGate. (n.d.). Synthesis of isoquinolines by transition-metal-catalyzed C−H activation.
  • Revere, M. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
  • Song, B., et al. (2025).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]
  • Gordon, M., & Pearson, D. E. (1964). The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline. The Journal of Organic Chemistry. [Link]
  • Mhaske, S. B., & Argade, N. P. (2021).

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-Chloroisoquinoline-6-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Chloroisoquinoline-6-carboxylic acid, a halogenated heterocyclic compound. By understanding the chemical nature of this substance and adhering to established protocols, we can ensure a safe laboratory environment and minimize our ecological footprint.

Understanding the Hazard Profile

This compound (CAS No. 1256787-42-4) is a solid organic compound.[1] While specific toxicity data is not extensively published, the presence of a chlorinated isoquinoline ring and a carboxylic acid functional group dictates a cautious approach to its handling and disposal.

Based on data for structurally similar compounds, this compound should be handled as a substance that may cause skin and serious eye irritation.[2][3] Inhalation of dust should be avoided, and appropriate personal protective equipment (PPE) must be worn at all times.

Key Hazard Considerations:
  • Skin and Eye Irritation: Direct contact can cause irritation.[2]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[3]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[4]

The following table summarizes the necessary personal protective equipment when handling this compound.

PPE CategoryItemStandardRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)ASTM F739Prevents skin contact and potential irritation.[2][3]
Eye Protection Safety goggles or a face shieldANSI Z87.1Protects eyes from dust particles and splashes.[2][3]
Skin and Body Laboratory coatProvides a barrier against accidental spills.[5]
Respiratory NIOSH-approved respiratorRequired when engineering controls are insufficient to control airborne dust.[6]

Disposal Workflow: A Step-by-Step Approach

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a clear, logical progression from initial waste collection to final disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Waste Management A Step 1: Segregate Waste at the Source B Step 2: Use Designated Halogenated Waste Container A->B  Collect in separate, compatible container   C Step 3: Label Container Clearly and Accurately B->C  Affix proper hazardous waste label   D Step 4: Store in a Designated Hazardous Waste Area C->D  Transfer to secure, secondary containment   E Step 5: Arrange for Licensed Hazardous Waste Disposal D->E  Schedule pickup by certified professionals  

Caption: Disposal workflow for this compound.

Experimental Protocol: Waste Segregation and Collection

Objective: To safely collect and store waste this compound prior to disposal.

Materials:

  • Waste this compound (solid)

  • Designated hazardous waste container for halogenated organics (HDPE or glass)[7]

  • Hazardous waste labels

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Don PPE: Before handling any waste, ensure all required PPE is correctly worn.

  • Segregate Waste: At the point of generation, carefully separate waste this compound from non-hazardous and non-halogenated waste streams.[8][9] This is a critical step to prevent chemical incompatibilities and to ensure proper disposal routing.

  • Transfer to Waste Container: Transfer the solid waste into a designated, properly labeled container for halogenated organic waste.[8] Avoid creating dust during the transfer.[2]

  • Label the Container: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6]

  • Secure the Container: Tightly close the container and store it in a designated satellite accumulation area or the main hazardous waste storage area, which should be cool, dry, and well-ventilated.[5][8]

Decontamination and Spill Management

Accidents can happen, and a prepared response is the best defense. The following protocols for decontamination and spill management are essential for maintaining a safe laboratory environment.

Decontamination Protocol

Objective: To safely decontaminate surfaces and glassware that have come into contact with this compound.

Materials:

  • Contaminated glassware or surfaces

  • Suitable solvent (e.g., acetone, ethanol)

  • Detergent and water

  • Waste container for halogenated solvent waste

  • Appropriate PPE

Procedure:

  • Initial Rinse: Under a fume hood, rinse the contaminated item with a suitable organic solvent (e.g., acetone) to dissolve any residual this compound.[6]

  • Collect Rinsate: Collect all solvent rinsate in a designated hazardous waste container for halogenated organic liquids.[6][8]

  • Wash with Detergent: Wash the item with a laboratory detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Dry: Allow the item to air dry or place it in a drying oven.

Spill Management Protocol

Objective: To safely clean up a small spill of solid this compound.

Materials:

  • Spill containment materials (e.g., absorbent pads, sand)

  • Scoop or brush and dustpan

  • Sealable plastic bags

  • Hazardous waste container for solid halogenated waste

  • Appropriate PPE

Procedure:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and increase ventilation.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent the generation of dust.[4][5]

  • Collect the Spilled Material: Place the spilled material and any contaminated absorbent pads or cleaning materials into a sealable plastic bag.

  • Dispose of as Hazardous Waste: Place the sealed bag into the designated hazardous waste container for solid halogenated organic waste.

  • Decontaminate the Area: Decontaminate the spill area following the protocol outlined above.

  • Report the Spill: Report the incident to your laboratory supervisor or environmental health and safety officer.

Final Disposal Considerations

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. The primary method for the disposal of halogenated organic compounds is high-temperature incineration.[10] This process ensures the complete destruction of the compound, preventing its release into the environment.

It is imperative to follow all local, state, and federal regulations regarding the disposal of hazardous waste.[11][12][13] Your institution's environmental health and safety department is the primary resource for specific guidance on these regulations.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization.

References

  • Thermo Fisher Scientific. (2010).
  • TCI Chemicals. (2025).
  • Thermo Fisher Scientific. (2025).
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2024).
  • BenchChem. (2025). Physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde.
  • BenchChem. (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
  • AK Scientific, Inc. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
  • BenchChem. (2025).
  • Braun Research Group. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 1-Chloroisoquinoline-6-carbonitrile. PubChem Compound Database.
  • University of Wisconsin-Milwaukee. (n.d.).
  • ResearchGate. (2017).
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • Vita-D-Chlor. (n.d.).
  • PubMed. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
  • Wikipedia. (n.d.).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
  • U.S. Environmental Protection Agency. (n.d.).
  • BenchChem. (2025). Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde.
  • Regulations.gov. (1962). INDUSTRIAL HYGIENE AND TOXICOLOGY. ALIPHATIC HALOGENATED HYDROCARBONS. VOL 2. 2ND REVISED ED. PP 1309-1313.
  • U.S. Environmental Protection Agency. (n.d.). National Primary Drinking Water Regulations.
  • Chemistry LibreTexts. (2015). 20.
  • BenchChem. (2025). Application Notes and Protocols for the Oxidation of 6-Chloroisoquinoline-1-carbaldehyde.
  • International Journal of Engineering, Science and Mathematics. (2017).
  • Industrial Chemicals. (n.d.).
  • Canada.ca. (n.d.). Screening assessment carboxylic acids group.
  • ChemicalBook. (n.d.). 1-Chloro-isoquinoline-7-carboxylic acid CAS#: 730971-21-8.
  • Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline-6-carbaldehyde.

Sources

Personal protective equipment for handling 1-Chloroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 1-Chloroisoquinoline-6-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar chemicals, including 1-Chloroisoquinoline and other halogenated aromatic carboxylic acids.[1][2][3][4][5][6] A conservative approach is essential, treating the compound as potentially hazardous until specific toxicological data becomes available.

Hazard Identification and Risk Assessment

This compound is a halogenated aromatic carboxylic acid. Based on analogous compounds, it should be presumed to be an irritant to the skin, eyes, and respiratory system.[2][5][6][7][8] Inhalation, ingestion, or skin contact may be harmful.[2][9][10] The toxicological properties of this compound have not been thoroughly investigated, demanding a high degree of caution.[2]

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[2][3][5][7]

  • Serious Eye Irritation: Can cause significant eye irritation, potentially leading to damage.[2][3][5][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][5][7]

  • Harmful if Swallowed or Inhaled: Similar compounds exhibit toxicity upon ingestion or inhalation.[2][9][10]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to minimize exposure. The selection of specific PPE should be guided by a thorough risk assessment of the planned experimental procedures.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact, which can lead to irritation or absorption of the chemical.[1][2][4]
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. For situations where a fume hood is not feasible or in case of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][2][4]Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[2][7]

Operational and Disposal Plans

Engineering Controls: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][11] An eyewash station and safety shower must be readily accessible.[3]

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the solid compound in a tared container within the fume hood to avoid generating dust.[12]

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: After use, tightly seal the container.[2][3][5] Decontaminate any surfaces and equipment that may have come into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][3]

Waste Disposal Plan:

The disposal of this compound and its containers must be treated as hazardous waste.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams in a designated, properly labeled waste container.[1][11][13][14]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[13]

  • Disposal Procedure: Follow your institution's hazardous waste disposal procedures. This typically involves contacting a licensed professional waste disposal service.[2][6] Do not dispose of this chemical down the drain.[2][4][7][11]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[2][4][12]

  • Clean the spill area thoroughly.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3][4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Visual Workflow Guides

PPE_Donning_Sequence cluster_prep Preparation Lab Coat Lab Coat Respirator (if needed) Respirator (if needed) Lab Coat->Respirator (if needed) Goggles Goggles Respirator (if needed)->Goggles Face Shield Face Shield Goggles->Face Shield Gloves Gloves Face Shield->Gloves

Caption: Recommended PPE Donning Sequence.

Chemical_Waste_Disposal Chemical Waste Chemical Waste Segregate Halogenated Waste Segregate Halogenated Waste Chemical Waste->Segregate Halogenated Waste Is it halogenated? Labeled Halogenated Waste Container Labeled Halogenated Waste Container Segregate Halogenated Waste->Labeled Halogenated Waste Container Hazardous Waste Disposal Service Hazardous Waste Disposal Service Labeled Halogenated Waste Container->Hazardous Waste Disposal Service

Caption: Halogenated Chemical Waste Disposal Workflow.

References

  • Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • LookChem. 1-Chloroisoquinoline Safety Data Sheet.
  • TCI Chemicals. 1-Chloroisoquinoline Safety Data Sheet.
  • Fisher Scientific. 7-Bromo-1-chloroisoquinoline Safety Data Sheet.
  • Sigma-Aldrich. Coumarin-3-carboxylic acid Safety Data Sheet.
  • Thermo Fisher Scientific. 1-Chloroisoquinoline Safety Data Sheet.
  • Generic Safety Data Sheet. 1-Chloroisoquinoline.
  • Sigma-Aldrich. 1-Chloroisoquinoline Safety Data Sheet.
  • Sigma-Aldrich. Safety Data Sheet.
  • Fisher Scientific. 1-Hydroxyisoquinoline Safety Data Sheet.
  • Cayman Chemical. 1-Aminocyclopropanecarboxylic Acid Safety Data Sheet.
  • AK Scientific, Inc. 6-Chloroisoquinoline-1-carboxylic acid Safety Data Sheet.
  • Miaodian Stationery (Ningbo) Co., Ltd. Material Safety Data Sheet.
  • Temple University. Halogenated Solvents in Laboratories.
  • Fisher Scientific. Indole-2-carboxylic acid Safety Data Sheet.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • National Institutes of Health. Isoquinoline, 1-chloro-. PubChem.
  • Chemistry LibreTexts. Safety.
  • AK Scientific, Inc. 6-Chloroquinoline-4-carboxylic acid Safety Data Sheet.
  • Santa Cruz Biotechnology. This compound.
  • Benchchem. Safe handling and storage procedures for 6-Chloroisoquinoline-1-carbaldehyde.
  • Wittenberg University. Handling Chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.